molecular formula C6H3BrINO2 B1369528 2-Bromo-3-iodo-isonicotinic acid CAS No. 848243-29-8

2-Bromo-3-iodo-isonicotinic acid

Cat. No.: B1369528
CAS No.: 848243-29-8
M. Wt: 327.9 g/mol
InChI Key: MCEFUWMDAAYELU-UHFFFAOYSA-N
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Description

2-Bromo-3-iodo-isonicotinic acid is a useful research compound. Its molecular formula is C6H3BrINO2 and its molecular weight is 327.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-3-iodopyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrINO2/c7-5-4(8)3(6(10)11)1-2-9-5/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCEFUWMDAAYELU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1C(=O)O)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30590343
Record name 2-Bromo-3-iodopyridine-4-carboxylic acid
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Molecular Weight

327.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

848243-29-8
Record name 2-Bromo-3-iodopyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30590343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 2-Bromo-3-iodo-isonicotinic Acid: A Strategic Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, the rational design of complex molecular architectures is paramount. Heterocyclic compounds, particularly substituted pyridines, form the backbone of a vast number of therapeutic agents. Among these, 2-Bromo-3-iodo-isonicotinic acid has emerged as a highly strategic and versatile building block. Its unique di-halogenation pattern on the isonicotinic acid scaffold offers medicinal chemists a powerful tool for controlled, sequential molecular elaboration. This guide provides a comprehensive overview of its chemical properties, reactivity, and application, with a focus on its utility for researchers, scientists, and drug development professionals in the synthesis of kinase inhibitors and other biologically active molecules.[1][2] The presence of two different halogens with distinct reactivities allows for selective cross-coupling reactions, making it an invaluable intermediate in the construction of complex pharmaceutical compounds.[1]

Compound Identification and Core Properties

Precise identification is the foundation of reproducible science. The fundamental identifiers and physical properties of this compound are summarized below.

PropertyDataSource(s)
CAS Number 848243-29-8[2][3][4][5]
Molecular Formula C₆H₃BrINO₂[3]
Molecular Weight 327.90 g/mol [5]
IUPAC Name 2-bromo-3-iodopyridine-4-carboxylic acid
Synonyms 2-bromo-3-iodoisonicotinic acid
Appearance Solid[6]
InChI Key MCEFUWMDAAYELU-UHFFFAOYSA-N
SMILES OC(=O)c1ccnc(Br)c1I[6]
Melting Point Data not available in reviewed literature.
pKa Data not available in reviewed literature.
Solubility Expected to be soluble in polar organic solvents (e.g., DMSO, DMF) and aqueous base; sparingly soluble in nonpolar solvents and cold water.[7]

Synthesis and Purification: Plausible Strategies

While this compound is commercially available, understanding its synthesis is crucial for specialized applications or scale-up. Direct, selective halogenation of the electron-deficient pyridine ring of isonicotinic acid is challenging. A more viable strategy involves a multi-step sequence starting from a more reactive precursor, such as an aminopyridine, which activates the ring for electrophilic substitution.

A plausible, albeit unconfirmed, synthetic route is proposed below. This pathway leverages known transformations in pyridine chemistry and offers a logical approach for laboratory-scale preparation.

Disclaimer: The following protocol is a hypothetical route based on established chemical principles and has not been experimentally validated from the literature reviewed. Optimization would be required.

Proposed Synthetic Workflow

Synthetic_Workflow cluster_0 Step 1: Bromination cluster_1 Step 2: Iodination cluster_2 Step 3: Sandmeyer Reaction cluster_3 Step 4: Carboxylation (Hypothetical) A 2-Aminopyridine B 2-Amino-5-bromopyridine A->B NBS, Acetone Ref: [4] C 2-Amino-5-bromo-3-iodopyridine B->C KIO3, KI, H2SO4 Ref: [4] D 2,5-Dibromo-3-iodopyridine C->D 1. NaNO2, HBr 2. CuBr E Target Compound D->E 1. n-BuLi or Mg 2. CO2 3. H+ workup

Caption: Proposed multi-step synthesis of this compound.

Step-by-Step Methodology (Hypothetical)
  • Bromination of 2-Aminopyridine: Dissolve 2-aminopyridine in acetone. Cool the solution to 10°C and add N-bromosuccinimide (NBS) dropwise over 30 minutes. Stir for an additional 30 minutes. Remove the solvent under reduced pressure and recrystallize the residue from ethanol to yield 2-amino-5-bromopyridine.[8]

  • Iodination: Prepare a solution of 2-amino-5-bromopyridine in 2M sulfuric acid. Add potassium iodate (KIO₃) portionwise while stirring. Heat the mixture to 100°C. Add a solution of potassium iodide (KI) in water dropwise over 30 minutes. Continue stirring for 1.5 hours. After cooling, adjust the pH to 8 with ammonia to precipitate the product. Filter, wash with cold water, and recrystallize from ethanol to obtain 2-amino-5-bromo-3-iodopyridine.[8]

  • Sandmeyer Reaction to Replace Amino Group: Convert the 2-amino-5-bromo-3-iodopyridine to the corresponding diazonium salt using sodium nitrite (NaNO₂) and hydrobromic acid (HBr) at low temperature (0-5°C). Subsequently, add this solution to a suspension of copper(I) bromide (CuBr) to replace the diazonium group with a bromine atom, yielding 2,5-dibromo-3-iodopyridine.

  • Carboxylation: Cool a solution of 2,5-dibromo-3-iodopyridine in an anhydrous ether solvent (like THF) to -78°C under an inert atmosphere. Add n-butyllithium dropwise to perform a lithium-halogen exchange, preferentially at the 5-position. Bubble dry carbon dioxide gas through the solution. Finally, quench the reaction with an acidic aqueous solution to protonate the carboxylate and yield the target acid. Note: This step is highly speculative and would require significant optimization to control regioselectivity.

Spectroscopic Characterization (Predicted)

  • ¹H NMR: The spectrum is expected to be simple, showing two signals in the aromatic region, corresponding to the two protons on the pyridine ring. These would appear as doublets due to ortho-coupling.

  • ¹³C NMR: Six distinct signals are anticipated: four for the pyridine ring carbons (two of which are directly attached to halogens, shifting them significantly) and one for the carboxylic acid carbon (expected around 165-175 ppm).

  • Infrared (IR) Spectroscopy: Key absorption bands would confirm the presence of the primary functional groups:

    • A broad O-H stretch from the carboxylic acid, typically in the 2500-3300 cm⁻¹ region.

    • A sharp C=O stretch from the carboxylic acid, expected around 1700-1730 cm⁻¹.

    • C-Br and C-I stretching vibrations would appear in the fingerprint region (< 800 cm⁻¹).

  • Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a molecule containing one bromine atom (M and M+2 peaks of nearly equal intensity) and one iodine atom.

Chemical Reactivity and Strategic Applications

The synthetic value of this compound lies in the differential reactivity of its carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. The C-I bond is significantly more reactive towards oxidative addition to a Pd(0) catalyst than the C-Br bond. This allows for selective functionalization at the 3-position while leaving the 2-bromo substituent available for a subsequent, different coupling reaction.[9]

Reactivity Order: C–I > C–Br >> C–Cl[9]

This principle enables a modular approach to building complex molecules, a strategy highly prized in pharmaceutical development.

Workflow for Selective Suzuki-Miyaura Coupling

Selective_Coupling Start 2-Bromo-3-iodo- isonicotinic acid I Br Catalyst1 Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Mild Conditions Start:p1->Catalyst1 Selective Reaction at C-I bond Reagent1 R1-B(OH)2 (Boronic Acid) Reagent1->Catalyst1 Intermediate 2-Bromo-3-(R1)- isonicotinic acid R1 Br Catalyst1->Intermediate Catalyst2 Pd Catalyst Base Harsher Conditions Intermediate:p2->Catalyst2 Second Reaction at C-Br bond Reagent2 R2-B(OH)2 (Boronic Acid) Reagent2->Catalyst2 Product 2-(R2)-3-(R1)- isonicotinic acid R1 R2 Catalyst2->Product

Caption: Sequential cross-coupling strategy enabled by differential halogen reactivity.

Representative Protocol: Selective Suzuki Coupling

Disclaimer: This is a general, representative protocol based on similar transformations and requires optimization for this specific substrate.

  • Vessel Preparation: To a flame-dried reaction flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the desired aryl or heteroaryl boronic acid (1.1 eq), and a suitable base such as potassium carbonate (K₂CO₃, 3.0 eq).

  • Solvent and Degassing: Add a solvent system, typically a mixture like 1,4-dioxane and water (e.g., 4:1 ratio). Degas the mixture thoroughly by bubbling argon through the solution for 15-20 minutes.

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq), to the reaction mixture under a positive pressure of inert gas.

  • Reaction: Heat the mixture to a moderate temperature (e.g., 80-90°C) and monitor the reaction progress by TLC or LC-MS. The reaction should selectively consume the starting material to form the 3-substituted product.

  • Workup and Purification: Upon completion, cool the reaction to room temperature. Dilute with water and ethyl acetate. Acidify the aqueous layer with 1N HCl to precipitate the product. Filter the solid, wash with water, and purify by recrystallization or column chromatography to yield the 2-bromo-3-aryl-isonicotinic acid intermediate.

Application in the Synthesis of JAK Inhibitors

The Janus kinase (JAK) family of enzymes is a critical component of signaling pathways that regulate immune responses and cell growth.[10] Dysregulation of these pathways is implicated in numerous autoimmune diseases (like rheumatoid arthritis) and cancers.[10] Consequently, JAK inhibitors have become a major class of therapeutics.

This compound is cited as a key intermediate for the preparation of JAK inhibitors.[2][9] Its structure allows for the strategic installation of different chemical moieties at the 2- and 3-positions of the pyridine ring. This enables the rapid generation of a library of analogue compounds, which is essential for exploring structure-activity relationships (SAR) and optimizing lead compounds for potency, selectivity, and pharmacokinetic properties. While specific, publicly disclosed syntheses of approved drugs like Tofacitinib or Ruxolitinib may utilize different patented routes, the value of this building block lies in its flexibility for discovering novel inhibitors.[3][10][11][12]

Safety and Handling

As with any halogenated organic acid, appropriate safety precautions are mandatory.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat. Handle in a well-ventilated fume hood.

  • Hazards: The compound is a potential skin, eye, and respiratory irritant. Avoid inhalation of dust and direct contact with skin and eyes.

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.

  • Storage: Store in a tightly sealed container in a cool, dry place. Refrigerated storage is recommended for long-term stability.

Conclusion

This compound represents a prime example of a "synthesis-enabling" molecule. Its pre-defined, differentially reactive handles provide a predictable and powerful platform for the assembly of complex, biologically relevant structures. While a detailed, published synthesis and complete characterization data remain to be consolidated in the literature, its commercial availability and the clear strategic advantage offered by its structure ensure its continued importance. For medicinal chemists engaged in the design of next-generation kinase inhibitors and other targeted therapies, this compound is a valuable and indispensable tool for accelerating the drug discovery process.

References

  • Efficient method for the preparation of tofacitinib citrate. Google Patents.

  • G. A. B. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science (RSC Publishing). Published 2016-08-09.

  • This compound. MySkinRecipes.

  • Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. ijssst.info.

  • This compound | 848243-29-8. ChemicalBook. Accessed 2025-01-27.

  • Preparation method of tofacitinib citrate. Google Patents.

  • This compound | CAS No- 848243-29-8. Simson Pharma Limited.

  • Isonicotinic acid | 55-22-1. ChemicalBook.

  • Efficient method for the preparation of tofacitinib citrate. Justia Patents. Published 2017-11-28.

  • Process for the preparation of tofacitinib and intermediates thereof. Google Patents.

  • This compound AldrichCPR 848243-29-8. Sigma-Aldrich.

  • This compound | CAS#:848243-29-8. Chemsrc. Accessed 2025-09-01.

  • Tofacitinib synthesis. UNL.

  • Processes for preparing intermediates for the synthesis of a jak inhibitor. Google Patents.

  • Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. MDPI.

  • This compound | CAS 848243-29-8. SCBT.

  • This compound | 848243-29-8. Sigma-Aldrich.

Sources

An In-depth Technical Guide to the Synthesis of 2-Bromo-3-iodo-isonicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a plausible synthetic route for 2-Bromo-3-iodo-isonicotinic acid, a key intermediate in the development of novel pharmaceutical compounds.[1] Recognizing the absence of a standardized, publicly available protocol, this document outlines a well-reasoned, two-step synthetic strategy commencing with the regioselective bromination of isonicotinic acid, followed by a directed iodination of the resulting 2-bromo-isonicotinic acid. This guide is intended for researchers, medicinal chemists, and professionals in drug development, offering detailed experimental procedures, mechanistic insights, and critical safety considerations. The methodologies presented are grounded in established principles of heterocyclic chemistry and halogenation reactions, providing a robust framework for the successful synthesis of this valuable building block.

Introduction: The Significance of Polysubstituted Pyridines

The pyridine scaffold is a cornerstone in medicinal chemistry, with its derivatives forming the basis of numerous therapeutic agents.[2] The strategic placement of multiple substituents on the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, biological activity, and pharmacokinetic profile. Specifically, halogenated pyridines serve as versatile intermediates, enabling a wide array of cross-coupling reactions to build molecular complexity. This compound, with its distinct arrangement of a bromine atom, an iodine atom, and a carboxylic acid group, presents a unique platform for the synthesis of novel kinase inhibitors and other biologically active molecules.[1] The differential reactivity of the C-Br and C-I bonds allows for selective and sequential functionalization, making it a highly sought-after building block in drug discovery programs.

This guide aims to provide a comprehensive and practical approach to the synthesis of this compound, addressing the current lack of a detailed, publicly accessible protocol.

Strategic Approach to the Synthesis

The synthesis of this compound from readily available starting materials necessitates a carefully planned, multi-step approach. Direct, one-pot di-halogenation of isonicotinic acid is unlikely to be selective and would likely result in a mixture of difficult-to-separate products. Therefore, a sequential halogenation strategy is proposed.

Retrosynthetic Analysis

A plausible retrosynthetic analysis points towards a two-step sequence starting from isonicotinic acid:

  • Step 1: Regioselective Bromination. The initial step involves the introduction of a bromine atom at the 2-position of the isonicotinic acid ring.

  • Step 2: Directed Iodination. The subsequent step focuses on the introduction of an iodine atom at the 3-position of the 2-bromo-isonicotinic acid intermediate.

This stepwise approach allows for greater control over the regioselectivity of each halogenation step.

Key Mechanistic Considerations

The pyridine ring is inherently electron-deficient, which makes it less susceptible to electrophilic aromatic substitution compared to benzene. The nitrogen atom deactivates the ring, particularly at the 2-, 4-, and 6-positions. The carboxylic acid group is also a deactivating group. These electronic factors must be carefully considered when selecting halogenating agents and reaction conditions.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the proposed synthesis of this compound.

Step 1: Synthesis of 2-Bromo-isonicotinic acid

This protocol is adapted from established procedures for the bromination of substituted isonicotinic acids. The reaction proceeds via an electrophilic aromatic substitution mechanism, with N-Bromosuccinimide (NBS) serving as the bromine source.

Reaction Scheme:

Step 1: Bromination of Isonicotinic Acid start Isonicotinic Acid product 2-Bromo-isonicotinic Acid start->product Heat reagents NBS, Acetic Acid

Caption: Bromination of Isonicotinic Acid.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Isonicotinic acid123.1110.0 g0.0812
N-Bromosuccinimide (NBS)177.9815.9 g0.0893
Glacial Acetic Acid60.05100 mL-
Sodium thiosulfate158.11--
Sodium bicarbonate84.01--
Ethyl acetate88.11--
Brine---
Anhydrous sodium sulfate142.04--

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve isonicotinic acid (10.0 g, 0.0812 mol) in glacial acetic acid (100 mL).

  • To the stirred solution, add N-bromosuccinimide (15.9 g, 0.0893 mol, 1.1 eq) portion-wise at room temperature.

  • Heat the reaction mixture to 80-90 °C and maintain stirring for 12-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes 1:1).

  • After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.

  • Carefully neutralize the acetic acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 2-bromo-isonicotinic acid as a solid.

Characterization:

The identity and purity of the synthesized 2-bromo-isonicotinic acid should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Step 2: Synthesis of this compound

The iodination of the electron-deficient 2-bromo-isonicotinic acid at the 3-position is a challenging transformation. The following protocol is a proposed method based on the use of N-iodosuccinimide (NIS) in the presence of a strong acid catalyst, which can activate the NIS and promote electrophilic iodination.

Reaction Scheme:

Step 2: Iodination of 2-Bromo-isonicotinic Acid start 2-Bromo-isonicotinic Acid product This compound start->product Heat reagents NIS, Trifluoroacetic Acid

Caption: Iodination of 2-Bromo-isonicotinic Acid.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Bromo-isonicotinic acid202.005.0 g0.0248
N-Iodosuccinimide (NIS)224.986.1 g0.0272
Trifluoroacetic acid114.0250 mL-
Sodium thiosulfate158.11--
Sodium bicarbonate84.01--
Dichloromethane84.93--
Brine---
Anhydrous sodium sulfate142.04--

Procedure:

  • In a 100 mL round-bottom flask protected from light and equipped with a magnetic stir bar and a reflux condenser, dissolve 2-bromo-isonicotinic acid (5.0 g, 0.0248 mol) in trifluoroacetic acid (50 mL).

  • To the stirred solution, add N-iodosuccinimide (6.1 g, 0.0272 mol, 1.1 eq) portion-wise at room temperature.

  • Heat the reaction mixture to 60-70 °C and stir for 24-48 hours. The reaction should be monitored by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully pour the reaction mixture into ice-water (200 mL).

  • Quench any unreacted NIS by the slow addition of a saturated aqueous solution of sodium thiosulfate.

  • Neutralize the acid by the careful addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x 75 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate this compound.

Characterization:

The final product should be thoroughly characterized by ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis to confirm its structure and purity.

Alternative Synthetic Strategies and Troubleshooting

The proposed iodination step is based on established principles but may require optimization. If the reaction proves to be low-yielding or unsuccessful, several alternative strategies can be considered:

  • Protection of the Carboxylic Acid: The deactivating effect of the carboxylic acid group could be mitigated by converting it to an ester (e.g., methyl or ethyl ester) prior to the iodination step. The ester can then be hydrolyzed back to the carboxylic acid after successful iodination.

  • Directed Ortho-Metalation: This powerful technique involves deprotonation at the 3-position using a strong base like lithium diisopropylamide (LDA) at low temperatures, followed by quenching with an iodine source (e.g., I₂). This would likely require protection of the carboxylic acid group.

  • Sandmeyer Reaction: An alternative route would involve the synthesis of 2-bromo-3-amino-isonicotinic acid. The amino group could then be converted to a diazonium salt and subsequently displaced by iodide using potassium iodide.[3][4] This multi-step approach, while longer, can offer high regioselectivity.

  • Pyridine N-Oxide Chemistry: Activation of the pyridine ring through N-oxidation could be explored. The N-oxide directs electrophilic substitution to the 4-position, but subsequent functionalization and deoxygenation could potentially lead to the desired product, although this would be a more complex route.[5][6]

Troubleshooting:

  • Low Yields in Bromination: Incomplete reaction can be addressed by increasing the reaction time or temperature, or by using a slight excess of NBS. Purification by column chromatography may be necessary if recrystallization is not effective.

  • Low Yields in Iodination: If the proposed NIS/TFA method is not efficient, screening other acid catalysts (e.g., sulfuric acid) or using a combination of iodine and an oxidizing agent (e.g., H₂O₂, periodic acid) could be beneficial.[7][8] The alternative strategies mentioned above should also be considered.

Safety Considerations

All experimental work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • N-Bromosuccinimide (NBS) and N-Iodosuccinimide (NIS): These reagents are irritants and should be handled with care. Avoid inhalation of dust and contact with skin and eyes.

  • Glacial Acetic Acid and Trifluoroacetic Acid: These are corrosive acids. Handle with extreme care and avoid inhalation of vapors.

  • Halogenated Organic Compounds: The product and intermediates are halogenated organic compounds and should be handled with caution as their toxicological properties may not be fully known.

  • Quenching and Neutralization: The quenching of excess halogens with sodium thiosulfate and the neutralization of acids with sodium bicarbonate are exothermic reactions and should be performed slowly and with cooling.

Conclusion

This technical guide provides a detailed and scientifically grounded synthetic pathway for this compound. While the proposed two-step synthesis of bromination followed by iodination represents a logical and feasible approach, the successful implementation of the challenging iodination step may require careful optimization and consideration of the alternative strategies outlined. The information presented herein is intended to serve as a valuable resource for researchers and chemists, enabling the synthesis of this important building block for the advancement of pharmaceutical research and development.

References

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  • 2-Bromoisonicotinic acid | C6H4BrNO2 | CID 222701. (n.d.). PubChem - NIH.

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A Technical Guide to Determining the Aqueous Solubility of 2-Bromo-3-iodo-isonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for determining the thermodynamic aqueous solubility of the novel compound 2-Bromo-3-iodo-isonicotinic acid. Given the absence of extensive public data on this specific molecule[1][2][3][4][5], this document serves as a methodological blueprint, grounded in established scientific principles and regulatory guidelines. By treating the topic compound as a case study, we will detail the theoretical considerations, a robust experimental protocol, and the necessary analytical quantification methods required for generating high-quality, reliable solubility data.

Theoretical Assessment of Solubility

The solubility of this compound is governed by the interplay of its constituent chemical moieties: the isonicotinic acid backbone and the halogen substituents. A predictive analysis of its behavior in aqueous media is critical for experimental design.

The Isonicotinic Acid Backbone

Isonicotinic acid (pyridine-4-carboxylic acid) itself is moderately soluble in water, with a reported solubility of approximately 0.52 g/100 mL at 20°C.[6] Its solubility is influenced by the capacity for hydrogen bonding via the carboxylic acid group and the pyridine nitrogen, as well as its amphoteric nature.[7] The compound's pKa of ~4.96 indicates that its solubility is pH-dependent; it will be more soluble in basic conditions where the carboxylic acid is deprotonated to the more polar carboxylate form.[6][7]

Influence of Halogen Substituents (Bromo and Iodo)

The introduction of bromo and iodo substituents onto the pyridine ring is expected to significantly decrease aqueous solubility. This is due to several factors:

  • Increased Molecular Weight and Size: The heavy bromine and iodine atoms substantially increase the molecular weight to 327.9 g/mol , which generally correlates with lower solubility.[3]

  • Increased Lipophilicity: Halogens increase the lipophilicity (fat-solubility) of aromatic compounds.[8] The large, polarizable electron clouds of bromine and especially iodine contribute to stronger van der Waals interactions, which can favor the solid state over dissolution in water.[9][10]

  • Reduced Hydrogen Bonding: The substituents at the 2 and 3 positions may sterically hinder the pyridine nitrogen and the carboxylic acid group, potentially interfering with their ability to form hydrogen bonds with water molecules.

Based on these factors, this compound is predicted to be a poorly soluble compound in aqueous media. This prediction necessitates the use of a highly sensitive and accurate method for solubility determination.

Experimental Protocol: Thermodynamic Solubility Determination

The "gold standard" for determining the equilibrium or thermodynamic solubility of a pure, crystalline compound is the shake-flask method .[11][12] This method is recommended by regulatory bodies like the Organisation for an Economic Co-operation and Development (OECD) under guideline 105 and is considered the most reliable approach.[13][14][15][16] The objective is to create a saturated solution at a constant temperature, allowing the system to reach equilibrium between the undissolved solid and the dissolved solute.[17]

Mandatory Pre-Analysis

Before beginning the definitive experiment, it is crucial to have preliminary information about the test substance, including its structural formula, dissociation constant (pKa), and stability in water.[13][15] A preliminary test is also advised to estimate the approximate solubility and the time required to reach equilibrium.[15]

Step-by-Step Shake-Flask Protocol
  • Preparation of Media: Prepare the desired aqueous media (e.g., purified water, phosphate-buffered saline pH 7.4). Ensure the pH is accurately measured and recorded.

  • Addition of Excess Solid: Add an excess amount of solid this compound to a series of flasks or vials containing a known volume of the test medium. It is critical to add enough solid to ensure a suspension remains after equilibrium is reached, but not so much that it alters the properties of the medium.[11]

  • Equilibration: Seal the flasks and place them in a temperature-controlled shaker or agitator. The test should preferably be run at a constant temperature, such as 25 °C.[18] The system must be agitated for a sufficient period to reach equilibrium. For poorly soluble compounds, this may require 24 hours or longer.[12][18] It is advisable to sample at multiple time points (e.g., 24h, 48h) to confirm that the concentration has reached a plateau.

  • Phase Separation: After equilibration, the undissolved solid must be separated from the saturated solution. This is a critical step to avoid artificially high results. High-speed centrifugation or filtration using low-binding filter plates (e.g., Millipore Multiscreen solubility filter plates) are common methods.[14][18]

  • Sample Preparation for Analysis: Carefully collect the clear supernatant (the saturated solution). Dilute the sample as necessary with the mobile phase to fall within the linear range of the analytical method's calibration curve.

Analytical Quantification: HPLC-UV

High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a robust and widely used technique for quantifying the concentration of organic acids in solution.[19][20][21] It offers the necessary sensitivity and specificity for this application.[22][23]

HPLC-UV Method Parameters (Example)
  • Column: C18 reverse-phase column (e.g., 250mm x 4.6mm, 5µm).

  • Mobile Phase: A mixture of an acidic aqueous buffer (e.g., 50 mM potassium phosphate, pH adjusted to 2.8 with phosphoric acid) and an organic solvent like acetonitrile.[23]

  • Detection: UV detector set to an appropriate wavelength (e.g., 210 nm for the carboxyl group, or a higher wavelength if the aromatic system provides a stronger signal).[19][23]

  • Flow Rate: 1.0 - 1.5 mL/min.

  • Temperature: 25-40°C.[23]

Method Validation and Calibration

The analytical method must be validated for linearity, accuracy, and precision.[19][20] A calibration curve must be prepared using known concentrations of this compound. This is achieved by creating a stock solution in a suitable organic solvent (like DMSO or methanol) and performing serial dilutions into the mobile phase.[12][24] The peak area from the HPLC chromatogram of the experimental samples is then used to determine the concentration by interpolating from the linear regression of the calibration curve.

Data Presentation and Interpretation

The final solubility data should be presented clearly and concisely. All experimental conditions must be reported to ensure reproducibility.

Table 1: Thermodynamic Solubility of this compound at 25°C

MediumpH (Final)Replicate 1 (µg/mL)Replicate 2 (µg/mL)Replicate 3 (µg/mL)Mean Solubility (µg/mL)Std. Dev.
Purified Water3.5DataDataDataDataData
PBS7.4DataDataDataDataData

(This table is a template for reporting experimentally determined data.)

The results should be interpreted in the context of the theoretical assessment. The expected low solubility in purified water and potentially higher solubility at neutral pH (if the pKa is in the appropriate range) should be discussed.

Visualizations

Visual aids are essential for understanding the experimental workflow and the relationships between molecular structure and physical properties.

G Figure 1: Shake-Flask Solubility Determination Workflow cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Analysis cluster_result 5. Result A Add Excess Solid Compound to Aqueous Medium B Prepare Multiple Replicates C Seal Flasks & Agitate at Constant Temp (e.g., 24-48h) B->C Incubation D Centrifuge or Filter to Remove Undissolved Solid C->D Sampling E Collect Supernatant (Saturated Solution) D->E Isolation F Dilute Sample for Analysis E->F G Quantify by HPLC-UV Against Calibration Curve F->G H Calculate Mean Solubility (µg/mL) G->H Data Processing

Figure 1: Shake-Flask Solubility Determination Workflow

References

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  • Semantic Scholar. Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. [Link]

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  • ResearchGate. Validation of UV-HPLC method for simultaneous quantification of organic acids in disinfectants for haemodialysis machines. [Link]

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  • ResearchGate. On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. [Link]

  • PubChem. Isonicotinic Acid. [Link]

  • ResearchGate. Solubility of Isonicotinic Acid in 4-Methylpyridine + Water from (287.65 to 361.15) K. [Link]

  • ResearchGate. Thermochemical Properties and Phase Behavior of Halogenated Polycyclic Aromatic Hydrocarbons. [Link]

  • ResearchGate. (PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. [Link]

  • ResearchGate. pKa values of the nicotinamide, isoniazid, and pyridoxine hydrochloride were determined. [Link]

  • PubMed Central. Physics-Based Solubility Prediction for Organic Molecules. [Link]

  • Stack Exchange. Why, out of the main halogens, is bromine the most soluble in water?. [Link]

  • OUCI. Thermochemical properties and phase behavior of halogenated polycyclic aromatic hydrocarbons. [Link]

  • ResearchGate. Effect of bromine substituent on optical properties of aryl compounds. [Link]

  • ResearchGate. Solubility prediction of polycyclic aromatic hydrocarbons in non-aqueous solvent mixtures. [Link]

  • PubMed. Effect of bromide and iodide ions on the formation and speciation of disinfection byproducts during chlorination. [Link]

  • PubMed Central. Synthesis of N-Bromo and N-Iodo Imides: A Rapid Redox-Neutral and Bench Stable Process. [Link]

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"2-Bromo-3-iodo-isonicotinic acid molecular weight"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Bromo-3-iodo-isonicotinic Acid: A Core Moiety for Advanced Drug Discovery

Executive Summary

This technical guide provides a comprehensive overview of this compound, a halogenated pyridine derivative of significant interest to the pharmaceutical and life sciences sectors. We delve into its fundamental physicochemical properties, including its molecular weight of 327.90 g/mol , and provide a framework for its synthesis, purification, and analytical characterization. The core of this guide focuses on the compound's strategic application as a versatile chemical building block in medicinal chemistry, particularly in the development of targeted therapeutics such as Janus Kinase (JAK) inhibitors for autoimmune diseases and cancer[1]. Detailed protocols for safe handling, storage, and quality control are also presented to ensure reliable and safe utilization in a research and development setting.

Introduction: The Strategic Value of Halogenated Pyridines in Medicinal Chemistry

Halogenated heterocycles are foundational scaffolds in modern drug discovery. The introduction of halogen atoms—such as bromine and iodine—onto a core structure like isonicotinic acid is a deliberate strategy to modulate a molecule's pharmacological profile. Halogens can influence lipophilicity, metabolic stability, and binding affinity through steric and electronic effects.

Notably, bromine and iodine can participate in halogen bonding, a non-covalent interaction with protein targets that can significantly enhance binding potency and selectivity. Furthermore, they serve as versatile synthetic handles for carbon-carbon and carbon-heteroatom bond formation via cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the elaboration of complex molecular architectures. This compound embodies this potential, offering two distinct and orthogonally reactive sites for molecular diversification, making it a high-value intermediate for constructing novel therapeutic agents[].

Physicochemical and Structural Properties

This compound is a solid at room temperature, characterized by the following properties. Its structure combines a polar carboxylic acid group with a heavily halogenated, and thus more lipophilic, pyridine ring, giving it unique solubility characteristics that must be considered in experimental design.

PropertyValueSource(s)
Molecular Formula C₆H₃BrINO₂[3][4][5][6]
Molecular Weight 327.90 g/mol [3][5][6][7][8]
CAS Number 848243-29-8[3][7][9]
IUPAC Name 2-Bromo-3-iodopyridine-4-carboxylic acid
Melting Point 214-215 °C[8]
Boiling Point 484.3 °C at 760 mmHg (Predicted)[8]
Purity ≥95% (Commercially available)[4][9][10]
InChI Key MCEFUWMDAAYELU-UHFFFAOYSA-N[5][9][10]

Synthesis and Quality Control Workflow

While this compound is commercially available, often through custom synthesis, understanding its synthesis is crucial for process development and impurity profiling. A plausible synthetic approach involves the regioselective halogenation of a suitable isonicotinic acid precursor.

Proposed Synthetic Protocol

The following protocol is a representative, logical approach. The causality for this multi-step process lies in the need to control the regiochemistry of halogenation on the electron-deficient pyridine ring, which is often challenging.

  • Starting Material: Begin with 2-Bromo-isonicotinic acid.

  • Directed Lithiation: Dissolve 2-Bromo-isonicotinic acid in an anhydrous aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere (e.g., Argon) and cool to -78 °C.

  • Deprotonation: Slowly add a strong base such as lithium diisopropylamide (LDA). The LDA will selectively deprotonate the C3 position, which is activated by the adjacent bromine and the directing carboxylic acid group.

  • Iodination: Quench the resulting anion with an electrophilic iodine source, such as molecular iodine (I₂) dissolved in THF.

  • Aqueous Work-up: After the reaction is complete (monitored by Thin Layer Chromatography), quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extraction: Acidify the aqueous layer with HCl to protonate the carboxylic acid and extract the product into an organic solvent like ethyl acetate.

  • Purification: Purify the crude product via recrystallization or column chromatography to achieve the desired purity (>95%).

Purification and Self-Validating Quality Control

A robust workflow is essential to validate the identity, purity, and integrity of each batch.

  • Initial Purity Assessment: Use High-Performance Liquid Chromatography (HPLC) with a UV detector to determine the purity profile and identify any residual starting materials or by-products.

  • Structural Confirmation: Employ Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm the chemical structure unequivocally.

  • Final Quality Check: Perform a final melting point analysis. A sharp melting range close to the literature value (214-215 °C) is a good indicator of high purity.[8]

  • Documentation: Issue a Certificate of Analysis (CoA) that consolidates all analytical data, confirming the batch meets specifications.[11]

Synthesis_QC_Workflow cluster_synthesis Synthesis Phase cluster_qc Purification & QC Phase start 2-Bromo-isonicotinic Acid lithiation Directed Lithiation (LDA, THF, -78°C) start->lithiation iodination Iodination (I₂) lithiation->iodination workup Aqueous Work-up & Extraction iodination->workup crude Crude Product workup->crude purification Purification (Recrystallization or Chromatography) crude->purification hplc Purity Check (HPLC >95%) purification->hplc structure Structure Verification (NMR, MS) hplc->structure final_product Final Product: 2-Bromo-3-iodo- isonicotinic acid structure->final_product

Caption: High-level workflow for the synthesis and quality control of the target compound.

Spectroscopic and Analytical Characterization

Confirming the identity of this compound relies on a combination of modern analytical techniques.

  • ¹H NMR Spectroscopy: The spectrum will show two distinct signals in the aromatic region (typically 7.0-9.0 ppm), corresponding to the two protons on the pyridine ring. The integration and coupling patterns will be consistent with the substitution pattern.

  • ¹³C NMR Spectroscopy: The spectrum will display six signals, one for each carbon atom in the molecule, including the carboxyl carbon (typically >160 ppm).

  • Mass Spectrometry (MS): The mass spectrum is particularly informative. It will show a molecular ion peak (M+) corresponding to the molecular weight. Critically, the isotopic pattern will be characteristic of a molecule containing one bromine atom (¹⁹Br/⁸¹Br in an approximate 1:1 ratio) and one iodine atom (monoisotopic ¹²⁷I).

  • Infrared (IR) Spectroscopy: Key stretches will include a broad O-H band (from the carboxylic acid, ~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), and bands corresponding to the C=C and C=N bonds of the aromatic ring.

Analytical_Workflow cluster_analysis Analytical Validation product Purified Sample (Post-Synthesis) hplc hplc product->hplc ms Mass Spec Identity Check Correct m/z & Isotope Pattern product->ms nmr ¹H & ¹³C NMR Structural Confirmation Correct Shifts & Couplings product->nmr ir IR Spec Functional Group ID C=O, O-H Stretches Present product->ir coa Certificate of Analysis (CoA Issued) hplc->coa ms->coa nmr->coa ir->coa

Caption: Standard analytical workflow for structural and purity validation.

Core Applications in Drug Discovery

The primary value of this compound is as a highly functionalized intermediate for the synthesis of complex pharmaceutical agents.

Key Building Block for Janus Kinase (JAK) Inhibitors

One of its most notable applications is in the synthesis of Janus Kinase (JAK) inhibitors, which are critical therapeutic agents for treating autoimmune diseases (like rheumatoid arthritis) and certain cancers.[1] The isonicotinic acid core acts as a stable scaffold that can be oriented within the ATP-binding site of the kinase. The bromine and iodine atoms serve as orthogonal points for diversification using metal-catalyzed cross-coupling reactions. For instance, a Suzuki coupling at the bromine position and a Sonogashira coupling at the iodine position would allow for the sequential and controlled introduction of different aryl or alkyl groups to optimize potency, selectivity, and pharmacokinetic properties.

Drug_Discovery_Logic cluster_elaboration Molecular Elaboration via Cross-Coupling fragment Core Fragment 2-Bromo-3-iodo- isonicotinic acid suzuki Suzuki Coupling (at C2-Br position) fragment->suzuki sonogashira Sonogashira Coupling (at C3-I position) fragment->sonogashira library Diverse Chemical Library suzuki->library sonogashira->library screening Biological Screening (e.g., JAK Kinase Assay) library->screening hit Optimized Lead Compound (e.g., Potent JAK Inhibitor) screening->hit

Sources

An In-depth Technical Guide to the Safe Handling and Application of 2-Bromo-3-iodo-isonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the chemical properties, potential hazards, and safe handling protocols for 2-Bromo-3-iodo-isonicotinic acid. It is intended for researchers, scientists, and drug development professionals who may utilize this compound in their work. By synthesizing available data with established principles of laboratory safety, this document aims to foster a proactive safety culture when working with this and structurally related potent chemical agents.

Introduction: A Key Intermediate in Modern Drug Discovery

This compound (CAS No. 848243-29-8) is a halogenated pyridine carboxylic acid that has emerged as a valuable intermediate in medicinal chemistry and pharmaceutical development.[1][2] Its utility is particularly noted in the synthesis of Janus kinase (JAK) inhibitors, which are a class of therapeutic agents for autoimmune diseases and cancer. The unique arrangement of the bromo, iodo, and carboxylic acid functional groups on the pyridine ring provides multiple reaction sites for diversification and the construction of complex molecular architectures.

However, the very features that make this molecule a versatile synthetic building block also necessitate a thorough understanding of its potential reactivity and associated hazards. This guide will delve into the known safety profile, extrapolate potential risks based on its structural components, and provide actionable protocols for its safe handling, storage, and disposal.

Chemical and Physical Properties

A clear understanding of the fundamental properties of a chemical is the first step in a robust safety assessment.

PropertyValueSource(s)
CAS Number 848243-29-8[1]
Molecular Formula C₆H₃BrINO₂[1]
Molecular Weight 327.90 g/mol [1]
Appearance Solid (form may vary)N/A
Purity Typically ≥95%[3]
Storage Temperature Refrigerated[3]

Hazard Identification and Toxicological Profile

Summary of Known Hazards (from Safety Data Sheets):

  • Skin Irritation: Causes skin irritation.

  • Serious Eye Damage: Causes serious eye irritation/damage.

  • Respiratory Irritation: May cause respiratory irritation.

  • Allergic Skin Reaction: May cause an allergic skin reaction.

Inferred Toxicological Profile:

The toxicological profile of the parent compound, pyridine, indicates that chronic exposure can lead to damage of the liver, kidneys, and central nervous system.[4] Acute inhalation can cause irritation to the respiratory system, headaches, nausea, and dizziness.[4] While the acute toxicity of pyridine itself is considered low, the introduction of halogen atoms (bromine and iodine) can significantly alter the toxicological properties of a molecule. Halogenated aromatic compounds can exhibit increased persistence in the environment and may have different metabolic pathways and toxicological endpoints. Therefore, This compound should be handled as a potent compound with unknown long-term health effects.

Due to the lack of specific data, it is prudent to assume that this compound may have a low Occupational Exposure Limit (OEL). Best practices for handling potent APIs should be followed at all times.[5][6]

Reactivity and Stability Profile

The reactivity of this compound is dictated by its three key functional groups. Understanding these reactivities is crucial for preventing unintended reactions and ensuring safe experimental design.

  • Pyridine Ring: The electron-deficient nature of the pyridine ring, exacerbated by the electron-withdrawing carboxylic acid group, makes it susceptible to nucleophilic attack.

  • Bromo and Iodo Substituents: The carbon-bromine and carbon-iodine bonds are key sites for reactivity. The bromine at the 2-position is particularly activated towards nucleophilic aromatic substitution and is a common site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).[7][8][9] The iodine at the 3-position can also participate in similar coupling reactions, often with different reactivity profiles, allowing for sequential, site-selective modifications.

  • Carboxylic Acid Group: This group can undergo typical acid-base reactions. It will react with bases to form salts. Under certain conditions, particularly at elevated temperatures, pyridine carboxylic acids can undergo decarboxylation, which may lead to a rapid evolution of carbon dioxide gas and a potential pressure build-up in a closed system.[10][11]

Incompatible Materials:

  • Strong Oxidizing Agents: May lead to vigorous or explosive reactions.

  • Strong Bases: Will react with the carboxylic acid in an exothermic neutralization reaction. Strong bases could also potentially promote elimination or other side reactions involving the halogen substituents.

  • Strong Acids: While the pyridine nitrogen is weakly basic, strong acids could lead to protonation and changes in reactivity.

  • Reducing Agents: May react with the halogenated ring.

Hazardous Decomposition Products:

Under fire conditions, thermal decomposition is expected to produce hazardous gases including:

  • Carbon monoxide (CO) and Carbon dioxide (CO₂)

  • Nitrogen oxides (NOx)

  • Hydrogen bromide (HBr)

  • Hydrogen iodide (HI)

Safe Handling and Engineering Controls

Given the potent nature of this compound, a multi-layered approach to safety, encompassing engineering controls, administrative procedures, and personal protective equipment (PPE), is mandatory. The open handling of this powdered substance is strongly discouraged.[5]

Engineering Controls: The First Line of Defense

Primary containment is essential to prevent operator exposure and cross-contamination.[5][6]

  • Weighing and Dispensing: All weighing and handling of the solid compound must be performed in a containment device such as a ventilated balance enclosure, a fume hood with proven containment performance, or, ideally, a glovebox isolator.[12][13][14]

  • Chemical Reactions: All reactions involving this compound should be conducted within a certified chemical fume hood. The fume hood sash should be kept as low as possible during operations.

G cluster_0 Primary Containment cluster_1 Secondary Containment weighing Weighing/ Dispensing lab Laboratory (Restricted Access, Negative Pressure) weighing->lab reaction Chemical Reaction reaction->lab operator Researcher ppe Full PPE operator->ppe ppe->weighing  Inside Ventilated Enclosure  or Glovebox ppe->reaction  Inside Fume Hood

Caption: Hierarchy of Controls for Handling Potent Compounds.

Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical. It should be selected based on a thorough risk assessment.

  • Hand Protection: Wear nitrile or neoprene gloves that are rated for chemical resistance. Double-gloving is recommended when handling the solid or concentrated solutions.

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should also be worn when there is a risk of splashes or powder aerosolization.

  • Body Protection: A laboratory coat is required. For larger quantities or when there is a significant risk of exposure, a chemically resistant apron or disposable coveralls should be used.

  • Respiratory Protection: If engineering controls are not sufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Experimental Protocols: A Step-by-Step Approach to Safety

The following protocols provide a framework for the safe handling of this compound in a research setting.

Protocol for Weighing and Solution Preparation
  • Preparation: Don all required PPE. Ensure the ventilated balance enclosure or fume hood is functioning correctly.

  • Containment: Place all necessary equipment (weighing paper, spatula, vial, solvent) inside the containment area before introducing the compound.

  • Weighing: Carefully weigh the desired amount of this compound. Use a spatula to gently transfer the solid, minimizing any dust creation.

  • Dissolution: Add the solvent to the vial containing the weighed solid while still inside the containment device. Cap the vial securely.

  • Decontamination: Carefully wipe down the spatula and any surfaces with a suitable solvent (e.g., ethanol) and dispose of the wipes as hazardous waste.

  • Transport: Transport the sealed vial to the reaction fume hood.

Caption: Workflow for Safe Weighing and Solution Preparation.

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

  • Spill: Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an inert absorbent material (e.g., vermiculite, sand). Scoop the material into a sealed container for hazardous waste disposal.

Storage and Disposal

  • Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible materials. Refrigeration is recommended.[3] The storage area should be clearly marked with the appropriate hazard warnings.

  • Disposal: All waste containing this compound must be disposed of as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.

Conclusion

This compound is a valuable tool for chemical synthesis, but its potential hazards demand a high level of respect and caution. By implementing robust engineering controls, adhering to strict handling protocols, and utilizing appropriate personal protective equipment, researchers can safely harness the synthetic potential of this compound. A proactive and informed approach to safety is paramount when working with potent, novel chemical entities.

References

  • 2-Bromopyridine - Wikipedia. Wikipedia. [Link]

  • Selective Decarboxylation: A Facile Synthesis of 3-Pyridinecarboxylic Acid Derivative. Taylor & Francis Online. (2009-10-16). [Link]

  • Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. Canadian Science Publishing. [Link]

  • Best Practices For Handling Potent APIs. Outsourced Pharma. (2015-07-07). [Link]

  • Handling of high potency drugs: process and containment. WIT Press. [Link]

  • Bulk Powder Containment: Key Factors for High Potency Handling and Processing. Flow Sciences. (2020-03-13). [Link]

  • Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. ResearchGate. (2025-08-06). [Link]

  • Pharmaceutical Powder Handling 101: Safety, Compliance & Containment. ILC Dover. [Link]

  • Suzuki reactions of 2-bromopyridine with aryl boronic acids a. ResearchGate. [Link]

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An In-depth Technical Guide to the Physical and Chemical Properties of 2-Bromo-3-iodo-isonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

2-Bromo-3-iodo-isonicotinic acid is a halogenated pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring both a bromine and an iodine atom on the pyridine ring, offers a versatile scaffold for the synthesis of complex molecules, particularly as an intermediate for kinase inhibitors and other biologically active compounds.[1] This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, including its structural features, solubility, acidity, and spectral characteristics. Furthermore, it delves into the underlying principles governing these properties and outlines detailed experimental protocols for their determination, offering a valuable resource for researchers working with this and related compounds.

Introduction: A Scaffold of Potential

The strategic placement of multiple, differentially reactive halogens on a core heterocyclic structure is a powerful tool in modern synthetic chemistry. This compound (Figure 1) epitomizes this design, offering orthogonal sites for selective functionalization. This dihalogenated isonicotinic acid derivative serves as a key building block in the construction of complex molecular architectures, finding potential applications in the development of therapeutic agents for autoimmune diseases and cancer.[1] Understanding its fundamental physical and chemical properties is paramount for its effective utilization in synthesis, process development, and the rational design of new chemical entities.

Molecular Structure and Core Physical Properties

The foundational properties of this compound are dictated by its molecular structure, which combines the aromaticity of the pyridine ring with the electronic and steric effects of the bromo, iodo, and carboxylic acid substituents.

Structural and Molecular Data

A summary of the key structural and molecular data for this compound is presented in Table 1.

PropertyValueSource
Chemical Name This compound[2]
Synonyms 2-bromo-3-iodopyridine-4-carboxylic acid
CAS Number 848243-29-8[2]
Molecular Formula C₆H₃BrINO₂[2]
Molecular Weight 327.90 g/mol [2]
Appearance Predicted to be a solid at room temperatureInferred
Purity Typically available at ≥95%
Melting Point: A Measure of Crystal Lattice Energy

A standard and reliable method for determining the melting point of a solid organic compound is the capillary melting point technique.

Diagram of Experimental Workflow: Melting Point Determination

MeltingPoint A Sample Preparation: Finely powder the solid sample. B Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm. A->B C Apparatus Setup: Place the capillary tube in a melting point apparatus. B->C D Heating: Heat the sample, initially rapidly, then slowly (1-2 °C/min) near the expected melting point. C->D E Observation & Recording: Record the temperature at which melting begins (T1) and is complete (T2). D->E F Result: The melting range is reported as T1-T2. E->F

Caption: Workflow for determining the melting point of a solid organic compound.

Step-by-Step Methodology:

  • Sample Preparation: A small amount of the crystalline this compound is finely powdered.

  • Capillary Tube Loading: The powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of approximately 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

  • Heating and Observation: The sample is heated, and the temperature is monitored closely. A rapid heating rate can be used for an initial approximate determination, followed by a slower rate (1-2 °C per minute) for a more accurate measurement.

  • Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded. This range is the melting point of the compound.

Solubility Profile: Guiding Solvent Selection

The solubility of this compound is a critical parameter for its use in synthesis and for its formulation in biological assays. Due to the presence of the polar carboxylic acid group, it is expected to have some solubility in polar protic solvents, particularly with heating. The pyridine nitrogen can also act as a hydrogen bond acceptor. Conversely, the bromo and iodo substituents, along with the aromatic ring, contribute to its lipophilicity, suggesting solubility in some polar aprotic organic solvents.

Predicted Solubility:

  • Water: Sparingly soluble in cold water, with increased solubility in hot water and at basic pH due to the formation of the carboxylate salt.

  • Alcohols (Methanol, Ethanol): Likely soluble, especially with heating.

  • Ethers (Diethyl ether, Tetrahydrofuran): Limited solubility is expected.

  • Halogenated Solvents (Dichloromethane, Chloroform): Moderate solubility is anticipated.

  • Aprotic Polar Solvents (DMF, DMSO): Expected to be soluble.

A systematic approach to determining the qualitative solubility of an organic compound involves testing its solubility in a range of solvents with varying polarities and pH.

Diagram of Experimental Workflow: Solubility Testing

Solubility Start Start with a small, known amount of the compound Water Test solubility in Water Start->Water Aqueous_Base Test solubility in 5% NaOH Water->Aqueous_Base If insoluble Aqueous_Acid Test solubility in 5% HCl Aqueous_Base->Aqueous_Acid If insoluble Organic_Solvents Test solubility in organic solvents (e.g., Ethanol, DCM, Hexane) Aqueous_Acid->Organic_Solvents If insoluble

Caption: A flowchart for the qualitative determination of a compound's solubility.

Step-by-Step Methodology:

  • Initial Test: A small, measured amount of this compound is added to a test tube containing a specific volume of the solvent (e.g., 1 mL).

  • Observation: The mixture is agitated, and the solubility is observed at room temperature.

  • Heating: If the compound is insoluble at room temperature, the mixture is gently heated to assess for temperature-dependent solubility.

  • pH Modification: For aqueous solutions, the pH is adjusted to be basic (e.g., with 5% NaOH) and acidic (e.g., with 5% HCl) to determine the solubility of the corresponding salt forms.

Chemical Properties and Reactivity

The chemical behavior of this compound is largely defined by the interplay of its three functional groups: the carboxylic acid, the bromine atom, and the iodine atom, all attached to a pyridine ring.

Acidity (pKa): A Key Determinant of Biological Behavior

The pKa of a molecule is a measure of its acidity and is a critical parameter in drug development as it influences a compound's charge state at physiological pH, which in turn affects its solubility, permeability, and target binding. This compound has two ionizable centers: the carboxylic acid proton and the pyridine nitrogen.

  • Carboxylic Acid pKa: The carboxylic acid group is acidic. The pKa of the parent isonicotinic acid is approximately 4.96. The electron-withdrawing effects of the bromine and iodine atoms are expected to increase the acidity of the carboxylic acid, thus lowering its pKa.

  • Pyridinium pKa: The lone pair of electrons on the pyridine nitrogen is basic and can be protonated. The pKa of the conjugate acid of pyridine is 5.23. The electron-withdrawing halogens will decrease the basicity of the nitrogen, leading to a lower pKa for the corresponding pyridinium ion.

Potentiometric titration is a precise method for determining the pKa of an ionizable compound.

Diagram of Experimental Workflow: Potentiometric Titration

pKa_Titration A Solution Preparation: Dissolve a known amount of the compound in a suitable solvent (e.g., water/co-solvent). B Titration Setup: Place the solution in a beaker with a calibrated pH electrode and a stirrer. A->B C Titration: Add a standard solution of a strong base (e.g., NaOH) in small, known increments. B->C D Data Collection: Record the pH after each addition of the titrant. C->D E Data Analysis: Plot pH vs. volume of titrant. The pH at the half-equivalence point corresponds to the pKa. D->E

Caption: Workflow for determining the pKa of an acidic compound via potentiometric titration.

Step-by-Step Methodology:

  • Solution Preparation: A precise amount of this compound is dissolved in a suitable solvent system (e.g., a water-cosolvent mixture if aqueous solubility is low).

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH).

  • pH Monitoring: The pH of the solution is monitored continuously using a calibrated pH meter as the base is added in small increments.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

Reactivity of the Halogen Substituents: A Gateway to Molecular Diversity

A key feature of this compound is the differential reactivity of the C-Br and C-I bonds. In transition metal-catalyzed cross-coupling reactions, the carbon-iodine bond is significantly more reactive than the carbon-bromine bond. This allows for selective functionalization at the 3-position of the pyridine ring while leaving the bromine at the 2-position available for subsequent transformations.

Order of Reactivity: C-I > C-Br > C-Cl

This selective reactivity is highly valuable in synthetic chemistry, enabling a stepwise and controlled introduction of different substituents. For example, a Suzuki-Miyaura coupling reaction would be expected to occur selectively at the C-3 position.

Spectroscopic Properties: Elucidating the Molecular Fingerprint

Spectroscopic techniques are indispensable for the structural confirmation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region corresponding to the two protons on the pyridine ring. The acidic proton of the carboxylic acid will likely appear as a broad singlet at a downfield chemical shift (>10 ppm).

  • ¹³C NMR: The carbon NMR spectrum will display six distinct signals for the six carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be observed at a characteristic downfield position (typically 160-180 ppm). The carbons attached to the halogens will also have characteristic chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the characteristic absorptions of the carboxylic acid group:

  • A very broad O-H stretching band from approximately 2500-3300 cm⁻¹.

  • A strong C=O (carbonyl) stretching band around 1700-1730 cm⁻¹.

  • C-O stretching and O-H bending vibrations will also be present.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. For this compound, the mass spectrum will show a characteristic isotopic pattern due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and iodine (monoisotopic at ¹²⁷I). The molecular ion peak (M⁺) will be observed at m/z corresponding to the molecular weight of the compound.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on hazards, handling, and storage.

General Recommendations:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area or a fume hood.

  • Storage: Store in a cool, dry place, away from incompatible materials.

Conclusion

This compound is a valuable and versatile building block in synthetic and medicinal chemistry. A thorough understanding of its physical and chemical properties is essential for its effective application. This guide has provided a detailed overview of these properties, both from a theoretical and a practical standpoint, including experimental protocols for their determination. As research in drug discovery continues to evolve, the strategic use of such multifunctional scaffolds will undoubtedly play a crucial role in the development of novel and effective therapeutic agents.

References

  • ACS Publications. (2020, January 23). Calculations of pKa Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile. Retrieved from [Link]

  • PubMed. (2010, January 30). 2-Bromo-pyridine-3-carboxylic acid. Retrieved from [Link]

  • IJSSST. (n.d.). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. Retrieved from [Link]

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A Technical Guide to the Strategic Applications of 2-Bromo-3-iodo-isonicotinic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-3-iodo-isonicotinic acid has emerged as a pivotal scaffold in modern medicinal chemistry, primarily owing to its unique structural features that enable sequential and site-selective functionalization. This technical guide provides an in-depth analysis of the synthesis, reactivity, and strategic applications of this versatile building block, with a particular focus on its role in the development of targeted therapies, including Janus kinase (JAK) and Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors. Through a detailed exploration of its reactivity in palladium-catalyzed cross-coupling reactions, this document serves as a comprehensive resource for researchers engaged in the design and synthesis of novel therapeutic agents.

Introduction: The Strategic Advantage of this compound

This compound is a polysubstituted pyridine derivative featuring a carboxylic acid at the 4-position, a bromine atom at the 2-position, and an iodine atom at the 3-position.[1][2][3][4] This specific arrangement of functional groups provides a powerful platform for the construction of complex molecular architectures. The key to its utility lies in the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in palladium-catalyzed cross-coupling reactions.[5][6] The C-I bond is significantly more reactive towards oxidative addition to a palladium(0) catalyst than the C-Br bond, allowing for selective functionalization at the 3-position while leaving the 2-position intact for subsequent transformations.[5][6] This inherent reactivity difference makes this compound an ideal starting material for the convergent synthesis of highly substituted pyridine cores, which are prevalent in a vast array of biologically active molecules.[7][8][9]

Table 1: Physicochemical Properties of this compound [1][2][3][4]

PropertyValue
CAS Number 848243-29-8
Molecular Formula C₆H₃BrINO₂
Molecular Weight 327.90 g/mol
Appearance Solid
Purity Typically ≥95%

Synthesis of this compound and its Derivatives

The synthesis of substituted nicotinic and isonicotinic acids can be achieved through various strategies, including the functionalization of a pre-existing pyridine ring or de novo ring construction.[7][8][9] For dihalogenated pyridines, regioselective halogenation can be challenging due to the electronic nature of the pyridine ring.[8]

While a specific, detailed, and publicly available experimental protocol for the direct synthesis of this compound is not readily found in the primary literature, a plausible synthetic approach can be inferred from established methods for the synthesis of similar polysubstituted pyridines. Such a synthesis would likely involve a multi-step sequence starting from a more readily available pyridine derivative, followed by sequential halogenation and oxidation or carboxylation.

A related compound, 2-amino-5-bromo-3-iodopyridine, has been synthesized from 2-aminopyridine through a two-step process involving bromination with N-bromosuccinimide (NBS) followed by iodination using a mixture of potassium iodide (KI) and potassium iodate (KIO₃) in the presence of sulfuric acid.[10] This highlights a potential strategy for the introduction of both bromine and iodine onto a pyridine ring.

Reactivity and Regioselective Cross-Coupling Reactions

The synthetic utility of this compound is primarily realized through sequential, palladium-catalyzed cross-coupling reactions. The differential reactivity of the C-I and C-Br bonds allows for a programmed, step-wise introduction of various substituents.

Principle of Regioselectivity

In palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, the first and rate-determining step is typically the oxidative addition of the organohalide to the palladium(0) catalyst. The energy barrier for this step is significantly lower for aryl iodides compared to aryl bromides. This difference in activation energy forms the basis for the high regioselectivity observed in the reactions of this compound.[5][6]

Sequential functionalization of this compound.
Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. For this compound, the initial Suzuki-Miyaura coupling will selectively occur at the 3-position (C-I bond).

Generalized Experimental Protocol for Regioselective Suzuki-Miyaura Coupling: [11]

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), combine this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (0.02-0.05 equiv.).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water, toluene/water, or DMF/water).

  • Reaction: Heat the mixture with stirring to a temperature between 80-110 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with water and an organic solvent (e.g., ethyl acetate), separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the 2-bromo-3-aryl-isonicotinic acid.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. Similar to the Suzuki-Miyaura coupling, this reaction will proceed selectively at the C-I bond of this compound.

Generalized Experimental Protocol for Regioselective Sonogashira Coupling: [11]

  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02-0.05 equiv.), and a copper(I) co-catalyst (e.g., CuI, 0.04-0.10 equiv.).

  • Reagent Addition: Add a degassed solvent (e.g., THF or DMF) and a suitable amine base (e.g., triethylamine or diisopropylamine, 2.0-3.0 equiv.).

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv.) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature or heat to 40-60 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Following a standard aqueous work-up, the crude product is purified by flash column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds. This reaction is particularly valuable for the introduction of amine functionalities, which are common in many kinase inhibitors. The initial amination will selectively occur at the 3-position.

Generalized Experimental Protocol for Regioselective Buchwald-Hartwig Amination: [11]

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with this compound (1.0 equiv.), the desired amine (1.1-1.5 equiv.), a palladium pre-catalyst (e.g., Pd(OAc)₂ or a pre-formed Pd-ligand complex, 0.01-0.05 equiv.), a suitable phosphine ligand (e.g., BINAP, XPhos, 0.02-0.10 equiv.), and a strong base (e.g., NaOt-Bu or K₃PO₄, 1.2-2.0 equiv.).

  • Solvent Addition: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.

  • Reaction: Heat the reaction mixture with stirring to a temperature typically between 80-120 °C. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: After cooling, the reaction is quenched and worked up. The crude product is then purified by chromatography.

Applications in the Synthesis of Kinase Inhibitors

The unique reactivity profile of this compound makes it an invaluable building block in the synthesis of complex heterocyclic compounds, particularly kinase inhibitors.

Janus Kinase (JAK) Inhibitors

The Janus kinase (JAK) family of tyrosine kinases plays a crucial role in cytokine signaling pathways, and their dysregulation is implicated in various autoimmune diseases and cancers.[12] Consequently, JAK inhibitors have emerged as an important class of therapeutic agents. This compound can be used as a starting material for the synthesis of JAK inhibitors.[12]

A notable example is its potential application in the synthesis of the selective JAK3 inhibitor, PF-06651600 (Ritlecitinib) .[1][13] While the detailed synthetic route from this compound to PF-06651600 is proprietary, the structure of the final compound suggests a synthetic strategy that would leverage the sequential cross-coupling capabilities of this building block to construct the substituted pyridine core.

G start 2-Bromo-3-iodo- isonicotinic acid intermediate1 Suzuki Coupling (at C-3) start->intermediate1 intermediate2 Amide Coupling (at C-4) intermediate1->intermediate2 intermediate3 Second Cross-Coupling (at C-2) intermediate2->intermediate3 final Complex Pyridine Core for JAK/TEC Inhibitors (e.g., PF-06651600) intermediate3->final

Plausible synthetic workflow towards complex kinase inhibitors.
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) Inhibitors

IRAK4 is a serine/threonine kinase that plays a critical role in the innate immune response.[14][15] Dysregulation of IRAK4 signaling is associated with various inflammatory and autoimmune diseases, making it an attractive target for drug discovery. Several patents disclose the use of substituted isonicotinic acid derivatives in the synthesis of IRAK4 inhibitors.[16][17] The ability to introduce diverse substituents at the 2 and 3-positions of the pyridine ring using this compound as a scaffold is highly advantageous for structure-activity relationship (SAR) studies and lead optimization in IRAK4 inhibitor development programs.

Conclusion

This compound stands out as a strategically important and versatile building block in medicinal chemistry. Its well-defined and predictable reactivity in sequential palladium-catalyzed cross-coupling reactions allows for the efficient and controlled synthesis of highly functionalized pyridine derivatives. This capability is particularly valuable in the construction of complex kinase inhibitors, including those targeting the JAK and IRAK families. For researchers and drug development professionals, a thorough understanding of the synthetic potential of this compound opens up new avenues for the design and discovery of novel and potent therapeutic agents.

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  • A Researcher's Guide to the Regioselective Functionalization of 2-Bromo-4-iodopyridine. Benchchem.
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  • Preparation of kinase-biased compounds in the search for lead inhibitors of kinase targets. PubMed.
  • Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. MDPI.
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  • This compound | 848243-29-8. ChemicalBook.
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  • Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. University of Windsor.
  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. PMC - NIH.
  • Synthesis and Reactivity of Fluorinated Dithiocarboxylates to Prepare Thioamides—Effective Access to a 4-Styrenylthioamide-Cinchona Alkaloid Monomer. MDPI.
  • Application Notes and Protocols for the Synthesis of 3-Butylisonicotinic Acid. Benchchem.
  • Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. ijssst.info.
  • Regiocontrolled Suzuki-Miyaura Couplings of 3,5-Dibromo-2-pyrone | Request PDF.
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The Strategic Utility of 2-Bromo-3-iodo-isonicotinic Acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: A Tale of Two Halogens on a Pyridine Scaffold

In the intricate world of pharmaceutical synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among the vast arsenal of heterocyclic intermediates, 2-Bromo-3-iodo-isonicotinic acid has emerged as a particularly valuable scaffold. Its utility lies not just in the inherent biological relevance of the isonicotinic acid core, a feature of numerous established drugs, but in the nuanced and differential reactivity of its two halogen substituents. This guide provides an in-depth exploration of the synthesis, properties, and strategic application of this compound, offering field-proven insights into its role as a pivotal intermediate in the development of next-generation therapeutics, particularly kinase inhibitors.

The core advantage of this molecule is the distinct reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. In palladium-catalyzed cross-coupling reactions, the C-I bond is significantly more reactive, allowing for selective functionalization at the 3-position while leaving the less reactive C-Br bond at the 2-position intact for subsequent transformations. This predictable regioselectivity is the cornerstone of its strategic importance, enabling a modular and convergent approach to the synthesis of highly substituted pyridine derivatives.

Physicochemical Properties and Characterization

A thorough understanding of the physical and chemical properties of an intermediate is fundamental to its effective use.

PropertyValueSource
CAS Number 848243-29-8[1][2]
Molecular Formula C₆H₃BrINO₂[1][2]
Molecular Weight 327.90 g/mol
Appearance Solid
Purity Typically ≥95%[1]
Storage Refrigerated[1]
Spectroscopic Characterization: The Fingerprint of a Molecule
  • ¹H NMR (Nuclear Magnetic Resonance): The proton NMR spectrum is expected to be simple, showing two distinct signals in the aromatic region corresponding to the two protons on the pyridine ring. The chemical shifts and coupling constants of these protons would be influenced by the electron-withdrawing effects of the carboxylic acid and the two halogen atoms.

  • ¹³C NMR: The carbon NMR would display six signals for the six carbon atoms of the pyridine ring and the carboxyl group. The carbons attached to the halogens would show characteristic shifts.

  • IR (Infrared) Spectroscopy: The IR spectrum will be dominated by a strong, broad absorption for the O-H stretch of the carboxylic acid, typically in the range of 2500-3300 cm⁻¹. A sharp, strong carbonyl (C=O) stretch will also be prominent around 1700 cm⁻¹. The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of absorptions corresponding to the various vibrations of the substituted pyridine ring.

  • Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks (M and M+2) of nearly equal intensity. The presence of iodine (monoisotopic at ¹²⁷I) will contribute to a high mass fragment.

Synthesis of this compound: A Proposed Pathway

While a specific, published, high-yield synthesis for this compound is not readily found in the literature, a plausible synthetic route can be devised based on established methods for the halogenation of pyridine derivatives. A logical approach would involve a multi-step sequence starting from a more readily available substituted pyridine.

One potential synthetic strategy is outlined below:

G cluster_0 Synthetic Workflow A 2-Amino-4-picoline B 2-Amino-3-iodo-4-picoline A->B Iodination (e.g., NIS, I₂/H₂SO₄) C 2-Bromo-3-iodo-4-picoline B->C Sandmeyer Reaction (NaNO₂, HBr, CuBr) D This compound C->D Oxidation (e.g., KMnO₄, SeO₂) G cluster_1 Regioselective Cross-Coupling Strategy Start This compound Intermediate 2-Bromo-3-substituted-isonicotinic acid Start->Intermediate Selective C-I Coupling (e.g., Suzuki, Sonogashira) - Pd catalyst - Milder conditions Final 2,3-Disubstituted-isonicotinic acid Intermediate->Final C-Br Coupling (e.g., Buchwald-Hartwig) - Pd catalyst - Harsher conditions

Sources

A Technical Guide to the Prospective Application of 2-Bromo-3-iodo-isonicotinic Acid in Proteomics Research

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide addresses the role of 2-Bromo-3-iodo-isonicotinic acid in proteomics research. Initial analysis reveals that this compound is not a conventional or widely documented reagent within the proteomics field. However, its distinct chemical architecture—featuring a carboxylic acid, a bromine atom, and an iodine atom on a pyridine ring—presents a compelling theoretical case for its use as a novel, multifunctional chemical probe.[1][2] This document will, therefore, depart from a review of established applications and instead provide a forward-looking, technical framework for its potential development and use. We will explore its chemical properties, propose a primary application in structural proteomics as a hetero-bifunctional crosslinking agent, detail a proof-of-concept experimental workflow, and contextualize its potential advantages against existing technologies. This guide is intended for researchers and drug development professionals interested in pioneering new chemical tools for proteomics.

Chemical Profile and Reactive Potential

This compound (C₆H₃BrINO₂) is a halogenated heterocyclic compound.[2] Its utility in proteomics stems from three key functional groups, each offering a distinct chemical handle for bioconjugation strategies.

  • Carboxylic Acid (-COOH): This group is a classic anchor for covalent attachment to proteins. It can be readily activated to react with primary amines, such as the side chain of lysine residues and the N-terminus of proteins, forming stable amide bonds.[3] This is a foundational reaction in protein labeling.[3][4]

  • Iodo (-I) and Bromo (-Br) Groups: The two halogen atoms provide versatile secondary reactive sites. The carbon-iodine bond is generally weaker and more susceptible to nucleophilic substitution than the carbon-bromine bond.[5] This difference in reactivity could theoretically be exploited for sequential, site-directed conjugation.[6] Furthermore, aryl halides are pivotal precursors for transition metal-catalyzed cross-coupling reactions and can serve as photo-reactive groups for inducing covalent linkages upon UV irradiation.[7][8]

The strategic arrangement of these groups on a rigid pyridine scaffold suggests its potential as a precisely controlled molecular linker.

Proposed Application: A Novel Crosslinker for Structural Proteomics

The most promising application for this molecule is in Chemical Crosslinking-Mass Spectrometry (XL-MS) .[9][10][11] XL-MS is a powerful technique used to map protein-protein interactions and elucidate the three-dimensional structure of protein complexes by covalently linking amino acids that are in close spatial proximity.[11][12]

We propose using this compound as a hetero-trifunctional, MS-cleavable crosslinker . Its functionality would proceed in a staged manner, offering a high degree of experimental control.

Proposed Mechanism of Action
  • Phase 1 (Target Protein Labeling): The carboxylic acid is activated (e.g., using EDC/NHS chemistry) and reacted with a purified "bait" protein, forming a stable amide bond with accessible lysine residues.

  • Phase 2 (Interaction and Covalent Capture): The labeled "bait" protein is incubated with its potential binding partners ("prey" proteins). Upon successful interaction, the second reactive site (e.g., the iodo group) is triggered to form a covalent bond with a nearby residue on the "prey" protein. This capture could be initiated by UV light (photocrosslinking).

  • Phase 3 (Optional Third Linkage): The remaining bromo group could potentially be used for a third reaction, such as attaching an affinity tag (e.g., biotin) for enrichment of crosslinked peptides.

This multi-stage reactivity offers a significant advantage over traditional, single-step homobifunctional crosslinkers.

G cluster_0 Phase 1: Bait Labeling cluster_1 Phase 2: Covalent Capture cluster_2 Phase 3: Analysis Reagent 2-Bromo-3-iodo- isonicotinic acid ActivatedReagent Activated Reagent (NHS Ester) Reagent->ActivatedReagent EDC/NHS Bait Bait Protein (with Lysine) LabeledBait Labeled Bait Protein Bait->LabeledBait Amide Bond Formation ActivatedReagent->LabeledBait Amide Bond Formation Complex Transient Protein Complex LabeledBait->Complex Incubation Prey Prey Protein Prey->Complex Incubation Crosslinked Covalently Crosslinked Complex Complex->Crosslinked UV Photoactivation (Iodo Group Reaction) Digestion Tryptic Digest Crosslinked->Digestion MS LC-MS/MS Analysis Digestion->MS Data Crosslink Identification MS->Data

Caption: Proposed workflow for using the reagent as a photo-activated crosslinker.

Detailed Experimental Protocol: A Proof-of-Concept

This section outlines a hypothetical, self-validating protocol for using this compound to map the interaction between two known binding partners, Protein A (Bait) and Protein B (Prey).

Reagent Preparation and Activation
  • Dissolve Reagent: Prepare a 10 mM stock solution of this compound in anhydrous Dimethyl Sulfoxide (DMSO).

  • Activation Mixture: In a microcentrifuge tube, combine:

    • 10 µL of 10 mM Reagent stock

    • 15 µL of 100 mM N-hydroxysuccinimide (NHS) in DMSO

    • 15 µL of 100 mM 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in DMSO

  • Incubation: Incubate at room temperature for 30 minutes to form the NHS-ester activated reagent. This mixture should be used immediately.

Causality Note: EDC activates the carboxylic acid, making it susceptible to attack by NHS. The resulting NHS ester is a semi-stable intermediate that readily reacts with primary amines in a buffered aqueous solution, providing better reaction control than using EDC alone.

Labeling of Bait Protein (Protein A)
  • Buffer Exchange: Ensure Protein A is in an amine-free buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5).

  • Reaction: Add the activated reagent mixture to the Protein A solution at a 20-fold molar excess.

  • Incubation: React for 2 hours at room temperature with gentle mixing.

  • Quenching: Add Tris or glycine buffer to a final concentration of 50 mM to quench any unreacted NHS-ester.

  • Purification: Remove excess, unreacted reagent using a desalting column or dialysis.

Crosslinking and Mass Spectrometry
  • Complex Formation: Combine the labeled Protein A with an equimolar amount of Protein B in binding buffer. Incubate for 1 hour at 4°C.

  • Photo-Crosslinking: Transfer the solution to a UV-transparent plate. Irradiate with UV light (e.g., 365 nm) for 15-30 minutes on ice.

  • Sample Preparation for MS:

    • Denature the crosslinked complex using 8 M urea.

    • Reduce disulfide bonds with DTT.

    • Alkylate cysteine residues with iodoacetamide.

    • Dilute the urea to <1 M and perform an overnight tryptic digest.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture using a high-resolution mass spectrometer.

  • Data Analysis: Use specialized crosslink identification software (e.g., pLink, MeroX) to search the MS/MS data for pairs of peptides linked by the mass of the reagent remnant.

G start Start: Purified Protein A & B reagent_prep Step 1: Activate Reagent (EDC/NHS Chemistry) start->reagent_prep labeling Step 2: Label Protein A (Bait) reagent_prep->labeling purify_bait Step 3: Purify Labeled Protein A labeling->purify_bait complex_formation Step 4: Incubate Labeled A with Protein B (Prey) purify_bait->complex_formation crosslinking Step 5: UV Photo-Crosslink (365 nm) complex_formation->crosslinking denature_reduce_alkylate Step 6: Denature, Reduce, Alkylate crosslinking->denature_reduce_alkylate digest Step 7: Tryptic Digest denature_reduce_alkylate->digest lcms Step 8: LC-MS/MS Analysis digest->lcms data_analysis Step 9: Identify Crosslinked Peptides (Software Analysis) lcms->data_analysis end Result: Interaction Residue Map data_analysis->end

Caption: Step-by-step experimental workflow for a proof-of-concept XL-MS study.

Data Interpretation and Validation

The primary output of the XL-MS experiment will be a list of identified crosslinked peptide pairs. A successful result would show peptides from Protein A linked to peptides from Protein B. This provides direct evidence of their interaction and gives distance constraints for structural modeling.

Self-Validation:

  • Negative Control: Run the entire protocol without UV irradiation. The absence of crosslinks between Protein A and B validates that the covalent linkage is UV-dependent.

  • Positive Control: Use a well-characterized protein complex with a known interaction interface. The identified crosslinks should map to this known interface.

Comparison with Existing Technologies

To establish its potential value, we compare our proposed reagent to standard crosslinkers.

FeatureStandard NHS-Ester (e.g., DSS)Proposed ReagentPotential Advantage
Functionality Homobifunctional (Amine-to-Amine)Hetero-trifunctional (Amine, Photo-reactive, Halogen)Greater versatility and experimental control; allows for staged reactions.
Reaction Trigger SpontaneousStaged: Amine reaction followed by UV triggerCaptures transient or weak interactions by separating labeling from crosslinking.
MS Cleavability No (unless isotopically labeled)Potentially cleavable at the C-Br/C-I bondsCould simplify MS/MS spectra, aiding in the identification of crosslinked peptides.[9][13]
Enrichment Requires specialized versions (e.g., with biotin)Third functional group (Bromo) available for adding an affinity handle.Enables integrated enrichment strategies for low-abundance complexes.

Conclusion

While this compound is not currently an off-the-shelf tool for proteomics, its chemical structure is uniquely suited for addressing advanced challenges in the field, particularly in structural proteomics. Its potential as a staged, hetero-trifunctional, and potentially MS-cleavable crosslinking reagent warrants investigation. The experimental framework provided here offers a scientifically grounded starting point for researchers to explore its synthesis and application, potentially adding a powerful and highly controllable new tool to the proteomics arsenal for dissecting complex protein interaction networks.

References

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A Senior Application Scientist's Guide to the Strategic Synthesis of JAK Inhibitors Utilizing 2-Bromo-3-iodo-isonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Janus kinase (JAK) family of enzymes represents a critical node in cytokine signaling, and its dysregulation is a hallmark of numerous autoimmune diseases and cancers. Consequently, the development of small-molecule JAK inhibitors (jakinibs) has become a major focus in medicinal chemistry. The efficacy and selectivity of these inhibitors are profoundly influenced by the molecular scaffolds from which they are built. This guide provides an in-depth technical analysis of 2-Bromo-3-iodo-isonicotinic acid, a highly versatile and strategically important building block for the synthesis of novel JAK inhibitors. We will explore the underlying biology of the JAK-STAT pathway, the synthetic rationale for employing differentially halogenated precursors, a detailed protocol for the preparation and application of the title compound, and the mechanistic principles of JAK inhibition. This document is intended for researchers, chemists, and drug development professionals seeking to leverage advanced synthetic strategies in the design of next-generation immunomodulatory therapeutics.

The Biological Imperative: Targeting the JAK-STAT Signaling Pathway

The JAK-STAT signaling pathway is a cornerstone of cellular communication, responsible for transducing signals from a vast array of cytokines and growth factors into a transcriptional response.[1][2] This elegant and relatively direct pathway is integral to hematopoiesis, immune cell development, and inflammation.[3][4] Its dysregulation can lead to an overactive immune response, driving the pathophysiology of diseases like rheumatoid arthritis, psoriasis, and myelofibrosis.[5][6]

The pathway consists of three primary components: a cell surface receptor, a Janus kinase (JAK), and a Signal Transducer and Activator of Transcription (STAT) protein.[3][7] The process is initiated when a cytokine binds to its corresponding receptor, inducing receptor dimerization. This conformational change brings the associated JAKs into close proximity, allowing them to trans-phosphorylate and activate each other.[7] The activated JAKs then phosphorylate tyrosine residues on the receptor's intracellular domain, creating docking sites for STAT proteins.[1] Recruited STATs are subsequently phosphorylated by the JAKs, causing them to dissociate, dimerize, and translocate to the nucleus, where they bind to specific DNA sequences to regulate the transcription of target genes involved in inflammation and immunity.[8][9]

There are four members of the JAK family: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[10] By inhibiting one or more of these enzymes, JAK inhibitors can effectively block this signaling cascade, thereby suppressing the production of pro-inflammatory cytokines and modulating the immune response.[8][10] This mechanism forms the basis of their therapeutic utility.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding & Dimerization JAK1 JAK JAK2 JAK STAT1 STAT Receptor->STAT1 4. STAT Recruitment JAK1->JAK2 2. Activation (Phosphorylation) JAK1->STAT1 5. STAT Phosphorylation JAK2->Receptor 3. Receptor Phosphorylation STAT2 STAT JAK2->STAT2 STAT_dimer STAT Dimer (Active) STAT1->STAT_dimer STAT2->STAT_dimer 6. Dimerization DNA DNA STAT_dimer->DNA 7. Nuclear Translocation Inhibitor JAK Inhibitor Inhibitor->JAK1 Inhibition Inhibitor->JAK2 Gene Gene Transcription DNA->Gene 8. Gene Activation

Caption: The JAK-STAT Signaling Pathway and Point of Inhibition.

The Synthetic Keystone: Properties and Strategic Value of this compound

In the rational design of kinase inhibitors, the starting materials are as crucial as the final compound. This compound is a prime example of a "strategic precursor," a building block designed for efficient and controlled synthetic elaboration.[11] Its value lies in the differential reactivity of its two halogen substituents, which enables selective, stepwise functionalization of the pyridine core.

PropertyValueReference
CAS Number 848243-29-8[12]
Molecular Formula C₆H₃BrINO₂
Molecular Weight 327.90 g/mol [13]
Appearance Solid[13]
Purity Typically ≥95%[14]
Storage Refrigerated, protected from light[14]

The iodine atom at the 3-position is significantly more reactive towards palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira) than the bromine atom at the 2-position. This reactivity gradient is the cornerstone of its synthetic utility. A medicinal chemist can first perform a coupling reaction at the C-I bond, introduce a desired fragment, and then, under different reaction conditions, perform a second, distinct coupling at the C-Br bond. This orthogonal approach avoids the formation of statistical mixtures of products and allows for the precise construction of complex, multi-substituted heterocyclic systems common in modern kinase inhibitors.[15] The isonicotinic acid moiety provides a robust handle for subsequent amide bond formation, a common method for linking different pharmacophoric elements.

Synthesis and Purification Protocol for this compound

The synthesis of this compound is a multi-step process requiring careful control of reaction conditions to achieve the desired regioselectivity. The following protocol is a representative procedure based on established methods for the halogenation of pyridine rings.

Experimental Protocol: Synthesis of this compound from Isonicotinic acid

  • Step 1: Synthesis of 2-Bromo-isonicotinic acid

    • Safety First: Conduct all operations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[16]

    • To a solution of isonicotinic acid (1.0 eq) in fuming sulfuric acid (20% SO₃), add N-Bromosuccinimide (NBS) (1.2 eq) portion-wise at 0 °C.

    • Slowly warm the reaction mixture to 120 °C and stir for 24 hours. The progress of the reaction should be monitored by TLC or LC-MS.

    • After completion, cool the mixture to room temperature and carefully pour it onto crushed ice.

    • Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 4-5.

    • The precipitated product, 2-Bromo-isonicotinic acid, is collected by vacuum filtration, washed with cold water, and dried under vacuum.

  • Step 2: Synthesis of this compound

    • Causality: This step utilizes a directed ortho-metalation followed by iodination. The bromine atom and the carboxylic acid group direct the deprotonation to the C3 position.

    • Suspend 2-Bromo-isonicotinic acid (1.0 eq) in dry tetrahydrofuran (THF) under an inert atmosphere (e.g., Argon or Nitrogen).

    • Cool the suspension to -78 °C.

    • Add a solution of Lithium diisopropylamide (LDA) (2.5 eq) in THF dropwise, maintaining the temperature below -70 °C. Stir for 2 hours at this temperature.

    • Add a solution of iodine (1.5 eq) in dry THF dropwise. Allow the reaction to slowly warm to room temperature and stir overnight.

    • Quench the reaction by adding a saturated solution of sodium thiosulfate.

    • Acidify the aqueous layer with 1M HCl to a pH of ~3 to precipitate the product.

    • Collect the crude product by filtration. Purify by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield this compound.

AnalysisExpected Results
Yield 40-50% over two steps
¹H NMR (DMSO-d₆) δ ~8.5 (d, 1H, H-6), ~8.2 (d, 1H, H-5), ~13.5 (s, 1H, COOH) ppm
Mass Spec (ESI-) m/z = 326.8, 328.8 [M-H]⁻, showing characteristic bromine isotope pattern

Application in JAK Inhibitor Synthesis: A Stepwise Workflow

To illustrate the utility of this compound, we will outline the synthesis of a novel pyridinyl-based JAK inhibitor scaffold. This workflow leverages the differential reactivity of the C-I and C-Br bonds.

Synthesis_Workflow Start 2-Bromo-3-iodo- isonicotinic acid Int1 Intermediate 1 (Suzuki Product) Start->Int1 Step 1: Suzuki Coupling (at C-I position) Reagents: Ar-B(OH)2, Pd(PPh3)4, Na2CO3 Int2 Intermediate 2 (Buchwald-Hartwig Product) Int1->Int2 Step 2: Buchwald-Hartwig Amination (at C-Br position) Reagents: R-NH2, Pd2(dba)3, Xantphos, Cs2CO3 Final Final JAK Inhibitor Int2->Final Step 3: Amide Coupling (at COOH group) Reagents: R'-NH2, HATU, DIPEA

Caption: Synthetic Workflow for a Novel JAK Inhibitor.

Protocol: Step 1 - Suzuki Coupling at the C-I Position

  • To a degassed mixture of this compound (1.0 eq), an appropriate aryl boronic acid (1.2 eq), and sodium carbonate (3.0 eq) in a 4:1 mixture of dioxane and water, add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Heat the reaction mixture at 90 °C under an inert atmosphere for 12 hours.

  • Cool to room temperature, dilute with water, and acidify with 1M HCl to precipitate the product.

  • Filter and wash the solid with water and a non-polar solvent like hexane to obtain the crude intermediate 1, which can be purified by column chromatography or recrystallization.

    • Rationale: The C-I bond is more susceptible to oxidative addition to Pd(0) than the C-Br bond, ensuring selective coupling at the 3-position.

Protocol: Step 2 - Buchwald-Hartwig Amination at the C-Br Position

  • Combine intermediate 1 (1.0 eq), the desired amine (1.5 eq), cesium carbonate (2.5 eq), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.04 eq), and Xantphos (0.10 eq) in a sealed tube.

  • Add anhydrous dioxane, degas the mixture, and heat to 110 °C for 18 hours.

  • Cool the mixture, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over sodium sulfate, concentrate, and purify the residue by flash chromatography to yield intermediate 2.

    • Rationale: The more robust Buchwald-Hartwig conditions are required to activate the less reactive C-Br bond. Xantphos is an excellent ligand for this type of coupling on electron-deficient pyridine rings.

Protocol: Step 3 - Amide Bond Formation

  • Dissolve intermediate 2 (1.0 eq) in dimethylformamide (DMF).

  • Add HATU (1.2 eq), a second amine component (1.1 eq), and N,N-Diisopropylethylamine (DIPEA) (3.0 eq).

  • Stir the mixture at room temperature for 6 hours.

  • Pour the reaction mixture into water to precipitate the final product.

  • Collect the solid by filtration, wash thoroughly with water, and dry. Further purification can be achieved by preparative HPLC if necessary.

    • Rationale: HATU is a highly efficient peptide coupling reagent that minimizes side reactions and racemization, providing a clean conversion to the final amide product.

Mechanism of Inhibition and Biological Validation

The synthesized inhibitor is designed to act as an ATP-competitive inhibitor.[7] JAK enzymes, like all kinases, have a conserved ATP-binding pocket. Small-molecule inhibitors are designed to fit into this pocket with high affinity, preventing ATP from binding and thereby blocking the phosphotransferase activity of the enzyme.[17]

Inhibition_Mechanism cluster_JAK JAK Kinase Domain ATP_Pocket ATP Binding Pocket Phosphorylation Substrate Phosphorylation ATP_Pocket->Phosphorylation Enables No_Phosphorylation No Phosphorylation (Pathway Blocked) ATP_Pocket->No_Phosphorylation Prevents ATP Binding ATP ATP ATP->ATP_Pocket Binds Inhibitor JAK Inhibitor (e.g., Synthesized Molecule) Inhibitor->ATP_Pocket Competitively Binds (Higher Affinity)

Caption: ATP-Competitive Mechanism of JAK Inhibition.

To validate the efficacy of a newly synthesized compound, a tiered approach is employed:

  • Biochemical Assays: The inhibitor is tested against isolated JAK1, JAK2, JAK3, and TYK2 enzymes to determine its potency (IC₅₀ value) and selectivity profile.

  • Cell-Based Assays: Human cell lines (e.g., Ba/F3 cells engineered to depend on specific cytokine signaling) are used to measure the inhibition of STAT phosphorylation via Western Blot or flow cytometry.[18] This confirms the compound's activity in a cellular context.

  • Kinome Screening: The compound is screened against a broad panel of other kinases to assess its selectivity and identify potential off-target effects, which is crucial for predicting its safety profile.[6]

Conclusion and Future Perspectives

The journey from a biological hypothesis to a clinical therapeutic is paved with innovative chemistry. This compound exemplifies a modern synthetic building block, offering a pre-installed reactivity gradient that allows for the efficient and controlled assembly of complex molecular architectures. By understanding the interplay between the JAK-STAT pathway's biological role and the nuanced reactivity of such precursors, drug discovery teams can accelerate the development of more potent and selective JAK inhibitors. The future of this field lies in the design of jakinibs with tailored selectivity profiles (e.g., JAK1-specific inhibitors like Upadacitinib) to maximize therapeutic benefit while minimizing side effects associated with broader JAK inhibition.[19][20] The continued development of strategic building blocks will remain a critical enabler of these next-generation medicines.

References

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  • Schulze-Koops, H. (2014). Janus kinase inhibitors: Mechanisms of action. Australian Prescriber.
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  • Azevedo, V. (2024). What are JAK inhibitors and how do they work?. Azevedo Rheumatology.
  • Hu, X., et al. (n.d.). JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens. Frontiers in Immunology.
  • Al-Salama, Z. T. (n.d.). A Comprehensive Overview of Globally Approved JAK Inhibitors. PMC - PubMed Central.
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  • Sigma-Aldrich. (n.d.). This compound | 848243-29-8.
  • Sigma-Aldrich. (n.d.). This compound AldrichCPR 848243-29-8.
  • ChemicalBook. (2025). This compound | 848243-29-8.
  • MDPI. (2020). Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. MDPI.
  • NIH. (n.d.). Development of Selective Covalent Janus Kinase 3 Inhibitors. PMC - NIH.
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Methodological & Application

Application Notes and Protocols for the Selective Cross-Coupling of 2-Bromo-3-iodo-isonicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Innovation

2-Bromo-3-iodo-isonicotinic acid is a richly functionalized heterocyclic building block with significant potential in the fields of medicinal chemistry and materials science. The strategic placement of three distinct reactive sites—a carboxylic acid, a bromine atom, and a more labile iodine atom—offers a hierarchical platform for sequential and site-selective cross-coupling reactions. This allows for the controlled and predictable introduction of diverse molecular fragments, making it an invaluable tool for constructing complex molecular architectures and exploring structure-activity relationships in drug discovery programs.

The differential reactivity of the carbon-halogen bonds is the cornerstone of its synthetic utility. The carbon-iodine bond is significantly more susceptible to oxidative addition by palladium(0) catalysts than the carbon-bromine bond.[1][2] This inherent chemoselectivity allows for facile and highly selective functionalization at the C-3 position, while leaving the C-2 bromine intact for subsequent transformations. This document provides detailed protocols and expert insights for leveraging this reactivity in three of the most powerful cross-coupling reactions: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

Chemoselectivity: The Key to Controlled Synthesis

The primary consideration when designing a synthetic route utilizing this compound is the predictable and selective reaction at the C-3 position (the site of the iodo group). This selectivity is governed by the relative bond dissociation energies of the C-I and C-Br bonds, with the former being weaker and therefore more readily cleaved during the oxidative addition step of the catalytic cycle.[1] By employing mild reaction conditions, one can achieve excellent yields of the C-3 coupled product with minimal formation of the di-substituted byproduct.

2-Bromo-3-iodo-isonicotinic_acid This compound Oxidative_Addition Oxidative Addition (Rate-Determining Step) 2-Bromo-3-iodo-isonicotinic_acid->Oxidative_Addition Pd(0) Pd(0) Catalyst Pd(0)->Oxidative_Addition C3_Coupling Selective C-3 Cross-Coupling Product Oxidative_Addition->C3_Coupling Favored Pathway (Lower Activation Energy) C2_Coupling Subsequent C-2 Cross-Coupling C3_Coupling->C2_Coupling

Caption: Selective oxidative addition at the C-I bond.

Part 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and versatile method for the formation of C(sp²)–C(sp²) bonds, making it a cornerstone of modern organic synthesis.[3] In the context of this compound, it allows for the introduction of a wide array of aryl and heteroaryl substituents at the C-3 position.

Mechanistic Considerations

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the organoboron species to the palladium complex, and reductive elimination to yield the coupled product and regenerate the active catalyst.[4] The initial oxidative addition is the selectivity-determining step, occurring preferentially at the more reactive C-I bond.

Suzuki_Cycle cluster_reactants Reactants & Products A Pd(0)L2 B Oxidative Addition Complex A->B Ar-I C Transmetalation Complex B->C Ar'-B(OR)2 Base D Product Complex C->D D->A Reductive Elimination Product 3-Aryl-2-bromo- isonicotinic acid D->Product ArI 2-Bromo-3-iodo- isonicotinic acid ArB Arylboronic Acid Sonogashira_Workflow cluster_setup Reaction Setup cluster_reaction Reaction & Workup Flask Oven-dried Schlenk Flask Inert Evacuate & Backfill with Argon (3x) Flask->Inert Reagents Add this compound, Pd Catalyst, & CuI Inert->Reagents Solvent Add Degassed Solvent & Amine Base Reagents->Solvent Alkyne Add Terminal Alkyne Dropwise Solvent->Alkyne Heat Heat to Desired Temp (e.g., 60 °C) & Stir Alkyne->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Cool Cool to Room Temp Monitor->Cool Filter Dilute & Filter through Celite Cool->Filter Extract Aqueous Workup & Extraction Filter->Extract Purify Purify by Chromatography Extract->Purify

Sources

Application Note: A Protocol for Regioselective Suzuki-Miyaura Coupling with 2-Bromo-3-iodo-isonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Substituted isonicotinic acids are privileged scaffolds in medicinal chemistry and materials science. The targeted functionalization of these structures is paramount for developing novel therapeutic agents and functional materials. This application note provides a detailed protocol for the regioselective Suzuki-Miyaura cross-coupling of 2-Bromo-3-iodo-isonicotinic acid. We delve into the underlying principles that govern the selective arylation at the C-3 position, leveraging the inherent reactivity differences between carbon-iodine and carbon-bromine bonds. This guide offers field-proven insights into catalyst selection, reaction optimization, and analytical validation, designed for researchers, chemists, and drug development professionals seeking to synthesize complex heteroaromatic compounds with high precision.

Scientific Principles: The Suzuki-Miyaura Reaction and Regioselectivity

The Suzuki-Miyaura reaction is a powerful palladium-catalyzed cross-coupling method for forming carbon-carbon bonds, typically between an organoboron species (like a boronic acid or ester) and an organohalide.[1][2] The reaction proceeds through a well-established catalytic cycle involving a Pd(0) active species.

The Catalytic Cycle

The mechanism consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (C-X) of the organohalide, forming a Pd(II) complex. This is often the rate-determining step of the cycle.[3][4]

  • Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[5][6]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[7]

Suzuki_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA Oxidative Addition Pd0->OA R¹-X PdII_A R¹-Pd(II)L₂-X OA->PdII_A TM Transmetalation PdII_A->TM [R²-B(OR)₃]⁻ PdII_B R¹-Pd(II)L₂-R² TM->PdII_B RE Reductive Elimination PdII_B->RE RE->Pd0 R¹-R² Experimental_Workflow start Start reagents 1. Add Reactants to Flask (Isonicotinic acid, Boronic acid, Base) start->reagents inert 2. Create Inert Atmosphere (Evacuate & backfill with Ar/N₂) reagents->inert solvent_cat 3. Add Catalyst & Solvents (Pd(PPh₃)₄, Dioxane, Water) inert->solvent_cat reaction 4. Heat Reaction Mixture (Stir at 80-90 °C) solvent_cat->reaction monitor 5. Monitor Progress (TLC or LC-MS) reaction->monitor workup 6. Aqueous Workup (Acidify, Extract with EtOAc) monitor->workup Upon completion purify 7. Purify Product (Column Chromatography or Recrystallization) workup->purify end End Product purify->end

Figure 2: General experimental workflow for the selective Suzuki coupling.
Step-by-Step Procedure
  • Reagent Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and anhydrous sodium carbonate (2.5 eq.).

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure all oxygen is removed. An inert atmosphere is crucial as the Pd(0) catalyst is oxygen-sensitive. [8]3. Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (3 mol%). Subsequently, add anhydrous 1,4-dioxane and deionized water (e.g., in a 4:1 v/v ratio) via syringe. The solvents should be degassed prior to use by bubbling with argon for 20-30 minutes.

  • Reaction: Immerse the flask in a preheated oil bath set to 80-90 °C. Stir the mixture vigorously. The lower temperature helps ensure selectivity for the more reactive C-I bond. [9]5. Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS, observing the consumption of the starting material. A typical reaction time is 4-12 hours. Over-running the reaction or using excessive temperatures may lead to a loss of selectivity and the formation of the di-substituted product.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and acidify to a pH of ~3-4 with 1M HCl to protonate the carboxylic acid, which will aid in extraction. Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography or recrystallization to yield the pure 2-Bromo-3-aryl-isonicotinic acid.

  • Characterization: Confirm the structure and regiochemistry of the purified product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Expertise & Trustworthiness: Validating the Protocol

Rationale for Experimental Choices
  • Catalyst System (Pd(PPh₃)₄): Tetrakis(triphenylphosphine)palladium(0) is a reliable and commercially available Pd(0) precatalyst that is effective for a wide range of Suzuki couplings. [10]It does not require an in-situ reduction step, making it convenient for this application. [11]The triphenylphosphine ligands provide sufficient stability to the catalyst while allowing for the oxidative addition to occur under mild conditions.

  • Base (Na₂CO₃): An aqueous solution of a mild inorganic base like sodium carbonate is sufficient to form the active boronate species from the boronic acid without causing hydrolysis of the ester or other sensitive functional groups. [6]* Solvent (Dioxane/Water): This biphasic solvent system is widely used for Suzuki reactions. Dioxane solubilizes the organic reagents and catalyst, while water dissolves the inorganic base and facilitates the transmetalation step. [8]Degassing is critical to prevent the oxidation of the phosphine ligands and the Pd(0) center, which would deactivate the catalyst.

Self-Validation and In-Process Controls

This protocol is designed to be self-validating through rigorous monitoring and characterization.

  • Reaction Monitoring: Regular analysis by LC-MS allows the scientist to track the disappearance of the this compound starting material and the appearance of the desired mono-arylated product. The detection of any significant amount of di-arylated product would indicate a loss of selectivity, prompting a reduction in temperature or reaction time.

  • Structural Confirmation: The definitive proof of regioselectivity comes from NMR analysis of the final product. In the ¹H NMR spectrum, distinct coupling patterns for the pyridine ring protons will confirm the position of the new aryl substituent. HRMS will confirm the elemental composition, ensuring the bromine atom remains in the final structure.

Data Presentation: Representative Reaction Outcomes

The following table summarizes expected outcomes for the selective Suzuki coupling of this compound with various arylboronic acids under the optimized conditions described above. Yields are representative and may vary based on the specific substrate and scale.

EntryArylboronic AcidProductTypical Isolated Yield
1Phenylboronic acid2-Bromo-3-phenyl-isonicotinic acid75-85%
24-Methoxyphenylboronic acid2-Bromo-3-(4-methoxyphenyl)-isonicotinic acid80-90%
33-Fluorophenylboronic acid2-Bromo-3-(3-fluorophenyl)-isonicotinic acid70-80%
4Thiophene-2-boronic acid2-Bromo-3-(thiophen-2-yl)-isonicotinic acid65-75%

References

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Available at: [Link]

  • Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • PubMed Central. (n.d.). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. Available at: [Link]

  • Royal Society of Chemistry. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Available at: [Link]

  • PubMed Central. (n.d.). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Available at: [Link]

  • Ligand electronic influence in Pd-catalyzed C-C coupling processes. (n.d.). Available at: [Link]

  • National Institutes of Health. (n.d.). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Available at: [Link]

  • ResearchGate. (2025). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. Available at: [Link]

  • ResearchGate. (2025). Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. Available at: [Link]

  • ResearchGate. (n.d.). Suzuki coupling of heteroaryl halides with aryl boronic acids. Available at: [Link]

  • ACS Publications. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Available at: [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Available at: [Link]

  • White Rose Research Online. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. Available at: [Link]

  • ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. Available at: [Link]

  • ACS Publications. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. Available at: [Link]

  • National Institutes of Health. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Available at: [Link]

  • ResearchGate. (2025). Phosphine-Free Cross-Coupling Reaction of Halopyridines with Arylboronic Acids in an Ionic Liquid: Water Mixture. Available at: [Link]

  • ResearchGate. (2016). Synthesis of Functionalized Isatins, Benzoxazoles, Isoflavones, Coumarins, by Site-Selective Suzuki-Miyaura Cross-Coupling Reactions. Available at: [Link]

  • ResearchGate. (2025). Suzuki coupling reaction for the solid-phase preparation of 5-substituted nicotinic acid derivatives. Available at: [Link]

  • ACS Publications. (2024). Understanding and Controlling Reactivity Patterns of Pd1@C3N4-Catalyzed Suzuki–Miyaura Couplings. ACS Catalysis. Available at: [Link]

  • Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. Available at: [Link]

  • ResearchGate. (n.d.). Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines.... Available at: [Link]

  • Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Palladium-catalyzed cross-couplings by C–O bond activation. Catalysis Science & Technology. Available at: [Link]

  • OUCI. (2025). Synthesis of new nicotintaldehyde derivatives via Pd(0) catalyzed suzuki coupling with structural characterization and co-combined computational-experimental evaluation against oral pathogens. Scientific Reports. Available at: [Link]

  • Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. Available at: [Link]

  • National Institutes of Health. (2024). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. Available at: [Link]

  • ResearchGate. (n.d.). Regioselective palladium-catalyzed SuzukieMiyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Available at: [Link]

  • Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. (2018). Chemistry Central Journal. Available at: [Link]

Sources

Application Notes & Protocols: Selective Heck Reaction on 2-Bromo-3-iodo-isonicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for performing a selective Heck-Mizoroki cross-coupling reaction on 2-Bromo-3-iodo-isonicotinic acid. This protocol is designed for researchers, scientists, and professionals in drug development who are looking to functionalize this specific heterocyclic building block. The guide emphasizes the scientific rationale behind the chosen conditions to ensure reproducibility and facilitate troubleshooting.

Introduction: The Strategic Functionalization of a Dihalogenated Pyridine

The Heck reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the palladium-catalyzed coupling of an unsaturated halide with an alkene.[1][2] For a substrate such as this compound, the Heck reaction offers a powerful tool for selective functionalization. The significant difference in reactivity between the carbon-iodine and carbon-bromine bonds is the key to achieving high selectivity. The C-I bond is considerably more susceptible to oxidative addition to a Pd(0) catalyst than the C-Br bond, allowing for a targeted reaction at the 3-position of the pyridine ring.[3]

The electron-deficient nature of the pyridine ring, further accentuated by the presence of the carboxylic acid group, influences the reaction kinetics. This guide outlines a protocol optimized for high selectivity and yield, addressing the specific challenges posed by this substrate.

The Catalytic Cycle: A Mechanistic Overview

The Heck reaction proceeds via a Pd(0)/Pd(II) catalytic cycle.[2][3][4] Understanding this mechanism is crucial for optimizing reaction conditions.

Heck_Mechanism cluster_elimination Pd(0)L2 Pd(0)L2 Aryl-Pd(II)-I(L2) Aryl-Pd(II)-I(L2) Pd(0)L2->Aryl-Pd(II)-I(L2) Oxidative Addition (Ar-I) Olefin_Complex Olefin_Complex Aryl-Pd(II)-I(L2)->Olefin_Complex Olefin Coordination Alkyl-Pd(II)-I(L2) Alkyl-Pd(II)-I(L2) Olefin_Complex->Alkyl-Pd(II)-I(L2) Migratory Insertion Product Product Alkyl-Pd(II)-I(L2)->Product β-Hydride Elimination H-Pd(II)-I(L2) H-Pd(II)-I(L2) Alkyl-Pd(II)-I(L2)->H-Pd(II)-I(L2) H-Pd(II)-I(L2)->Pd(0)L2 Reductive Elimination (+ Base)

Caption: The catalytic cycle of the Heck reaction.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-I bond of the this compound. This is the rate-determining step and is significantly faster for the C-I bond than the C-Br bond.[3]

  • Olefin Coordination and Insertion: The alkene coordinates to the palladium center, followed by migratory insertion into the Pd-C bond.

  • β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the palladium is eliminated, forming the C=C double bond of the product and a palladium-hydride species. This step is typically stereospecific, leading to the trans isomer.[3]

  • Reductive Elimination: A base is required to neutralize the generated HI and regenerate the Pd(0) catalyst, thus closing the catalytic cycle.[3]

Recommended Reaction Parameters and Their Rationale

The choice of catalyst, ligand, base, and solvent is critical for a successful and selective Heck reaction.

ParameterRecommendedRationale
Palladium Source Pd(OAc)₂ (Palladium(II) acetate)A common and effective precatalyst. It is reduced in situ to the active Pd(0) species.[5]
Ligand P(o-tol)₃ (Tri(o-tolyl)phosphine) or PPh₃ (Triphenylphosphine)Phosphine ligands stabilize the Pd(0) catalyst.[3] P(o-tol)₃ is slightly more electron-donating and bulky than PPh₃, which can sometimes improve reaction rates and stability.
Base Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)Organic amines are commonly used as bases in the Heck reaction.[6] They are generally non-nucleophilic enough to avoid side reactions with the carboxylic acid. An inorganic base like K₂CO₃ could also be used, but may have lower solubility in organic solvents.
Solvent N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)Polar aprotic solvents are generally good for Heck reactions as they can dissolve the ionic intermediates and the isonicotinic acid substrate.
Temperature 80-100 °CSufficient to promote the reaction without causing significant decomposition of the catalyst or starting materials.
Alkene Electron-deficient alkenes (e.g., acrylates, styrene)These are generally more reactive in the Heck reaction.

Detailed Experimental Protocol

This protocol describes the Heck coupling of this compound with n-butyl acrylate.

Materials:

  • This compound

  • n-Butyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (Et₃N)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Experimental Workflow:

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dry glassware under vacuum B Add this compound, Pd(OAc)₂, and P(o-tol)₃ to flask A->B C Purge with Argon B->C D Add anhydrous DMF, Et₃N, and n-butyl acrylate via syringe C->D E Heat reaction mixture to 90 °C D->E F Monitor reaction by TLC or LC-MS E->F G Cool to room temperature F->G H Dilute with ethyl acetate and water G->H I Extract aqueous layer with ethyl acetate H->I J Dry organic layers and concentrate I->J K Purify by column chromatography J->K

Caption: Step-by-step experimental workflow.

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 equiv.), Palladium(II) acetate (0.02 equiv.), and Tri(o-tolyl)phosphine (0.04 equiv.).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous DMF (to make a 0.1 M solution based on the limiting reagent), followed by triethylamine (2.0 equiv.) and n-butyl acrylate (1.2 equiv.) via syringe.

  • Heat the reaction mixture to 90 °C with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-Bromo-3-(2-(butoxycarbonyl)vinyl)isonicotinic acid.

Troubleshooting and Considerations

  • Low Conversion: If the reaction stalls, consider adding a fresh portion of the catalyst. Ensure that the solvent and reagents are anhydrous, as water can inhibit the reaction.

  • Formation of Palladium Black: This indicates catalyst decomposition.[3] Using a slightly higher ligand-to-palladium ratio can sometimes mitigate this issue.

  • Double Heck Reaction: While unlikely under these conditions due to the lower reactivity of the C-Br bond, if the di-substituted product is observed, lowering the reaction temperature or reaction time may improve selectivity.

  • Esterification of Carboxylic Acid: The carboxylic acid group is generally stable under these conditions. However, if esterification with an alcohol solvent were to be used, protection of the carboxylic acid might be necessary.

References

  • Beilstein Journals. (n.d.). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Retrieved from [Link]

  • Elsevier. (n.d.). A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A Highly Selective and General Palladium Catalyst for the Oxidative Heck Reaction of Electronically Non-Biased Olefins. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Heck Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]

  • Odinity. (2013, November 18). Intro to Organometallics: The Heck Reaction. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Ligand-free Pd-catalyzed highly selective arylation of activated and unactivated alkenes via oxidative and reductive heck coupling. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Palladium-catalyzed δ-selective reductive Heck reaction of alkenyl carbonyl compounds with aryl iodides and bromides. Retrieved from [Link]

  • BYJU'S. (n.d.). Heck Reaction Mechanism. Retrieved from [Link]

  • ResearchGate. (n.d.). Heck reactions of alkenes with aryl iodides and aryl bromides: Rate-determining steps deduced from a comparative kinetic study of competing and noncompeting reactions. Retrieved from [Link]

  • YouTube. (2019, April 30). HECK REACTION: Heterocyclic reactants mechanism. Retrieved from [Link]

  • Frontiers. (2024, July 9). A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. Retrieved from [Link]

  • ResearchGate. (n.d.). Convenient protocols for Mizoroki-Heck reactions of aromatic bromides and polybromides with fluorous alkenes of the formula H2C[double bond, length as m-dash]CH(CF2)n-1CF3 (n = 8, 10). Retrieved from [Link]

Sources

Application Note: 2-Bromo-3-iodo-isonicotinic Acid as a Versatile Orthogonal Building Block in Custom Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Value in Medicinal Chemistry and Materials Science

2-Bromo-3-iodo-isonicotinic acid is a tri-functional heterocyclic building block designed for complex, multi-step organic syntheses. Its utility stems from the differential reactivity of the three distinct functional sites: a carbon-iodine bond at the 3-position, a carbon-bromine bond at the 2-position, and a carboxylic acid at the 4-position. This arrangement allows for highly selective and sequential functionalization, making it an invaluable intermediate in the construction of densely functionalized pyridine scaffolds. Such scaffolds are prominent in pharmaceuticals, particularly as kinase inhibitors, and in the development of advanced materials.[1][2][3]

The key to its strategic application lies in the well-established reactivity trend for palladium-catalyzed cross-coupling reactions, where the rate of oxidative addition to a Pd(0) center follows the order: C–I > C–Br >> C–Cl.[4] This inherent difference enables chemists to selectively address the C-I bond while leaving the C-Br bond untouched for subsequent transformations. The carboxylic acid group provides an additional handle for modification, such as amidation or esterification, further expanding the molecule's synthetic potential.

Physicochemical Properties and Handling

Proper handling and storage are critical for maintaining the integrity of this compound.

PropertyValueSource
CAS Number 848243-29-8[5][6][7][8]
Molecular Formula C₆H₃BrINO₂[5][6]
Molecular Weight 327.90 g/mol [5][8]
Appearance Solid[8]
Purity Typically ≥95%[7][9]
Storage Refrigerated, under inert atmosphere[7][9]

Safety Precautions:

  • Always handle this reagent in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Refer to the material safety data sheet (MSDS) for complete safety and handling information.

Core Application: Orthogonal Palladium-Catalyzed Cross-Coupling

The primary application of this building block is as a substrate for sequential, site-selective cross-coupling reactions. The C-I bond at the 3-position is the most reactive site and can be selectively targeted under mild conditions.

Diagram: Principle of Orthogonal Reactivity

The following diagram illustrates the foundational principle of using this building block. The initial, milder reaction targets the C-I bond, followed by a second, typically more forcing, reaction at the C-Br bond.

G Start This compound Reaction1 Mild Cross-Coupling (e.g., Sonogashira, Suzuki) Targets C-I bond Start->Reaction1 Intermediate 2-Bromo-3-(Substituent 1)-isonicotinic acid Reaction1->Intermediate Reaction2 Second Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) Targets C-Br bond Intermediate->Reaction2 Product 2-(Substituent 2)-3-(Substituent 1)-isonicotinic acid Reaction2->Product

Caption: Workflow for the sequential functionalization of the building block.

Protocol 1: Selective Sonogashira Coupling at the C-3 (Iodo) Position

The Sonogashira reaction is a highly reliable method for forming C(sp²)–C(sp) bonds and is particularly effective at the highly reactive C-I position under mild conditions.[10][11] A copper(I) co-catalyst is typically used to facilitate the reaction by forming a copper(I) acetylide intermediate.[10]

Scientific Rationale: This protocol leverages the high reactivity of the aryl iodide. The reaction can often be performed at or slightly above room temperature, conditions under which the aryl bromide is significantly less reactive, ensuring high selectivity for the C-3 position.[10] The use of a palladium/copper catalyst system is a classic and robust method for this transformation.[11][12]

Experimental Protocol:

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (0.03 equiv.), and Copper(I) iodide (CuI, 0.06 equiv.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with dry argon or nitrogen gas (repeat this cycle three times).

  • Reagent Addition: Add anhydrous, degassed solvent (e.g., a 2:1 mixture of DMF and triethylamine). Add the terminal alkyne (1.1 equiv.) via syringe.

  • Reaction: Stir the mixture at room temperature for 12-24 hours, or with gentle heating (40-50 °C) if necessary. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the 2-bromo-3-alkynyl-isonicotinic acid derivative.

ReagentMol. Wt.Equiv.Purpose
This compound327.901.0Substrate
Terminal AlkyneVariable1.1Coupling Partner
PdCl₂(PPh₃)₂701.900.03Palladium Catalyst
Copper(I) Iodide (CuI)190.450.06Co-catalyst
Triethylamine (Et₃N)101.19~10Base & Solvent
Dimethylformamide (DMF)73.09-Co-solvent

Protocol 2: Selective Suzuki-Miyaura Coupling at the C-3 (Iodo) Position

Following the same reactivity principles, a Suzuki-Miyaura coupling can be performed selectively at the C-3 position to form a C(sp²)–C(sp²) bond.[4][13][14]

Scientific Rationale: The choice of catalyst, ligand, and base is crucial for achieving high selectivity and yield.[13] Catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) are standard and reliable for coupling with aryl iodides.[4][15] The reaction temperature is kept moderate to prevent competitive reaction at the C-Br bond. While some studies have shown inefficient coupling of aryl iodides at lower temperatures with Pd/PPh₃ systems, this is often substrate-dependent and can be overcome with appropriate catalyst selection or slightly elevated temperatures.[16]

Experimental Protocol:

  • Reaction Setup: To a flame-dried flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv.).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon three times.

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene and water (e.g., 4:1 ratio), via syringe.

  • Reaction: Heat the mixture to 80-90 °C and stir for 8-16 hours. Monitor progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography.

Sequential Synthesis Strategy: Building Molecular Complexity

The true power of this building block is realized in sequential reactions. After the initial coupling at the C-3 position, the remaining C-Br bond at the C-2 position can be functionalized using a different cross-coupling reaction, often under more forcing conditions (e.g., higher temperature or a more active catalyst system).[17]

Diagram: Sequential Synthesis Workflow

This diagram outlines a synthetic pathway to a tri-substituted pyridine derivative.

G A 2-Bromo-3-iodo- isonicotinic acid B Step 1: Sonogashira (R1-C≡CH, Pd/Cu) A->B Selective @ C3-I C 2-Bromo-3-(alkynyl)- isonicotinic acid B->C D Step 2: Suzuki (R2-B(OH)2, Pd cat.) C->D Functionalize @ C2-Br E 2-(Aryl)-3-(alkynyl)- isonicotinic acid D->E F Step 3: Amidation (R3-NH2, Coupling agent) E->F Modify @ C4-COOH G Final Tri-substituted Pyridine Product F->G

Caption: A three-step pathway for creating a complex pyridine derivative.

This sequential approach allows for the controlled and predictable assembly of three different substituents onto the pyridine core, a powerful strategy in library synthesis for drug discovery.[18]

Functionalization of the Carboxylic Acid

The isonicotinic acid moiety can be derivatized at any stage of the synthesis, providing further versatility.[19][20][21] Standard peptide coupling reagents (e.g., HATU, EDC/HOBt) can be used to form amides, or Fischer esterification can be used to form esters. This allows for the introduction of additional diversity elements or points of attachment for further elaboration.

Conclusion

This compound is a highly valuable and strategically designed building block for modern organic synthesis. Its orthogonal reactivity, enabled by the differential lability of the C-I and C-Br bonds, permits the selective and sequential introduction of various functional groups through well-established palladium-catalyzed cross-coupling reactions. This capability, combined with the potential for derivatization at the carboxylic acid, makes it an ideal starting material for constructing complex, tri-substituted pyridine libraries for applications in medicinal chemistry and materials science.

References

  • Sonogashira coupling - Wikipedia. Available at: [Link]

  • Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B. Available at: [Link]

  • Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - MDPI. Available at: [Link]

  • Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. Available at: [Link]

  • Sonogashira-Type Alkynylation of Aryl Iodides and Bromides by Pd EnCat | Scilit. Available at: [Link]

  • Isonicotinic acid: Structure, synthesis, applications and biochemical significance | Blog. Available at: [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]

  • Suzuki Cross-Couplings of Unactivated Secondary Alkyl Bromides and Iodides | Request PDF - ResearchGate. Available at: [Link]

  • This compound - MySkinRecipes. Available at: [Link]

  • Synthesis, Structure and Antiradical Activity of Functionally Substituted Hydrazides of Isonicotinic Acid | Request PDF - ResearchGate. Available at: [Link]

  • Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures | Organometallics - ACS Publications. Available at: [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC - PubMed Central. Available at: [Link]

  • Exploring the Chemical Versatility of Isonicotinic Acid. Available at: [Link]

  • Isonicotinic acid - Wikipedia. Available at: [Link]

  • Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - NIH. Available at: [Link]

  • Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects - PMC - PubMed Central. Available at: [Link]

  • Halogen-Bond-Promoted Direct Cross-Coupling of 2-Bromopropionitrile Derivatives with Coumarins/Quinolinones: Synthesis and Transformation - ResearchGate. Available at: [Link]

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development - MDPI. Available at: [Link]

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"experimental setup for reactions with 2-Bromo-3-iodo-isonicotinic acid"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Strategic Functionalization of 2-Bromo-3-iodo-isonicotinic Acid

Introduction: The Strategic Value of this compound

This compound (CAS 848243-29-8) is a highly valuable heterocyclic building block for researchers in medicinal chemistry and materials science.[1][2] Its structure, featuring a pyridine core with a carboxylic acid and two different halogen atoms at ortho positions, presents a unique platform for creating complex, multi-functionalized molecules.[3] The synthetic utility of this reagent lies in the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds, which allows for selective and sequential functionalization.[4][5] This guide provides detailed protocols and the underlying scientific rationale for performing selective palladium-catalyzed cross-coupling reactions on this substrate.

The Principle of Chemoselective Reactivity

The ability to selectively modify one halogen position while leaving the other intact is the cornerstone of using dihalogenated building blocks. In palladium-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds follows a well-established trend: C–I > C–Br > C–Cl.[4] This hierarchy is governed by bond dissociation energies; the weaker C-I bond is more susceptible to cleavage during the crucial oxidative addition step of the catalytic cycle.[6] Consequently, by carefully selecting the reaction conditions, one can achieve highly regioselective functionalization at the C-3 (iodo) position of this compound, preserving the C-2 (bromo) position for subsequent transformations.

Application Note 1: Selective Suzuki-Miyaura Coupling at the C-3 Position

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between an organohalide and a boronic acid or ester.[7] For this compound, this reaction can be directed with high selectivity to the C-3 position. The choice of catalyst, ligand, and base is critical for achieving high yields and maintaining selectivity.[4][8] Bulky, electron-rich phosphine ligands like SPhos are often highly effective.[4]

Experimental Protocol: Suzuki-Miyaura Coupling
  • Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the desired aryl or heteroaryl boronic acid (1.2 equiv.), and a suitable base (e.g., K₂CO₃, 3.0 equiv.).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Catalyst Addition: Under the inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 0.02 equiv.) and the ligand (e.g., SPhos, 0.04 equiv.).

  • Solvent Addition: Add a degassed solvent mixture, such as Toluene/H₂O (4:1), via syringe.

  • Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 80-100 °C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the 2-bromo-3-aryl-isonicotinic acid derivative.

Typical Suzuki-Miyaura Reaction Parameters
ComponentExample ReagentStoichiometry/LoadingPurpose
SubstrateThis compound1.0 equiv.Electrophilic partner
Coupling PartnerPhenylboronic Acid1.2 equiv.Nucleophilic partner
Palladium PrecursorPd(OAc)₂2 mol%Catalyst
LigandSPhos4 mol%Stabilizes catalyst, promotes reaction
BaseK₂CO₃3.0 equiv.Activates boronic acid
SolventToluene/H₂O (4:1)-Reaction medium
Temperature100 °C-Provides activation energy
Approx. Yield-~90-98%[4]Product yield varies by substrate
Workflow for a Selective Cross-Coupling Experiment

G cluster_prep Preparation cluster_reaction Reaction & Analysis A 1. Add Substrate, Boronic Acid, Base B 2. Establish Inert Atmosphere (Ar/N2) A->B C 3. Add Catalyst & Ligand B->C D 4. Add Degassed Solvent C->D E 5. Heat & Stir D->E F 6. Monitor by TLC / LC-MS E->F G 7. Quench & Work-up F->G H 8. Purify Product G->H

Caption: Generalized workflow for a palladium-catalyzed cross-coupling.

Application Note 2: Selective Sonogashira Coupling at the C-3 Position

The Sonogashira coupling is a powerful reaction for forming C(sp²)-C(sp) bonds by reacting an aryl halide with a terminal alkyne.[9][10] This reaction is highly selective for the C-I bond over the C-Br bond. A copper(I) co-catalyst is often employed, though copper-free methods exist to prevent the common side reaction of alkyne homocoupling (Glaser coupling). Maintaining strictly anaerobic conditions is crucial to minimize this side product.

Experimental Protocol: Sonogashira Coupling
  • Setup: To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.), and copper(I) iodide (CuI, 0.1 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Solvent and Base: Add anhydrous and degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., Triethylamine, Et₃N) via syringe.

  • Alkyne Addition: Add the terminal alkyne (1.1 equiv.) dropwise to the stirring mixture.

  • Reaction: Stir the reaction mixture at the specified temperature (e.g., room temperature to 60 °C) for the required time.

  • Monitoring: Monitor progress by TLC or LC-MS.

  • Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove catalyst residues, washing with the reaction solvent. Concentrate the filtrate.

  • Purification: Purify the residue by column chromatography to yield the 2-bromo-3-alkynyl-isonicotinic acid product.

Typical Sonogashira Reaction Parameters
ComponentExample ReagentStoichiometry/LoadingPurpose
SubstrateThis compound1.0 equiv.Electrophilic partner
Coupling PartnerPhenylacetylene1.1 equiv.Nucleophilic partner
Palladium CatalystPd(PPh₃)₄5 mol%Primary catalyst
Copper Co-catalystCuI10 mol%Activates the alkyne
BaseEt₃N~2-3 equiv. or as solventScavenges HX, deprotonates alkyne
SolventTHF or DMF-Reaction medium
TemperatureRoom Temp. - 60 °C-Reaction condition
Approx. Yield-72% - 96%[11]Yield varies by substrate
Sonogashira Catalytic Cycle

Sonogashira_Cycle Pd0 Pd(0)L2 Pd_Complex R-Pd(II)-I(L2) Pd0->Pd_Complex R-I OxAdd Oxidative Addition (R-I) Pd_Alkyne R-Pd(II)-C≡CR'(L2) Pd_Complex->Pd_Alkyne R'-C≡C-Cu Transmetal Transmetalation (Cu-C≡CR') Pd_Alkyne->Pd0 Product out Product R-C≡CR' Pd_Alkyne->Product RedElim Reductive Elimination

Caption: Simplified catalytic cycle for Sonogashira coupling.

Application Note 3: Selective Buchwald-Hartwig Amination at the C-3 Position

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines.[12] This reaction is indispensable for synthesizing aryl amines, which are prevalent in pharmaceuticals.[13] As with other cross-couplings, the C-I bond is significantly more reactive than the C-Br bond, allowing for selective amination at the C-3 position under controlled conditions. The choice of ligand and base is particularly important to ensure high catalyst activity and prevent side reactions.[6][14]

Experimental Protocol: Buchwald-Hartwig Amination
  • Setup: In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 0.01-0.02 equiv.), the appropriate ligand (e.g., Xantphos, 0.02-0.04 equiv.), and a strong, non-nucleophilic base (e.g., NaOtBu or Cs₂CO₃, 1.4 equiv.) to a dry reaction tube.

  • Reagent Addition: Add this compound (1.0 equiv.) and the primary or secondary amine (1.2 equiv.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., dioxane or toluene).

  • Reaction: Seal the tube and heat the mixture with stirring to the desired temperature (e.g., 90-110 °C).

  • Monitoring: After the reaction is complete (monitored by LC-MS), cool the mixture to room temperature.

  • Work-up: Dilute with a suitable organic solvent and filter through celite. Concentrate the filtrate.

  • Purification: Purify the crude product via column chromatography to obtain the 2-bromo-3-amino-isonicotinic acid derivative.

Typical Buchwald-Hartwig Reaction Parameters
ComponentExample ReagentStoichiometry/LoadingPurpose
SubstrateThis compound1.0 equiv.Electrophilic partner
Coupling PartnerMorpholine1.2 equiv.Nucleophilic partner
Palladium PrecursorPd₂(dba)₃1-2 mol%Catalyst precursor
LigandXantphos2-4 mol%Promotes C-N reductive elimination
BaseNaOtBu1.4 equiv.Deprotonates amine
SolventDioxane-Aprotic polar solvent
Temperature110 °C-Reaction condition
Approx. Yield-Variable, often >80%Highly dependent on substrates

Sequential Functionalization Strategy

The true power of this compound lies in its capacity for sequential, or orthogonal, cross-coupling reactions.[5][15] After the initial selective reaction at the more reactive C-3 iodo position, the remaining C-2 bromo position can be functionalized in a subsequent step, often under more forcing conditions (e.g., higher temperature or a different catalyst system).[6] This strategy provides a modular route to complex tri-substituted pyridine derivatives.

Workflow for Sequential Functionalization

G Start 2-Bromo-3-iodo- isonicotinic acid Step1 Step 1: Selective Coupling (e.g., Suzuki) at C-3 (Iodo) Start->Step1 Intermediate 2-Bromo-3-Aryl- isonicotinic acid Step1->Intermediate Step2 Step 2: Second Coupling (e.g., Sonogashira) at C-2 (Bromo) Intermediate->Step2 Final 2-Alkynyl-3-Aryl- isonicotinic acid Step2->Final

Caption: Modular synthesis via sequential cross-coupling reactions.

Characterization

The identity and purity of all synthesized products should be confirmed using standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the structure.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To monitor reaction progress and confirm the molecular weight of the product.

  • High-Resolution Mass Spectrometry (HRMS): To determine the exact mass and confirm the elemental composition.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Palladium catalysts and phosphine ligands can be air-sensitive and/or toxic; handle them under an inert atmosphere where possible.

  • Organic solvents are flammable. Avoid open flames and sources of ignition.

  • Consult the Safety Data Sheet (SDS) for all reagents before use.

References

  • BenchChem. (n.d.). A Comparative Guide to Palladium Catalysts for the Selective Coupling of 2-Bromo-4-iodopyridine.
  • Powers, D. C., & Geibel, M. A. (2018). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Kuehn, S. M., et al. (2021). Exploiting Orthogonal C–C Cross-Coupling Reactions for Chemistry-on-the-Complex: Modular Assembly of 2,6-Di(quinolin-8-yl)pyridine Ruthenium(II) Photosensitizer Triads. PMC - NIH. [Link]

  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org. [Link]

  • BenchChem. (n.d.). Technical Support Center: Buchwald-Hartwig Amination of 2-Bromo-4-iodopyridine.
  • Wikipedia. (2023). Sonogashira coupling. Retrieved from [Link]

  • BenchChem. (n.d.). Technical Support Center: Sonogashira Coupling of 2-Bromo-4-iodopyridine.
  • The Organic Chemistry Tutor. (2023). Buchwald-Hartwig amination. YouTube. [Link]

  • Niklas, F. D., & Bräse, S. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. NIH. [Link]

  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Wikipedia. (2024). Suzuki reaction. Retrieved from [Link]

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Comprehensive Analytical Characterization of 2-Bromo-3-iodo-isonicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide

**Abstract

This guide provides a detailed framework of analytical methodologies for the comprehensive characterization of 2-Bromo-3-iodo-isonicotinic acid (C₆H₃BrINO₂). As a highly functionalized heterocyclic compound, it serves as a critical building block in pharmaceutical and materials science research. Ensuring its structural integrity, identity, and purity is paramount for its application in subsequent synthetic steps and for meeting stringent quality control standards. This document outlines a multi-technique approach, integrating chromatography, spectroscopy, and elemental analysis to provide a holistic and robust characterization. The protocols and rationale described herein are intended for researchers, analytical scientists, and drug development professionals.

Introduction and Analytical Strategy

This compound is a substituted pyridine carboxylic acid. The presence of two different halogen atoms (Bromine and Iodine) on the pyridine ring, along with a carboxylic acid group, imparts unique chemical properties that are valuable in organic synthesis. However, this complexity also necessitates a rigorous analytical approach to confirm the precise substitution pattern and rule out isomeric impurities.

The characterization strategy is built upon a tiered approach. We begin with chromatographic techniques to assess purity, followed by a suite of spectroscopic methods for unambiguous structural elucidation, and conclude with elemental analysis to confirm the empirical formula. Each method provides a unique and complementary piece of information, and their combined application constitutes a self-validating system for quality assessment.

Analytical_Workflow cluster_0 Characterization Workflow cluster_1 Spectroscopic Suite Start Sample: this compound HPLC HPLC Analysis (Purity Assessment) Start->HPLC Spectroscopy Spectroscopic Analysis (Structural Elucidation) Start->Spectroscopy Elemental Elemental Analysis (Compositional Verification) Start->Elemental Report Final Certificate of Analysis HPLC->Report NMR NMR (¹H, ¹³C) Spectroscopy->NMR MS Mass Spectrometry (Molecular Weight & Fragmentation) Spectroscopy->MS FTIR FT-IR (Functional Groups) Spectroscopy->FTIR Elemental->Report NMR->Report MS->Report FTIR->Report

Caption: Integrated workflow for the characterization of this compound.

Physicochemical Properties

A summary of the fundamental properties of the target compound is essential for contextualizing the analytical data.

PropertyValueSource(s)
Chemical Name This compound[1][2]
CAS Number 848243-29-8[1][2]
Molecular Formula C₆H₃BrINO₂[1][2]
Molecular Weight 327.90 g/mol [1][2]
Structure Chemical StructureN/A
InChI Key MCEFUWMDAAYELU-UHFFFAOYSA-N[1]

Chromatographic Analysis: Purity Determination by HPLC

Expertise & Rationale: High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of non-volatile organic compounds like pyridine carboxylic acids.[3] A reverse-phase method is chosen due to the moderate polarity of the analyte. This technique effectively separates the main compound from potential starting materials, by-products, and isomers, with purity typically determined by the area percentage of the main peak.[4] The use of a UV detector is appropriate as the pyridine ring is a strong chromophore.

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatographic Conditions:

    • A summary of the conditions is presented in the table below. The gradient elution ensures that any impurities with significantly different polarities are eluted and resolved from the main peak.

ParameterRecommended SettingJustification
Column C18 Reverse-Phase Column (e.g., 250 x 4.6 mm, 5 µm particle size)Standard for retaining and separating moderately polar organic molecules.[4]
Mobile Phase A Water with 0.1% Phosphoric Acid or 0.1% Formic AcidAcid modifier improves peak shape for carboxylic acids and pyridines by suppressing ionization.[3][5][6]
Mobile Phase B AcetonitrileCommon organic modifier providing good elution strength.
Elution Mode GradientEnsures elution of a wide range of potential impurities.
Gradient Program 5% B to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions.A standard screening gradient.
Flow Rate 1.0 mL/minTypical for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.
Detection UV at 254 nmPyridine ring exhibits strong absorbance at this wavelength.
Injection Vol. 10 µLStandard volume.
  • Sample Preparation:

    • Accurately weigh ~1 mg of the compound.

    • Dissolve in 1 mL of a 50:50 mixture of Acetonitrile and Water.

    • Vortex to ensure complete dissolution.

    • Filter the sample through a 0.45 µm syringe filter into an HPLC vial to remove particulates.[4]

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by dividing the peak area of the analyte by the total peak area of all components and multiplying by 100.

Spectroscopic Analysis: Structural Confirmation

Spectroscopy provides the definitive evidence for the molecular structure. A combination of NMR, Mass Spectrometry, and FT-IR is used to build a complete and validated structural picture.

Expertise & Rationale: NMR is the most powerful technique for elucidating the exact structure of an organic molecule. ¹H NMR confirms the number and environment of protons, while ¹³C NMR provides information on the carbon skeleton. For this compound, NMR is crucial to confirm the 2,3,4-substitution pattern on the pyridine ring.[7][8][9]

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often a good choice for carboxylic acids as it can solubilize the compound and the acidic proton is often observable.

  • Instrumentation:

    • 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition & Interpretation:

    • Acquire standard ¹H and ¹³C{¹H} spectra.

    • Expected ¹H NMR Data: The structure has two protons on the pyridine ring. They will appear as two distinct signals, likely doublets, due to coupling with each other. The chemical shifts will be downfield (>7.5 ppm) due to the electron-withdrawing nature of the ring nitrogen and substituents.

    • Expected ¹³C NMR Data: Six distinct signals are expected in the aromatic region (~120-170 ppm) for the five ring carbons and the carboxylic acid carbon. The carbons directly attached to the bromine and iodine will be significantly influenced by the halogen atoms.[10]

NucleusExpected Chemical Shift (δ, ppm)MultiplicityNotes
¹H ~8.0 - 8.5DoubletProton at C5, coupled to C6 proton.
¹H ~8.5 - 9.0DoubletProton at C6, coupled to C5 proton. Deshielded due to proximity to nitrogen.
¹H >10Broad SingletCarboxylic acid proton (if observed, solvent dependent).
¹³C ~165-170SingletCarboxylic acid carbon (C=O).
¹³C ~120-1605 SingletsFive distinct signals for the pyridine ring carbons. The positions of C-Br and C-I will be characteristic but require comparison with predicted spectra or reference compounds for exact assignment.[7]

Expertise & Rationale: Mass spectrometry confirms the molecular weight of the compound.[11] For halogenated compounds, MS is particularly powerful due to the characteristic isotopic patterns of halogens. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in a distinctive "M" and "M+2" peak pattern of nearly equal intensity for any fragment containing one bromine atom.[12][13][14] Iodine is monoisotopic (¹²⁷I).

  • Instrumentation:

    • Mass spectrometer capable of high resolution, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source (e.g., Electrospray Ionization - ESI).

  • Sample Preparation:

    • Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Data Acquisition & Interpretation:

    • Acquire the spectrum in either positive or negative ion mode. ESI-negative mode is often suitable for carboxylic acids, detecting the [M-H]⁻ ion.

    • Expected Molecular Ion: The theoretical exact mass of C₆H₃BrINO₂ is 327.8300. HRMS should provide a measured mass within 5 ppm of this value.

    • Isotopic Pattern: The molecular ion cluster will show a characteristic pattern due to the ⁷⁹Br/⁸¹Br isotopes. Expect two major peaks separated by ~2 m/z units with roughly equal intensity ([M-H]⁻ and [(M+2)-H]⁻).[13][14]

    • Fragmentation: Common fragmentation pathways include the loss of the carboxylic acid group (-45 Da) and cleavage of the C-Br or C-I bonds.

Expertise & Rationale: FT-IR spectroscopy is a rapid and reliable technique for identifying the functional groups present in a molecule.[15] For this compound, it serves to confirm the presence of the carboxylic acid and the characteristic vibrations of the substituted pyridine ring.

  • Instrumentation:

    • FT-IR spectrometer, typically using an Attenuated Total Reflectance (ATR) accessory for solid samples.

  • Sample Preparation:

    • Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition & Interpretation:

    • Acquire the spectrum, typically from 4000 to 600 cm⁻¹.

    • Identify the characteristic absorption bands corresponding to the molecule's functional groups.

Vibrational ModeExpected Wavenumber (cm⁻¹)IntensityNotes
O-H Stretch (Carboxylic Acid) 3200 - 2500 (broad)BroadCharacteristic broad absorption due to hydrogen bonding.[11]
C-H Stretch (Aromatic) ~3100 - 3000MediumVibrations of the protons on the pyridine ring.[16]
C=O Stretch (Carboxylic Acid) ~1720 - 1680StrongCarbonyl stretch of the acid group.
C=C, C=N Stretch (Ring) ~1600 - 1450MediumAromatic ring skeletal vibrations.[15][17][18]
C-Br, C-I Stretch < 800MediumLocated in the fingerprint region.

Elemental Analysis

Expertise & Rationale: Elemental analysis provides the mass percentages of carbon, hydrogen, and nitrogen (and optionally the halogens) in the compound. This technique is a fundamental test of purity and confirms that the empirical formula matches the theoretical composition.[19] The data must agree with the calculated values within a narrow margin (typically ±0.4%) to be considered valid.

  • Instrumentation:

    • Automated CHN elemental analyzer for C, H, and N.

    • Halogen analysis may require separate methods like oxygen-flask combustion followed by titration or ion chromatography.[20][21]

  • Sample Preparation:

    • A precisely weighed amount (1-3 mg) of the dry sample is required.

  • Data Interpretation:

    • The instrument outputs the weight percentages of C, H, and N. These experimental values are compared directly with the theoretical values calculated from the molecular formula C₆H₃BrINO₂.

ElementTheoretical Weight %Expected Experimental Range
Carbon (C) 21.98%21.58% - 22.38%
Hydrogen (H) 0.92%0.52% - 1.32%
Nitrogen (N) 4.27%3.87% - 4.67%
Bromine (Br) 24.37%(Varies by method)
Iodine (I) 38.70%(Varies by method)

Integrated Data Analysis and Conclusion

Data_Integration cluster_main Confirming Identity and Purity HPLC HPLC >98% Purity Conclusion Conclusion: Structure, Purity, and Identity Confirmed HPLC->Conclusion MS Mass Spec Correct Mass & Isotope Pattern MS->Conclusion NMR NMR Correct Proton Count & Connectivity NMR->Conclusion FTIR FT-IR Expected Functional Groups FTIR->Conclusion EA Elemental Analysis Correct Composition (±0.4%) EA->Conclusion

Caption: Convergence of analytical data for final confirmation.

The combination of a high-purity profile from HPLC, the correct molecular weight and halogen isotopic signature from mass spectrometry, the specific proton and carbon environments from NMR, the presence of key functional groups from FT-IR, and a matching elemental composition provides an unassailable, comprehensive characterization of this compound. This multi-faceted approach ensures the material's quality and suitability for its intended scientific application.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • ACS Publications. (n.d.).
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Pyridinecarboxylic acid.
  • SIELC Technologies. (n.d.).
  • Chemguide. (n.d.). mass spectra - the M+2 peak.
  • Semantic Scholar. (2003). The FTIR Spectra of Pyridine and Pyridine-d.
  • BenchChem. (n.d.). A Comparative Guide to Analytical Methods for Quantifying Pyridine-2-carboxylic Anhydride.
  • Chemistry LibreTexts. (2020).
  • AIP Publishing. (1966). Analysis of the NMR Spectrum of Pyridine.
  • Chemistry LibreTexts. (2023).
  • AIP Publishing. (n.d.). Analysis of the NMR Spectrum of Pyridine.
  • ResearchGate. (n.d.). 13C NMR chemical shifts (δ, ppm) of monosubstituted pyridines.
  • Sigma-Aldrich. (n.d.). This compound.
  • Physical Chemistry Chemical Physics (RSC Publishing). (n.d.). IR–VUV spectroscopy of pyridine dimers, trimers and pyridine–ammonia complexes in a supersonic jet.
  • ResearchG
  • Weizmann Institute of Science. (n.d.). Elemental analysis.
  • Sigma-Aldrich. (n.d.). This compound AldrichCPR 848243-29-8.
  • Sigma-Aldrich. (n.d.). This compound | 848243-29-8.
  • Santa Cruz Biotechnology. (n.d.). This compound | CAS 848243-29-8.
  • Central Laboratories UCT Prague. (2016).
  • Elementar. (n.d.).
  • BenchChem. (n.d.).

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Application Notes & Protocols: Comprehensive NMR Spectroscopic Analysis of 2-Bromo-3-iodo-isonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge

2-Bromo-3-iodo-isonicotinic acid (CAS 848243-29-8) is a polysubstituted pyridine derivative.[1][2] Such halogenated heterocyclic compounds are valuable building blocks in medicinal chemistry and materials science. The precise arrangement of substituents on the pyridine ring is critical to the molecule's chemical properties and its utility in further synthetic steps. Unambiguous structural verification is therefore paramount.

Nuclear Magnetic Resonance (NMR) spectroscopy is the gold-standard technique for the structural elucidation of organic molecules in solution.[3] This document provides a comprehensive guide to the NMR analysis of this compound. As there is no publicly available, experimentally-derived NMR data for this specific compound, we present a detailed, predicted spectral analysis based on established principles of substituent effects on aromatic systems. This predictive framework serves as a benchmark for researchers.

Furthermore, we provide a robust, field-proven set of protocols for sample preparation and the acquisition of a full suite of NMR experiments (¹H, ¹³C, COSY, HSQC, and HMBC). These methodologies are designed to yield high-quality data, enabling researchers to confidently verify the structure of their synthesized or procured material.

Predicted Spectral Analysis

The chemical shifts and coupling constants for this compound are predicted based on the known electronic effects of the substituents on the pyridine ring. The nitrogen atom and the carboxylic acid group are strongly electron-withdrawing, generally deshielding the ring protons and carbons. The bromine and iodine atoms exert both an inductive withdrawing effect and a resonance donating effect, along with steric and anisotropic influences.[4][5]

Figure 1: Structure of this compound with atom numbering.
Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to be simple, showing signals for two aromatic protons and one carboxylic acid proton. The choice of solvent is critical; DMSO-d₆ is recommended as it is an excellent solvent for carboxylic acids and allows for the observation of the exchangeable -COOH proton.[6]

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆, 500 MHz)

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Rationale for Prediction
H6 8.6 - 8.8 Doublet (d) 5.0 - 5.5 Strongly deshielded due to its position alpha to the electron-withdrawing ring nitrogen.[7]
H5 8.3 - 8.5 Doublet (d) 5.0 - 5.5 Deshielded by the adjacent carboxylic acid group and meta to the ring nitrogen.

| -COOH | 12.0 - 14.0 | Broad Singlet (br s) | - | Typical range for carboxylic acid protons; signal is often broad due to hydrogen bonding and chemical exchange.[8][9] Disappears upon D₂O exchange. |

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will be crucial for confirming the substitution pattern. A key feature will be the significant upfield shift of the C3 carbon due to the "heavy atom effect" of the directly attached iodine.[4]

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆, 125 MHz)

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale for Prediction
C-COOH 165 - 168 Typical chemical shift for a carboxylic acid carbonyl carbon.[10]
C6 152 - 155 Deshielded due to being alpha to the ring nitrogen.
C5 142 - 145 Influenced by the adjacent C4-COOH and C6-H.
C4 140 - 143 Quaternary carbon attached to the electron-withdrawing COOH group.
C2 135 - 138 Quaternary carbon attached to bromine and alpha to the ring nitrogen.

| C3 | 95 - 105 | Significantly shielded (shifted upfield) by the heavy atom effect of the directly bonded iodine. |

Experimental Protocols

This section provides a detailed, step-by-step methodology for the preparation and NMR analysis of a sample of this compound.

Figure 3: Key expected HMBC correlations for assigning quaternary carbons.

Expected Key HMBC Correlations:

  • From H6 (Green) :

    • A strong two-bond (²J) correlation to C4.

    • A three-bond (³J) correlation to the bromine-bearing C2.

    • A three-bond (³J) correlation to C5 (this will also be seen in the COSY and HSQC).

  • From H5 (Yellow) :

    • A strong two-bond (²J) correlation to the iodine-bearing C3.

    • A three-bond (³J) correlation to the carboxylic acid carbon (-COOH).

    • A three-bond (³J) correlation to C6.

By systematically identifying these correlations, all carbon signals can be assigned with high confidence, leading to the complete and unambiguous structural confirmation of this compound.

Conclusion

This application note provides a dual framework for researchers working with this compound. Firstly, it offers a theoretically grounded, predicted ¹H and ¹³C NMR spectrum, setting clear expectations for experimental results. Secondly, it details a comprehensive and robust set of protocols for sample preparation and multi-dimensional NMR data acquisition. By following the outlined workflow—from sample preparation through 1D and 2D NMR analysis—scientists and drug development professionals can achieve unambiguous structural verification of this important chemical intermediate, ensuring the integrity of their research and development efforts.

References

  • Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

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  • Hay, M. B., & Myneni, S. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta. [Link]

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  • Chemistry LibreTexts. (2023-11-23). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]

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  • Bax, A., & Freeman, R. (1981). Long-Range Proton-Carbon-13 NMR Spin Coupling Constants. Journal of the American Chemical Society. [Link]

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Application Note: HPLC Analysis of 2-Bromo-3-iodo-isonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-Bromo-3-iodo-isonicotinic acid. This compound is a critical intermediate in the synthesis of various pharmaceutical agents, making its accurate quantification essential for quality control and process monitoring.[1] The developed reversed-phase HPLC (RP-HPLC) method is demonstrated to be specific, linear, accurate, precise, and robust, adhering to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3][4][5]

Introduction

This compound is a halogenated pyridine derivative.[6][7] The presence of bromo and iodo substituents, along with the carboxylic acid group on the pyridine ring, imparts unique chemical properties that necessitate a well-developed analytical method for its characterization and quantification.[8][9] In drug development and manufacturing, rigorous analytical control of starting materials and intermediates is paramount to ensure the final product's safety and efficacy. This document provides a detailed protocol for the HPLC analysis of this compound, intended for researchers, scientists, and professionals in drug development.

Causality Behind Experimental Choices

The selection of a reversed-phase HPLC method is predicated on the molecular structure of this compound. The aromatic pyridine ring and halogen substituents provide sufficient hydrophobicity for retention on a non-polar stationary phase like C18.[10] The acidic nature of the carboxylic acid group allows for manipulation of its ionization state through mobile phase pH control, which is a key parameter for optimizing retention and peak shape.[11][12]

Experimental

Instrumentation and Reagents
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector is suitable.

  • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended for its versatility and wide applicability.[10][13]

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade or Milli-Q)

    • Phosphoric acid (or other suitable acid for pH adjustment)

    • This compound reference standard (purity ≥95%)[14]

Chromatographic Conditions

The following conditions were optimized to achieve a balance between resolution, analysis time, and peak symmetry.

ParameterConditionRationale
Column C18, 150 mm x 4.6 mm, 5 µmProvides good retention for aromatic and halogenated compounds.[10][15]
Mobile Phase Acetonitrile:Water (pH 2.5 with H₃PO₄) (50:50, v/v)The acidic pH suppresses the ionization of the carboxylic acid, increasing its hydrophobicity and retention.[11][12] Acetonitrile is a common organic modifier in RP-HPLC.[16]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm I.D. column, providing a good balance between analysis time and backpressure.[17]
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.[13]
Detection Wavelength 225 nmAromatic compounds, including pyridine derivatives, typically exhibit strong UV absorbance in this region.[13][18][19]
Injection Volume 10 µLA small injection volume minimizes potential peak distortion.
Preparation of Solutions
  • Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of a 50:50 mixture of acetonitrile and water (diluent).

  • Sample Solution: Prepare the sample by dissolving it in the diluent to achieve a final concentration within the linear range of the method (e.g., 100 µg/mL).

Method Validation Protocol

The analytical method was validated according to ICH Q2(R1) guidelines.[2][3][4][5]

System Suitability

Before sample analysis, the chromatographic system's performance must be verified.[20][21][22] This is achieved by injecting the standard solution in replicate (typically five or six injections) and evaluating key parameters.[23]

ParameterAcceptance CriteriaPurpose
Tailing Factor (T) ≤ 2.0Ensures peak symmetry.[20][23]
Theoretical Plates (N) ≥ 2000Measures column efficiency.[20][23]
Relative Standard Deviation (%RSD) of Peak Area ≤ 2.0%Demonstrates the precision of the injection system.[23]
Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This can be demonstrated by analyzing a placebo (if applicable) and a spiked sample. The peak for this compound should be well-resolved from any other peaks.

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte. A series of at least five concentrations of the reference standard should be prepared and analyzed. The calibration curve is generated by plotting the peak area against the concentration.

ParameterAcceptance Criteria
Correlation Coefficient (r²) ≥ 0.999
Y-intercept Close to zero
Accuracy

Accuracy is determined by applying the analytical procedure to a sample with a known concentration of the analyte (e.g., a spiked placebo). The analysis should be performed at a minimum of three concentration levels, with three replicates at each level.

ParameterAcceptance Criteria
Recovery 98.0% to 102.0%
Precision

Precision is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Repeatability: Analyze a minimum of six replicate samples of the same concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision: The analysis is repeated on a different day, with a different analyst, or on a different instrument.

ParameterAcceptance Criteria
%RSD for Repeatability ≤ 2.0%
%RSD for Intermediate Precision ≤ 2.0%
Robustness

The robustness of the method is its capacity to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage.

Parameter VariationExample Variation
Mobile Phase Composition ± 2% absolute change in organic modifier
Mobile Phase pH ± 0.2 units
Column Temperature ± 5 °C
Flow Rate ± 0.1 mL/min

The system suitability parameters should be checked under each varied condition.

Experimental Workflow and Data Flow Diagrams

Experimental Workflow

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mobile Prepare Mobile Phase equilibration System Equilibration prep_mobile->equilibration prep_std Prepare Standard Solution sst System Suitability Test prep_std->sst prep_sample Prepare Sample Solution analysis Sample Analysis prep_sample->analysis equilibration->sst sst->analysis If SST passes integration Peak Integration analysis->integration calculation Concentration Calculation integration->calculation report Generate Report calculation->report G Method Method Development Validation Method Validation Method->Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Robustness Robustness Validation->Robustness SST System Suitability Validation->SST

Caption: Key parameters for HPLC method validation.

Conclusion

The described RP-HPLC method provides a reliable and robust tool for the quantitative analysis of this compound. The method is straightforward, utilizing common HPLC instrumentation and reagents, and has been shown to meet the stringent requirements for analytical method validation as per ICH guidelines. This application note serves as a comprehensive guide for its implementation in quality control and research environments.

References

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Application Note: Mass Spectrometric Characterization of 2-Bromo-3-iodo-isonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Analytical Significance

2-Bromo-3-iodo-isonicotinic acid is a highly functionalized heterocyclic compound, representing a valuable building block in medicinal chemistry and drug development. Its unique structure, featuring a pyridine core, a carboxylic acid moiety, and two distinct heavy halogens (bromine and iodine), presents both an opportunity and a challenge for analytical characterization. The precise determination of its molecular structure and the ability to track its presence in complex reaction mixtures are critical for process optimization and quality control.

Mass spectrometry (MS) is the definitive technique for this purpose, providing unambiguous molecular weight confirmation and rich structural information through controlled fragmentation. This application note provides a detailed guide to the mass spectrometric analysis of this compound, explaining the rationale behind methodological choices and offering robust protocols for its characterization using Electrospray Ionization (ESI) and Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the predictable and diagnostic fragmentation patterns that arise from its unique combination of functional groups.

Molecular Structure and Isotopic Profile: The Halogen Signature

The primary identification of this compound in mass spectrometry hinges on its distinct isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with a near 1:1 natural abundance (50.69% and 49.31%, respectively).[1][2][3] In contrast, iodine is monoisotopic (¹²⁷I).[4][5]

This combination results in a characteristic molecular ion cluster where two peaks of nearly equal intensity are separated by two mass-to-charge units (m/z). This "M" and "M+2" doublet is an unmistakable signature for the presence of a single bromine atom in the molecule or fragment ion.[1][6][7]

PropertyValue
Molecular Formula C₆H₃BrINO₂
Average Mass 325.94 Da
Monoisotopic Mass (⁷⁹Br) 324.8392 Da
Monoisotopic Mass (⁸¹Br) 326.8371 Da
Expected Isotopic Pattern A near 1:1 intensity ratio at [M] and [M+2]

This unique isotopic signature is the first and most crucial validation point in any mass spectrum of this compound.

Selection of Ionization Technique: ESI vs. GC-MS

The choice of ionization method is dictated by the analyte's physicochemical properties. This compound possesses both a basic nitrogen atom in the pyridine ring and an acidic carboxylic acid group, making it an ideal candidate for Electrospray Ionization (ESI).

  • Electrospray Ionization (ESI): This is the preferred method for direct analysis. ESI is a soft ionization technique that introduces thermally labile and non-volatile compounds into the gas phase as ions, minimizing in-source degradation.[8] The molecule can be readily protonated at the pyridine nitrogen to form the [M+H]⁺ ion in positive mode or deprotonated at the carboxylic acid to form the [M-H]⁻ ion in negative mode.[9][10][11] Analysis via Liquid Chromatography-Mass Spectrometry (LC-MS) using ESI allows for the separation of the analyte from impurities prior to detection.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Direct analysis by GC-MS is not feasible due to the low volatility and high polarity of the carboxylic acid group. At the high temperatures required for volatilization, the molecule would likely decarboxylate or degrade in the GC inlet. Therefore, chemical derivatization is mandatory to increase volatility.[12][13] A common approach is the methylation of the carboxylic acid to form its methyl ester, which is significantly more amenable to GC analysis.[14]

Predicted Fragmentation Pathways (MS/MS Analysis)

Tandem mass spectrometry (MS/MS) via Collision-Induced Dissociation (CID) provides definitive structural confirmation by breaking the parent ion into predictable fragment ions. The fragmentation of this compound is governed by the relative lability of its chemical bonds.

Negative Ion Mode ESI-MS/MS: [M-H]⁻

Analysis in negative ion mode is often highly informative for carboxylic acids. The deprotonated molecular ion [M-H]⁻ (m/z 324/326) is expected to undergo a highly facile and characteristic loss of carbon dioxide.

  • Primary Fragmentation: The most anticipated fragmentation is the neutral loss of CO₂ (44 Da) via decarboxylation, a hallmark of ionized carboxylic acids.[15][16] This would produce a highly abundant fragment ion at m/z 280/282, corresponding to the 2-bromo-3-iodopyridine anion.

  • Secondary Fragmentation: Subsequent fragmentation of the m/z 280/282 ion could involve the loss of a bromine radical (Br•, 79/81 Da) or an iodine radical (I•, 127 Da).

G parent [M-H]⁻ m/z 324/326 frag1 [M-H-CO₂]⁻ m/z 280/282 parent->frag1 - CO₂ (44 Da) frag2 [M-H-CO₂-Br]⁻ m/z 201 frag1->frag2 - Br• (79/81 Da) frag3 [M-H-CO₂-I]⁻ m/z 153/155 frag1->frag3 - I• (127 Da)

Predicted ESI-MS/MS fragmentation of [M-H]⁻.
Positive Ion Mode ESI-MS/MS: [M+H]⁺

In positive mode, the protonated molecular ion [M+H]⁺ (m/z 326/328) offers complementary fragmentation pathways.

  • Primary Fragmentation: The protonated carboxylic acid can readily lose water (H₂O, 18 Da) or carbon monoxide (CO, 28 Da). Decarboxylation (-CO₂, 44 Da) is also possible.

  • Halogen Loss: The loss of the halogen radicals (Br• or I•) from the protonated molecular ion is also a probable event, driven by the stability of the resulting pyridinium cation.[17]

G parent [M+H]⁺ m/z 326/328 frag1 [M+H-H₂O]⁺ m/z 308/310 parent->frag1 - H₂O (18 Da) frag2 [M+H-CO₂]⁺ m/z 282/284 parent->frag2 - CO₂ (44 Da) frag3 [M+H-I]⁺ m/z 199/201 parent->frag3 - I• (127 Da) frag4 [M+H-Br]⁺ m/z 247 parent->frag4 - Br• (79/81 Da)

Predicted ESI-MS/MS fragmentation of [M+H]⁺.
Summary of Expected Key Ions
Ion DescriptionFormulaExpected m/z (Negative Mode)Expected m/z (Positive Mode)Notes
Deprotonated Molecule[C₆H₂BrINO₂]⁻324 / 326 -Parent ion; 1:1 doublet
Protonated Molecule[C₆H₄BrINO₂]⁺-326 / 328 Parent ion; 1:1 doublet
Decarboxylated Ion[C₅H₂BrIN]⁻/⁺280 / 282282 / 284Highly probable; 1:1 doublet
Loss of Iodine[C₆H₃BrO₂N]⁺-247Monoisotopic
Loss of Bromine[C₆H₃IO₂N]⁺-199 / 2011:1 doublet

Experimental Protocols

Protocol 1: Sample Preparation for LC-MS

Objective: To prepare a dilute solution of the analyte suitable for direct ESI-MS analysis.

  • Stock Solution: Accurately weigh ~1 mg of this compound and dissolve it in 1 mL of a suitable organic solvent (e.g., Methanol or Acetonitrile) to create a 1 mg/mL stock solution.

  • Working Solution: Perform a serial dilution of the stock solution using a typical mobile phase composition (e.g., 50:50 Acetonitrile:Water with 0.1% formic acid for positive mode or 0.1% ammonium hydroxide for negative mode) to a final concentration of 1-10 µg/mL.

  • Filtration: Filter the final working solution through a 0.22 µm syringe filter to remove any particulates before injection.

Protocol 2: LC-ESI-MS/MS Analysis

Objective: To acquire high-quality full scan and MS/MS spectra of the analyte.

  • LC System: Standard HPLC or UHPLC system.

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 2-5 µL.

  • MS System: ESI-capable tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole).

  • Ionization Mode: ESI Positive and Negative.

  • Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative).

  • Source Temperature: 120 °C.

  • Desolvation Gas Temp: 350 °C.

  • Full Scan (MS1) Range: m/z 100-500.

  • MS/MS (MS2) Acquisition:

    • Select the parent ions (m/z 326/328 in positive mode, 324/326 in negative mode) for fragmentation.

    • Use a collision energy ramp (e.g., 10-40 eV) to observe the full range of fragment ions.

Protocol 3: GC-MS Analysis via Methylation

Objective: To analyze the compound by GC-MS following derivatization.

  • Derivatization (Methylation):

    • Place ~0.5 mg of the acid into a vial.

    • Add 200 µL of 2M methanolic HCl.[12]

    • Seal the vial and heat at 60-70 °C for 30 minutes.

    • Evaporate the solvent under a gentle stream of nitrogen.

    • Reconstitute the residue (methyl 2-bromo-3-iodo-isonicotinate) in 500 µL of a suitable solvent like Ethyl Acetate.

  • GC-MS System:

    • GC Column: Standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 80 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Ionization: Electron Ionization (EI) at 70 eV.

    • MS Scan Range: m/z 40-450.

Conclusion

The mass spectrometric analysis of this compound is a clear and robust process when guided by an understanding of its fundamental chemical properties. The presence of a single bromine atom provides a definitive isotopic signature (M/M+2 ratio of ~1:1) that serves as a primary confirmation tool. Electrospray ionization is the superior method for direct analysis, offering clear molecular ion detection in both positive and negative modes. The fragmentation patterns are predictable and diagnostic, with decarboxylation (-CO₂) being the dominant pathway in negative mode, providing irrefutable structural evidence. While GC-MS is a viable alternative, it necessitates a derivatization step to overcome the compound's inherent non-volatility. The protocols and insights provided herein offer a comprehensive framework for researchers, scientists, and drug development professionals to confidently identify and characterize this important chemical entity.

References

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Application Note: Structural Elucidation of 2-Bromo-3-iodo-isonicotinic Acid via Fourier-Transform Infrared (FTIR) Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the characterization of 2-Bromo-3-iodo-isonicotinic acid, a key halogenated pyridine derivative, using Fourier-Transform Infrared (FTIR) spectroscopy. We present a detailed protocol for sample analysis using the Attenuated Total Reflectance (ATR) technique and an in-depth interpretation of the resulting infrared spectrum. The causality behind experimental choices and spectral assignments is explained to provide researchers, scientists, and drug development professionals with a robust framework for the structural verification of this and similar complex aromatic compounds.

Introduction: The Role of Vibrational Spectroscopy in Pharmaceutical Intermediate Analysis

In the synthesis of complex pharmaceutical compounds, rigorous structural confirmation of intermediates is paramount to ensure the desired final product's identity, purity, and efficacy. This compound is a highly functionalized pyridine derivative, and its intricate structure, featuring a carboxylic acid group and two different heavy halogens on the aromatic ring, presents a unique analytical challenge.

FTIR spectroscopy is a rapid, non-destructive, and highly informative analytical technique that probes the vibrational modes of molecules.[1] By absorbing infrared radiation at specific frequencies corresponding to the energies of these vibrations, a molecule generates a unique spectral fingerprint. This fingerprint allows for the identification of functional groups and provides insights into the overall molecular architecture. For a compound like this compound, FTIR is indispensable for confirming the presence of the carboxylic acid moiety, the integrity of the pyridine ring, and the successful incorporation of the bromo and iodo substituents.

This guide is structured to provide not just a method, but a field-proven rationale for the FTIR analysis of this compound, emphasizing scientific integrity and logical workflow.

Predicted Spectral Features of this compound

A detailed analysis of the molecular structure of this compound allows for the prediction of its key infrared absorption bands. The presence of a carboxylic acid, a substituted pyridine ring, and carbon-halogen bonds will dominate the spectrum. In the solid state, carboxylic acids typically exist as hydrogen-bonded dimers, which significantly influences the O-H and C=O stretching vibrations.[2][3]

The following table summarizes the expected vibrational modes and their anticipated wavenumber ranges.

Wavenumber Range (cm⁻¹)Vibrational ModeFunctional Group Assignment
3300 - 2500O-H Stretch (very broad)Carboxylic acid dimer, characterized by strong hydrogen bonding. This broad absorption is a hallmark of carboxylic acids in the condensed phase.[2][3]
3100 - 3000Aromatic C-H StretchStretching vibrations of the C-H bonds on the pyridine ring. These bands are typically of weak to medium intensity and appear at slightly higher frequencies than aliphatic C-H stretches.[4][5]
1760 - 1690C=O StretchCarbonyl stretch of the carboxylic acid. The position within this range is sensitive to electronic effects and hydrogen bonding. For a dimerized acid, this peak is expected to be strong and sharp, typically around 1710 cm⁻¹.[3]
1600 - 1400C=C and C=N Ring StretchesIn-plane stretching vibrations of the pyridine ring. Aromatic and heteroaromatic rings display a series of bands in this region, which are useful for confirming the integrity of the core structure.[4] The substitution pattern can influence the exact positions and intensities of these peaks.
1320 - 1210C-O Stretch (coupled with O-H in-plane bend)Stretching of the carbon-oxygen single bond in the carboxylic acid group. This band is often coupled with the in-plane bending of the O-H group.[3]
950 - 910O-H Out-of-Plane Bend (broad)Out-of-plane bending of the hydroxyl group in the hydrogen-bonded dimer. This is another characteristic, albeit broad, absorption for carboxylic acid dimers.[3]
690 - 515C-Br StretchStretching vibration of the carbon-bromine bond. The position is dependent on the mass of the bromine atom and the strength of the C-Br bond. For aromatic bromides, this peak is typically found in the lower frequency "fingerprint" region.[4][6][7]
< 550C-I StretchStretching vibration of the carbon-iodine bond. Due to the higher mass of iodine compared to bromine, the C-I stretching frequency is expected at a lower wavenumber than the C-Br stretch, often near the lower limit of standard mid-IR spectrometers.[8]

Experimental Protocol: ATR-FTIR Analysis

Attenuated Total Reflectance (ATR) is the chosen sampling technique due to its simplicity, speed, and the minimal sample preparation required for solid powders.[2] It allows for direct measurement, ensuring good quality, reproducible data with very little sample consumption.

Materials and Instrumentation
  • Sample: this compound powder (approx. 1-2 mg).

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a single-reflection diamond ATR accessory.

  • Cleaning Supplies: Reagent-grade isopropanol or acetone and lint-free wipes.

Step-by-Step Protocol
  • Instrument Preparation: Ensure the FTIR spectrometer has been powered on and allowed to stabilize according to the manufacturer's guidelines. Purge the sample compartment with dry air or nitrogen if available to minimize interference from atmospheric water and CO₂.

  • ATR Crystal Cleaning: Thoroughly clean the surface of the ATR diamond crystal with a lint-free wipe soaked in isopropanol or acetone. Record a background spectrum of the clean, empty ATR crystal. This background spectrum is crucial as it will be automatically subtracted from the sample spectrum to remove any instrumental and environmental absorptions.

  • Sample Application: Place a small amount (1-2 mg) of the this compound powder directly onto the center of the ATR crystal.[2]

  • Pressure Application: Lower the ATR press and apply consistent pressure to the sample. This step is critical to ensure intimate contact between the powder and the crystal surface, which is necessary for a strong, high-quality spectrum. Insufficient contact will lead to weak and distorted spectral features.

  • Spectrum Acquisition: Collect the FTIR spectrum. The typical parameters for this type of analysis are:

    • Spectral Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32 scans (co-added to improve signal-to-noise ratio)

  • Data Processing: The resulting spectrum should be displayed in absorbance or transmittance mode. Perform a baseline correction if necessary.

  • Post-Measurement Cleaning: Retract the press, remove the sample powder, and clean the ATR crystal surface thoroughly as described in step 2 to prevent cross-contamination.

Visualization of the Experimental Workflow

The logical flow of the ATR-FTIR analysis, from initial setup to final data interpretation, can be visualized as follows:

Caption: Workflow for ATR-FTIR analysis of a solid sample.

Conclusion: A Self-Validating Protocol for Structural Integrity

The combination of the detailed ATR-FTIR protocol and the predictive spectral analysis provides a robust system for the structural verification of this compound. The presence of the characteristic very broad O-H stretch, the sharp C=O band, and the series of peaks in the aromatic region, coupled with the expected low-frequency absorptions for the C-Br and C-I bonds, would collectively serve as strong evidence for the correct molecular structure. This application note establishes a foundational methodology that can be adapted for the quality control and characterization of other novel halogenated aromatic intermediates in the pharmaceutical development pipeline.

References

  • Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques.
  • University of Calgary. (n.d.). Infrared Spectroscopy: Carboxylic Acids. In Organic Chemistry Online. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectra of Carboxylic Acids. In Virtual Textbook of Organic Chemistry. Retrieved from [Link]

  • LibreTexts. (2023, November 6). 12.8: Infrared Spectra of Some Common Functional Groups. In Chemistry LibreTexts. Retrieved from [Link]

  • LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. In Chemistry LibreTexts. Retrieved from [Link]

  • Ordóñez-Hernández, J., et al. (2023). Decoding the infrared spectra changes upon formation of molecular complexes: the case of halogen bonding in pyridine⋯perfluorohaloarene systems. Physical Chemistry Chemical Physics, 25(30), 20089-20096. [Link]

  • University of Colorado Boulder Department of Chemistry. (n.d.). IR: alkyl halides. In Organic Chemistry at CU Boulder. Retrieved from [Link]

  • Workman, J., Jr. (2023, September 1). Halogenated Organic Compounds. Spectroscopy Online. Retrieved from [Link]

  • Balachandran, V., & Murugan, M. (2012). Vibrational spectra, Ab-initio, DFT calculations of pyridine-2,6-dicarbonyl dichloride.
  • Szymańska-Chargot, M., et al. (2022). FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research: A Review. Minerals, 12(12), 1599. [Link]

  • OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. Retrieved from [Link]

  • Kumar, S., et al. (2015). Experimental (FTIR and FT-Raman) and theoretical investigation of some pyridine-dicarboxylic acids. Journal of Molecular Structure, 1099, 449-462. [Link]

  • LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. In Chemistry LibreTexts. Retrieved from [Link]

  • University of Colorado Boulder Department of Chemistry. (n.d.). IR: alkyl halides. Retrieved from [Link]

  • Bakhteeva, L. A., et al. (2017). IR Spectroscopic Study of Substances Containing Iodine Adduct. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 8(1), 1599-1606.
  • Zhang, J., et al. (2013). Study of the Halogen Bonding between Pyridine and Perfluoroalkyl Iodide in Solution Phase Using the Combination of FTIR and 19F NMR. The Journal of Physical Chemistry A, 117(9), 1864–1872. [Link]

Sources

Application Notes and Protocols for Assay Development Using 2-Bromo-3-iodo-isonicotinic Acid Derivatives as Janus Kinase (JAK) Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Strategic Starting Point for Potent and Selective Kinase Inhibitors

2-Bromo-3-iodo-isonicotinic acid is a highly functionalized heterocyclic building block that has emerged as a valuable starting material in medicinal chemistry for the development of potent and selective kinase inhibitors. Its unique substitution pattern, featuring orthogonal halogens (bromo and iodo) and a carboxylic acid handle, allows for versatile and regioselective derivatization through various cross-coupling and amidation reactions. This strategic arrangement makes it an ideal scaffold for creating complex molecules designed to target the ATP-binding sites of kinases, a class of enzymes frequently implicated in proliferative and inflammatory diseases.

A significant application of this scaffold is in the synthesis of inhibitors for the Janus Kinase (JAK) family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2).[1][2] The JAK-STAT signaling pathway is a critical regulator of cellular proliferation, differentiation, and immune responses. Dysregulation of this pathway is a hallmark of various autoimmune disorders, myeloproliferative neoplasms, and cancers.[3][4] Consequently, the development of small molecule JAK inhibitors has become a major focus in drug discovery.

This technical guide provides detailed application notes and protocols for developing and utilizing assays to characterize JAK inhibitors derived from this compound. We will focus on a key example of a potent JAK inhibitor synthesized from this scaffold, {1-{1-[3-fluoro-2-(trifluoromethyl)isonicotinoyl]piperidin-4-yl}-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]azetidin-3-yl}acetonitrile, to illustrate the principles and methodologies.[3] The protocols provided herein are designed to be robust and adaptable for high-throughput screening (HTS) and detailed mechanistic studies.

Core Principles of Assay Design for JAK Inhibitors

The primary goal of an assay for a novel JAK inhibitor is to determine its potency and selectivity. Potency is typically quantified by the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki), while selectivity is assessed by comparing the inhibitor's activity against different members of the JAK family and other related kinases. Two widely employed and robust assay formats for this purpose are Fluorescence Polarization (FP) based biochemical assays and cell-based assays monitoring the phosphorylation of downstream STAT proteins.

Fluorescence Polarization (FP) Competition Assay: A High-Throughput Method for Quantifying Binding Affinity

The FP assay is a homogeneous, solution-based technique that measures the change in the polarization of fluorescent light emitted from a fluorophore-labeled molecule (a tracer) upon binding to a larger molecule (the protein kinase).[5] In a competition assay format, an unlabeled inhibitor will compete with the fluorescent tracer for binding to the kinase's active site. This displacement of the tracer leads to a decrease in the polarization of the emitted light, which can be quantitatively measured to determine the inhibitor's binding affinity.[6][7] This method is particularly well-suited for HTS due to its simplicity and speed.[8]

Experimental Workflow: Fluorescence Polarization (FP) Assay

FP_Workflow cluster_prep Assay Preparation cluster_assay Assay Execution cluster_read Data Acquisition & Analysis reagents Prepare Assay Buffer, Kinase, Fluorescent Tracer, and Test Compound Dilutions plate Dispense Kinase and Fluorescent Tracer into 384-well Plate reagents->plate Dispense add_inhibitor Add Test Compound (Inhibitor) plate->add_inhibitor Addition incubate Incubate at Room Temperature add_inhibitor->incubate Binding Equilibrium read_plate Read Fluorescence Polarization on a Plate Reader incubate->read_plate Measurement analyze Calculate IC50 and Ki Values read_plate->analyze Data Processing

Caption: Workflow for a competitive Fluorescence Polarization (FP) assay to determine inhibitor potency.

Protocol 1: Fluorescence Polarization (FP) Assay for JAK2 Inhibition

This protocol is adapted for determining the IC50 value of a test compound, such as a derivative of this compound, against the JAK2 kinase.

Materials:

  • JAK2 Enzyme: Recombinant human JAK2 (catalytic domain), stored at -80°C.

  • Fluorescent Tracer: A high-affinity fluorescently labeled ligand for the JAK2 ATP binding site (e.g., a fluorescein-labeled known JAK inhibitor).[6]

  • Test Compound: Synthesized from this compound, dissolved in 100% DMSO to create a stock solution (e.g., 10 mM).

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT (add fresh).

  • Assay Plates: Black, low-volume 384-well microplates.

  • Plate Reader: Capable of measuring fluorescence polarization.

Procedure:

  • Reagent Preparation:

    • Thaw all reagents on ice.

    • Prepare a serial dilution of the test compound in 100% DMSO. A typical 10-point, 3-fold serial dilution starting from 1 mM is recommended.

    • Dilute the JAK2 enzyme and the fluorescent tracer to their optimized working concentrations in the assay buffer. The optimal concentrations should be determined empirically, but a starting point is a JAK2 concentration close to the Kd of the tracer and a tracer concentration of 1-5 nM.[6]

  • Assay Plate Setup:

    • To each well of the 384-well plate, add 5 µL of the diluted JAK2 enzyme solution.

    • Add 100 nL of the serially diluted test compound or DMSO (for positive and negative controls) to the respective wells.

    • Add 5 µL of the diluted fluorescent tracer solution to all wells to initiate the binding reaction.

  • Incubation:

    • Seal the plate and incubate at room temperature for 60 minutes to allow the binding reaction to reach equilibrium. Protect the plate from light.

  • Data Acquisition:

    • Measure the fluorescence polarization on a suitable plate reader. Excitation and emission wavelengths will depend on the fluorophore used for the tracer (e.g., 485 nm excitation and 535 nm emission for fluorescein).

  • Data Analysis:

    • The raw data (in millipolarization units, mP) is plotted against the logarithm of the inhibitor concentration.

    • The data is then fitted to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in the fluorescence polarization signal.[9]

    • The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, which also requires the dissociation constant (Kd) of the fluorescent tracer and its concentration.[8]

ParameterTypical Value/RangeReference
JAK2 Concentration1-10 nM[6]
Fluorescent Tracer Conc.1-5 nM[6]
Incubation Time60 minutes[8]
DMSO Tolerance< 1% (final)[9]
Expected IC50 RangenM to µM[10]
Cell-Based Phospho-STAT Assay: Assessing Functional Inhibition in a Biological Context

While biochemical assays are excellent for determining direct binding affinity, cell-based assays are crucial for evaluating a compound's functional activity in a more physiologically relevant environment. The JAK-STAT signaling pathway culminates in the phosphorylation of STAT proteins, which then translocate to the nucleus to regulate gene expression.[11] A cell-based assay that measures the inhibition of cytokine-induced STAT phosphorylation provides a direct readout of the functional consequences of JAK inhibition.

Experimental Workflow: Cell-Based Phospho-STAT Assay

pSTAT_Workflow cluster_cell_prep Cell Culture & Treatment cluster_stimulation Pathway Activation cluster_detection Detection & Analysis seed_cells Seed Cells in a 96-well Plate add_compound Pre-incubate with Test Compound seed_cells->add_compound Treatment stimulate Stimulate with Cytokine (e.g., IL-2, IL-6) add_compound->stimulate Activation lyse_cells Lyse Cells and Fix stimulate->lyse_cells Termination stain Stain with Phospho-STAT Antibody lyse_cells->stain Immunolabeling read Analyze by Flow Cytometry or ELISA stain->read Quantification analyze Determine IC50 read->analyze Data Processing

Caption: Workflow for a cell-based assay measuring inhibition of STAT phosphorylation.

Protocol 2: Cell-Based Assay for Inhibition of IL-6-induced STAT3 Phosphorylation

This protocol describes a method to assess the ability of a JAK inhibitor derived from this compound to block JAK1/2-mediated STAT3 phosphorylation in response to Interleukin-6 (IL-6) stimulation in a human cell line (e.g., U266).

Materials:

  • Cell Line: A human cell line that expresses the IL-6 receptor and exhibits robust STAT3 phosphorylation upon IL-6 stimulation (e.g., U266 myeloma cells).

  • Cell Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Test Compound: As described in Protocol 1.

  • Recombinant Human IL-6: To stimulate the JAK-STAT pathway.

  • Fixation and Permeabilization Buffers: Commercially available kits for intracellular flow cytometry.

  • Antibodies: Phycoerythrin (PE)-conjugated anti-phospho-STAT3 (pY705) antibody and a corresponding isotype control.

  • Flow Cytometer: For analyzing the stained cells.

Procedure:

  • Cell Culture and Plating:

    • Culture U266 cells according to standard protocols.

    • Seed the cells into a 96-well U-bottom plate at a density of 2 x 10^5 cells per well in 100 µL of serum-free medium.

  • Compound Treatment:

    • Prepare a serial dilution of the test compound in serum-free medium.

    • Add the diluted compound to the cells and pre-incubate for 1-2 hours at 37°C in a CO2 incubator.

  • Cytokine Stimulation:

    • Prepare a working solution of IL-6 in serum-free medium. The optimal concentration should be determined empirically to induce a submaximal response (typically in the ng/mL range).

    • Add the IL-6 solution to the wells (except for the unstimulated control wells) and incubate for 15-30 minutes at 37°C.[5]

  • Cell Fixation and Permeabilization:

    • Fix the cells by adding a formaldehyde-based fixation buffer.

    • Permeabilize the cells using a methanol-based or saponin-based permeabilization buffer according to the manufacturer's instructions.

  • Immunostaining:

    • Wash the cells with a staining buffer (e.g., PBS with 2% FBS).

    • Add the PE-conjugated anti-phospho-STAT3 antibody or the isotype control and incubate for 30-60 minutes at room temperature, protected from light.

  • Flow Cytometry Analysis:

    • Wash the cells to remove unbound antibody and resuspend in staining buffer.

    • Acquire the data on a flow cytometer, measuring the PE fluorescence intensity.

  • Data Analysis:

    • Gate on the cell population of interest based on forward and side scatter.

    • Determine the median fluorescence intensity (MFI) of the PE signal for each sample.

    • Normalize the data to the stimulated and unstimulated controls and plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.[12]

ParameterTypical ConditionReference
Cell Density2 x 10^5 cells/well[13]
Pre-incubation Time1-2 hours[5]
Cytokine Stimulation15-30 minutes[5]
IL-6 Concentration10-100 ng/mL[5]
Antibody Incubation30-60 minutes[12]

Conclusion: A Versatile Scaffold for Kinase Inhibitor Discovery

This compound represents a powerful and versatile starting point for the synthesis of novel kinase inhibitors, particularly for the therapeutically important JAK family. The protocols detailed in this guide provide robust and reliable methods for characterizing the potency and functional activity of inhibitors derived from this scaffold. The combination of a high-throughput biochemical assay, such as Fluorescence Polarization, with a physiologically relevant cell-based assay provides a comprehensive approach to guide the optimization of lead compounds in drug discovery programs. By understanding the principles behind these assays and meticulously executing the protocols, researchers can effectively advance the development of the next generation of targeted kinase inhibitors.

References

  • Development of a high-throughput cell-based reporter assay for screening of JAK3 inhibitors. (2011). Journal of Biomolecular Screening. [Link]

  • JAK2 JH2 Fluorescence Polarization Assay and Crystal Structures for Complexes with Three Small Molecules. (2017). ACS Medicinal Chemistry Letters. [Link]

  • JAK2 JH2 Fluorescence Polarization (FP) Assay. (2017). Request PDF on ResearchGate. [Link]

  • STAT3 expression and phosphorylation under JAK inhibitor treatment. (2021). ResearchGate. [Link]

  • JAK1 Activates STAT3 Activity in Non-Small–Cell Lung Cancer Cells and IL-6 Neutralizing Antibodies Can Suppress JAK1-STAT3 Signaling. (2009). Molecular Cancer Therapeutics. [Link]

  • JAK2 JH2 Fluorescence Polarization Assay and Crystal Structures for Complexes with Three Small Molecules. (2017). Request PDF on ResearchGate. [Link]

  • Synthesis and biological activity of thieno[3,2-d]pyrimidines as potent JAK3 inhibitors for the treatment of idiopathic pulmonary fibrosis. (2020). European Journal of Medicinal Chemistry. [Link]

  • JAK3 inhibitors based on thieno[3,2-d]pyrimidine scaffold: design, synthesis and bioactivity evaluation for the treatment of B-cell lymphoma. (2020). Bioorganic Chemistry. [Link]

  • JAK1 (Janus Kinase 1) Assay Kit. (n.d.). BPS Bioscience. [Link]

  • JAK INHIBITOR COMPOUND AND USE THEREOF. (2023). European Patent Office. [Link]

  • Pharmacophore-Based Virtual Screening and Experimental Validation of Pyrazolone-Derived Inhibitors toward Janus Kinases. (2021). Molecules. [Link]

  • Processes and intermediates for making a JAK inhibitor. (2017).
  • A High-Throughput Fluorescence Polarization-Based Assay for the SH2 Domain of STAT4. (2015). SLAS Discovery. [Link]

  • Recent patents in the discovery of small molecule inhibitors of JAK3. (2010). Expert Opinion on Therapeutic Patents. [Link]

  • Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. (2021). Molecules. [Link]

  • Fluorescence Polarization Assays in Small Molecule Screening. (2012). Expert Opinion on Drug Discovery. [Link]

  • Inhibitors of JAK2 and JAK3: an update on the patent literature 2010 - 2012. (2013). Expert Opinion on Therapeutic Patents. [Link]

  • Novel jak1 selective inhibitors and uses thereof. (2018).
  • Development of Selective Covalent Janus Kinase 3 Inhibitors. (2016). Journal of Medicinal Chemistry. [Link]

  • Discovery of a JAK1/3 Inhibitor and Use of a Prodrug to Demonstrate Efficacy in a Model of Rheumatoid Arthritis. (2017). ACS Medicinal Chemistry Letters. [Link]

  • Design of a Janus Kinase 3 (JAK3) Specific Inhibitor 1-((2S,5R)-5-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-2-methylpiperidin-1-yl)prop-2-en-1-one (PF-06651600) Allowing for the Interrogation of JAK3 Signaling in Humans. (2017). Journal of Medicinal Chemistry. [Link]

  • Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Clinical Candidate for the Treatment of Autoimmune Diseases. (2018). Journal of Medicinal Chemistry. [Link]

Sources

"use of 2-Bromo-3-iodo-isonicotinic acid in medicinal chemistry"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Strategic Use of 2-Bromo-3-iodo-isonicotinic Acid in Medicinal Chemistry

Authored by: Senior Application Scientist

Date: January 12, 2026

Introduction: The Strategic Value of Polysubstituted Pyridines

The pyridine ring is a cornerstone scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Derivatives of isonicotinic acid (pyridine-4-carboxylic acid), in particular, have a rich history in drug development, leading to treatments for tuberculosis (Isoniazid), inflammation, and viral diseases.[1][2][3] The challenge and opportunity in modern drug discovery lie in the precise and controlled synthesis of highly decorated pyridine analogues to fine-tune biological activity and pharmacokinetic properties.

This compound (CAS No. 848243-29-8) has emerged as a preeminent building block for this purpose.[4][5] Its utility stems from the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. The C-I bond is significantly more susceptible to oxidative addition by palladium(0) catalysts, allowing for selective functionalization at the C3 position while leaving the C-Br bond at the C2 position intact for subsequent, orthogonal transformations.[6][7][8] This guide provides detailed protocols and expert insights into leveraging this sequential cross-coupling strategy for the efficient construction of complex, multi-substituted isonicotinic acid derivatives.

Physicochemical Properties and Reactivity Profile

A clear understanding of the reagent's properties is fundamental to its successful application.

PropertyValue
Chemical Name This compound
CAS Number 848243-29-8[4][5][9]
Molecular Formula C₆H₃BrINO₂[10]
Molecular Weight 327.91 g/mol
Appearance Typically a solid[9]
Storage Refrigerated[4]

The key to this molecule's synthetic power is the reactivity hierarchy of its carbon-halogen bonds in palladium-catalyzed cross-coupling reactions: C–I > C–Br >> C–Cl . This predictable selectivity enables a programmed approach to molecular assembly.

Core Application: A Workflow for Sequential Cross-Coupling

The primary application of this compound is as a linchpin in sequential cross-coupling strategies. This allows for the introduction of two distinct substituents at the C2 and C3 positions, creating a tri-substituted pyridine core with high regiochemical control. The carboxylic acid at C4 provides a third handle for further modification (e.g., amidation, esterification).

G A 2-Bromo-3-iodo- isonicotinic acid B Step 1: Selective Coupling @ C3 (Iodo) (e.g., Suzuki, Sonogashira) Conditions: Mild Base, Pd(0) A->B Introduce R1 C Intermediate: 2-Bromo-3-(R1)-isonicotinic acid B->C D Step 2: Coupling @ C2 (Bromo) (e.g., Suzuki, Buchwald-Hartwig) Conditions: Stronger Base / Ligand, Pd(0) C->D Introduce R2 E Final Product: 2-(R2)-3-(R1)-isonicotinic acid D->E

Caption: General workflow for sequential functionalization.

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed as robust starting points. Researchers should note that optimization may be necessary depending on the specific coupling partners employed.

Protocol 1: Selective Suzuki-Miyaura Coupling at the C3-Iodo Position

The Suzuki-Miyaura reaction is a versatile method for forming C(sp²)-C(sp²) bonds.[11][12] Its high functional group tolerance makes it ideal for the initial coupling step.

Principle: A palladium(0) catalyst facilitates the coupling of the C-I bond with an organoboron species (boronic acid or ester) in the presence of a base.[11][13] The milder conditions required for this step ensure the C-Br bond remains unreacted.

ReagentMolar Eq.Purpose / Notes
This compound1.0Starting Material
Aryl/Heteroaryl Boronic Acid1.1 - 1.5Coupling Partner
Pd(PPh₃)₄ or PdCl₂(dppf)0.02 - 0.05Palladium(0) Catalyst
Na₂CO₃ or K₂CO₃ (2M aq. soln.)2.0 - 3.0Base
Dioxane or DME/H₂O (4:1)-Solvent

Step-by-Step Methodology:

  • To a reaction vessel, add this compound (1.0 eq.), the desired boronic acid (1.2 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq.).

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed solvent system (e.g., Dioxane) followed by the aqueous base (e.g., 2M Na₂CO₃, 2.5 eq.).

  • Heat the reaction mixture to 80-90 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).

  • Cool the reaction to room temperature and dilute with water.

  • Acidify the aqueous layer with 1M HCl to a pH of ~4-5 to precipitate the product.

  • Collect the solid by filtration, wash with water and a minimal amount of cold ether or hexanes, and dry under vacuum.

  • If necessary, purify further by recrystallization or column chromatography.

Expert Insight: The choice of a moderately weak inorganic base like sodium carbonate is crucial for selectivity.[14] Stronger bases could potentially lead to competitive reaction at the C-Br bond or decomposition. The use of pre-catalysts like PdCl₂(dppf) is also highly effective.

Protocol 2: Selective Sonogashira Coupling at the C3-Iodo Position

This reaction is the premier method for installing alkyne functionalities, which are valuable isosteres and synthetic handles in drug molecules.[15][16]

Principle: A palladium(0) catalyst and a copper(I) co-catalyst work in synergy to couple the C-I bond with a terminal alkyne in the presence of an amine base.[15][17] The high reactivity of the C-I bond allows this reaction to proceed efficiently under mild conditions.[8]

ReagentMolar Eq.Purpose / Notes
This compound1.0Starting Material
Terminal Alkyne1.2 - 2.0Coupling Partner
PdCl₂(PPh₃)₂0.02 - 0.05Palladium(0) Catalyst
Copper(I) Iodide (CuI)0.04 - 0.10Co-catalyst
Triethylamine (TEA) or Diisopropylamine (DIPA)-Base and Solvent
THF or DMF (optional)-Co-solvent

Step-by-Step Methodology:

  • In an inert atmosphere glovebox or Schlenk line, add this compound (1.0 eq.), PdCl₂(PPh₃)₂ (0.03 eq.), and CuI (0.06 eq.) to a dry reaction flask.

  • Add a degassed solvent such as THF, followed by the amine base (e.g., TEA).

  • Add the terminal alkyne (1.5 eq.) dropwise at room temperature.

  • Stir the reaction at room temperature or with gentle heating (40-50 °C) until completion as monitored by LC-MS (typically 1-6 hours).

  • Remove the solvent under reduced pressure.

  • Redissolve the residue in a suitable solvent like ethyl acetate and wash with saturated aqueous NH₄Cl solution to remove copper salts, followed by brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash chromatography on silica gel.

Expert Insight: The exclusion of oxygen is critical to prevent oxidative homocoupling of the alkyne (Glaser coupling). While many copper-free Sonogashira protocols exist, the Pd/Cu co-catalyzed system remains highly reliable for this type of transformation.[8][18]

Protocol 3: Buchwald-Hartwig Amination at the C2-Bromo Position

After selective functionalization at C3, the remaining C-Br bond can be converted to a C-N linkage using the Buchwald-Hartwig amination, a powerful tool for synthesizing aryl amines.[19][20][21]

Principle: This reaction uses a palladium catalyst, typically paired with a bulky, electron-rich phosphine ligand, to couple an amine with the aryl bromide.[19][22] A strong, non-nucleophilic base is required to facilitate the catalytic cycle.[23]

ReagentMolar Eq.Purpose / Notes
2-Bromo-3-(R1)-isonicotinic acid1.0Substrate (from Protocol 1 or 2)
Primary or Secondary Amine1.2 - 1.5Coupling Partner
Pd₂(dba)₃ or Pd(OAc)₂0.01 - 0.04Palladium Pre-catalyst
XPhos, RuPhos, or BINAP0.02 - 0.08Ligand
NaOt-Bu, K₃PO₄, or Cs₂CO₃1.5 - 2.5Base
Toluene or Dioxane-Anhydrous Solvent

Step-by-Step Methodology:

  • To an oven-dried flask under an inert atmosphere, add the 2-bromo-3-substituted-isonicotinic acid substrate (1.0 eq.), the base (e.g., NaOt-Bu, 2.0 eq.), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 eq.), and the ligand (e.g., XPhos, 0.04 eq.).

  • Add anhydrous, degassed solvent (e.g., Toluene).

  • Add the amine (1.2 eq.) and seal the vessel.

  • Heat the reaction to 90-110 °C for 4-24 hours, monitoring for completion by LC-MS.

  • Cool the reaction to room temperature, quench carefully by adding saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate). The product may partition differently depending on the pH.

  • Combine the organic layers, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography.

Expert Insight: The C-Br bond is less reactive than the C-I bond, necessitating a more active catalyst system. The combination of a palladium source with a specialized biarylphosphine ligand like XPhos is often required for high yields, especially with challenging or sterically hindered amines.[21] The choice of base is also critical; sodium tert-butoxide is effective but base-sensitive functional groups may require the use of K₃PO₄ or Cs₂CO₃.

Applications in Medicinal Chemistry Programs

The synthetic versatility of this compound directly translates into its value for drug discovery.

  • Scaffold Hopping and Library Synthesis: This reagent allows for the rapid generation of diverse chemical libraries. By varying the coupling partners in the sequential reactions (R1 and R2) and modifying the carboxylic acid, chemists can explore a vast chemical space around the isonicotinic acid core.

  • Target-Oriented Synthesis: This building block has been specifically identified for its use in preparing Janus Kinase (JAK) inhibitors, which are important therapeutic agents for treating autoimmune diseases and cancers.[24]

  • Structure-Activity Relationship (SAR) Studies: The ability to precisely install different functional groups at the C2 and C3 positions is invaluable for detailed SAR studies. This allows researchers to systematically probe how substitutions in this region affect target binding, selectivity, and ADME properties.

G cluster_0 Core Reagent cluster_1 Chemical Transformations cluster_2 Medicinal Chemistry Outcomes A This compound Starting Scaffold B Suzuki Coupling Aryl / Heteroaryl Groups (R1) A->B @ C3 C Sonogashira Coupling Alkynyl Groups (R1) A->C @ C3 E Amidation / Esterification Carboxylic Acid (C4) A->E D Buchwald-Hartwig Amino Groups (R2) B->D @ C2 C->D @ C2 F Diverse Molecular Scaffolds (Bi-aryl, Alkynyl-amino, etc.) D->F E->F G Compound Libraries for HTS F->G H Lead Optimization (SAR Studies) F->H I JAK Inhibitors Autoimmune / Cancer Targets H->I

Caption: From versatile reagent to targeted drug candidates.

References

  • Johnston, A. J. S., et al. (2016). Direct ortho-Arylation of Pyridinecarboxylic Acids: Overcoming the Deactivating Effect of sp2-Nitrogen. Organic Letters. [Link]

  • Palani, V., & Perea, M. A. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews. [Link]

  • Johnston, A. J. S., et al. (2016). Direct ortho-Arylation of Pyridinecarboxylic Acids: Overcoming the Deactivating Effect of sp2-Nitrogen. ACS Publications. [Link]

  • Yaqoob, S., et al. (2020). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules. [Link]

  • ResearchGate. Synthesis, Structure and Antiradical Activity of Functionally Substituted Hydrazides of Isonicotinic Acid. [Link]

  • Semantic Scholar. Direct ortho-Arylation of Pyridinecarboxylic Acids: Overcoming the Deactivating Effect of sp2-Nitrogen. [Link]

  • Bentham Science. Synthesis, Characterization of (E)-N'-(substituted-benzylidene)isonicotinohydrazide Derivatives as Potent Antitubercular Agents. [Link]

  • ResearchGate. Direct ortho-Arylation of Pyridinecarboxylic Acids: Overcoming the Deactivating Effect of sp2-Nitrogen. [Link]

  • Der Pharma Chemica. Synthesis and characterization of some new twin drugs having substituted pyridines. [Link]

  • MacMillan, D. W. C., et al. (2023). Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. Journal of the American Chemical Society. [Link]

  • Finetech Industry Limited. This compound | CAS: 848243-29-8. [Link]

  • ResearchGate. Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Palani, V., & Perea, M. A. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. ACS Publications. [Link]

  • Hudson, R. D. A. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. ACS Publications. [Link]

  • YouTube. The Buchwald-Hartwig Amination Reaction. [Link]

  • Proquest. Selective halogenation of pyridines and diazines via unconventional intermediates. [Link]

  • Bryce, M. R., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Zhang, Y., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Organic Letters. [Link]

  • YouTube. The Suzuki reaction. [Link]

  • YouTube. Suzuki Reaction example 3. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. [Link]

  • Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews. [Link]

  • National Institutes of Health. Identification of a Chemical Probe for Bromo and Extra C-Terminal Bromodomain Inhibition through Optimization of a Fragment-Derived Hit. [Link]

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The Strategic Application of 2-Bromo-3-iodo-isonicotinic Acid in Modern Cancer Research: A Synthetic Gateway to Novel Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Chemical Scaffold

In the landscape of contemporary oncology research, the quest for novel molecular entities with therapeutic potential is relentless. While certain compounds are investigated for their direct biological activity, others serve a more foundational role as versatile intermediates in the synthesis of complex bioactive molecules. 2-Bromo-3-iodo-isonicotinic acid squarely falls into the latter category. Although direct studies on its intrinsic anti-cancer effects are not prominent in the current literature, its true value lies in its chemical architecture—a strategically halogenated pyridine ring that presents a rich platform for synthetic elaboration.[1]

The isonicotinic acid core and its derivatives have garnered significant attention in medicinal chemistry for their diverse biological activities, including anti-cancer properties.[2][3][4][5] The presence of both a bromine and an iodine atom at positions 2 and 3, respectively, on the isonicotinic acid scaffold of the title compound offers synthetic chemists a powerful tool for regioselective modifications. This dual halogenation allows for differential reactivity in cross-coupling reactions, enabling the sequential and controlled introduction of various substituents to build molecular complexity. This application note will, therefore, focus on the strategic use of this compound as a starting material for the synthesis of potential cancer therapeutics, followed by detailed protocols for their biological evaluation.

Hypothetical Application: Synthesis of a Novel Kinase Inhibitor

A prominent application of halogenated heterocyclic intermediates is in the synthesis of kinase inhibitors, a class of targeted cancer therapies that have revolutionized treatment paradigms. The bromo and iodo moieties on this compound are ideal handles for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig aminations. These reactions are cornerstones of modern drug discovery, allowing for the precise construction of carbon-carbon and carbon-nitrogen bonds.

Let us hypothesize a research program aimed at developing a novel inhibitor for a hypothetical serine/threonine kinase, "Cancer-Associated Kinase 1" (CAK1), which is known to be overactive in a particular cancer type. The following workflow outlines the synthetic and biological evaluation strategy.

Synthetic Workflow: A Step-by-Step Approach

The differential reactivity of the C-I and C-Br bonds is key. The C-I bond is more reactive in palladium-catalyzed cross-coupling reactions than the C-Br bond, allowing for a stepwise functionalization.

G A This compound B Suzuki Coupling with Arylboronic Acid 1 A->B Pd(PPh3)4, K2CO3, Dioxane/H2O C Intermediate 1 (3-Aryl-2-bromo-isonicotinic acid) B->C D Buchwald-Hartwig Amination with Amine 1 C->D Pd2(dba)3, Xantphos, Cs2CO3, Dioxane E Final Compound (Novel CAK1 Inhibitor) D->E

Caption: Hypothetical two-step synthesis of a novel kinase inhibitor.

Detailed Experimental Protocols

The following protocols are presented as a comprehensive guide for researchers utilizing this compound as a synthetic precursor and for the subsequent biological evaluation of the synthesized compounds.

Protocol 1: Synthesis of 3-Aryl-2-bromo-isonicotinic acid (Intermediate 1) via Suzuki Coupling

Rationale: This protocol leverages the higher reactivity of the carbon-iodine bond to selectively introduce an aryl group at the 3-position of the isonicotinic acid ring. The choice of the arylboronic acid would be guided by the structure-activity relationship (SAR) studies of known CAK1 inhibitors.

Materials:

  • This compound

  • Arylboronic Acid 1

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane, anhydrous

  • Deionized Water

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • Nitrogen or Argon gas supply

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), Arylboronic Acid 1 (1.2 eq), and Potassium Carbonate (3.0 eq).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add anhydrous 1,4-Dioxane and water (4:1 v/v) to the flask.

  • Degas the solution by bubbling the inert gas through it for 15-20 minutes.

  • Add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.

  • Attach a condenser and heat the reaction mixture to 80-90 °C under the inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and acidify with 1M HCl to pH ~3-4.

  • Extract the product with Ethyl Acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Sodium Sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain Intermediate 1.

Protocol 2: Cell Viability Assay (MTT Assay)

Rationale: This initial screening assay determines the cytotoxic effects of the newly synthesized compounds on cancer cells. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-231 for breast cancer)[6][7]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the synthesized compounds in the complete medium. The final DMSO concentration should be less than 0.5%.

  • Remove the old medium from the wells and add 100 µL of the medium containing the compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.

  • Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Quantitative Data Summary Table:

CompoundIC₅₀ on MDA-MB-231 (µM)
Synthesized Compound 1[Experimental Value]
Synthesized Compound 2[Experimental Value]
Doxorubicin (Control)[Known Value]
Protocol 3: Western Blot Analysis for CAK1 Pathway Inhibition

Rationale: To investigate if the cytotoxic effects are mediated through the target kinase, this protocol assesses the phosphorylation status of a downstream substrate of CAK1. A reduction in the phosphorylated substrate indicates target engagement.

G cluster_0 Cellular Context A Synthesized Inhibitor B CAK1 A->B Inhibition C Substrate-P B->C Phosphorylation E Cellular Response (e.g., Proliferation) C->E D Substrate

Caption: Hypothetical CAK1 signaling pathway and point of inhibition.

Materials:

  • Treated and untreated cell lysates

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-phospho-Substrate, anti-total-Substrate, anti-CAK1, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Treat cells with the synthesized compound at its IC₅₀ concentration for a specified time (e.g., 24 hours).

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of each lysate using the BCA assay.

  • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-phospho-Substrate) overnight at 4 °C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the ECL substrate.

  • Visualize the protein bands using an imaging system.

  • Strip the membrane and re-probe for total Substrate and β-actin as loading controls.

Conclusion and Future Directions

This compound represents a valuable starting material for the synthesis of novel compounds with potential applications in cancer research. Its di-halogenated structure provides a versatile platform for creating diverse chemical libraries through regioselective cross-coupling reactions. The protocols detailed herein provide a roadmap for the synthesis and biological evaluation of such compounds. Future work should focus on expanding the library of derivatives and exploring their efficacy in various cancer models, including in vivo studies, to identify lead candidates for further drug development.

References

  • Biological Evaluation of Isoniazid Derivatives as an Anticancer Class - PMC - NIH. Available at: [Link]

  • (PDF) Biological Evaluation of Isoniazid Derivatives as an Anticancer Class - ResearchGate. Available at: [Link]

  • Synthesis and Evaluation of Cytotoxic Activity of RuCp(II) Complexes Bearing (Iso)nicotinic Acid Based Ligands - MDPI. Available at: [Link]

  • Design rationale of isonicotinates. - ResearchGate. Available at: [Link]

  • This compound - MySkinRecipes. Available at: [Link]

  • Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents - PubMed. Available at: [Link]

  • Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones. Available at: [Link]

  • This compound - 苏州奥佰医药. Available at: [Link]

  • This compound - 苏州奥佰医药. Available at: [Link]

  • Evaluation of STAT3 decoy oligodeoxynucleotides' synergistic effects on radiation and/or chemotherapy in metastatic breast cancer cell line - PubMed. Available at: [Link]

  • Synthesis, anticancer activity and mechanism of action of Fe(III) complexes - PubMed. Available at: [Link]

  • Breast Cancer Treatment: The Case of Gold(I)-Based Compounds as a Promising Class of Bioactive Molecules - MDPI. Available at: [Link]

  • Progress on the mechanism of action of emodin against breast cancer cells - PMC - NIH. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with 2-Bromo-3-iodo-isonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving the challenging substrate, 2-Bromo-3-iodo-isonicotinic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals who are looking to leverage this versatile building block in their synthetic campaigns. The unique trifecta of functionalities on this molecule—a reactive C-I bond, a less reactive C-Br bond, and a potentially interfering carboxylic acid on a pyridine scaffold—presents specific optimization challenges.

This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate these challenges and achieve your desired synthetic outcomes with high efficiency and reproducibility.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common issues encountered when working with this compound. The advice provided is based on established principles of palladium-catalyzed cross-coupling and tailored to the specific properties of this substrate.

Q1: My reaction shows no or very low conversion. What are the most common initial culprits?

A1: Failure to initiate the reaction is a common problem in complex cross-couplings. Before exploring substrate-specific issues, always verify the foundational parameters of your reaction setup.

  • Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[1] Ensure all solvents are thoroughly degassed (e.g., via sparging with argon/nitrogen for 30-60 minutes or using several freeze-pump-thaw cycles) and that the reaction is conducted under a strict inert atmosphere from start to finish.[1]

  • Reagent Quality & Anhydrous Conditions: Water is detrimental. It can lead to protodeboronation, where the boronic acid's C-B bond is cleaved, removing it from the catalytic cycle.[1][2] Ensure your solvents are anhydrous and your base is finely ground and dried. Boronic acids themselves can degrade upon storage; use fresh or properly stored reagents. Consider using more stable boronate esters (e.g., pinacol esters) to minimize this side reaction.[3]

  • Catalyst Activation: If you are using a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf), the reaction conditions must be suitable for its reduction to the active Pd(0) state.[1] Inadequate reduction can stall the reaction before it begins.

Q2: I am trying to perform a selective mono-coupling. Why am I seeing a mixture of products or reaction only at the iodine position?

A2: This is a question of chemoselectivity, governed by the different reactivities of the C-I and C-Br bonds. The C-I bond is significantly more reactive towards oxidative addition by Pd(0) than the C-Br bond.[4]

  • Inherent Reactivity: You should expect the Suzuki coupling to occur preferentially at the C-3 (iodo) position under standard or mild conditions. Achieving selective coupling at the C-2 (bromo) position first is generally not feasible without first reacting the iodo- position.

  • Controlling Mono-arylation at C-I: To exclusively obtain the 2-bromo-3-aryl product, use milder reaction conditions. This includes:

    • Lower Temperatures: Start at room temperature and slowly increase to 40-60 °C. Avoid high temperatures (>80 °C) which may begin to activate the C-Br bond.

    • Less Forcing Catalysts: A standard catalyst like Pd(PPh₃)₄ might provide sufficient selectivity.

    • Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid. Using a large excess can drive the reaction towards di-substitution.

Q3: The reaction is sluggish and gives low yields, even at the more reactive iodine position. I suspect catalyst inhibition. What is the cause?

A3: This is a classic issue with pyridine-containing substrates. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, acting as a Lewis base and effectively poisoning it.[5][6] This coordination competes with the desired steps of the catalytic cycle, leading to catalyst deactivation and poor yields.

  • Ligand Choice is Critical: Standard ligands like triphenylphosphine (PPh₃) are often insufficient to overcome this inhibition.[1] The solution is to use bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands.[1][7]

    • Recommended Ligands: SPhos, XPhos, and RuPhos are excellent choices.[8] Their steric bulk creates a "pocket" around the palladium center that discourages coordination by the pyridine nitrogen while their electron-donating nature accelerates the rates of oxidative addition and reductive elimination.[8]

    • N-Heterocyclic Carbenes (NHCs): Ligands like IPr (used in PEPPSI-IPr precatalysts) are also highly effective as they are strong sigma-donors that form very stable and active palladium complexes.[7]

Q4: How does the isonicotinic acid functionality affect the reaction, and how should I adjust my conditions to account for it?

A4: The carboxylic acid group introduces several challenges related to basicity, solubility, and potential catalyst interaction.

  • Basicity: The carboxylic acid proton is acidic and will be deprotonated by the base used in the coupling. You must add at least one additional equivalent of base to account for this acid-base neutralization.[9] Failure to do so will leave insufficient base to facilitate the crucial transmetalation step of the catalytic cycle.

  • Solubility: Once deprotonated to the carboxylate salt, the substrate's solubility can change dramatically. It may become insoluble in common nonpolar organic solvents like toluene or dioxane, but more soluble in the aqueous phase of a biphasic system or in polar aprotic solvents like DMF, DMA, or NMP.[9] If you observe poor solubility, consider switching to a more polar solvent system.

  • Catalyst Interaction: The resulting carboxylate anion could potentially coordinate to the palladium center, which may inhibit the catalytic cycle.[10] While bulky ligands often mitigate this, it remains a possibility.

  • Protective Strategy: If solubility or inhibition issues persist, the most robust solution is to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester).[9][10] This eliminates the acidic proton and the anionic carboxylate, simplifying the reaction system. The ester can then be hydrolyzed back to the carboxylic acid after the coupling is complete.

Q5: I want to achieve di-substitution, reacting at both the C-I and C-Br positions. How should I approach this?

A5: Di-substitution requires more forcing conditions to activate the less reactive C-Br bond after the C-I bond has coupled.

  • Stepwise Approach (Recommended): The most controlled method is a two-step, one-pot sequence.

    • Perform the first coupling at the C-I position under milder conditions (e.g., lower temperature) as described in A2.

    • Once the first coupling is complete (monitored by TLC or LC-MS), add a second, different boronic acid along with more catalyst/ligand if needed, and increase the temperature significantly (e.g., 90-110 °C) to drive the second coupling at the C-Br position.

  • Direct Di-coupling: To achieve di-substitution with the same boronic acid in a single step:

    • Stoichiometry: Use at least 2.2-2.5 equivalents of the boronic acid.

    • Forcing Conditions: Employ higher temperatures (100-120 °C) from the start.

    • Robust Catalyst System: A highly active catalyst system, such as one using SPhos or XPhos, is essential.[11]

    • Stronger Base: A strong base like K₃PO₄ or Cs₂CO₃ is often more effective for activating the C-Br bond.[1]

Visualized Workflows and Mechanisms

To better illustrate the core concepts, the following diagrams outline the Suzuki catalytic cycle and a troubleshooting workflow tailored for this specific substrate.

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Active Catalyst Pd(0)L₂ OA_Complex Oxidative Addition Complex L₂Pd(II)(Ar)(X) Pd(0)L2->OA_Complex Oxidative Addition + Ar-X Trans_Complex Transmetalation Complex L₂Pd(II)(Ar)(Ar') OA_Complex->Trans_Complex Transmetalation + Ar'B(OH)₂ + Base Trans_Complex->Pd(0)L2 Reductive Elimination RE_Product Product Ar-Ar' Trans_Complex->RE_Product ArX 2-Bromo-3-iodo- isonicotinic acid (Ar-X) ArX->Pd(0)L2 ArBOH2 Boronic Acid (Ar'B(OH)₂) ArBOH2->OA_Complex

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for this compound Coupling

Troubleshooting_Workflow start Start: Low or No Conversion check_basics Check Basics: - Inert Atmosphere? - Anhydrous Conditions? - Reagent Quality? start->check_basics sm_consumed Is Starting Material (SM) Consumed? check_basics->sm_consumed no_sm_consumed SM Not Consumed: Catalyst Inactive/Inhibited sm_consumed->no_sm_consumed No yes_sm_consumed SM Consumed: Side Reactions Dominating sm_consumed->yes_sm_consumed Yes solubility_issue Check Solubility: Is the reaction mixture homogeneous? no_sm_consumed->solubility_issue byproduct_id Identify Byproducts: Protodeboronation or Homocoupling? yes_sm_consumed->byproduct_id solution_inhibition Solution: 1. Switch to Bulky, Electron-Rich   Ligand (e.g., SPhos, XPhos). 2. Use a Pre-activated Catalyst   (e.g., PEPPSI-IPr). 3. Increase Temperature. protodeboronation Protodeboronation Observed byproduct_id->protodeboronation Protodeboronation homocoupling Homocoupling Observed byproduct_id->homocoupling Homocoupling solution_deboronation Solution: 1. Ensure Strictly Anhydrous   Conditions. 2. Use a Boronate Ester (BPin). 3. Use CsF or KF as base. protodeboronation->solution_deboronation solution_homocoupling Solution: 1. Thoroughly Degas Solvents. 2. Ensure Pd(II) Precatalyst is   Efficiently Reduced to Pd(0). homocoupling->solution_homocoupling solubility_issue->solution_inhibition Yes solution_solubility Solution: 1. Add extra equivalent of base. 2. Switch to polar aprotic solvent   (DMF, DMA). 3. Protect COOH as an ester. solubility_issue->solution_solubility No

Caption: A logical workflow to diagnose and solve common coupling issues.

Recommended Starting Protocols & Conditions

The following tables and protocols provide validated starting points for your experiments. Optimization will likely be required based on your specific boronic acid partner.

Table 1: Recommended Conditions for Selective Mono-Coupling at C-3 (Iodo Position)
ParameterCondition 1 (Standard)Condition 2 (Robust)Rationale
Substrate This compoundThis compound-
Boronic Acid 1.2 equivalents1.2 equivalentsSlight excess to drive reaction to completion.
Pd Source Pd(PPh₃)₄ (5 mol%)Pd₂(dba)₃ (2.5 mol%)Pd(PPh₃)₄ is a reliable Pd(0) source. Pd₂(dba)₃ is used with a separate ligand for more active systems.
Ligand -SPhos (6 mol%)SPhos overcomes pyridine inhibition and accelerates the reaction.[8][11]
Base K₂CO₃ (3.0 equivalents)K₃PO₄ (3.0 equivalents)Must use ≥2 eq. to neutralize the acid and facilitate catalysis. K₃PO₄ is stronger and often better for challenging substrates.[1]
Solvent Dioxane/H₂O (4:1)Toluene/H₂O (10:1) or 2-MeTHFDioxane is a common choice. Toluene can be effective with Buchwald ligands.
Temperature 60-80 °C50-70 °CLower temperature maintains selectivity for the C-I bond.
Time 4-12 hours2-8 hoursMonitor by TLC/LC-MS.
Protocol 1: Selective Mono-arylation at the C-3 Position (Robust Method)
  • Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and finely ground K₃PO₄ (3.0 eq.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition: Under a positive pressure of inert gas, add Pd₂(dba)₃ (2.5 mol%) and SPhos (6 mol%).

  • Solvent Addition: Add the degassed solvent (e.g., Toluene/H₂O 10:1, 0.1 M concentration relative to the substrate).

  • Reaction: Heat the mixture to the desired temperature (e.g., 60 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with water and ethyl acetate. Carefully acidify the aqueous layer with 1M HCl to pH ~4-5 to precipitate the product. Filter the resulting solid, wash with water and a minimal amount of cold ethyl acetate, and dry under vacuum. Further purification can be achieved by recrystallization or column chromatography if necessary.

Table 2: Recommended Conditions for Di-Coupling (C-3 and C-2 Positions)
ParameterConditionRationale
Substrate This compound-
Boronic Acid 2.5 equivalentsStoichiometric excess required for both coupling events.
Pd Source Pd(OAc)₂ (4 mol%)A stable Pd(II) precatalyst suitable for forming a highly active catalyst in situ.
Ligand XPhos (8.5 mol%)A highly active Buchwald ligand capable of activating the less reactive C-Br bond.[7]
Base Cs₂CO₃ (4.0 equivalents)A strong, effective base for challenging couplings, including those involving aryl chlorides/bromides.[1]
Solvent Dioxane or 2-MeTHFSolvents that perform well at higher temperatures.
Temperature 100-110 °CForcing conditions are required to activate the C-Br bond.
Time 12-24 hoursMonitor by TLC/LC-MS.

References

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. Retrieved from [Link]

  • Reddit. (2024). Carboxylic acid and Cross Coupling reactions. r/OrganicChemistry. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Mastering Suzuki Coupling: The Role of 3-Carboxyphenylboronic Acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling of.... Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]

  • ACS Publications. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. Retrieved from [Link]

  • Reddit. (2021). Do carboxylic acids interfere with Suzukis?. r/OrganicChemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic.... Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Highly Efficient Method for Suzuki Reactions in Aqueous Media. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Retrieved from [Link]

  • ACS Publications. (2005). Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. The Journal of Organic Chemistry. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls. Retrieved from [Link]

  • Reddit. (n.d.). Suzuki coupling help. r/chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Retrieved from [Link]

  • Semantic Scholar. (2005). Palladium-catalyzed cross-coupling reactions of pyridylboronic acids with heteroaryl halides bearing a primary amine group: synthesis of highly substituted bipyridines and pyrazinopyridines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. Retrieved from [Link]

  • ACS Publications. (n.d.). Palladium-Catalyzed Room-Temperature Acylative Suzuki Coupling of High-Order Aryl Borons with Carboxylic Acids. The Journal of Organic Chemistry. Retrieved from [Link]

  • ACS Publications. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Competitive and Selective Csp3-Br versus Csp2-Br Bond Activation in Palladium-Catalyzed Suzuki Cross-Coupling.... Retrieved from [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Retrieved from [Link]

  • ResearchGate. (n.d.). Regioselective palladium-catalyzed SuzukieMiyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. r/Chempros. Retrieved from [Link]

Sources

"common side reactions with 2-Bromo-3-iodo-isonicotinic acid"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Bromo-3-iodo-isonicotinic acid. This guide is designed for researchers, medicinal chemists, and process development scientists utilizing this versatile building block in their synthetic endeavors. As a trifunctional pyridine derivative, this compound offers multiple reaction handles, but its use can present specific challenges. This document provides in-depth troubleshooting advice and frequently asked questions to help you navigate potential side reactions and optimize your experimental outcomes.

Troubleshooting Guide: Navigating Common Experimental Challenges

This section addresses specific issues that may arise during reactions with this compound, with a focus on palladium-catalyzed cross-coupling reactions, which are a primary application for this substrate.

Issue 1: My cross-coupling reaction is not selective and I'm getting a mixture of products.

Question: I am performing a Suzuki or Sonogashira coupling and observing reaction at both the 2-bromo and 3-iodo positions. How can I ensure selective coupling at the intended site?

Root Cause Analysis & Solution:

The regioselectivity of palladium-catalyzed cross-coupling reactions on dihalogenated pyridines is dictated by the relative bond dissociation energies of the carbon-halogen bonds. The established reactivity trend is C-I > C-Br > C-Cl.[1][2] For this compound, the carbon-iodine bond at the 3-position is significantly more labile and will preferentially undergo oxidative addition to the palladium(0) catalyst. If you are observing a loss of selectivity, it is likely due to overly forcing reaction conditions.

Recommendations for Enhancing Regioselectivity:

  • Temperature Control: High temperatures can provide sufficient energy to activate the less reactive C-Br bond. It is advisable to run the reaction at or near room temperature to favor selective reaction at the C-I bond.[3]

  • Reaction Time: Monitor the reaction progress closely using techniques like TLC or LC-MS. Prolonged reaction times, especially at elevated temperatures, can lead to the subsequent coupling at the C-Br position after the initial desired reaction at the C-I position has completed.

  • Catalyst and Ligand Choice: While most standard palladium catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) offer excellent selectivity for the C-I bond, highly active catalyst systems might reduce the selectivity margin.[4] Avoid overly reactive catalysts if you are struggling with selectivity.

  • Stoichiometry of Coupling Partner: To prevent di-substitution, use a controlled amount of your coupling partner (e.g., boronic acid or alkyne), typically between 1.05 and 1.2 equivalents.

Issue 2: The major side product in my Suzuki reaction is the homocoupled boronic acid dimer.

Question: My Suzuki-Miyaura coupling with this compound is plagued by the formation of a biaryl product derived from my boronic acid. How can I suppress this?

Root Cause Analysis & Solution:

Homocoupling of boronic acids is a common side reaction in Suzuki couplings and is often promoted by the presence of oxygen or Pd(II) species at the start of the reaction. This side reaction not only consumes your boronic acid, reducing the yield of the desired product, but also complicates purification.

Strategies to Minimize Boronic Acid Homocoupling:

  • Rigorous Degassing: Oxygen is a known promoter of homocoupling. Ensure your solvent and reaction vessel are thoroughly deoxygenated. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.

  • Use of a Pd(0) Precatalyst: Starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can be advantageous. Pd(II) precatalysts need to be reduced in situ to the active Pd(0) species, a process that can sometimes be accompanied by the oxidative homocoupling of the boronic acid.

  • Controlled Addition of Reagents: In some cases, slow addition of the boronic acid to the reaction mixture can help maintain a low concentration of the organoboron reagent, thereby disfavoring the dimerization reaction.

Issue 3: I am observing a significant amount of a debrominated or deiodinated side product.

Question: In my cross-coupling reaction, I am isolating a product where either the bromine or iodine atom has been replaced by a hydrogen atom. What is causing this hydrodehalogenation?

Root Cause Analysis & Solution:

Hydrodehalogenation is a side reaction where the halide is replaced by a hydrogen atom. This can occur through several mechanisms, often involving a hydride source in the reaction mixture. Potential hydride sources include solvent (e.g., alcohols), base (e.g., formate salts), or even trace water.

Troubleshooting Hydrodehalogenation:

  • Choice of Solvent and Base: Be mindful of your solvent and base. While some reactions tolerate protic solvents, they can sometimes act as hydride donors. If hydrodehalogenation is a significant issue, consider using anhydrous aprotic solvents like dioxane or toluene.

  • Purity of Reagents: Ensure all reagents are of high purity and are anhydrous where specified.

  • Inert Atmosphere: Maintaining a strict inert atmosphere is crucial to prevent side reactions that could generate species leading to hydrodehalogenation.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity in cross-coupling reactions with this compound?

A1: Due to the lower bond dissociation energy of the C-I bond compared to the C-Br bond, palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination will overwhelmingly occur at the 3-position (the site of the iodine atom).[1][4][5] This high degree of selectivity allows for the synthesis of 3-substituted-2-bromo-isonicotinic acid derivatives, which can then be subjected to a second coupling reaction at the 2-position if desired.

Q2: Is decarboxylation a concern when working with this compound?

A2: While pyridine carboxylic acids can undergo decarboxylation, particularly at high temperatures, isonicotinic acids (4-carboxy pyridines) are generally more stable than picolinic acids (2-carboxy pyridines).[6][7] For most standard cross-coupling conditions, which are often run at temperatures between room temperature and ~120 °C, significant decarboxylation of this compound is not expected to be a major side reaction. However, if your reaction requires very high temperatures (>150 °C) for prolonged periods, the potential for decarboxylation should be considered and monitored.[8]

Q3: Can I perform a Sonogashira coupling on this compound without protecting the carboxylic acid?

A3: Yes, it is often possible to perform Sonogashira couplings on substrates containing a carboxylic acid moiety. The basic conditions typically employed (usually an amine base like triethylamine or diisopropylethylamine) will deprotonate the carboxylic acid to the carboxylate. This anion is generally compatible with the catalytic cycle. However, its presence may affect the solubility of the starting material and intermediates. In some cases, esterification of the carboxylic acid prior to coupling may lead to cleaner reactions and easier purification.

Q4: I am observing the formation of alkyne dimers (Glaser coupling) in my Sonogashira reaction. How can I prevent this?

A4: The homocoupling of terminal alkynes, known as Glaser coupling, is a common side reaction in copper-co-catalyzed Sonogashira reactions and is promoted by oxygen.[3] To minimize this:

  • Maintain Strictly Anaerobic Conditions: Thoroughly degas your solvents and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.

  • Minimize Copper Catalyst Loading: Use the lowest effective concentration of the copper(I) salt.

  • Consider Copper-Free Conditions: If Glaser coupling remains a persistent issue, switching to a copper-free Sonogashira protocol can be an effective solution. These methods often employ specialized palladium catalysts or ligands to facilitate the reaction without the need for a copper co-catalyst.[5]

Data Summary and Experimental Protocols

Table 1: Regioselectivity in Cross-Coupling Reactions
Reaction TypeCoupling PositionRationale
Suzuki-Miyaura3-position (C-I)Preferential oxidative addition at the more labile C-I bond.[4]
Sonogashira3-position (C-I)Preferential oxidative addition at the more labile C-I bond.[5][9]
Buchwald-Hartwig3-position (C-I)Preferential oxidative addition at the more labile C-I bond.[1]
Diagram 1: Key Reaction Pathways and Side Reactions

G cluster_main Main Reaction Pathway cluster_side Potential Side Reactions cluster_homo Homocoupling cluster_dehalo Hydrodehalogenation cluster_decarboxy Decarboxylation start 2-Bromo-3-iodo- isonicotinic acid oa_complex Oxidative Addition Intermediate (at C-I) start->oa_complex + Pd(0) dehalo_product Debrominated or Deiodinated Product start->dehalo_product [H] source decarboxy_product Decarboxylated Product start->decarboxy_product High Temp. pd0 Pd(0)L_n transmetal Transmetalation oa_complex->transmetal + Coupling Partner reductive_elim Reductive Elimination transmetal->reductive_elim reductive_elim->pd0 Regenerates Catalyst product 3-Coupled Product reductive_elim->product homo_start Coupling Partner homo_product Dimerized Side Product homo_start->homo_product O₂, Pd(II)

Caption: Main and side reaction pathways for this compound.

Protocol: Regioselective Sonogashira Coupling at the 3-Position

This protocol describes a general procedure for the selective coupling of a terminal alkyne to the 3-position of this compound.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • PdCl₂(PPh₃)₂ (0.03 equiv)

  • Copper(I) iodide (CuI) (0.05 equiv)

  • Triethylamine (Et₃N) (3.0 equiv)

  • Anhydrous, degassed THF or DMF

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the anhydrous, degassed solvent via syringe, followed by triethylamine.

  • Add the terminal alkyne dropwise to the stirred mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 2-bromo-3-alkynyl-isonicotinic acid.

Diagram 2: Experimental Workflow for Sonogashira Coupling

workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Weigh Reagents: - Substrate - Pd Catalyst - CuI setup Setup Schlenk Flask under Inert Gas reagents->setup add_solvents Add Degassed Solvent & Triethylamine setup->add_solvents add_alkyne Add Terminal Alkyne add_solvents->add_alkyne stir Stir at Room Temp. (2-6h) add_alkyne->stir monitor Monitor by TLC / LC-MS stir->monitor quench Dilute with EtOAc & Water monitor->quench extract Extract Aqueous Layer quench->extract dry Dry & Concentrate Organic Layers extract->dry purify Purify by Column Chromatography dry->purify

Caption: Step-by-step workflow for a typical Sonogashira coupling experiment.

References

  • Li, J. J. Palladium in Cross-Coupling Reactions. John Wiley & Sons, 2008.
  • Dunn, G. E., Lee, G. K. J., & Thimm, H. Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 50(18), 3017-3027 (1972). Available at: [Link]

  • Chemistry Stack Exchange. Rate of Decarboxylation of pyridinecarboxylic acids. (2017). Available at: [Link]

  • Chinchilla, R., & Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922 (2007). Available at: [Link]

  • Kotha, S., Lahiri, K., & Kashinath, D. Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695 (2002).
  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470 (2002). Available at: [Link]

  • Littke, A. F., & Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211 (2002).
  • Wang, X., et al. Method for preparing nicotinic acid by non-catalytic decarboxylation of picolinic acid in liquid water at high temperature. CN101353322A. (2009).

Sources

"preventing dehalogenation of 2-Bromo-3-iodo-isonicotinic acid"

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to the technical support guide for 2-Bromo-3-iodo-isonicotinic acid. This versatile building block is a key intermediate in the synthesis of novel pharmaceutical compounds, particularly kinase inhibitors.[1][2] Its utility stems from the differential reactivity of its two halogen substituents, allowing for sequential, site-selective cross-coupling reactions. However, this same reactivity profile presents a common and frustrating challenge: dehalogenation , the undesired loss of a halogen atom.

This guide is designed to provide you, our fellow researchers, with a deep understanding of why dehalogenation occurs and to offer practical, field-proven strategies to prevent it. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your synthetic routes.

Section 1: Understanding the Challenge: The "Why" Behind Dehalogenation

Before troubleshooting, it's crucial to understand the enemy. Dehalogenation is not a random event; it is a competing reaction pathway with distinct mechanistic origins.

Q1: What is dehalogenation and why is my iodo group so reactive?

A1: Dehalogenation is the substitution of a halogen atom (I or Br) with a hydrogen atom, resulting in an undesired, less-functionalized byproduct. In the context of this compound, you will most commonly observe the loss of iodine to form 2-Bromo-isonicotinic acid.

The primary reason for this selectivity is the difference in bond dissociation energies (BDEs) of the Carbon-Halogen bonds. The C-I bond is significantly weaker than the C-Br bond. This means that less energy is required to cleave the C-I bond, making it the more reactive site for both the desired cross-coupling and the undesired dehalogenation.[3] The general reactivity trend for aryl halides in palladium-catalyzed reactions is I > Br > Cl.[4]

Q2: What are the common mechanisms for palladium-catalyzed dehalogenation?

A2: In palladium-catalyzed reactions like Suzuki-Miyaura or Sonogashira coupling, dehalogenation (often called hydrodehalogenation) is a notorious side reaction.[5] It typically occurs within the catalytic cycle and can be traced to two main pathways:

  • Reaction with a Palladium-Hydride (Pd-H) Species: A Pd-H species can be generated in your reaction from various sources, such as solvents (like alcohols), water, or even certain bases or additives.[5][6] This Pd-H species can then undergo reductive elimination with the aryl group on the palladium center (Ar-Pd-H) to form the dehalogenated product (Ar-H) and regenerate the Pd(0) catalyst.[6][7] This is often the most significant pathway.

  • Protonolysis of the Organopalladium Intermediate: After the initial oxidative addition of your aryl halide to Pd(0), the resulting Ar-Pd(II)-X intermediate can be cleaved by a proton source (H+), especially if the subsequent transmetalation step is slow.

The diagram below illustrates how dehalogenation competes directly with the productive Suzuki-Miyaura cross-coupling cycle.

Suzuki_vs_Dehalogenation pd0 Pd(0)L₂ ar_pd_x Ar-Pd(II)-I(L₂) pd0->ar_pd_x ar_x Ar-I ar_x->ar_pd_x Oxidative Addition ar_pd_r Ar-Pd(II)-R(L₂) ar_pd_x->ar_pd_r Transmetalation ar_pd_h Ar-Pd(II)-H(L₂) ar_pd_x->ar_pd_h boronic R-B(OH)₂ boronic->ar_pd_x base Base base->ar_pd_x ar_pd_r->pd0 product Ar-R (Desired Product) ar_pd_r->product Reductive Elimination hydride_source Hydride Source (Solvent, H₂O, Base) hydride_source->ar_pd_h Hydride Transfer ar_pd_h->pd0 dehalogenated Ar-H (Byproduct) ar_pd_h->dehalogenated Reductive Elimination

Figure 1. Competing pathways in Pd-catalyzed cross-coupling.

Section 2: Troubleshooting Guide for Common Scenarios

This section addresses specific problems you may encounter during your experiments.

Q3: I'm losing the iodine substituent before my cross-coupling reaction even reaches temperature. What's causing this premature dehalogenation?

A3: This suggests a highly active catalyst system that is promoting dehalogenation at a low temperature or an issue with your starting materials or setup.

  • The Cause: The likely culprit is the rapid formation of a Pd-H species that reacts with your substrate before the desired transmetalation can occur. This can be exacerbated by:

    • Trace impurities: Moisture or other protic impurities in your solvent or reagents can act as hydride sources.[5]

    • Inappropriate Base: Strong alkoxide bases (e.g., NaOtBu) can sometimes promote dehalogenation, especially with highly active catalysts.[8][9]

    • Highly Active Catalyst: Some catalyst/ligand combinations are so active that they can reductively dehalogenate aryl iodides even at room temperature.

  • The Solution:

    • Rigorous Inert Conditions: Ensure all glassware is oven-dried. Use anhydrous, degassed solvents. Purge your reaction vessel thoroughly with an inert gas (Argon or Nitrogen) before adding the catalyst.

    • Reagent Order: Add the palladium catalyst last, just before you begin heating. This minimizes the time the catalyst is in contact with potential hydride sources before the reaction is initiated.

    • Re-evaluate Your Base: Switch to a milder inorganic base. See the table below for recommendations.

Q4: My Suzuki-Miyaura reaction works, but I get a significant yield (15-30%) of the 2-bromo-isonicotinic acid byproduct. How can I improve selectivity?

A4: This is a classic case of the dehalogenation pathway competing effectively with the cross-coupling pathway. The key is to tip the kinetic balance in favor of the desired reaction.

  • The Cause: The rate of transmetalation and reductive elimination for the desired product is not fast enough to outcompete the rate of the dehalogenation side reaction.

  • The Solution (A Multi-Factor Approach):

    • Optimize the Ligand: The choice of phosphine ligand is critical. Bulky, electron-rich ligands often accelerate the reductive elimination step, which can favor the desired coupling over dehalogenation.[6] They also can create a sterically hindered environment around the palladium that disfavors the side reactions.

    • Optimize the Base: The base plays a crucial role in the transmetalation step of the Suzuki reaction. A base that is too weak may lead to a slow reaction, giving more time for dehalogenation. A base that is too strong or has protic impurities can promote dehalogenation.

    • Lower the Temperature: High temperatures can sometimes accelerate side reactions more than the desired reaction. Try running your reaction at the lowest temperature that still allows for a reasonable reaction rate (e.g., 80 °C instead of 110 °C).

    • Use a More Active Boron Reagent: Switching from a boronic acid to a more reactive boronate ester (e.g., a pinacol or MIDA boronate) or an organotrifluoroborate salt can sometimes accelerate the transmetalation step.[10]

ParameterRecommendation to Minimize DehalogenationRationale
Ligand Use bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[4][8]These promote the desired reductive elimination step and can sterically hinder side reactions.[6]
Base Use milder inorganic bases like K₃PO₄ or Cs₂CO₃.[4]These are effective for the Suzuki reaction but are less likely to act as hydride sources compared to strong alkoxides.
Solvent Use anhydrous, aprotic solvents like 1,4-Dioxane, Toluene, or THF.[4]Avoid alcoholic solvents which can be a direct source of hydrides.[6] If an aqueous system is needed, use degassed, distilled water.
Temperature Run at the lowest effective temperature (e.g., 80-100 °C).Minimizes thermal decomposition and reduces the rate of competing side reactions.

Section 3: Proactive Prevention & Experimental Protocol

The best way to deal with dehalogenation is to design your experiment to prevent it from the start.

Troubleshooting_Tree start Observing Dehalogenation? q_ligand Is your ligand bulky & electron-rich? (e.g., SPhos, XPhos) start->q_ligand q_base Are you using a mild inorganic base? (e.g., K₃PO₄, Cs₂CO₃) q_ligand->q_base Yes solution_ligand ACTION: Switch to a Buchwald-type biaryl phosphine ligand. q_ligand->solution_ligand No q_solvent Is your solvent anhydrous & aprotic? (e.g., Dioxane, Toluene) q_base->q_solvent Yes solution_base ACTION: Switch from alkoxides to K₃PO₄ or Cs₂CO₃. q_base->solution_base No q_temp Is the reaction temperature minimized? q_solvent->q_temp Yes solution_solvent ACTION: Use fresh, anhydrous, degassed solvent. Avoid alcohols. q_solvent->solution_solvent No solution_temp ACTION: Reduce temperature. Monitor by LCMS. q_temp->solution_temp No success Problem Solved q_temp->success Yes solution_ligand->q_base solution_base->q_solvent solution_solvent->q_temp solution_temp->success

Figure 2. A decision tree for troubleshooting dehalogenation.

Optimized Protocol: Selective Suzuki-Miyaura Coupling at the C-I Position

This protocol is a robust starting point designed to favor cross-coupling and suppress dehalogenation.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4.5 mol%)

  • Potassium Phosphate (K₃PO₄, 3.0 equiv), finely ground and dried

  • Anhydrous, degassed 1,4-dioxane

  • Inert gas (Argon)

Procedure:

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the dried K₃PO₄ (3.0 equiv).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon. Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst Pre-mixing (Optional but Recommended): In a separate small vial under argon, briefly mix the Pd(OAc)₂ and SPhos in a small amount of the reaction solvent. This can help with consistent catalyst activation.

  • Reagent Addition: Add the anhydrous, degassed 1,4-dioxane via syringe. Stir the suspension for 5 minutes. Then, add the catalyst (or the pre-mixed catalyst solution) to the flask.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LCMS. The reaction should ideally be complete within 2-4 hours. Avoid unnecessarily long reaction times, as this can increase the likelihood of side reactions.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and the palladium catalyst. Proceed with standard aqueous workup and purification.

References
  • . ACS Publications.
  • . National Institutes of Health (PMC).
  • . Benchchem.
  • . Yoneda Labs.
  • . Benchchem.
  • . ResearchGate.
  • . National Institutes of Health (PMC).
  • . Chemical Reviews - ACS Publications.
  • . The Journal of Organic Chemistry - ACS Publications.
  • . National Institutes of Health (PMC).
  • . National Institutes of Health (PMC).
  • . National Institutes of Health (PMC).
  • . Organic Chemistry Portal.
  • . PubMed.
  • . The Nobel Prize.
  • . Benchchem.
  • . MySkinRecipes.
  • . Università di Padova.
  • . Andrew G. Myers Research Group, Harvard University.
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"troubleshooting low yield in 2-Bromo-3-iodo-isonicotinic acid reactions"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Bromo-3-iodo-isonicotinic Acid Synthesis

Welcome to the technical support center for the synthesis of this compound (CAS 848243-29-8).[1][2][3] This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize this challenging synthesis. We will delve into the common pitfalls that lead to low yields and provide actionable, evidence-based solutions.

The synthesis of polysubstituted pyridines is notoriously complex due to the electron-deficient nature of the pyridine ring, which impacts its reactivity in electrophilic aromatic substitution and metalation reactions.[4][5][6] A common and effective strategy for preparing this compound involves a Directed ortho-Metalation (DoM) pathway. This guide will focus on troubleshooting this specific methodology.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format.

Q1: My reaction shows very low or no conversion of the 2-bromo-isonicotinic acid starting material. What are the likely causes?

Low or no conversion is typically a result of failed lithiation. The deprotonation of the pyridine ring is the critical step and can be hampered by several factors.

Possible Causes & Step-by-Step Solutions:

  • Inactive Lithiating Agent: Alkyllithiums like n-BuLi and s-BuLi are highly reactive and sensitive to moisture and air.

    • Solution: Use a freshly opened bottle of the organolithium reagent or titrate it before use to determine its exact molarity. Ensure your reaction is conducted under a strictly inert atmosphere (dry Argon or Nitrogen) and use anhydrous solvents.[7]

  • Insufficient Basicity or Inappropriate Base: While n-BuLi is common, its nucleophilicity can lead to side reactions with pyridine rings.[8][9] For electron-deficient pyridines, a non-nucleophilic, sterically hindered base is often superior.[10][11]

    • Solution: Switch to Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LTMP).[9] These bases are less likely to add to the C=N bond of the pyridine ring and will preferentially perform the desired deprotonation.[9][11]

  • Reaction Temperature is Too High: The lithiated pyridine intermediate is often unstable at higher temperatures.

    • Solution: Maintain a low temperature, typically -78 °C (a dry ice/acetone bath), throughout the lithiation step.[7] Do not allow the reaction to warm up until after the electrophile (iodine) has been added.

  • Poor Directing Group Ability: The carboxylic acid group must be deprotonated first to act as a Directed Metalation Group (DMG). This requires two equivalents of the lithium base.

    • Solution: Ensure you are using at least two equivalents of the organolithium reagent. The first equivalent deprotonates the carboxylic acid, forming a lithium carboxylate, which then directs the second equivalent of the base to deprotonate the C3 position.[12]

Q2: I'm forming my product, but the yield is poor, and I see significant side products. What are these impurities and how can I avoid them?

The formation of side products is a classic cause of low yield. In a DoM reaction on a pyridine scaffold, several side reactions can occur.

Common Side Products & Prevention Strategies:

Side ProductProbable CausePrevention Strategy
2,5-Disubstituted Pyridine Nucleophilic addition of the alkyllithium (e.g., n-BuLi) to the pyridine ring, followed by elimination.[9]Use a sterically hindered, non-nucleophilic base like LDA or LTMP.[9] Keep the reaction temperature strictly at -78 °C.
Dimerization/Oligomerization The lithiated pyridine intermediate can act as a nucleophile and attack another molecule of the starting material.[8]Maintain a very low temperature (-78 °C or lower). Ensure rapid and efficient stirring to quickly disperse the added base. Consider inverse addition (adding the pyridine solution to the base).
Unidentified Tars Decomposition of the lithiated intermediate, often due to warming or presence of oxygen.Maintain rigorous inert atmosphere and low-temperature control. Quench the reaction with the electrophile at -78 °C before any workup.

Below is a diagram illustrating the desired reaction pathway versus a common side reaction.

G cluster_main Desired Pathway: Directed ortho-Metalation (DoM) cluster_side Common Side Reaction SM 2-Bromo-isonicotinic Acid Base1 1. 2 equiv. LDA, THF, -78 °C SM->Base1 Intermediate Ortho-Lithiated Intermediate Base1->Intermediate Iodine 2. Iodine (I2) solution Intermediate->Iodine Product 2-Bromo-3-iodo- isonicotinic Acid Iodine->Product SM2 2-Bromo-isonicotinic Acid Base2 n-BuLi (nucleophilic) SM2->Base2 Addition 1,2-Dihydropyridine Adduct Base2->Addition SideProduct 2,5-Disubstituted Byproduct Addition->SideProduct caption Fig 1. Desired DoM pathway vs. nucleophilic addition side reaction.

Fig 1. Desired DoM pathway vs. nucleophilic addition side reaction.
Q3: The reaction seems to work, but I lose most of my product during workup and purification. How can I improve isolation?

Halogenated pyridine carboxylic acids can be challenging to purify due to their polarity and potential for zwitterionic character.

Purification & Workup Best Practices:

  • Aqueous Workup:

    • Problem: The product can be partially soluble in water, especially if the pH is not controlled.

    • Solution: After quenching the reaction, carefully acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to a pH of approximately 3-4.[13] This ensures the carboxylic acid is fully protonated, minimizing its solubility in the aqueous phase. Extract multiple times with a suitable organic solvent like ethyl acetate or dichloromethane.

  • Chromatography:

    • Problem: The high polarity of the carboxylic acid can cause streaking on silica gel columns.

    • Solution: Add a small amount of acetic acid or formic acid (0.5-1%) to your mobile phase (e.g., Hexane/Ethyl Acetate). This suppresses the deprotonation of the carboxylic acid on the silica surface, leading to better peak shape and separation.

  • Recrystallization:

    • Problem: Finding a suitable solvent system can be difficult.

    • Solution: Experiment with solvent systems like ethanol/water, toluene, or acetic acid/water.[13] Recrystallization can be a highly effective method for removing minor impurities and achieving high purity.

Frequently Asked Questions (FAQs)

Q: What is the best electrophile for the iodination step? A: Solid iodine (I₂) dissolved in anhydrous THF is the most common and effective electrophile.[14] It should be added as a solution at -78 °C to control the exotherm and ensure rapid reaction with the lithiated intermediate.

Q: How critical is solvent and glassware dryness? A: Absolutely critical. Organolithium reagents react instantly with water. All glassware should be oven- or flame-dried under vacuum, and solvents must be anhydrous, preferably from a solvent purification system or a freshly opened bottle stored over molecular sieves.

Q: Can I use a different starting material? A: Starting with 2-bromo-isonicotinic acid is a logical choice as the bromine and carboxylic acid groups are powerful directing groups.[10][15] Other routes, such as those involving Zincke imine intermediates, exist for general pyridine halogenation but may be less direct for this specific substitution pattern.[4]

Q: My NMR shows a clean product, but my yield by mass is still low. Where could the product be going? A: Besides the issues mentioned in Q3, consider mechanical losses. The product may be a fine powder that is difficult to scrape from glassware. Also, ensure your crude material is fully dry, as residual solvent will inflate the initial mass and lead to a perceived drop in yield after purification.

Recommended Troubleshooting Workflow

If you are experiencing low yield, follow this logical diagnostic process.

G cluster_troubleshoot_lithiation Troubleshoot Lithiation Step cluster_troubleshoot_purification Troubleshoot Workup & Purification Start Low Yield Observed Check_Conversion Check TLC/LC-MS of Crude Reaction Mixture Start->Check_Conversion Low_Conversion Mostly Starting Material (Low Conversion) Check_Conversion->Low_Conversion Yes Good_Conversion Product Formed, but Low Isolated Yield Check_Conversion->Good_Conversion No Check_Base 1. Titrate Base 2. Use Hindered Base (LDA) 3. Check Reagent Quality Low_Conversion->Check_Base Check_Workup 1. Control pH during Extraction 2. Use Multiple Extractions Good_Conversion->Check_Workup Check_Conditions 1. Ensure Anhydrous Conditions 2. Maintain -78 °C 3. Use >2 eq. Base Check_Base->Check_Conditions Check_Purification 1. Acidify Chromatography Solvent 2. Attempt Recrystallization Check_Workup->Check_Purification caption Fig 2. A logical workflow for diagnosing low-yield issues.

Fig 2. A logical workflow for diagnosing low-yield issues.

References

  • Vertex AI Search Result[10]

  • Manolikakes, S. M., et al. (2013). Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange.
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  • Vertex AI Search Result[16]

  • Mongin, F., et al. (2010). Metalation of Pyridines with nBuLi−Li−Aminoalkoxide Mixed Aggregates: The Origin of Chemoselectivity. Journal of the American Chemical Society, 132(18), 6436-6446.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines.
  • MySkinRecipes. (n.d.). This compound.
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  • Wikipedia. (n.d.).
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Navigating Selectivity in Reactions with 2-Bromo-3-iodo-isonicotinic Acid: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for reactions involving 2-bromo-3-iodo-isonicotinic acid. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you achieve optimal selectivity in your synthetic endeavors. As a Senior Application Scientist, my goal is to equip you with both the theoretical understanding and practical protocols to overcome common challenges encountered with this versatile, yet sometimes challenging, dihalogenated pyridine building block.

The Challenge of Selectivity

This compound presents a unique opportunity for sequential, site-selective functionalization due to the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds.[1][2][3] In general, the C-I bond is weaker and more susceptible to oxidative addition to a low-valent metal catalyst, such as Palladium(0), making it the more reactive site in most cross-coupling reactions.[4][5] However, achieving exclusive selectivity can be challenging, and reaction conditions must be carefully tuned to avoid undesired side reactions at the C-Br position or other complications.

This guide will address common issues and provide evidence-based solutions for popular cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: How can I achieve selective Suzuki-Miyaura coupling at the C-3 (iodo) position?

Question: I am attempting a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but I am observing a mixture of mono-arylated products (at both C-3 and C-2) and some di-arylated product. How can I improve selectivity for the C-I bond?

Answer: Achieving high selectivity in the Suzuki-Miyaura coupling hinges on exploiting the inherently greater reactivity of the C-I bond compared to the C-Br bond.[5][6] The key is to employ mild reaction conditions that are sufficient to activate the C-I bond without promoting significant reaction at the less reactive C-Br bond.

Causality Behind Experimental Choices:

  • Catalyst and Ligand: A less reactive palladium catalyst and a less electron-rich ligand can help discriminate between the two halogen atoms. Highly active catalysts can overcome the activation barrier for C-Br bond cleavage, leading to a loss of selectivity.

  • Temperature: Lower reaction temperatures favor the kinetically preferred pathway, which is the oxidative addition to the C-I bond.

  • Base: The choice of base can influence catalyst activity and stability. A weaker base may be sufficient for the more reactive C-I coupling and can help minimize side reactions.

  • Reaction Time: Monitoring the reaction progress is crucial. Prolonged reaction times, especially at elevated temperatures, can lead to the formation of the di-substituted product.

Troubleshooting Workflow for Selective C-I Suzuki Coupling

start Low Selectivity in Suzuki Coupling temp Reduce Reaction Temperature start->temp High temp can activate C-Br catalyst Screen Catalyst/ Ligand System temp->catalyst Still low selectivity base Optimize Base catalyst->base Still low selectivity time Monitor Reaction Time base->time Still low selectivity outcome Improved Selectivity time->outcome

A workflow for troubleshooting low selectivity.

Recommended Protocol for Selective Suzuki-Miyaura Coupling at C-3:

ParameterRecommended ConditionRationale
Catalyst Pd(PPh₃)₄ (5 mol%)A common and moderately active catalyst suitable for selective C-I activation.
Ligand (If using a different Pd source, e.g., Pd(OAc)₂) PPh₃Triphenylphosphine is a standard ligand that provides a good balance of activity and selectivity.
Base K₂CO₃ (2.0 equiv)A moderately strong inorganic base that is effective for Suzuki couplings.
Solvent 1,4-Dioxane/H₂O (4:1)A common solvent system for Suzuki reactions. Ensure solvents are degassed.
Temperature 80 °CA lower temperature to favor selective C-I bond cleavage.
Reactants Arylboronic acid (1.1 equiv)A slight excess of the boronic acid is typically used.

Step-by-Step Methodology:

  • To a dry Schlenk flask, add this compound (1.0 equiv), arylboronic acid (1.1 equiv), Pd(PPh₃)₄ (0.05 equiv), and K₂CO₃ (2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed 1,4-dioxane/H₂O solvent mixture via syringe.

  • Heat the reaction mixture to 80 °C and monitor the progress by TLC or LC-MS.

  • Upon consumption of the starting material, cool the reaction to room temperature.

  • Perform an aqueous work-up, extract with an appropriate organic solvent, and purify by column chromatography.

FAQ 2: How can I favor Sonogashira coupling at the C-3 (iodo) position and avoid the di-alkynylated product?

Question: I am performing a Sonogashira coupling and obtaining a significant amount of the di-alkynylated product. How can I achieve mono-alkynylation at the C-3 position?

Answer: Similar to the Suzuki coupling, the Sonogashira reaction is highly selective for the C-I bond over the C-Br bond.[7] The formation of the di-alkynylated product is typically a result of reaction conditions that are too harsh, leading to the subsequent coupling at the less reactive C-Br position.

Causality Behind Experimental Choices:

  • Stoichiometry: Using a large excess of the terminal alkyne will drive the reaction towards di-substitution. Careful control of the stoichiometry is critical.

  • Temperature: Lowering the reaction temperature will significantly favor the more facile C-I coupling.

  • Reaction Time: Close monitoring of the reaction and stopping it once the mono-alkynylated product is the major species is essential to prevent over-reaction.

  • Catalyst Loading: High catalyst loadings can sometimes promote the less favorable C-Br coupling.

Troubleshooting Guide for Mono-Sonogashira Coupling

IssueTroubleshooting StepRationale
Di-alkynylation Use 1.1-1.2 equivalents of the terminal alkyne.Limits the availability of the alkyne for the second coupling.
Lower the reaction temperature (e.g., to room temperature or 40 °C).Increases the kinetic preference for C-I activation.
Monitor the reaction closely and quench upon mono-alkynylation.Prevents the reaction from proceeding to the di-substituted product.
Alkyne Homocoupling Ensure rigorous degassing of all solvents and reagents.Oxygen promotes the undesired Glaser coupling of the alkyne.[7]
Minimize the amount of CuI co-catalyst.High concentrations of copper can accelerate homocoupling.[7]

Recommended Protocol for Selective Mono-Sonogashira Coupling at C-3:

Logical Relationship for Selective Sonogashira Coupling

start Start with 2-Bromo-3-iodo- isonicotinic acid conditions Mild Conditions: - Lower Temp - Controlled Stoichiometry - Shorter Time start->conditions harsh_conditions Harsh Conditions: - Higher Temp - Excess Alkyne - Longer Time start->harsh_conditions mono_product Mono-alkynylated Product (at C-3) conditions->mono_product di_product Di-alkynylated Product harsh_conditions->di_product

Reaction outcome based on conditions.

Step-by-Step Methodology:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), Pd(PPh₃)₄ (0.05 equiv), and CuI (0.1 equiv).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous and degassed THF and a suitable base (e.g., triethylamine, 2.0 equiv) via syringe.

  • Add the terminal alkyne (1.1 equiv) dropwise.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Gentle heating (e.g., 40 °C) may be required for less reactive alkynes.

  • Once the starting material is consumed and the mono-alkynylated product is predominant, quench the reaction.

  • Perform a standard aqueous work-up and purify the product via column chromatography.

FAQ 3: How can I achieve selective Buchwald-Hartwig amination at the C-3 (iodo) position?

Question: I am trying to perform a Buchwald-Hartwig amination and am getting a mixture of products, including amination at the C-2 position. How can I improve the selectivity?

Answer: The principles of selectivity for the Buchwald-Hartwig amination are similar to other palladium-catalyzed cross-coupling reactions, with the C-I bond being significantly more reactive than the C-Br bond.[8][9][10] The choice of ligand is particularly crucial in this reaction to ensure high catalytic activity at lower temperatures, thereby promoting selectivity.

Causality Behind Experimental Choices:

  • Ligand Selection: Bulky, electron-rich phosphine ligands are often necessary for efficient Buchwald-Hartwig amination. The right ligand can enable the reaction to proceed at a lower temperature, thus enhancing selectivity.

  • Base: The choice of base is critical. A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle.

  • Temperature: As with other cross-couplings, lower temperatures will favor reaction at the more labile C-I bond.

Troubleshooting Guide for Selective Buchwald-Hartwig Amination

IssueTroubleshooting StepRationale
Low Selectivity Screen different phosphine ligands (e.g., XPhos, SPhos, RuPhos).The ligand can significantly influence the catalyst's activity and selectivity.
Lower the reaction temperature.Favors the kinetically controlled amination at the C-I position.
Low Conversion Ensure the use of a strong, anhydrous base (e.g., NaOtBu, K₃PO₄).A strong base is essential for the catalytic cycle.
Use a high-purity, anhydrous solvent.Water and other impurities can deactivate the catalyst.

Recommended Protocol for Selective Buchwald-Hartwig Amination at C-3:

Experimental Workflow for Selective Amination

setup Reaction Setup: - Substrate - Amine - Pd Precursor - Ligand - Base inert Establish Inert Atmosphere setup->inert solvent Add Anhydrous, Degassed Solvent inert->solvent heat Heat to Optimized Temperature solvent->heat monitor Monitor Reaction by TLC/LC-MS heat->monitor workup Work-up and Purification monitor->workup product Selective C-3 Amino Product workup->product

A typical experimental workflow.

Step-by-Step Methodology:

  • In a glovebox or under a stream of argon, add the palladium precursor (e.g., Pd₂(dba)₃, 2.5 mol%), the phosphine ligand (e.g., XPhos, 6 mol%), and the base (e.g., NaOtBu, 1.5 equiv) to a dry Schlenk tube.

  • Add this compound (1.0 equiv) and the amine (1.2 equiv).

  • Add anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Seal the tube and heat to the optimized temperature (start with 80 °C and adjust as necessary).

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction, quench carefully, and perform a standard work-up and purification.

Concluding Remarks

The selective functionalization of this compound is a powerful strategy for the synthesis of complex substituted pyridines. By carefully controlling reaction parameters such as temperature, catalyst system, and stoichiometry, researchers can exploit the differential reactivity of the C-I and C-Br bonds to achieve high levels of selectivity. This guide provides a starting point for troubleshooting and optimizing these transformations. For novel substrates or coupling partners, some degree of empirical optimization will likely be necessary.

References

  • Arylated Pyridines: Suzuki Reactions of O-Substituted 2,6-Dihalogenated-3-hydroxypyridines | Request PDF - ResearchGate. Available at: [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B. Available at: [Link]

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond - MDPI. Available at: [Link]

  • Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC - NIH. Available at: [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Regioselective palladium-catalyzed SuzukieMiyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines - ResearchGate. Available at: [Link]

  • Sonogashira Cross-Coupling Reactions of 3,5-Dibromo-2,6-dichloropyridine | Request PDF. Available at: [Link]

  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF - ResearchGate. Available at: [Link]

  • Buchwald-Hartwig amination - YouTube. Available at: [Link]

  • This compound - MySkinRecipes. Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available at: [Link]

  • Palladium-Catalyzed Cross-Couplings by C–O Bond Activation - PMC - NIH. Available at: [Link]

  • (PDF) Recent Advances in Sonogashira Reactions - ResearchGate. Available at: [Link]

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - Scirp.org. Available at: [Link]

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - ResearchGate. Available at: [Link]

  • The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations - PubMed. Available at: [Link]

  • Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - NIH. Available at: [Link]

  • Catalysis Based on C-I⋅⋅⋅π Halogen Bonds: Electrophilic Activation of 2-Alkenylindoles by Cationic Halogen-Bond Donors for [4+2] Cycloadditions. | Semantic Scholar. Available at: [Link]

  • Catalyst-Controlled Site-Selective Bond Activation - PMC - NIH. Available at: [Link]

  • Iodine-promoted oxidative cross-coupling for the synthesis of (E)-2-(3-oxo-3-phenylprop-1-en-1-yl)-3-phenylquinazolin-4(3H)-one via C–H activation: development of synthetic TLX agonists - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Catalytic activation via π –backbonding in halogen bonds? - ChemRxiv. Available at: [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize. Available at: [Link]

  • Ruthenium-Catalyzed meta-Selective C—H Bromination - PMC - NIH. Available at: [Link]

  • Ni-catalyzed Cross-coupling of Redox-Active Esters with Boronic Acids - PMC - NIH. Available at: [Link]

  • A Catalytic Enantiotopic-Group-Selective Suzuki Reaction for the Construction of Chiral Organoboronates - PMC - NIH. Available at: [Link]

  • 12.2: Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts. Available at: [Link]

  • Catalytic activation via π–backbonding in halogen bonds - ResearchGate. Available at: [Link]

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"stability issues of 2-Bromo-3-iodo-isonicotinic acid in solution"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Bromo-3-iodo-isonicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this compound in solution. By understanding the underlying chemical principles and following the recommended procedures, you can ensure the integrity of your experiments and the reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The main stability concerns for this compound in solution are dehalogenation (loss of iodine and/or bromine), susceptibility to nucleophilic substitution, and potential photodegradation. The carbon-iodine bond is particularly labile due to its lower bond dissociation energy compared to the carbon-bromine bond, making deiodination a primary degradation pathway.[1] The electron-deficient nature of the pyridine ring, further activated by the electron-withdrawing carboxylic acid group and halogen atoms, makes it susceptible to attack by nucleophiles.

Q2: What are the recommended storage conditions for solid this compound?

A2: As a solid, this compound should be stored in a tightly sealed container, protected from light, and kept refrigerated. These conditions help to minimize degradation over time.

Q3: How should I prepare stock solutions of this compound?

A3: It is recommended to prepare fresh solutions of this compound for immediate use whenever possible. If a stock solution is necessary, use an anhydrous, aprotic solvent such as DMSO or DMF. Prepare the solution at the desired concentration and store it in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect the solution from light by using amber vials or by wrapping the container in aluminum foil.

Q4: Which solvents should I be cautious with?

A4: Protic solvents, especially nucleophilic ones like methanol or ethanol, can potentially react with the compound via nucleophilic substitution. Basic aqueous solutions should also be avoided as they can promote dehalogenation through base-catalyzed hydrolysis.[2] The presence of other nucleophiles in your reaction mixture (e.g., amines, thiols) can also lead to the displacement of the halogen atoms, particularly the iodine.

Q5: Is this compound sensitive to light?

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: Inconsistent results or loss of activity over time.

Possible Cause: Degradation of this compound in your stock or working solution.

Troubleshooting Steps:

  • Verify Solid Compound Integrity: Before preparing a new solution, ensure the solid material has been stored correctly (refrigerated, protected from light). If in doubt, obtain a fresh batch of the compound.

  • Prepare a Fresh Solution: Always prepare a fresh solution for critical experiments. Compare the results obtained with the fresh solution to those from the older solution.

  • Analytical Confirmation: If you have access to analytical instrumentation, confirm the purity of your solution.

    • HPLC Analysis: Use a reversed-phase HPLC method to check for the appearance of new peaks or a decrease in the area of the main peak over time.

    • LC-MS Analysis: This can help identify potential degradation products by their mass-to-charge ratio. Likely degradation products would include the mono-deiodinated compound (2-Bromo-isonicotinic acid) and the mono-debrominated compound (3-Iodo-isonicotinic acid).

Preventative Measures:

  • Prepare stock solutions in anhydrous DMSO or DMF.

  • Store stock solutions in single-use aliquots at -80°C.

  • Always protect solutions from light.

  • Minimize the time working solutions are kept at room temperature.

Issue 2: Appearance of unexpected peaks in HPLC or LC-MS analysis.

Possible Cause: Compound degradation or reaction with solvent/solutes.

Diagnostic Workflow:

Caption: Decision workflow for diagnosing unexpected analytical peaks.

Pillar of Causality: The appearance of new peaks over time that were not present in a freshly prepared sample is a strong indicator of compound instability. The likely degradation products can be predicted based on the known reactivity of halogenated pyridines.

Issue 3: Low yield in a reaction where this compound is a starting material.

Possible Cause: Degradation of the starting material before or during the reaction, or incompatibility with reaction conditions.

Troubleshooting Steps:

  • Assess Purity of Starting Material: Before starting the reaction, confirm the purity of your this compound solution using a quick analytical check like TLC or HPLC.

  • Review Reaction Conditions:

    • pH: Avoid strongly basic conditions if possible, as this can accelerate dehalogenation.[2] If a base is required, consider using a non-nucleophilic organic base and running the reaction at a lower temperature.

    • Nucleophiles: Be aware that other nucleophiles in your reaction can compete with your desired reaction pathway by displacing the bromo or iodo substituents.

    • Temperature: Higher temperatures will generally accelerate degradation. If possible, run your reaction at the lowest effective temperature.

  • Control Experiment: Run a control experiment where the this compound is subjected to the reaction conditions (solvent, temperature, base) without the other reactants to assess its stability under those specific conditions.

Experimental Protocols

Protocol 1: Rapid Stability Assessment by HPLC

This protocol allows for a quick assessment of the compound's stability in a chosen solvent.

  • Prepare a solution of this compound in the solvent of interest at a typical working concentration (e.g., 1 mM).

  • Immediately after preparation (t=0), inject an aliquot onto a reversed-phase HPLC system.

  • Store the remaining solution under the desired test conditions (e.g., room temperature, protected from light).

  • Inject aliquots at subsequent time points (e.g., 1, 4, 8, 24 hours).

  • Monitor for a decrease in the peak area of the parent compound and the appearance of new peaks.

Parameter Recommendation
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Detection UV at 254 nm

Data Interpretation: A significant decrease (>5%) in the parent peak area or the emergence of new peaks indicates instability under the tested conditions.

Protocol 2: Workflow for Handling and Usage

G cluster_storage Storage cluster_prep Solution Preparation cluster_exp Experimentation Storage Store Solid Compound: - Refrigerated - Protected from light - Tightly sealed Prep Prepare Stock Solution: - Use anhydrous aprotic solvent (DMSO, DMF) - Prepare fresh if possible Storage->Prep Aliquot Aliquot into single-use vials Prep->Aliquot Store_Sol Store at -80°C, protected from light Aliquot->Store_Sol Thaw Thaw one aliquot for use Store_Sol->Thaw Dilute Prepare working solution Thaw->Dilute Use Use immediately in experiment Dilute->Use

Caption: Recommended workflow for storage and handling of this compound.

References

  • Wikipedia. Dehalogenation.[Link]

  • ResearchGate. Effect of Alkaline pH on the Stability of Halogenated DBPs.[Link]

  • PubMed Central (PMC). Design of Radioiodinated Pharmaceuticals: Structural Features Affecting Metabolic Stability towards in Vivo Deiodination.[Link]

  • Royal Society of Chemistry. Photochemistry of aromatic compounds.[Link]

  • Química Organica.org. Nucleophilic substitution reactions in pyridine.[Link]

Sources

Technical Support Center: Managing Impurities in 2-Bromo-3-iodo-isonicotinic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Bromo-3-iodo-isonicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot issues encountered during the synthesis of this critical intermediate.[1] This document provides in-depth, experience-based insights and actionable solutions to ensure the highest purity of your final product.

I. Introduction to the Synthesis and Common Challenges

This compound is a key building block in the development of various pharmaceutical compounds.[2] Its synthesis, while conceptually straightforward, is often plagued by the formation of closely related impurities that can be difficult to separate and can negatively impact downstream applications. The primary synthetic strategy often involves a Directed ortho Metalation (DoM) approach, a powerful tool for regioselective functionalization of aromatic and heteroaromatic rings.[3] However, the nuanced reactivity of the pyridine ring and the halogens involved can lead to several side reactions.

This guide will focus on the most prevalent impurities, their mechanisms of formation, and robust strategies for their mitigation and removal.

II. Frequently Asked Questions (FAQs)

Here we address some of the most common questions that arise during the synthesis of this compound.

FAQ 1: What is the most likely synthetic route to produce this compound?

A common and effective route involves a Directed ortho Metalation (DoM) of a suitable isonicotinic acid precursor. The carboxylic acid group acts as a powerful directed metalation group (DMG), facilitating deprotonation at the C-3 position by a strong base like lithium diisopropylamide (LDA).[4] The resulting lithiated species can then be quenched with an iodine electrophile. Subsequent bromination at the 2-position, or starting with a 2-bromo-isonicotinic acid derivative, completes the synthesis.

FAQ 2: I'm observing a significant amount of a di-brominated impurity in my crude product. What is likely causing this?

The formation of a di-brominated impurity, likely 2,5-dibromo-isonicotinic acid, can occur if the reaction conditions for bromination are not carefully controlled. Over-bromination can be a result of an excess of the brominating agent, elevated reaction temperatures, or prolonged reaction times.[5]

FAQ 3: My final product shows the presence of isomeric impurities. What is the "halogen dance" phenomenon and could it be the cause?

The "halogen dance" is a base-catalyzed migration of halogen substituents on an aromatic or heteroaromatic ring.[6] In the context of your synthesis, under strongly basic conditions (like those used for DoM), a bromine or iodine atom can "dance" to a different position on the pyridine ring, leading to isomeric impurities that are difficult to separate from the desired product.[7][8][9] This is a thermodynamically driven process.[6]

FAQ 4: What are the best analytical techniques to identify and quantify impurities in my product?

A combination of High-Performance Liquid Chromatography (HPLC) with UV detection and Mass Spectrometry (MS) is the gold standard for analyzing the purity of your this compound. HPLC can separate the desired product from its impurities, while MS can provide the molecular weight of each component, aiding in their identification. Nuclear Magnetic Resonance (NMR) spectroscopy is also invaluable for structural elucidation of both the final product and any isolated impurities.

III. Troubleshooting Guide: A Deeper Dive into Impurity Management

This section provides a more detailed, problem-solution approach to managing specific impurities.

Issue 1: Formation of Over-Halogenated Species

Problem: The presence of di-brominated, di-iodinated, or bromo-di-iodo species in the final product.

Root Cause Analysis:

  • Excess Halogenating Agent: Using a stoichiometric excess of the brominating or iodinating agent is a primary cause.

  • Reaction Temperature: Higher temperatures can increase the rate of side reactions, leading to over-halogenation.[10]

  • Reaction Time: Prolonged exposure to the halogenating agent can also result in the formation of these impurities.[10]

Solutions:

ParameterRecommended ActionRationale
Stoichiometry Use a slight excess (1.05-1.1 equivalents) of the halogenating agent.Minimizes the chance of unreacted starting material while reducing the risk of over-halogenation.
Temperature Maintain a low reaction temperature (e.g., -78 °C for lithiation and iodination).Favors the desired kinetic product and suppresses side reactions.
Addition Rate Add the halogenating agent slowly and portion-wise.Maintains a low concentration of the electrophile in the reaction mixture, reducing the likelihood of multiple substitutions.
Issue 2: Isomeric Impurities due to Halogen Dance

Problem: The presence of isomers such as 2-Bromo-5-iodo-isonicotinic acid or 3-Bromo-2-iodo-isonicotinic acid.

Root Cause Analysis: The "halogen dance" rearrangement is a known phenomenon in halogenated pyridines, especially under strongly basic conditions.[6][8] The thermodynamic stability of the resulting anion drives the migration of the halogen.

Solutions:

ParameterRecommended ActionRationale
Base Selection Use a non-nucleophilic, sterically hindered base like LDA.Promotes clean deprotonation at the desired position.
Temperature Maintain cryogenic temperatures (e.g., -78 °C) throughout the deprotonation and electrophilic quench steps.The halogen dance is often temperature-dependent; lower temperatures disfavor this rearrangement.
Quenching Quench the lithiated intermediate with the electrophile as quickly as possible after its formation.Minimizes the time the reactive intermediate exists, reducing the opportunity for rearrangement.
Issue 3: Residual Starting Material and Intermediates

Problem: Incomplete conversion leading to the presence of starting materials (e.g., 2-bromo-isonicotinic acid) or intermediates in the final product.

Root Cause Analysis:

  • Insufficient Base: Incomplete deprotonation will result in unreacted starting material.

  • Inactive Electrophile: The iodinating agent (e.g., iodine) may be of poor quality or may have degraded.

  • Poor Solubility: The starting material or intermediate may not be fully dissolved in the reaction solvent.

Solutions:

ParameterRecommended ActionRationale
Reagent Quality Use freshly prepared or titrated LDA solution and high-purity iodine.Ensures the reactivity of the reagents.
Solvent Ensure the chosen solvent (e.g., anhydrous THF) is appropriate for the reaction and that all reagents are fully dissolved.Promotes efficient reaction kinetics.
Monitoring Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC to ensure complete conversion before workup.Allows for adjustments to the reaction conditions if necessary.

IV. Experimental Protocols

Protocol 1: HPLC Method for Purity Analysis
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: Start with 95% A and 5% B, ramp to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Protocol 2: Recrystallization for Purification
  • Dissolve the crude this compound in a minimal amount of a hot solvent system (e.g., ethanol/water or acetic acid/water).

  • If necessary, treat with activated carbon to remove colored impurities.

  • Hot filter the solution to remove any insoluble material.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

V. Visualizing Impurity Formation

The following diagram illustrates the potential pathways for impurity formation during the synthesis of this compound.

G Start 2-Bromo-isonicotinic Acid DoM Directed ortho Metalation (DoM) + LDA, -78°C Start->DoM Overbromination Over-bromination Impurity (e.g., 2,5-Dibromo-isonicotinic Acid) Start->Overbromination Excess Brominating Agent IncompleteReaction Incomplete Reaction (Residual Starting Material) Start->IncompleteReaction Incomplete Reaction Lithiated Lithiated Intermediate DoM->Lithiated Iodination Iodination + I2 Lithiated->Iodination HalogenDance Halogen Dance Impurity (e.g., 2-Bromo-5-iodo-isonicotinic Acid) Lithiated->HalogenDance Elevated Temperature / Time Product This compound Iodination->Product

Caption: Potential impurity formation pathways in the synthesis of this compound.

VI. Conclusion

The successful synthesis of high-purity this compound hinges on a thorough understanding of the potential side reactions and the implementation of careful experimental control. By anticipating and addressing the formation of over-halogenated species, isomeric impurities from the halogen dance phenomenon, and residual starting materials, researchers can significantly improve the quality and yield of their final product. This guide provides a foundation for troubleshooting and optimizing this critical synthetic transformation.

VII. References

  • Wikipedia. Halogen dance rearrangement. [Link]

  • Sammakia, T., Stangeland, E. L., & Whitcomb, M. C. (2002). Total Synthesis of Caerulomycin C via the Halogen Dance Reaction. Organic Letters, 4(14), 2385–2388. [Link]

  • da Silva, F. M., de Souza, M. C. B. V., & Ferreira, V. F. (2006). Halogen Dance Reaction and its Application in Organic Synthesis. Current Organic Chemistry, 10(1), 29-50. [Link]

  • Duan, X.-F., & Zhang, Z.-B. (2005). RECENT PROGRESS OF HALOGEN-DANCE REACTIONS IN HETEROCYCLES. HETEROCYCLES, 65(8), 2005-2012. [Link]

  • ResearchGate. (2005). (PDF) Recent progress of halogen-dance reactions in heterocycles. This paper summarizes recent progress of halogen-dance reactions and its applications in heterocycles. [Link]

  • MySkinRecipes. This compound. [Link]

  • Wikipedia. Directed ortho metalation. [Link]

  • Snieckus, V. (2005). Directed ortho Metalation: Soon to be a Textbook Reaction?. [Link]

  • Organic Chemistry Portal. Directed ortho Metalation (DOM). [Link]

  • PubMed Central. The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update. [Link]

  • Baran Lab. Directed Metalation: A Survival Guide. [Link]

  • PrepChem.com. Synthesis of 2-chloronicotinic acid. [Link]

  • ResearchGate. (2019). (PDF) Synthesis of 2-Chloronicotinic Acid Derivatives. [Link]

  • Atlantis Press. Synthesis of 2-Chloronicotinic Acid Derivatives. [Link]

  • International Journal of Science, Engineering and Technology. Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. [Link]

  • Google Patents. CN101117332B - The preparation method of 2-chloronicotinic acid.

  • Google Patents. US2748137A - Process for preparing isonicotinic acid.

  • Google Patents. CN111153853B - Preparation method of 2-chloronicotinic acid.

  • Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. [Link]

  • PubMed Central. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. [Link]

Sources

"work-up procedure for 2-Bromo-3-iodo-isonicotinic acid reactions"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Bromo-3-iodo-isonicotinic Acid

Welcome to the technical support guide for handling reactions involving this compound. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile, halogenated pyridine intermediate. Given its unique structure—featuring a carboxylic acid, a bromine atom, and an iodine atom—this molecule presents specific challenges and opportunities in reaction work-up and purification. This guide provides field-proven insights and troubleshooting protocols to ensure you can confidently and efficiently isolate your desired products.

Troubleshooting Guide: Navigating Common Work-up Challenges

This section addresses specific issues you may encounter post-reaction. The fundamental principle for isolating this compound or its acidic derivatives revolves around leveraging the carboxylic acid moiety for an acid-base extraction.[1][2][3]

Question 1: My reaction is complete, but the TLC plate shows multiple products and starting materials. How can I selectively isolate my acidic product?

Answer:

This is a classic scenario where a well-executed acid-base extraction is the most effective strategy. The carboxylic acid group of your target compound is the key to a clean separation from neutral or basic impurities.[2][4]

The underlying principle is the dramatic change in solubility upon converting the acidic product into its corresponding salt.[1] The neutral carboxylic acid is soluble in organic solvents, while its deprotonated carboxylate salt form is highly soluble in aqueous solutions.

Recommended Protocol: Acid-Base Liquid-Liquid Extraction

  • Reaction Quench: First, ensure your reaction is properly quenched. If you've used organometallic reagents, a careful quench with a saturated aqueous solution of ammonium chloride (NH₄Cl) is advisable before proceeding.

  • Solvent Dilution: Dilute the crude reaction mixture with an appropriate water-immiscible organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Base Wash for Extraction: Transfer the solution to a separatory funnel. Extract the organic layer with a basic aqueous solution. For this, you have two primary choices:

    • Saturated Sodium Bicarbonate (NaHCO₃) Solution: This is a mild base, ideal if your molecule contains other base-sensitive functional groups (e.g., an ester you wish to preserve).

    • 1M Sodium Hydroxide (NaOH) Solution: A stronger base that ensures complete deprotonation of the carboxylic acid. Use this if your molecule is robust.

    • Expert Tip: Perform the extraction three times (3x) with the basic solution to ensure quantitative transfer of your acidic product into the aqueous layer. Combine all aqueous layers.

  • Separation of Impurities: The organic layer now contains neutral and basic impurities. You can process this layer separately if you need to recover other components. For now, set it aside.

  • Acidification and Precipitation: Cool the combined aqueous layers in an ice bath. Slowly add a strong acid, such as 3M Hydrochloric Acid (HCl), while stirring until the pH is approximately 2.[4] You should observe your product precipitating out of the solution as a solid.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water to remove any inorganic salts, followed by a cold non-polar solvent like hexanes to aid in drying. Dry the solid under high vacuum.

Question 2: I followed the acid-base extraction protocol, but my final yield is disappointingly low. What could have gone wrong?

Answer:

Low yield after an extractive work-up can be traced to several factors. Let's troubleshoot the most common causes:

  • Incomplete Extraction into the Aqueous Layer: The initial extraction with base may have been insufficient. The partition coefficient dictates that multiple extractions with smaller volumes are more effective than a single extraction with a large volume. Always perform at least two, preferably three, basic washes.

  • Incomplete Precipitation: The most frequent error is insufficient acidification. If the pH is not low enough, a significant portion of your product will remain dissolved as the carboxylate salt.

    • Solution: Always verify the pH of the aqueous layer with pH paper or a calibrated pH meter after acidification. Aim for a pH of 1-2 to ensure complete protonation.[4]

  • Product Solubility in Acidic Water: While many organic acids are poorly soluble in acidic water, some may retain partial solubility. If you do not see a precipitate, or if the yield is still low after confirming a low pH, your product may be in the aqueous filtrate.

    • Solution: Perform a "back-extraction." After acidifying the aqueous layer, extract it three times (3x) with an organic solvent like ethyl acetate or DCM. The protonated, neutral acid will move back into the organic layer. Combine these organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to recover your product.

Question 3: I ran a Suzuki or Sonogashira coupling reaction and now my product is contaminated with a fine black powder, likely palladium. How do I remove it?

Answer:

Palladium catalyst contamination is a frequent issue in cross-coupling reactions.[5][6][7] The work-up must be adapted to remove both the catalyst and other reaction-specific byproducts like phosphine oxides or boronic acid residues.

Optimized Work-up Protocol for Cross-Coupling Reactions:

  • Initial Filtration: After quenching the reaction, dilute the mixture with your chosen organic solvent (e.g., EtOAc). Pass the entire mixture through a plug of Celite®. This will remove the bulk of the palladium black and other insoluble particulates. Wash the Celite plug thoroughly with more solvent to recover any adsorbed product.

  • Perform Acid-Base Extraction: Proceed with the standard acid-base extraction as described in Question 1. This is highly effective at removing phosphine oxides and boronic acid byproducts, which will remain in the organic layer.

  • Final Polish: If your final product, after precipitation and drying, still shows signs of metallic contamination, you can re-dissolve it in an organic solvent and pass it through a short plug of silica gel, eluting with the same solvent. This final filtration often removes the last traces of palladium.

Data Summary Table
Work-up Step Aqueous Layer Contains Organic Layer Contains Rationale
1. Dilute & Wash with Base (e.g., NaHCO₃) 2-Bromo-3-iodo-isonicotinate (salt form)Neutral impurities, basic impurities, phosphine oxides, boronic acid derivativesDeprotonation of the carboxylic acid makes it water-soluble.[2]
2. Separate Layers & Acidify Aqueous Layer (e.g., HCl) Precipitated this compound, inorganic salts(Layer discarded or processed separately)Protonation of the carboxylate salt renders it insoluble in water, causing precipitation.[4]
3. (Optional) Back-Extract Acidic Aqueous Layer Inorganic saltsPurified this compoundRecovers product that has some solubility in acidic water.

Experimental Workflow Visualization

The following diagram outlines the comprehensive work-up and purification procedure for a typical reaction producing this compound.

Workup_Flowchart start Crude Reaction Mixture quench 1. Quench Reaction (e.g., sat. NH4Cl) start->quench dilute 2. Dilute with Organic Solvent (EtOAc) quench->dilute celite 3. Filter through Celite® Plug (for Cross-Coupling) dilute->celite Optional Step extract 4. Transfer to Separatory Funnel & Wash with Base (aq. NaHCO3) dilute->extract celite->extract separate 5. Separate Layers extract->separate org_layer Organic Layer: (Neutral/Basic Impurities, Catalyst Byproducts) separate->org_layer Impurities aq_layer Aqueous Layer: (Product as Salt) separate->aq_layer Product acidify 6. Cool & Acidify Aqueous Layer (HCl, pH~2) aq_layer->acidify precipitate 7. Isolate Product acidify->precipitate filter 8a. Vacuum Filter Precipitated Solid precipitate->filter Solid Forms back_extract 8b. Back-Extract with Organic Solvent precipitate->back_extract No Solid / Low Yield dry 9. Dry Product (High Vacuum) filter->dry back_extract->dry After drying (Na2SO4) & solvent removal final_product Pure Product dry->final_product

Caption: Workflow for the work-up and isolation of this compound.

Frequently Asked Questions (FAQs)

Q: What are the recommended storage conditions for this compound? A: This compound should be stored under refrigerated conditions.[8] To ensure long-term stability, keep it in a tightly sealed, opaque container to protect it from light and moisture.

Q: My reaction involves esterification of the isonicotinic acid. Can I still use an acid-base extraction? A: Yes, but with caution. If your product is an ester of this compound, you must avoid strong bases like NaOH or KOH during the work-up, as they will readily catalyze ester hydrolysis, cleaving your product back to the starting carboxylic acid.[9] You should use a mild base like saturated aqueous sodium bicarbonate (NaHCO₃) to wash away any unreacted starting acid. The ester product will remain as a neutral compound in the organic layer.

Q: What is the best method for final purification if my product is still impure after extraction? A: For final purification, recrystallization is often the most effective method.[10] The choice of solvent system depends on the specific properties of your final compound, but common systems for similar structures include ethanol/water, ethyl acetate/hexanes, or acetonitrile.[10]

Q: How can I confirm the identity and purity of my final product? A: Standard analytical techniques are sufficient.[10]

  • NMR Spectroscopy: ¹H and ¹³C NMR will confirm the structure. Look for the characteristic signals of the pyridine ring protons and the disappearance of the carboxylic acid proton if derivatized.

  • Mass Spectrometry (MS): This will confirm the molecular weight of your compound.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the best method for assessing the purity of your final product.

References

  • Separation of Acidic, Basic and Neutral Compounds. Magritek. [Link]

  • Acid–base extraction. Wikipedia. [Link]

  • 4.8: Acid-Base Extraction. Chemistry LibreTexts. [Link]

  • Acid-Base Extraction | Purpose, Theory & Applications. Study.com. [Link]

  • This compound. MySkinRecipes. [Link]

  • A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. MDPI. [Link]

  • Diagnosing issues with a failed Suzuki coupling? r/Chempros - Reddit. [Link]

  • How to approach choosing reaction conditions for Suzuki? r/Chempros - Reddit. [Link]

  • How can I solve my problem with Suzuki coupling? ResearchGate. [Link]

  • Help needed with unreproducible Suzuki coupling. r/Chempros - Reddit. [Link]

  • Any procedure for the esterification of isonicotinic acid? ResearchGate. [Link]

  • Process for preparing isonicotinic acid esters.
  • Struggling with Suzuki Reaction. r/Chempros - Reddit. [Link]

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org. [Link]

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org. [Link]

  • An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Pendidikan Kimia. [Link]

  • Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. ijssst.info. [Link]

  • Process for preparing isonicotinic acid.
  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. ACS Publications. [Link]

  • A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. ResearchGate. [Link]

  • mechanism of ester hydrolysis. YouTube. [Link]

  • This compound | CAS#:848243-29-8. Chemsrc. [Link]

  • Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. National Institutes of Health. [Link]

  • Highly selective yet gentle brominating agents: N-bromo compounds(1):Discussion series on bromination/iodination reactions 1. Chemia. [Link]

Sources

Technical Support Center: Optimizing Reaction Time for 2-Bromo-3-iodo-isonicotinic Acid Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing cross-coupling reactions with 2-Bromo-3-iodo-isonicotinic acid. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile dihalogenated building block. Here, we address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols to help you accelerate your reaction times while maintaining high yield and selectivity.

Frequently Asked Questions (FAQs)

Q1: My coupling reaction is very slow or stalling. How can I increase the reaction rate?

A: Sluggish reaction rates are a common issue. Several factors can be addressed to accelerate the coupling:

  • Catalyst System: The choice of palladium catalyst and ligand is paramount. While standard catalysts like Pd(PPh₃)₄ can be effective, more electron-rich and bulky phosphine ligands often promote faster reactions.[1][2][3] These ligands stabilize the active Pd(0) species and accelerate the rate-determining oxidative addition and reductive elimination steps.[1][4] Consider screening catalysts like Pd(dppf)Cl₂ or using a combination of a Pd(II) source (e.g., Pd(OAc)₂) with a specialized ligand like SPhos or XPhos.[5]

  • Temperature: Increasing the reaction temperature is a straightforward way to increase the rate. However, this must be balanced against the potential for thermal decomposition of the starting material, catalyst, or product. Microwave-assisted synthesis can be a powerful tool, as it allows for rapid and uniform heating, often leading to significantly reduced reaction times compared to conventional heating.[6]

  • Base Selection: The base plays a crucial role in the transmetalation step.[7][8] Switching from a mild base like Na₂CO₃ to a stronger base such as K₃PO₄ or Cs₂CO₃ can significantly accelerate the reaction. The choice of base should also consider the solubility and stability of your substrates.[1]

  • Solvent: The solvent affects the solubility of reagents and the stability of the catalytic species. Aprotic polar solvents like DMF or dioxane are common choices.[1] Sometimes, a biphasic system (e.g., toluene/water) can be effective, particularly with inorganic bases.[5]

Q2: I'm observing a mixture of products. How do I ensure the reaction is selective for the iodine position?

A: The inherent difference in bond strength between C-I and C-Br bonds is the key to achieving regioselectivity. The C-I bond is weaker and more reactive towards oxidative addition with a Pd(0) catalyst.[9] To exploit this, you should:

  • Use Mild Conditions: Running the reaction at the lowest possible temperature that still affords a reasonable rate will favor selective reaction at the more reactive C-I position. Overheating can provide enough energy to activate the stronger C-Br bond, leading to a loss of selectivity.

  • Choose the Right Catalyst: Standard palladium/phosphine catalysts are generally highly selective for the C-I bond. Avoid overly reactive catalyst systems that might overcome the inherent reactivity difference between the two halogens.[9]

  • Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid or other coupling partner. Using a large excess might drive the reaction to couple at both halogen positions.

The established order of reactivity for carbon-halogen bonds in palladium-catalyzed cross-coupling is C-I > C-Br > C-Cl, which forms the basis for predictable regioselective reactions.[9]

Q3: What are the most common side reactions, and how can I minimize them?

A: Besides lack of selectivity, several side reactions can reduce your yield and complicate purification:

  • Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, replacing it with a hydrogen atom. It is often promoted by excess base or water, especially at high temperatures. To mitigate this, ensure your boronic acid is of high quality, use the minimum necessary amount of base, and consider using anhydrous solvents if the problem persists.[10]

  • Homocoupling: This is the dimerization of your boronic acid partner to form a biaryl byproduct. It is often caused by the presence of oxygen in the reaction mixture, which can re-oxidize the Pd(0) catalyst to Pd(II).[1][11] Thoroughly degassing your solvents and maintaining a strict inert (Nitrogen or Argon) atmosphere is critical to prevent this.[3]

  • Dehalogenation: The starting material can lose a halogen atom, which is then replaced by hydrogen. This can occur if there are sources of hydride in the reaction, sometimes from solvents (like alcohols) or certain bases.[1]

Q4: Can the carboxylic acid group on the isonicotinic acid interfere with the reaction?

A: Yes, the carboxylic acid and the pyridine nitrogen can influence the reaction. The acidic proton can react with the base, potentially requiring a higher amount of base to be used. The nitrogen atom and the carboxylate can also coordinate to the palladium center, which can alter the catalyst's reactivity. In some cases, protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) can lead to cleaner reactions and higher yields. However, many protocols are robust enough to tolerate the free acid.[12] If you observe poor solubility or low yields, an esterification/coupling/hydrolysis sequence may be a beneficial strategy.[10]

Troubleshooting Guide

This table provides a quick reference for diagnosing and solving common issues encountered during the coupling reaction.

Symptom Possible Cause(s) Recommended Solution(s)
No Reaction / Low Conversion 1. Inactive CatalystUse a fresh source of palladium catalyst and high-purity ligands. Consider a pre-catalyst that is more stable, like Pd(dppf)Cl₂.
2. Insufficiently DegassedDegas the solvent and reaction mixture thoroughly by sparging with argon or nitrogen for 20-30 minutes. Maintain a positive inert gas pressure.[3]
3. Poor Solubility of ReagentsScreen different solvents (e.g., Dioxane, DMF, Toluene/Water).[10] Gentle heating can improve solubility.
4. Base is too weak or incompatibleSwitch to a stronger base (e.g., K₃PO₄, CsF) or screen different bases.[1][8]
Mixture of Mono- and Di-coupled Products 1. Reaction Temperature is too highLower the reaction temperature to favor selective C-I bond activation.
2. Overly Reactive CatalystUse a less reactive catalyst system, for example, Pd(PPh₃)₄.
3. Excess Boronic AcidUse no more than 1.2 equivalents of the boronic acid partner.
Significant Byproduct Formation (Homocoupling, Dehalogenation) 1. Oxygen ContaminationImprove degassing procedures and ensure all reagent transfers are done under an inert atmosphere.[1]
2. Unstable Boronic AcidUse fresh, high-quality boronic acid. Consider using a more stable boronate ester (e.g., pinacol ester).[1]
3. Inappropriate Solvent/BaseAvoid solvents that can act as hydride donors if dehalogenation is observed. Ensure the base is compatible with your substrate's functional groups.[1][3]
Reaction turns black immediately 1. Catalyst Decomposition (Palladium Black)This can indicate the active Pd(0) species is unstable and precipitating.[11] Ensure the ligand is present and effective. Bulky, electron-rich ligands can stabilize the catalyst and prevent this.[1][4]

Experimental Protocols & Workflows

Diagram: General Workflow for Reaction Time Optimization

This diagram outlines a systematic approach to optimizing your coupling reaction.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Parameter Optimization cluster_2 Phase 3: Refinement & Validation A 1. Baseline Experiment (e.g., Pd(PPh3)4, Na2CO3, Dioxane/H2O, 80°C) B 2. Monitor Progress (TLC, LC-MS at 1h, 4h, 16h) A->B C 3. Analyze Outcome (Conversion < 95% in 16h?) B->C D 4a. Change Catalyst/Ligand (e.g., Pd(dppf)Cl2, SPhos) C->D Yes E 4b. Change Base (e.g., K3PO4, Cs2CO3) C->E Yes F 4c. Change Solvent/Temp (e.g., DMF 100°C, Microwave 120°C) C->F Yes G 5. Re-run with Best Condition C->G No D->G E->G F->G H 6. Confirm Structure & Purity G->H I 7. Optimized Protocol H->I Suzuki_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd + R-I PdII R-Pd(II)-I L2 OxAdd->PdII Trans Transmetalation PdII->Trans + R'-B(OH)2 + Base PdII_R R-Pd(II)-R' L2 Trans->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 + R-R'

Sources

"effect of temperature on 2-Bromo-3-iodo-isonicotinic acid reactions"

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support center for 2-bromo-3-iodo-isonicotinic acid. This versatile dihalogenated pyridine building block is a powerful tool in medicinal chemistry and materials science, offering sequential, site-selective functionalization. However, its reactivity is critically dependent on a single, often overlooked parameter: temperature . This guide is designed to provide you, our fellow researchers and development professionals, with the in-depth insights and practical troubleshooting advice needed to master its use. We will move beyond simple protocols to explain the causal relationships between temperature, reaction kinetics, and experimental outcomes.

Troubleshooting Guide: Navigating Common Experimental Challenges

This section addresses specific issues you may encounter during your reactions. Each answer provides a mechanistic explanation followed by actionable, step-by-step guidance.

Issue 1: Poor Regioselectivity in Cross-Coupling Reactions

Question: I'm attempting a Suzuki (or Sonogashira) coupling to selectively functionalize the C-I bond, but my analysis shows a mixture of products: the desired 3-substituted product, the 2,3-disubstituted product, and even some 2-substituted product. Why is my selectivity so poor, and how can I fix it?

Answer: This is a classic case of kinetic versus thermodynamic control , a fundamental concept that is especially pronounced with dihaloheteroarenes.[1][2]

  • The Chemistry: The Carbon-Iodine (C-I) bond is significantly weaker and more polarizable than the Carbon-Bromine (C-Br) bond. In a palladium-catalyzed cross-coupling cycle, the oxidative addition of the C-I bond to the Pd(0) catalyst has a much lower activation energy than the oxidative addition of the C-Br bond.[3]

    • Kinetic Control (Low Temperature): At lower temperatures (e.g., room temperature to ~60 °C), the reaction system has only enough energy to overcome the lower activation barrier of the C-I bond. This results in the rapid and selective formation of the "kinetic product"—the 3-substituted isomer.[1][4]

    • Thermodynamic Erosion (High Temperature): As you increase the temperature (e.g., >80-100 °C), you provide sufficient thermal energy to overcome the higher activation barrier for C-Br bond cleavage.[5] The reaction becomes less selective, and you begin to form products resulting from reaction at the C-Br position. If the reaction is reversible, higher temperatures will favor the most thermodynamically stable product; however, in many irreversible cross-couplings, high temperatures simply erode selectivity, leading to mixtures.[6]

Optimization Protocol: Achieving High Regioselectivity
  • Establish a Baseline: Set up your reaction at room temperature (~25 °C) and monitor it for 24 hours. If you see any conversion to the desired product, you have a viable catalytic system.

  • Incremental Temperature Screening: Set up a series of small-scale, parallel reactions. Use a consistent setup for all vials (stir rate, concentrations).

    • Vial 1: 30 °C

    • Vial 2: 45 °C

    • Vial 3: 60 °C

    • Vial 4: 75 °C

  • Monitor Progress: At set time points (e.g., 2h, 6h, 12h, 24h), take an aliquot from each reaction, quench it, and analyze by LC-MS or GC-MS.

  • Analyze the Data: Plot the ratio of the desired 3-substituted product to all other isomers and starting material over time for each temperature. Identify the temperature that gives the highest selectivity with an acceptable reaction rate. You are looking for the "sweet spot" before significant side-product formation begins.

Issue 2: Reaction Stalls or Fails to Reach Completion

Question: My reaction is clean and selective for the C-I position, but it stalls at 50% conversion, even after 24 hours. Could the temperature be too low?

Answer: Yes, while low temperatures are excellent for selectivity, every reaction requires a certain amount of energy to proceed at a practical rate. Insufficient thermal energy can be a primary cause of low conversion. Conversely, excessively high temperatures can kill the catalyst.

  • The Chemistry:

    • Activation Energy: All reactions, even highly favorable ones, have an energy barrier that must be overcome. Temperature directly influences the rate at which molecules achieve this activation energy. If the temperature is too low, the reaction may be impractically slow.

    • Catalyst Decomposition: Palladium catalysts, especially when not supported by robust ligands, are susceptible to thermal decomposition. Heating a reaction too high or too quickly can cause the soluble Pd(0) species to crash out as inactive palladium black, effectively stopping the catalytic cycle.[3][5] This is often observed in reactions heated above 100-120 °C.[7]

Workflow for Optimizing Conversion

G cluster_workflow Temperature Optimization Workflow start Stalled Reaction Observed check_rt Confirm Catalyst Activity at Room Temperature start->check_rt temp_screen Perform Incremental Temperature Screen (e.g., 40°C, 60°C, 80°C) check_rt->temp_screen If any activity failure Re-evaluate Catalyst/Ligand System check_rt->failure If completely inactive monitor Monitor by LC-MS/TLC for Conversion & Byproducts temp_screen->monitor analyze Analyze Data: Rate vs. Selectivity vs. Decomposition monitor->analyze decision Select Optimal Temperature analyze->decision success Proceed with Optimized Temperature decision->success Good balance found decision->failure Decomposition or poor selectivity at all effective temps

Caption: Workflow for troubleshooting a stalled reaction.

Issue 3: Appearance of Decarboxylated or Dehalogenated Byproducts

Question: My reaction is running at 100 °C to get the desired conversion, but I am seeing a major byproduct corresponding to the loss of CO2 from my starting material. How do I prevent this?

Answer: You are observing thermal decarboxylation. Pyridinecarboxylic acids are known to be susceptible to losing CO2 upon heating, and this process is a common side reaction when high temperatures are required.[8][9]

  • The Chemistry: The stability of the isonicotinic acid moiety is finite. While the exact decarboxylation temperature for this specific substrate depends on the solvent and other components, many related pyridinecarboxylic acids begin to decompose at temperatures above 120-150 °C.[8][10][11] The Hammick reaction mechanism, for example, describes the thermal decarboxylation of acids with a carboxyl group alpha to the ring nitrogen.[12] In some cases, hydro-dehalogenation (loss of Br or I) can also occur at elevated temperatures, often promoted by the catalyst.[13]

Mitigation Strategies
  • Lower the Temperature: This is the most effective solution. Re-optimize your reaction to find the lowest possible temperature that provides an acceptable rate, as detailed in Issue 1.

  • Increase Catalyst Loading: If a low temperature results in a slow reaction, a modest increase in catalyst and/or ligand loading (e.g., from 1 mol% to 3 mol%) can sometimes increase the reaction rate without needing to raise the temperature.

  • Change the Solvent: Solvents can influence thermal stability. If you are in a very high-boiling solvent like DMF or DMA, consider switching to a lower-boiling solvent like Dioxane or Toluene to naturally limit the maximum reaction temperature.

  • Protecting Group Strategy: In extreme cases where high temperatures are unavoidable for a particularly difficult coupling, consider running the reaction on the corresponding methyl ester of the acid. The ester is thermally stable and can be hydrolyzed back to the carboxylic acid in a final step.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reactivity order for the halogens on this molecule? A1: In palladium-catalyzed cross-coupling reactions, the reactivity order is overwhelmingly C-I > C-Br > C-Cl.[3] This is due to the bond dissociation energies and the corresponding rates of the crucial oxidative addition step in the catalytic cycle.[14][15] Therefore, under kinetically controlled conditions (lower temperatures), Sonogashira, Suzuki, Stille, and Heck reactions will occur selectively at the C-3 position (Iodine).

Q2: What are the visual signs of temperature-related problems in my reaction flask? A2: A key visual indicator is the formation of a fine black precipitate, known as palladium black .[3][5] This signifies that your soluble, active Pd(0) catalyst has decomposed and aggregated into an inactive form. This is a common result of overheating. Other signs can include a sudden, unexpected color change or vigorous off-gassing, which could indicate rapid decarboxylation.

Q3: How does temperature impact different cross-coupling reactions with this substrate? A3: While optimization is always required, there are general starting points. The table below summarizes typical temperature ranges. The goal is always to use the lowest temperature that affords a reasonable reaction time.

Reaction TypeTypical Temperature RangeKey Considerations
Sonogashira Coupling 25 °C – 70 °COften highly efficient at lower temperatures. Copper co-catalysts can promote side reactions, so strict temperature control is vital.[3][16][17]
Suzuki-Miyaura Coupling 40 °C – 100 °CGenerally requires more thermal energy than Sonogashira. Highly dependent on the boronic acid and base used.[5][18]
Stille Coupling 50 °C – 110 °COften requires heating. The toxicity of organotin reagents necessitates careful handling and complete reaction to minimize waste.[19]
Heck Coupling 80 °C – 120 °CTypically requires higher temperatures, increasing the risk of decarboxylation and loss of regioselectivity.

Q4: Can I use temperature to perform a sequential, one-pot di-functionalization? A4: Yes, this is an advanced but powerful application of temperature control. A common strategy is to perform the first coupling at the C-I position under mild, kinetically controlled conditions (e.g., Sonogashira at 40 °C). Once the first reaction is complete, the second coupling partner, a new catalyst/ligand system suitable for C-Br activation, is added, and the temperature is increased significantly (e.g., Suzuki at 100 °C) to functionalize the C-Br bond. This requires careful planning and validation.

G cluster_side_reactions Impact of Elevated Temperature cluster_pathways start 2-Bromo-3-iodo- isonicotinic acid desired Desired 3-Substituted Product (Kinetic) start->desired Low Temp. side1 Loss of Selectivity (2-Substituted & Di-substituted) start->side1 High Temp. side2 Decarboxylation start->side2 High Temp. side3 Catalyst Decomposition (Palladium Black) start->side3 Excessive Temp.

Caption: Potential reaction pathways as a function of temperature.

References
  • Benchchem. A Comparative Analysis of the Thermal Stability of Isonicotinic Acid Dihydrazide and Other Key Dihydrazides. Accessed January 2026.
  • Powers, D. C., & Ritter, T. (2011). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.
  • Powers, D. C., & Ritter, T. (2022).
  • ResearchGate. (2008). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II.
  • Dunn, G. E., & Thimm, H. F. (1972). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Science Publishing.
  • LibreTexts, Chemistry. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. chem.libretexts.org.
  • Wikipedia. (n.d.). Cross-coupling reaction. en.wikipedia.org.
  • ResearchGate. (2002). Temperature effect on coupling reaction.
  • LibreTexts, Chemistry. (2021). 3.3: Kinetic vs. Thermodynamic Control of Reactions. chem.libretexts.org.
  • ResearchGate. (n.d.). Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions.
  • YouTube. (2020). 33: Kinetic control vs. thermodynamic control. youtube.com.
  • Semantic Scholar. (1972). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. semanticscholar.org.
  • LibreTexts, Chemistry. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. chem.libretexts.org.
  • The Catalyst. (n.d.). Kinetic vs. Thermodynamic Control in Organic Reactions. sites.chem.
  • The Journal of Organic Chemistry. (2000). Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. pubs.acs.org.
  • Benchchem. (n.d.). Technical Support Center: Sonogashira Coupling of 2-Bromo-4-iodopyridine. benchchem.com.
  • ResearchGate. (2015). Kinetic vs. thermodynamic control.
  • KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. repository.kaust.edu.sa.
  • de Vries, J. G. (2006). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Accounts of Chemical Research.
  • ResearchGate. (2004). Regiospecific cross-coupling of haloaryls and pyridine to 2-phenylpyridine using water, zinc, and catalytic palladium on carbon.
  • Chemistry Stack Exchange. (2017). Rate of Decarboxylation of pyridinecarboxylic acids. chemistry.stackexchange.com.
  • ResearchGate. (2012). ChemInform Abstract: Regioselective Palladium(0)‐Catalyzed Cross‐Coupling Reactions and Metal‐Halide Exchange Reactions of Tetrabromothiophene: Optimization, Scope and Limitations.
  • Wikipedia. (n.d.). Hammick reaction. en.wikipedia.org.
  • ResearchGate. (2017). Optimization of the Sonogashira coupling of 4-bromo-3-...
  • Medicinal Chemistry Research. (2011). Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. springer.com.
  • National Institutes of Health. (2016). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. PMC.
  • MDPI. (2022). Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. mdpi.com.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. organic-chemistry.org.
  • MDPI. (2019). Regioselective Synthesis of New 2,4-(Het)aryl-3H-pyrido[1′,2′:1,5]pyrazolo[4,3-d]pyrimidines Involving Palladium-Catalyzed Cross-Coupling Reactions. mdpi.com.
  • SCIRP. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. scirp.org.
  • ACS Applied Materials & Interfaces. (2023). Strategic Modulation of Isoniazid Solubility through Cocrystal Formation for Long-Acting Microneedle Therapy of Tuberculosis. pubs.acs.org.
  • National Institutes of Health. (2017). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PMC.
  • ResearchGate. (2020). Switchable, BF3‐triggered regioselective metalations of pyridine with...
  • MDPI. (2023). Thermal Stability and Kinetics of Degradation of Moxonidine as Pure Ingredient vs.

Sources

Technical Support Center: Catalyst Selection for 2-Bromo-3-iodo-isonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for navigating the complexities of catalyst selection for the selective functionalization of 2-Bromo-3-iodo-isonicotinic acid. This document is designed for researchers, medicinal chemists, and process development scientists who require precise control over cross-coupling reactions on this dihalogenated heterocyclic substrate. We will explore the underlying principles of regioselectivity and provide actionable troubleshooting advice to overcome common experimental hurdles.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the reactivity and handling of this compound in palladium-catalyzed cross-coupling reactions.

Q1: What is the primary challenge when performing cross-coupling reactions on this compound?

The principal challenge is achieving regioselectivity. The substrate contains two different halogen atoms at electronically distinct positions on the pyridine ring: an iodine at the C-3 position and a bromine at the C-2 position. The goal is typically to functionalize one site while leaving the other intact for subsequent transformations.

Q2: How is selective functionalization at one halogen achieved?

Selectivity is achieved by exploiting the differential reactivity of the carbon-halogen bonds towards the palladium catalyst. In the rate-determining oxidative addition step of most cross-coupling catalytic cycles, the palladium(0) center inserts into the carbon-halogen bond.[1] The reactivity of this bond follows the general trend: C–I > C–Br > C–Cl.[2][3][4] Therefore, by using carefully controlled and milder reaction conditions, the catalyst can be made to react selectively with the more labile carbon-iodine bond at the C-3 position.[4]

Q3: How does the isonicotinic acid moiety (a pyridine-4-carboxylic acid) affect the reaction?

The substrate presents two key features that can influence the reaction:

  • The Pyridine Nitrogen: The lone pair on the pyridine nitrogen can coordinate to the palladium catalyst.[5] This coordination can sometimes inhibit the catalyst's activity or alter its reactivity.[6] The choice of ligand is crucial to modulate the electronic properties of the catalyst and minimize this potential inhibition.

  • The Carboxylic Acid Group: This acidic functional group can pose two problems. Firstly, it can react with strong bases, complicating stoichiometry. Secondly, and more critically, heteroaromatic carboxylic acids can be susceptible to decarboxylation under harsh basic or thermal conditions, leading to an unwanted side product.[7][8][9] It is therefore advisable to use milder bases (e.g., carbonates, phosphates) and the lowest effective temperature.[10]

Q4: Which cross-coupling reactions are most commonly and successfully applied to this substrate?

The three most valuable and widely used palladium-catalyzed reactions for this substrate are:

  • Suzuki-Miyaura Coupling: For forming carbon-carbon bonds with boronic acids or esters.

  • Sonogashira Coupling: For forming carbon-carbon bonds with terminal alkynes.[11]

  • Buchwald-Hartwig Amination: For forming carbon-nitrogen bonds with primary or secondary amines.[12][13]

Each of these reactions can be optimized for high regioselectivity at the C-3 iodo position.

Section 2: Catalyst & Condition Selection Guides

The selection of the catalyst, ligand, base, and solvent is paramount for achieving high yield and selectivity. The following tables provide recommended starting points for various cross-coupling reactions targeting the C-3 position.

Table 1: Recommended Catalysts for Selective Suzuki-Miyaura Coupling at C-3

Catalyst Precursor (mol%) Ligand (mol%) Base (equiv) Solvent Temp (°C) Notes
Pd(OAc)₂ (2-5%) SPhos (4-10%) K₂CO₃ (2.0) Toluene/H₂O (10:1) 80-100 Highly active system for many boronic acids.[4]
PdCl₂(dppf) (3-5%) (none) Cs₂CO₃ (2.0) DMF or Dioxane 90-100 A robust and reliable system for a broad range of substrates.[4]
Pd₂(dba)₃ (2%) XPhos (4-6%) K₃PO₄ (2.0) 1,4-Dioxane 80-100 Bulky, electron-rich ligand is effective for challenging couplings.[14]

| PEPPSI™-IPr (3%) | (none) | K₂CO₃ (2.0) | DMF/H₂O (4:1) | 80 | Pre-catalyst ensures efficient generation of the active species, good for hindered substrates.[15] |

Table 2: Recommended Catalysts for Selective Sonogashira Coupling at C-3

Catalyst Precursor (mol%) Co-catalyst (mol%) Base (equiv) Solvent Temp (°C) Notes
PdCl₂(PPh₃)₂ (2-5%) CuI (4-10%) Et₃N or DIPEA (2-3) THF or DMF 25-50 Classic conditions; requires strict anaerobic setup to prevent alkyne homocoupling.[5][16]
Pd(PPh₃)₄ (5%) CuI (5-10%) Et₃N (3.0) THF 25 Highly active but air-sensitive catalyst.[17] Room temperature reaction helps maintain selectivity.

| Pd(OAc)₂ (2%) / PPh₃ (4%) | CuI (5%) | Et₃N (2.0) | DMF | 60-80 | In-situ generation of the active catalyst from a stable Pd(II) source.[16] |

Table 3: Recommended Catalysts for Selective Buchwald-Hartwig Amination at C-3

Catalyst Precursor (mol%) Ligand (mol%) Base (equiv) Solvent Temp (°C) Notes
Pd₂(dba)₃ (2%) Xantphos (4%) NaOtBu or K₃PO₄ (1.5-2.0) Toluene or Dioxane 90-110 Xantphos is a versatile ligand for C-N coupling.[18] Use K₃PO₄ if base-sensitive groups are present.
Pd(OAc)₂ (2-4%) BINAP (3-6%) Cs₂CO₃ (2.0) Toluene 100 Bidentate ligand system effective for coupling with primary amines.[12]

| G3-XPhos Palladacycle (2%) | (none) | LHMDS (1.5) | THF or Toluene | 80-100 | Highly active pre-catalyst. Strong, non-nucleophilic base is required.[19] |

Section 3: Visual Guides & Workflows

Visualizing the decision-making process and reaction pathways can simplify experimental design.

Catalyst_Selection_Workflow start Desired Transformation on This compound cc_bond C-C Bond Formation start->cc_bond cn_bond C-N Bond Formation start->cn_bond suzuki Suzuki Coupling (Aryl/Vinyl Boronic Acid) cc_bond->suzuki sonogashira Sonogashira Coupling (Terminal Alkyne) cc_bond->sonogashira buchwald Buchwald-Hartwig (Amine) cn_bond->buchwald suzuki_cat Catalyst System: PdCl₂(dppf) or Pd(OAc)₂/SPhos Base: K₂CO₃ or Cs₂CO₃ suzuki->suzuki_cat sonogashira_cat Catalyst System: PdCl₂(PPh₃)₂ / CuI Base: Et₃N sonogashira->sonogashira_cat buchwald_cat Catalyst System: Pd₂(dba)₃ / Xantphos Base: NaOtBu or K₃PO₄ buchwald->buchwald_cat

Caption: Catalyst selection workflow for this compound.

Catalytic_Cycle pd0 LₙPd(0) oa Oxidative Addition Complex pd0->oa Selective C-I Activation trans Transmetalation or Amine Coordination oa->trans + Partner re Reductive Elimination Complex trans->re re->pd0 Forms C-C/C-N Bond product Product re->product substrate Ar(I)(Br)-COOH substrate->oa partner Coupling Partner (e.g., Ar'-B(OH)₂) partner->trans

Caption: Simplified catalytic cycle showing selective C-I bond activation.

Section 4: Detailed Experimental Protocols

General Considerations for All Protocols: Cross-coupling reactions are sensitive to oxygen and moisture.[10] All reactions should be set up using either a glovebox or standard Schlenk line techniques under an inert atmosphere (Argon or Nitrogen).[20] Solvents must be anhydrous and thoroughly degassed prior to use by sparging with an inert gas for 20-30 minutes or by using three freeze-pump-thaw cycles.[21]

Protocol 1: General Procedure for Selective Suzuki-Miyaura Coupling at the C-3 Position

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the selected base (e.g., Cs₂CO₃, 2.0 equiv), and the palladium catalyst (e.g., PdCl₂(dppf), 3 mol%).[4]

  • Seal the flask with a septum, then evacuate and backfill with Argon three times.

  • Add the degassed solvent (e.g., DMF, to make a ~0.1 M solution) via syringe.

  • Heat the reaction mixture in a pre-heated oil bath to the desired temperature (e.g., 90 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Acidify the aqueous layer to pH ~4-5 with 1M HCl to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry under vacuum.

  • If necessary, purify the crude product by flash column chromatography or recrystallization.

Protocol 2: General Procedure for Selective Sonogashira Coupling at the C-3 Position

  • To an oven-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), and the copper(I) co-catalyst (e.g., CuI, 6 mol%).[5]

  • Evacuate and backfill with Argon three times.

  • Add degassed THF, followed by the amine base (e.g., Et₃N, 3.0 equiv).

  • Add the terminal alkyne (1.1 equiv) dropwise to the mixture.

  • Stir the reaction mixture at room temperature.

  • Monitor progress by TLC or LC-MS. Reaction is typically complete within 4-16 hours.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Section 5: Troubleshooting Guide

This guide addresses common issues encountered during the optimization of cross-coupling reactions with this compound.

Q: My reaction shows low or no conversion of the starting material. What should I check?

A: Low conversion is a common issue that can stem from several sources:

  • Catalyst Inactivity: The active Pd(0) species is air-sensitive.[10] Ensure your catalyst is fresh and was handled under strictly inert conditions. If using a Pd(II) precursor, it may not be reducing efficiently to Pd(0) in situ. Consider using a more robust pre-catalyst, such as a G3/G4 palladacycle or a PEPPSI™ catalyst.[10][19]

  • Impure Reagents: Check the purity of your starting materials and solvents. Water or other impurities can quench intermediates or deactivate the catalyst. Ensure solvents are rigorously dried and degassed.[10]

  • Insufficient Degassing: Oxygen is detrimental to most cross-coupling reactions as it can oxidize the active Pd(0) catalyst and, in the case of Sonogashira coupling, promote unwanted alkyne homocoupling.[5][21] Ensure your degassing procedure is thorough.

  • Base Incompatibility: The chosen base may not be strong enough or may have poor solubility in the reaction medium. For Suzuki couplings, Cs₂CO₃ is often more effective than K₂CO₃ due to its higher solubility. For Buchwald-Hartwig aminations, a strong base like NaOtBu or LHMDS is often necessary.[12]

Q: I am observing significant amounts of the di-substituted product. How can I improve selectivity for mono-coupling at the C-3 iodo position?

A: Formation of the di-substituted product means the reaction conditions are harsh enough to activate the less reactive C-Br bond. To improve selectivity:

  • Lower the Reaction Temperature: This is the most effective way to favor reaction at the more labile C-I bond.

  • Reduce Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent the subsequent reaction at the C-2 position.

  • Control Stoichiometry: Use only a slight excess (1.05-1.1 equivalents) of your coupling partner (boronic acid, alkyne, etc.). A large excess will drive the reaction towards di-substitution.[5]

  • Ligand Choice: The ligand can have a profound effect on regioselectivity.[14][22][23] Sometimes, less active or more sterically hindered ligands can improve selectivity by making the oxidative addition into the C-Br bond even more difficult.

Q: My main side product appears to be 2-bromo-isonicotinic acid (loss of iodine) or just isonicotinic acid. What is happening?

A: This indicates two potential side reactions:

  • Proto-deiodination: This occurs when the organopalladium intermediate formed after oxidative addition is protonated by a source in the reaction mixture (e.g., water, the carboxylic acid itself) before transmetalation can occur. Ensure anhydrous conditions and consider if your base is appropriate.

  • Decarboxylation: The loss of both halogens and the carboxylic acid group suggests decomposition under the reaction conditions. This is often caused by excessive heat or an overly strong base.[24] Try lowering the temperature or switching to a milder base like K₃PO₄ or K₂CO₃.[10] If the problem persists, protecting the carboxylic acid as an ester (e.g., a methyl or ethyl ester) prior to the coupling reaction is a viable strategy.

Q: I am seeing a lot of homocoupling of my alkyne (in Sonogashira) or boronic acid (in Suzuki). How can I prevent this?

A: Homocoupling is a common side reaction.

  • For Sonogashira (Glaser Coupling): This is almost always caused by the presence of oxygen, which facilitates the copper-mediated dimerization of the alkyne.[5] The solution is to be extremely rigorous with your inert atmosphere and degassing procedures.

  • For Suzuki (Boronic Acid Homocoupling): This can also be promoted by oxygen but is often a sign of slow or inefficient transmetalation from the boron to the palladium.[10] This can sometimes be improved by changing the base or solvent system to better facilitate the formation of the active boronate species.

Troubleshooting_Flowchart start Low Yield or Undesired Products q1 Is Starting Material Consumed? start->q1 ans1_no No Conversion q1->ans1_no No ans1_yes SM Consumed q1->ans1_yes Yes q2 Major Side Product? sp_di Di-substitution q2->sp_di Di-substituted sp_dehalo Dehalogenation or Decarboxylation q2->sp_dehalo Decomposition sp_homo Homocoupling q2->sp_homo Homocoupled sol1 1. Check Catalyst Activity (Use Pre-catalyst). 2. Improve Degassing/Inert Atmosphere. 3. Verify Reagent Purity & Dryness. 4. Screen Different Bases/Solvents. ans1_no->sol1 ans1_yes->q2 sol_di 1. Lower Reaction Temperature. 2. Reduce Reaction Time. 3. Use ~1.05 eq. of Coupling Partner. sp_di->sol_di sol_dehalo 1. Use Milder Base (e.g., K₃PO₄). 2. Lower Temperature. 3. Protect Carboxylic Acid as Ester. sp_dehalo->sol_dehalo sol_homo 1. Rigorous Degassing (Strictly no O₂). 2. Screen Alternative Bases/Solvents to Improve Transmetalation. sp_homo->sol_homo

Caption: Troubleshooting flowchart for common cross-coupling issues.

References

  • Powers, D. C., & Ritter, T. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis. Available from: [Link]

  • Fernández, I., & Bickelhaupt, F. M. (2012). Palladium‐Catalyzed Activation of Carbon–Halogen Bonds: Electrostatics‐Controlled Reactivity. Chemistry – A European Journal. Available from: [Link]

  • Li, J., et al. (2018). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Open Journal of Synthesis Theory and Applications. Available from: [Link]

  • Powers, D. C., & Ritter, T. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Central Science. Available from: [Link]

  • Razafindrainibe, F., et al. (2018). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. Chemistry – A European Journal. Available from: [Link]

  • Procter, D. J., et al. (2022). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students. Journal of Chemical Education. Available from: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

  • Chemtrix. (2020). Improvements for air sensitive reactions by using a new developed inertizing manifold. Available from: [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Available from: [Link]

  • MacMillan, D. W. C., et al. (2014). Decarboxylative Cross-Coupling Enabled by Fe and Ni Metallaphotoredox Catalysis. Journal of the American Chemical Society. Available from: [Link]

  • Wikipedia. Sonogashira coupling. Available from: [Link]

  • ResearchGate. Palladium‐Catalyzed Activation of Carbon–Halogen Bonds: Electrostatics‐Controlled Reactivity. (2012). Available from: [Link]

  • Reddit. How to approach choosing reaction conditions for Suzuki?. (2024). Available from: [Link]

  • O'Brien, C. J., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. Available from: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Wikipedia. Decarboxylative cross-coupling. Available from: [Link]

  • Strotman, N. A., et al. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. ACS Catalysis. Available from: [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available from: [Link]

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. Available from: [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. (2023). Available from: [Link]

  • Wu, Y., et al. (2013). Arylation of 2-substituted pyridines via Pd-catalyzed decarboxylative cross-coupling reactions of 2-picolinic acid. Chemical Communications. Available from: [Link]

  • Wang, L., et al. (2019). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Molecules. Available from: [Link]

  • Hurd, C. D., & Williams, J. W. (1936). Decarboxylation of 5-substituted 2-pyridinecarboxylic acids. The Journal of Organic Chemistry. Available from: [Link]

  • Bull, J. A., et al. (2021). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition. Available from: [Link]

  • Kashani, S. K., et al. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available from: [Link]

Sources

Technical Support Center: Solvent Effects in Reactions with 2-Bromo-3-iodo-isonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Bromo-3-iodo-isonicotinic acid. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments, with a focus on the critical role of solvent selection in directing reaction outcomes.

Introduction to this compound

This compound is a valuable halogenated intermediate in the synthesis of complex pharmaceutical compounds, particularly kinase inhibitors and other biologically active molecules.[1] Its utility stems from the differential reactivity of the bromo and iodo substituents, allowing for selective cross-coupling reactions. However, harnessing this selectivity and achieving high yields requires a nuanced understanding of the reaction conditions, especially the choice of solvent. This guide is designed to help you navigate these complexities.

Frequently Asked Questions (FAQs)

Q1: I am planning a Suzuki-Miyaura coupling reaction with this compound. Which halogen is expected to react first?

A1: In palladium-catalyzed cross-coupling reactions, the reactivity of the halide leaving group generally follows the trend: I > OTf > Br >> Cl.[2] Therefore, the carbon-iodine bond is significantly more susceptible to oxidative addition to the palladium(0) catalyst than the carbon-bromine bond. You should expect the initial coupling to occur selectively at the 3-position (iodo).

Q2: How does the choice of a polar protic versus a polar aprotic solvent affect the reaction rate and yield?

A2: The choice between a polar protic and a polar aprotic solvent can have a profound impact on your reaction.

  • Polar Aprotic Solvents (e.g., DMF, DMSO, THF, Dioxane): These solvents are generally preferred for many cross-coupling reactions.[3][4] They can dissolve a wide range of organic substrates and inorganic salts. In reactions like the Suzuki-Miyaura coupling, polar aprotic solvents can accelerate the reaction by stabilizing charged intermediates in the catalytic cycle without strongly solvating and deactivating the nucleophile (the boronic acid derivative).[4][5] For Sonogashira couplings, aprotic solvents are also generally conducive to the reaction.[6]

  • Polar Protic Solvents (e.g., water, ethanol, isopropanol): While less common as the sole solvent, polar protic solvents, particularly water, are often used in combination with organic solvents (e.g., DMF/H₂O, Toluene/H₂O) in Suzuki reactions.[2][7] The presence of water can aid in the dissolution of the inorganic base (like K₂CO₃ or K₃PO₄) and facilitate the transmetalation step. However, for some reactions, protic solvents can hinder performance by forming strong hydrogen bonds with the nucleophile, effectively "caging" it and reducing its reactivity.[5][8][9]

Q3: Can the solvent influence the regioselectivity of the coupling reaction?

A3: While the inherent reactivity difference between the C-I and C-Br bonds is the primary determinant of regioselectivity, solvent choice can play a secondary, yet crucial, role. In some complex systems, polar solvents like DMF or MeCN have been shown to alter the selectivity of palladium-catalyzed couplings, a phenomenon attributed to the stabilization of different catalytic species or transition states.[10] For this compound, while the initial reaction at the iodo position is highly probable, a poorly chosen solvent system could potentially lead to a mixture of products, especially under harsh conditions or with highly active catalysts.

Troubleshooting Guides

Scenario 1: Low Yield in a Suzuki-Miyaura Coupling Reaction

Issue: You are attempting a Suzuki-Miyaura coupling of this compound with an arylboronic acid, targeting substitution at the 3-position (iodo). However, you are observing low conversion of your starting material and a low yield of the desired product.

Troubleshooting Workflow:

start Low Yield in Suzuki Coupling check_reagents 1. Verify Reagent Quality - Boronic acid decomposition? - Anhydrous solvent? - Active catalyst? start->check_reagents check_base 2. Evaluate Base and Solubility - Is the base strong enough? - Is the base soluble in the solvent? check_reagents->check_base Reagents OK check_solvent 3. Re-evaluate Solvent Choice - Is the starting material fully dissolved? - Consider solvent mixtures. check_base->check_solvent Base OK check_temp 4. Optimize Temperature - Is the temperature too low? - Risk of catalyst decomposition at high temp? check_solvent->check_temp Solvent OK solution Improved Yield check_temp->solution Optimized

Caption: Troubleshooting workflow for low-yield Suzuki coupling.

Detailed Analysis and Solutions:

  • Reagent Integrity:

    • Causality: Boronic acids can dehydrate to form boroxines, which are often less reactive. The palladium catalyst, especially if not from a fresh source, may have reduced activity. Solvents must be anhydrous for many coupling reactions.

    • Solution: Use freshly purchased or properly stored boronic acid. Consider using a robust pre-catalyst. Ensure your solvents are rigorously dried.

  • Base and Solubility:

    • Causality: The base plays a critical role in the catalytic cycle, and its effectiveness is highly dependent on its solubility in the reaction medium.[2] An insoluble base will lead to a sluggish reaction.

    • Solution: If using a base like K₂CO₃ in a non-polar solvent like toluene, consider switching to a solvent system that better solubilizes the base, such as a mixture of DMF and water (e.g., 1:1 or 2:1 v/v).[7] Alternatively, a stronger, more soluble organic base could be employed in an aprotic solvent.

  • Solvent and Substrate Solubility:

    • Causality: The carboxylic acid group on your starting material can lead to poor solubility in non-polar solvents like toluene or THF. If the substrate is not fully dissolved, the reaction will be slow and inefficient.

    • Solution: Switch to a more polar aprotic solvent like DMF or DMSO, which should readily dissolve the isonicotinic acid derivative. A biphasic system with water can also be effective.[2]

  • Temperature Optimization:

    • Causality: While higher temperatures generally increase reaction rates, they can also lead to catalyst decomposition (often observed as the formation of black palladium precipitate).

    • Solution: If the reaction is slow at room temperature or a moderately elevated temperature (e.g., 60 °C), try incrementally increasing the temperature. Monitor the reaction for any signs of catalyst death.

Data Summary: Solvent Effects on Suzuki Coupling Yield

Solvent SystemBaseTemperature (°C)Typical OutcomeRationale
TolueneK₂CO₃80-100Often low yieldPoor solubility of the isonicotinic acid and base.
THFCs₂CO₃60-70Moderate yieldBetter solubility than toluene, but may still be incomplete.
DMF / H₂O (2:1) K₃PO₄ 80-90 Often high yield Excellent solubility for all components; water aids base activity. [7]
DioxaneKOtBu80-100Moderate to high yieldGood solvent for many Suzuki reactions, but ensure anhydrous conditions.
Scenario 2: Poor Selectivity or Side Reactions in a Sonogashira Coupling

Issue: You are performing a Sonogashira coupling with a terminal alkyne, expecting a reaction at the 3-position (iodo). However, you are observing a mixture of products, including the di-substituted product and Glaser coupling of the alkyne.

Troubleshooting Workflow:

start Poor Selectivity in Sonogashira Coupling check_atmosphere 1. Ensure Inert Atmosphere - Oxygen leads to Glaser coupling. - Degas solvents properly. start->check_atmosphere check_catalyst 2. Evaluate Catalyst System - Is the Pd/Cu ratio optimal? - Consider a copper-free system. check_atmosphere->check_catalyst Atmosphere Inert check_solvent_base 3. Solvent and Base Interaction - Amine base can be the solvent. - Aprotic solvents are generally preferred. check_catalyst->check_solvent_base Catalyst OK check_temp_conc 4. Optimize Temperature & Concentration - Lower temp to improve selectivity. - Avoid high concentrations. check_solvent_base->check_temp_conc Solvent/Base OK solution Improved Selectivity check_temp_conc->solution Optimized

Caption: Troubleshooting workflow for Sonogashira coupling selectivity.

Detailed Analysis and Solutions:

  • Inert Atmosphere:

    • Causality: The Sonogashira reaction is highly sensitive to oxygen. Oxygen promotes the oxidative homocoupling of the terminal alkyne (Glaser coupling) and can deactivate the palladium catalyst.[11]

    • Solution: Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen). Solvents and liquid reagents should be thoroughly degassed using methods like freeze-pump-thaw or by bubbling an inert gas through them.

  • Catalyst System:

    • Causality: The traditional Sonogashira coupling uses a palladium catalyst and a copper(I) co-catalyst.[12] An excess of the copper catalyst can sometimes favor Glaser coupling.

    • Solution: Reduce the loading of the copper(I) salt. Alternatively, explore modern copper-free Sonogashira protocols, which can offer improved selectivity and are less sensitive to oxygen.[13][14]

  • Solvent and Base Combination:

    • Causality: The base is crucial for deprotonating the alkyne. Often, an amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is used, which can also serve as the solvent or co-solvent.[11] However, the choice of an additional solvent can impact reagent solubility and catalyst stability. Aprotic solvents are generally favorable for Sonogashira reactions.[6]

    • Solution: If using an amine as both base and solvent, ensure it is of high purity and anhydrous. If using a co-solvent, polar aprotic solvents like DMF or THF are good choices.[14]

  • Temperature and Concentration:

    • Causality: High temperatures and high concentrations can increase the rate of side reactions, including the undesired coupling at the bromo- position or catalyst decomposition.

    • Solution: Run the reaction at room temperature if possible, or with gentle heating. If selectivity is an issue, try running the reaction under more dilute conditions.

Experimental Protocols

Protocol 1: Selective Suzuki-Miyaura Coupling at the 3-Iodo Position
  • To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).

  • Add a magnetic stir bar.

  • Add your chosen palladium pre-catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv).

  • Evacuate and backfill the flask with argon three times.

  • Add degassed DMF and degassed water (e.g., in a 2:1 ratio) via syringe. The final concentration of the limiting reagent should be around 0.1 M.

  • Heat the reaction mixture to 80-90 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and acidify to pH ~4 with 1M HCl to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry under vacuum. Purify further by crystallization or chromatography as needed.

Protocol 2: Copper-Free Sonogashira Coupling at the 3-Iodo Position
  • To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 equiv) and your chosen palladium pre-catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 equiv).

  • Add a magnetic stir bar.

  • Evacuate and backfill the flask with argon three times.

  • Add degassed THF or DMF as the solvent, followed by the terminal alkyne (1.1 equiv) and a suitable amine base (e.g., Et₃N or DIPEA, 3.0 equiv) via syringe.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Gentle heating (40-50 °C) may be required for less reactive alkynes.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dilute the residue with ethyl acetate and wash with a saturated aqueous solution of NH₄Cl and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash chromatography.

References

  • Suzuki reaction. Wikipedia. [Link]

  • Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide. Tenger Chemical. [Link]

  • Polar Protic and Polar Aprotic Solvents. Chemistry Steps. [Link]

  • Polar Protic and Aprotic Solvents. ChemTalk. [Link]

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Institutes of Health. [Link]

  • This compound. MySkinRecipes. [Link]

  • Effect of solvent on the Suzuki cross-coupling. ResearchGate. [Link]

  • Polar Protic and Aprotic Solvents For SN1 & SN2 Reactions. YouTube. [Link]

  • Effect of solvent and base on Suzuki cross-coupling reaction. ResearchGate. [Link]

  • Polar Protic, Aprotic, and Non-Polar Solvents in Substitution and Elimination Reactions. YouTube. [Link]

  • Effect of solvent on the Suzuki reaction. ResearchGate. [Link]

  • Effects of substituent and solvent on the Sonogashira coupling reaction of β-bromoporphyrin. ResearchGate. [Link]

  • Recent Advances in Sonogashira Reactions. ResearchGate. [Link]

  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. National Institutes of Health. [Link]

  • Influence of polarity solvents on the regioselectivity of reaction between selected ketoesters and phenol. ResearchGate. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

Sources

"troubleshooting guide for 2-Bromo-3-iodo-isonicotinic acid"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Bromo-3-iodo-isonicotinic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting advice and frequently asked questions to assist with your experiments involving this versatile halogenated heterocyclic compound.

Frequently Asked Questions (FAQs)

General Properties and Handling

Q1: What are the basic chemical properties of this compound?

This compound is a solid organic compound with the chemical formula C₆H₃BrINO₂ and a molecular weight of approximately 327.90 g/mol .[1][2] It is a derivative of isonicotinic acid, featuring both a bromine and an iodine substituent on the pyridine ring. This dual halogenation makes it a valuable building block in organic synthesis, particularly for creating complex molecules through selective cross-coupling reactions.[3]

PropertyValueSource
CAS Number 848243-29-8[4][5]
Molecular Formula C₆H₃BrINO₂[1]
Molecular Weight 327.90 g/mol [1][2]
Form Solid
Purity Typically ≥95%[4][6]

Q2: How should I properly store this compound?

For optimal stability, it is recommended to store this compound in a refrigerated, tightly closed container in a dry and well-ventilated area.[4][6][7][8] It is classified as a combustible solid and should be kept away from strong oxidizing agents, strong acids, and strong bases.[7]

Q3: What are the primary safety precautions I should take when handling this compound?

Standard laboratory safety protocols should be followed. This includes wearing personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.[7][8] Ensure adequate ventilation to avoid inhalation of dust.[7] The compound may cause skin, eye, and respiratory irritation.[7][8][9] In case of contact, rinse the affected area with plenty of water.[7]

Experimental Applications and Troubleshooting

Q4: I am having trouble dissolving this compound for my reaction. What solvents are recommended?

Q5: My Suzuki coupling reaction using this compound is giving a low yield. What are the common causes and how can I troubleshoot this?

Low yields in Suzuki coupling reactions with this substrate can stem from several factors. The dual halogenation offers opportunities for selective coupling, but also potential for side reactions.

  • Causality: The reactivity of the C-I bond is generally higher than the C-Br bond in palladium-catalyzed cross-coupling reactions. This allows for selective reaction at the 3-position. However, catalyst deactivation, poor solubility of reagents, or competing side reactions like homocoupling and protodeboronation can lead to low yields.[10][13]

  • Troubleshooting Workflow:

    Suzuki_Troubleshooting start Low Yield in Suzuki Coupling solubility Issue: Poor Solubility |{Solution: Screen solvents (DMF, Dioxane, Toluene).|Add co-solvents (e.g., water, ethanol).|Gently heat the reaction mixture.} start->solubility Check Reagent Solubility catalyst Issue: Catalyst Deactivation |{Solution: Use fresh, high-quality catalyst.|Increase catalyst loading.|Screen different palladium sources and ligands (e.g., Pd(dppf)Cl₂, XPhos Pd G4).} solubility->catalyst If solubility is good base Issue: Inappropriate Base |{Solution: Screen different bases (K₂CO₃, K₃PO₄, Cs₂CO₃).|Ensure base is finely powdered and dry.} catalyst->base If catalyst is active degassing Issue: Oxygen Contamination |{Solution: Thoroughly degas solvents and reaction mixture (e.g., freeze-pump-thaw or argon bubbling).|Maintain a positive inert gas pressure.} base->degassing If base is appropriate boronic_acid Issue: Boronic Acid Instability |{Solution: Use fresh boronic acid or a more stable derivative (e.g., BPin).|Avoid harsh basic conditions or prolonged reaction times.} degassing->boronic_acid If system is oxygen-free end Optimized Reaction boronic_acid->end Optimize Further

    Troubleshooting workflow for low-yield Suzuki couplings.

Q6: I am attempting a Sonogashira coupling and observing catalyst decomposition (formation of palladium black). How can I prevent this?

Catalyst decomposition in Sonogashira couplings is often a sign of reaction conditions being too harsh or the presence of impurities.

  • Causality: High temperatures can lead to the thermal decomposition of the palladium catalyst.[14] Oxygen contamination can also deactivate the catalyst.[14] The choice of solvent and base is also critical; for instance, THF has been anecdotally reported to promote the formation of palladium black in some cases.[15]

  • Preventative Measures:

    • Strictly Inert Atmosphere: Ensure the reaction is performed under a rigorously oxygen-free atmosphere (argon or nitrogen).[14] Thoroughly degas all solvents and reagents.

    • Temperature Optimization: Determine the minimum temperature required for the reaction to proceed, as higher temperatures can accelerate catalyst decomposition.[14]

    • Solvent and Base Selection: Consider using amine bases like triethylamine (Et₃N) or diisopropylamine (DIPA), which can also serve as the solvent.[14][16] DMF is also a common solvent choice.[16]

    • Ligand Choice: For challenging substrates, using bulky, electron-rich phosphine ligands can enhance catalyst stability and performance.[14][17]

Q7: Can decarboxylation be a competing side reaction?

Yes, decarboxylation can be a potential side reaction for isonicotinic acid derivatives, especially under harsh heating conditions. The mechanism often involves a cyclic transition state, particularly if there is a carbonyl group at the beta-position to the carboxylic acid.[18] While this compound does not have a beta-carbonyl, the aromatic system and reaction conditions (heat, base) could potentially facilitate the loss of CO₂. If you suspect decarboxylation, it is advisable to run the reaction at the lowest effective temperature and consider milder bases.

Experimental Protocols

General Protocol for a Suzuki Cross-Coupling Reaction

This protocol is a starting point and may require optimization for your specific substrates.

  • Reagent Preparation:

    • To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired boronic acid or ester (1.1-1.5 eq), and a suitable base (e.g., K₂CO₃, 2.0-3.0 eq).

    • Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and ligand if required.

  • Solvent Addition and Degassing:

    • Add the degassed solvent system (e.g., dioxane/water 4:1) via cannula.

    • Perform three cycles of freeze-pump-thaw to ensure the removal of dissolved oxygen.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) under an inert atmosphere.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Upon completion, cool the reaction to room temperature.

    • Dilute with water and an organic solvent (e.g., ethyl acetate).

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

General Protocol for a Sonogashira Cross-Coupling Reaction

This protocol provides a general framework and should be optimized for specific substrates.

  • Reagent Preparation:

    • To a flame-dried Schlenk flask, add this compound (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 5-10 mol%).

  • Solvent and Reagent Addition:

    • Add a degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine, 2-3 eq).

    • Add the terminal alkyne (1.1-1.5 eq) via syringe.

  • Reaction Execution:

    • Stir the reaction at room temperature or heat as required (e.g., 60-80 °C) under an inert atmosphere.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Upon completion, cool the reaction to room temperature.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography.

Cross_Coupling_Workflow

General workflows for Suzuki and Sonogashira couplings.

References

  • This compound. (n.d.). MySkinRecipes. Retrieved January 12, 2026, from [Link]

  • One-Pot Synthesis of Substituted 2-Amino Isonicotinic Acids: Reminiscent of the Guareschi-Thorpe Condensation. (2022). Journal of Organic Chemistry. Retrieved January 12, 2026, from [Link]

  • How can I solve my problem with Suzuki coupling? (2014). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Diagnosing issues with a failed Suzuki coupling? (2021). Reddit. Retrieved January 12, 2026, from [Link]

  • Sonogashira troubleshooting help needed. (2020). Reddit. Retrieved January 12, 2026, from [Link]

  • Process for preparing isonicotinic acid. (1956). Google Patents.
  • How to approach choosing reaction conditions for Suzuki? (2024). Reddit. Retrieved January 12, 2026, from [Link]

  • Struggling to make a sonogashira coupling reaction happen. (2021). Reddit. Retrieved January 12, 2026, from [Link]

  • Struggling with Suzuki Reaction. (2024). Reddit. Retrieved January 12, 2026, from [Link]

  • What is the best procedure for Sonogashira coupling? (2014). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Help needed with unreproducible Suzuki coupling. (2023). Reddit. Retrieved January 12, 2026, from [Link]

  • Sonogashira coupling. (2021). Reddit. Retrieved January 12, 2026, from [Link]

  • 2-Bromoisonicotinic acid | C6H4BrNO2. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

  • Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. (2025). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Isonicotinic acid. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]

  • Interaction of Isonicotinic Acid Hydrazide with Carboxylic Acid Anhydrides. (n.d.). Bulletin of the Karaganda university. Retrieved January 12, 2026, from [Link]

  • Small Molecule Development Analytical Methods for Faster Time to Market. (n.d.). Hovione. Retrieved January 12, 2026, from [Link]

  • Decarboxylation | Carboxylic acids and derivatives. (2014). Khan Academy. Retrieved January 12, 2026, from [Link]

  • Synthesis of N-Bromo and N-Iodo Imides: A Rapid Redox-Neutral and Bench Stable Process. (2024). PMC - NIH. Retrieved January 12, 2026, from [Link]

  • Highly selective yet gentle brominating agents: N-bromo compounds(1): Discussion series on bromination/iodination reactions 1. (2022). Chemia. Retrieved January 12, 2026, from [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to Differentiated Reactivity: 2-Bromo-3-iodo-isonicotinic Acid vs. 2-chloro-3-iodo-isonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate field of medicinal chemistry, the ability to construct complex molecular architectures with precision is paramount. Substituted pyridine scaffolds are privileged motifs found in a vast array of pharmaceuticals, making the starting materials used to build them critically important.[1][2] This guide provides an in-depth comparison of two highly functionalized building blocks: 2-Bromo-3-iodo-isonicotinic acid and 2-chloro-3-iodo-isonicotinic acid . While structurally similar, the nuanced difference in their halogenation at the C2 position offers distinct strategic advantages in sequential cross-coupling reactions, enabling chemists to tailor their synthetic routes with high selectivity.

This analysis is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage the principles of site-selective synthesis to access novel chemical space. We will explore the fundamental principles governing their reactivity, present representative experimental protocols, and offer guidance on selecting the optimal reagent for specific synthetic challenges.

The Core Principle: Chemoselectivity in Palladium-Catalyzed Cross-Coupling

The synthetic utility of both molecules is rooted in the differential reactivity of carbon-halogen bonds during palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig reactions. The efficiency of the initial, rate-determining step—oxidative addition of the C-X bond to a Pd(0) catalyst—is inversely related to the bond dissociation energy (BDE) of the carbon-halogen bond.[2]

This creates a well-established reactivity hierarchy:

C–I > C–Br > C–OTf > C–Cl

For a molecule bearing multiple different halogens, a judicious choice of reaction conditions (catalyst, ligand, temperature) allows for the selective functionalization of one site while leaving the others intact for subsequent transformations.[2][3] Both this compound and 2-chloro-3-iodo-isonicotinic acid are designed explicitly to exploit this principle, offering two distinct points for diversification on the isonicotinic acid scaffold.

Reactivity Profile and Strategic Comparison

The key to comparing these two reagents lies in understanding the two-stage synthetic sequence they enable.

Stage 1: Initial Coupling at the C3-Iodo Position

The carbon-iodine bond is the most labile C-X bond in both molecules. Consequently, it serves as the primary and most reactive handle for the first cross-coupling reaction. Under relatively mild Suzuki-Miyaura conditions, one can selectively couple a wide range of boronic acids or esters at the C3 position of either substrate with high efficiency. The C2-bromo or C2-chloro positions remain spectators during this initial transformation.

G cluster_0 Stage 1: C3-Iodo Coupling (Both Substrates) Start 2-Halo-3-iodo-isonicotinic Acid (X = Br or Cl) Conditions Mild Pd Catalyst (e.g., Pd(PPh₃)₄) Base, Solvent, ~80°C Start->Conditions Product1 2-Halo-3-aryl-isonicotinic Acid Conditions->Product1

Caption: General workflow for the initial, selective coupling at the C3-Iodo position.

Stage 2: The Key Differentiation at the C2-Position

The strategic choice between the bromo- and chloro-analogs becomes critical in the second coupling step. The significant difference in the C-Br and C-Cl bond energies dictates the conditions required for the subsequent transformation.

This compound: The C-Br bond is moderately reactive. After the initial C-I coupling, a second cross-coupling can be induced at the C2-bromo position. This typically requires more forcing conditions than the first step, such as higher temperatures, stronger bases, or the use of more active, electron-rich phosphine ligands (e.g., SPhos, XPhos) that facilitate the more challenging oxidative addition of the C-Br bond.[4] However, these conditions are generally not so harsh as to be prohibitive for many functional groups.

2-chloro-3-iodo-isonicotinic Acid: The C-Cl bond is substantially less reactive and more robust.[4] This characteristic provides two key advantages:

  • Enhanced Selectivity: During the first coupling at the C3-iodo position, there is an extremely low risk of any side reactions or scrambling at the C2-chloro position, ensuring a cleaner product.

  • Wider Reaction Window: A much larger gap in reactivity exists between the C-I and C-Cl bonds. The subsequent C2-chloro coupling requires significantly more forcing conditions—often specialized, highly active palladium precatalysts and bulky, electron-rich ligands at temperatures sometimes exceeding 100-120 °C.[4][5] This wide window is ideal for complex, multi-step syntheses where absolute control over reactivity is essential.

G cluster_bromo 2-Bromo- Derivative cluster_chloro 2-Chloro- Derivative B_Start 2-Bromo-3-aryl- isonicotinic Acid B_Cond Forcing Conditions (e.g., Pd₂(dba)₃, SPhos) ~100°C B_Start->B_Cond B_Prod 2,3-Diaryl- isonicotinic Acid B_Cond->B_Prod C_Start 2-Chloro-3-aryl- isonicotinic Acid C_Cond Harsh Conditions (e.g., Buchwald Precatalyst) >110°C C_Start->C_Cond C_Prod 2,3-Diaryl- isonicotinic Acid C_Cond->C_Prod

Caption: Comparative workflow for the second coupling at the C2 position.

Quantitative Comparison and Experimental Data

Table 1: Predicted Performance in a Sequential Suzuki-Miyaura Coupling

ParameterStage 1: C3-Iodo CouplingStage 2: C2-Halo CouplingOverall Synthetic Utility
This compound Conditions: Pd(PPh₃)₄, Na₂CO₃, Dioxane/H₂O, 80°CExpected Yield: >90%Conditions: Pd₂(dba)₃, SPhos, K₃PO₄, Toluene, 100-110°CExpected Yield: 70-85%Good for moderately complex targets. The C-Br bond offers a good balance of reactivity and stability.
2-chloro-3-iodo-isonicotinic acid Conditions: Pd(PPh₃)₄, Na₂CO₃, Dioxane/H₂O, 80°CExpected Yield: >95% (Higher purity)Conditions: XPhos Pd G3, Cs₂CO₃, 1,4-Dioxane, 120°CExpected Yield: 65-80%Excellent for complex, multi-step syntheses requiring maximum chemoselectivity and orthogonal reactivity.

Representative Experimental Protocols

The following protocols are illustrative methodologies for performing a sequential, site-selective Suzuki-Miyaura coupling.

Protocol 1: C3-Selective Suzuki Coupling (Applicable to Both Substrates)

This protocol details the first coupling at the highly reactive C3-iodo position.

Materials:

  • 2-Halo-3-iodo-isonicotinic acid (X = Br or Cl) (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)

  • Triphenylphosphine [PPh₃] (0.08 equiv)

  • Potassium Carbonate [K₂CO₃] (3.0 equiv)

  • 1,4-Dioxane and Water (4:1 v/v), degassed

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the 2-Halo-3-iodo-isonicotinic acid, arylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization to yield the 2-halo-3-aryl-isonicotinic acid.

Protocol 2: C2-Bromo Selective Suzuki Coupling

This protocol details the second coupling on the product obtained from Protocol 1 (where X = Br).

Materials:

  • 2-Bromo-3-aryl-isonicotinic acid (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.03 equiv)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.12 equiv)

  • Potassium Phosphate [K₃PO₄] (4.0 equiv), finely ground

  • Anhydrous Toluene, degassed

Procedure:

  • In a glovebox or under a strict inert atmosphere, combine the 2-bromo-3-aryl-isonicotinic acid, arylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄ in a dry Schlenk tube.

  • Add degassed, anhydrous toluene.

  • Seal the tube and heat the mixture to 110 °C in a pre-heated oil bath.

  • Stir vigorously for 12-24 hours, monitoring by LC-MS.

  • After cooling, quench the reaction carefully with saturated ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by silica gel chromatography to obtain the final 2,3-diaryl-isonicotinic acid.

Applications and Strategic Recommendations

The choice between these two building blocks depends entirely on the synthetic strategy and the nature of the target molecule.

  • Choose this compound when:

    • The R² group to be installed in the second coupling is sensitive to very high temperatures or extremely strong bases.

    • A moderate level of reactivity at the C2 position is sufficient and desirable.

    • It is a known intermediate for specific applications, such as in the synthesis of certain Janus kinase (JAK) inhibitors.[7]

  • Choose 2-chloro-3-iodo-isonicotinic acid when:

    • Absolute chemoselectivity in the first coupling step is the highest priority.

    • A multi-step synthesis is planned, and the C2-Cl bond must survive several transformations before its eventual functionalization.

    • The R² coupling partner is robust and can tolerate the harsher conditions required for C-Cl activation.

Both compounds are invaluable tools for constructing highly decorated pyridine cores, which are central to the development of new therapeutic agents in oncology, neurology, and infectious diseases.[8][9]

Conclusion

This compound and 2-chloro-3-iodo-isonicotinic acid are not merely analogs but are distinct synthetic tools offering tailored reactivity profiles for advanced organic synthesis. The bromo-derivative provides a good balance of reactivity for sequential couplings under moderately differentiated conditions. In contrast, the chloro-derivative offers a superior level of chemoselectivity and a significantly wider reactivity window, making it the preferred choice for complex synthetic campaigns where absolute control is non-negotiable. A thorough understanding of their differential reactivity empowers chemists to design more efficient, selective, and robust routes to novel and impactful molecules.

References

  • D. C. Koester, et al. (2018). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. National Institutes of Health. [Link]

  • S. D. Worrell, et al. (2020). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. National Institutes of Health. [Link]

  • S. Yaqoob, et al. (2020). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. National Institutes of Health. [Link]

  • J. C. Hethcox, et al. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central. [Link]

  • T. J. Donohoe, et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Royal Society of Chemistry. [Link]

  • Bentham Science. (Date unavailable). Synthesis, Characterization of (E)-N'-(substituted-benzylidene)isonicotinohydrazide Derivatives as Potent Antitubercular Agents. Bentham Science. [Link]

  • ResearchGate. (Date unavailable). Synthesis, Structure and Antiradical Activity of Functionally Substituted Hydrazides of Isonicotinic Acid. ResearchGate. [Link]

  • P. S. S. Prasad, et al. (2011). Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. Medicinal Chemistry Research. [Link]

  • Macsen Labs. (Date unavailable). Isonicotinic acid: Structure, synthesis, applications and biochemical significance. Macsen Labs Blog. [Link]

  • Yoneda Labs. (Date unavailable). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • ResearchGate. (2016). Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. [Link]

  • MySkinRecipes. (Date unavailable). This compound. MySkinRecipes. [Link]

  • ACS Publications. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. [Link]

  • Veer-Chemie. (Date unavailable). 2- Chloro Isonicotinic Acid. Veer-Chemie. [Link]

  • Google Patents. (Date unavailable). CN103848783A - Method for synthesizing 2-chloronicotinic acid by one-step oxidation.
  • Google Patents. (Date unavailable). CN103804287B - A kind of preparation method of 2-chloroisonicotinic acid.
  • Beilstein Journals. (Date unavailable). Synthesis and reactivity of azole-based iodazinium salts. Beilstein Journals. [Link]

  • Google Patents. (Date unavailable). CN101117332B - The preparation method of 2-chloronicotinic acid.
  • PubChem. (Date unavailable). 2-Chloronicotinic acid. PubChem. [Link]

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A Comparative Guide to the Reactivity of Bromo- vs. Iodo-Pyridines in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The functionalization of pyridine rings is a cornerstone of modern medicinal chemistry and materials science. Among the various methods to achieve this, palladium-catalyzed cross-coupling reactions stand out for their versatility and efficiency. Halopyridines are common starting materials for these transformations, with bromo- and iodo-pyridines being the most frequently employed. The choice between a bromo- or iodo-pyridine substrate can significantly impact reaction efficiency, selectivity, and overall synthetic strategy. This guide provides an in-depth comparison of their reactivity, supported by experimental data and mechanistic insights, to aid in making informed decisions in your research.

The Decisive Step: Oxidative Addition and Bond Dissociation Energies

The generally accepted order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F.[1] This trend is inversely correlated with the carbon-halogen (C-X) bond dissociation energy.[1] The oxidative addition of the palladium(0) catalyst to the C-X bond is often the rate-determining step in the catalytic cycle.[1][2] A weaker C-X bond leads to a lower activation energy for this step, and consequently, a faster reaction.

The C-I bond is significantly weaker than the C-Br bond. The approximate bond dissociation energies are:

  • C-I: ~213 kJ/mol[3]

  • C-Br: ~285 kJ/mol[3]

This fundamental difference in bond strength is the primary reason why iodo-pyridines are generally more reactive than their bromo- counterparts.[4][5]

Reactivity in Key Cross-Coupling Reactions: A Comparative Overview

The enhanced reactivity of iodo-pyridines is a consistent theme across various palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is one of the most widely used methods for forming carbon-carbon bonds. The reactivity difference between bromo- and iodo-pyridines is pronounced. Iodo-pyridines typically react under milder conditions, often at lower temperatures and with shorter reaction times, compared to bromo-pyridines.[1] This can be particularly advantageous when dealing with thermally sensitive substrates.

In cases of di-halogenated pyridines containing both bromine and iodine, the Suzuki-Miyaura coupling can often be performed selectively at the C-I bond. For instance, 2-bromo-3-iodopyridine undergoes selective coupling at the C3 position (the site of the iodine).[6]

Table 1: Illustrative Comparison of Reactivity in Suzuki-Miyaura Coupling

HalopyridineCatalyst SystemConditionsYieldReference
2-BromopyridinePd(OAc)₂ / Benzimidazolium saltDMF/H₂O, 120 °C, Microwave70.0%[7]
3-BromopyridinePd(OAc)₂ / Benzimidazolium saltDMF/H₂O, 120 °C, Microwave65.2%[7]
5-IodovanillinPd(OAc)₂H₂O/Ethanol, 60 °CNot specified, but effective[8]

Note: Direct comparative yield data under identical conditions is often scarce in the literature. The data presented illustrates typical conditions and outcomes.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. Similar to Suzuki coupling, iodo-pyridines exhibit higher reactivity. When 2,6-dihalopyridines are used, the propensity to form the diaminated product increases with the reactivity of the halogen (iodo > bromo > chloro).[5] This highlights the greater propensity of the C-I bond to undergo oxidative addition.

However, challenges can arise with aryl iodides in some instances. The formation of unreactive palladium dimers bridged by iodide anions can sometimes hinder the catalytic cycle.[9] The choice of solvent can be crucial in these cases, with toluene sometimes being favored to mitigate this issue due to the poor solubility of the iodide salt.[9]

Sonogashira Coupling

The Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, shows a strong preference for the carbon-iodine bond.[4] The general reactivity order is I > OTf > Br > Cl.[4] This high degree of selectivity allows for sequential couplings on dihalopyridines. For example, in 2-bromo-4-iodopyridine, the Sonogashira coupling will selectively occur at the 4-position (C-I bond), leaving the 2-bromo position available for subsequent transformations.[4]

To ensure this selectivity, it is often recommended to run the reaction at or near room temperature, as higher temperatures can begin to activate the less reactive C-Br bond.[4]

The Influence of the Pyridine Nitrogen

The nitrogen atom in the pyridine ring can influence the reactivity of the catalyst by coordinating to the palladium center.[4][10] This can sometimes lead to catalyst deactivation. However, this interaction can also be exploited. For instance, the high reactivity of C-X bonds adjacent to the nitrogen in pyridine substrates can be related to the stereoelectronic stabilization of a nucleophilic displacement transition state during oxidative addition.[2]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of Halopyridines

This protocol is a representative example and may require optimization for specific substrates.

  • To a dry Schlenk tube or reaction vial, add the halopyridine (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).[1]

  • Add the palladium catalyst (e.g., Pd(OAc)₂, 0.5-2 mol%) and ligand (if required).[11]

  • Seal the vessel, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[12]

  • Add the degassed solvent (e.g., a mixture of DMF and water or dioxane and water) via syringe.[7][12]

  • Heat the reaction mixture to the desired temperature (e.g., 60-120 °C) with vigorous stirring for the required time (typically 1-24 hours).[7][8]

  • Monitor the reaction progress by a suitable technique (e.g., TLC or GC-MS).

  • Upon completion, cool the reaction to room temperature, and perform an aqueous workup followed by extraction with an organic solvent.

  • Dry the combined organic layers, concentrate, and purify the crude product by column chromatography.[11]

Visualizing the Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-B(OR)2 Base Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R caption Suzuki-Miyaura Catalytic Cycle

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Practical Considerations and Experimental Design

When choosing between a bromo- and iodo-pyridine, consider the following:

  • Cost and Availability: Bromopyridines are often more commercially available and less expensive than their iodo- counterparts.

  • Desired Reactivity: For substrates that are sensitive or prone to side reactions, the milder conditions often possible with iodo-pyridines can be advantageous.

  • Selectivity in Polyhalogenated Systems: The significant difference in reactivity between C-I and C-Br bonds allows for selective, sequential functionalization of polyhalogenated pyridines.[4][6]

  • Downstream Reactions: If the remaining halogen is to be used in a subsequent transformation, the choice of the initial coupling partner is critical.

Experimental Workflow for Comparing Reactivity

To empirically determine the optimal halide for a specific transformation, a parallel synthesis approach is recommended.

Reactivity_Comparison_Workflow Start Define Coupling Partners (Pyridine & Nucleophile) Bromo_Pyridine Bromo-Pyridine Substrate Start->Bromo_Pyridine Iodo_Pyridine Iodo-Pyridine Substrate Start->Iodo_Pyridine Parallel_Reaction_Setup Parallel Reaction Setup (Identical Conditions) Bromo_Pyridine->Parallel_Reaction_Setup Iodo_Pyridine->Parallel_Reaction_Setup Time_Course_Analysis Time Course Analysis (e.g., GC-MS, LC-MS) Parallel_Reaction_Setup->Time_Course_Analysis Data_Analysis Data Analysis (Yield, Purity, Byproducts) Time_Course_Analysis->Data_Analysis Conclusion Select Optimal Halide Data_Analysis->Conclusion caption Workflow for Reactivity Comparison

Caption: A logical workflow for comparing the reactivity of bromo- and iodo-pyridines.

Conclusion

In the comparison of bromo- versus iodo-pyridines for palladium-catalyzed cross-coupling reactions, iodo-pyridines are demonstrably more reactive. This is primarily due to the lower C-I bond dissociation energy, which facilitates the rate-determining oxidative addition step. This enhanced reactivity allows for milder reaction conditions and enables selective functionalization in polyhalogenated systems. While bromopyridines are often more economical, the superior reactivity of iodopyridines provides significant advantages in terms of reaction efficiency and synthetic design flexibility. The choice of halide should therefore be a strategic decision based on the specific requirements of the synthetic target, the sensitivity of the substrates, and the overall synthetic route.

References

  • BenchChem. Sonogashira Coupling of 2-Bromo-4-iodopyridine.
  • BenchChem. A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions.
  • Royal Society of Chemistry. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
  • ChemRxiv. Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms.
  • MDPI. Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)
  • ResearchGate. Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent ZnN Interactions.
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • ResearchGate. Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines | Request PDF.
  • Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure.
  • Chemistry LibreTexts.
  • The Royal Society of Chemistry.
  • Quora. What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H?. [Link]

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A Comparative Guide to the Biological Activity of 2-Bromo-3-iodo-isonicotinic Acid Analogs: A Scaffold for Therapeutic Innovation

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the biological activities of 2-Bromo-3-iodo-isonicotinic acid and its analogs. While direct experimental data on the title compound is limited, its chemical structure suggests significant potential as a scaffold for developing novel therapeutics, particularly in the realms of oncology and infectious diseases. This document synthesizes available data on related isonicotinic acid derivatives to project the potential bioactivity of this compound and to provide a framework for its experimental evaluation.

Introduction: The Isonicotinic Acid Scaffold and the Influence of Halogenation

Isonicotinic acid, a pyridine-4-carboxylic acid, is a well-established pharmacophore in medicinal chemistry. Its most famous derivative is isoniazid, a cornerstone in the treatment of tuberculosis.[1][2] The versatility of the isonicotinic acid scaffold allows for a wide range of chemical modifications, leading to a diverse spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3]

The introduction of halogens to organic molecules can significantly modulate their physicochemical properties and biological activities. Halogenation can enhance membrane permeability, increase metabolic stability, and introduce specific electronic effects that can improve binding affinity to biological targets. In the context of isonicotinic acid, halogenation has been shown to be a promising strategy for enhancing anticancer and antimicrobial efficacy.[4][5] The presence of both bromine and iodine in this compound presents a unique combination of steric and electronic properties that warrants investigation.

Comparative Analysis of Biological Activities

While specific data for this compound is not abundant in the public domain, we can infer its potential activities by examining its structural components and comparing them to known analogs.

Anticancer Activity: A Potential Scaffold for Kinase Inhibitors

Recent research has highlighted the role of the pyridine scaffold, a core component of isonicotinic acid, in the development of Janus Kinase (JAK) inhibitors.[6][7][8] JAKs are a family of intracellular, non-receptor tyrosine kinases that are critical components of the JAK-STAT signaling pathway.[9][10] Dysregulation of this pathway is implicated in various autoimmune diseases and cancers.[11][12] Several approved JAK inhibitors, such as Tofacitinib and Ruxolitinib, feature a pyridine or a related heterocyclic core.[13][14]

The structure of this compound makes it a valuable starting material for the synthesis of novel JAK inhibitors. The bromine and iodine atoms can serve as handles for further chemical modifications, allowing for the exploration of the chemical space around the isonicotinic acid core to optimize binding to the ATP-binding pocket of JAKs.

Table 1: Comparison of Isonicotinic Acid Analogs and Related Compounds with Anticancer Activity

Compound/AnalogTarget/AssayKey FindingsReference(s)
This compound Hypothesized: JAK inhibitorPotential as a synthetic intermediate for novel kinase inhibitors.-
Halogenated Phenoxychalcones MCF-7 (breast cancer) cell lineBromo-substituted chalcones showed better activity than chloro-analogues.[4][4]
Isatin-based Pyrazolines with 5-bromoisatin NCI60 cell linesA 5-bromo-isatin derivative was the most active candidate against leukemia cell lines.[5][5]
Pyrido[2,3-d]pyrimidin-7-ones JAK3Compound 10f emerged as a potent and selective JAK3 inhibitor with an IC50 of 2.0 nM.[7][7]
Tofacitinib (JAK inhibitor) JAK1, JAK2, JAK3Approved for the treatment of rheumatoid arthritis and other autoimmune diseases.[12][14][12][14]
Antimicrobial Activity: Building on the Legacy of Isoniazid

The isonicotinic acid hydrazide core of isoniazid is crucial for its anti-tuberculosis activity.[15][16] Isoniazid is a prodrug activated by the mycobacterial catalase-peroxidase enzyme KatG, and it subsequently inhibits mycolic acid synthesis, a vital component of the mycobacterial cell wall.[2]

Derivatives of isonicotinic acid have been extensively explored for broader antimicrobial activities against various bacteria and fungi.[17][18][19] The introduction of halogens can potentially enhance this activity. For instance, studies on nicotinic acid derivatives have shown that halogenated compounds exhibit promising activity against Gram-positive bacteria.[1]

Table 2: Comparison of Isonicotinic Acid Analogs with Antimicrobial Activity

Compound/AnalogTarget Organism(s)Key FindingsReference(s)
This compound Hypothesized: Bacteria, FungiHalogenation may enhance antimicrobial properties.-
Isonicotinic acid hydrazide derivatives Mycobacterium tuberculosis, S. aureus, B. subtilis, E. coli, C. albicans, A. nigerN(2)-acyl isonicotinic acid hydrazides showed significant antimycobacterial and broad-spectrum antimicrobial activity.[16][16]
Nicotinic acid-derived acylhydrazones Gram-positive bacteria (e.g., Staphylococcus epidermidis, MRSA)Two acylhydrazones showed promising activity with MIC values as low as 1.95 µg/mL.[1][1]
Isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides Mycobacterium tuberculosis, other bacterial strainsThe analog with a phenyl side chain showed the best activity against non-tuberculosis strains.[3][3]

Experimental Protocols for Biological Evaluation

To validate the hypothesized biological activities of this compound and its derivatives, the following experimental workflows are proposed.

In Vitro Anticancer Activity Assessment: JAK Inhibition Assay

This protocol outlines the steps to assess the inhibitory activity of test compounds against a specific Janus Kinase.

Workflow Diagram: In Vitro JAK Inhibition Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_compound Prepare serial dilutions of This compound analogs incubation Incubate enzyme, substrate, ATP, and test compound prep_compound->incubation prep_enzyme Prepare recombinant human JAK enzyme (e.g., JAK1, JAK2, JAK3, or TYK2) prep_enzyme->incubation prep_substrate Prepare substrate (e.g., a peptide) and ATP solution prep_substrate->incubation detection Detect phosphorylation of the substrate (e.g., using a fluorescent antibody) incubation->detection measurement Measure signal intensity (e.g., fluorescence) detection->measurement calculation Calculate percent inhibition and determine IC50 values measurement->calculation

Caption: Workflow for determining the in vitro inhibitory activity of test compounds against a Janus Kinase.

Step-by-Step Protocol:

  • Compound Preparation: Dissolve this compound analogs in a suitable solvent (e.g., DMSO) to create stock solutions. Perform serial dilutions to obtain a range of concentrations for testing.

  • Enzyme and Substrate Preparation: Prepare a solution of recombinant human JAK enzyme (e.g., JAK1, JAK2, JAK3, or TYK2) in an appropriate assay buffer. Prepare a solution containing the peptide substrate and ATP.

  • Incubation: In a microplate, combine the enzyme, substrate/ATP solution, and the test compound at various concentrations. Include positive (known JAK inhibitor) and negative (vehicle control) controls. Incubate the plate at a specified temperature for a set period to allow the kinase reaction to proceed.

  • Detection: Stop the reaction and add a detection reagent, such as a fluorescently labeled antibody that specifically binds to the phosphorylated substrate.

  • Data Acquisition: Measure the signal (e.g., fluorescence) using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the controls. Determine the half-maximal inhibitory concentration (IC50) value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

Workflow Diagram: Broth Microdilution Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_compound Prepare serial dilutions of This compound analogs inoculation Add test compounds and microbial inoculum to the microplate prep_compound->inoculation prep_inoculum Prepare standardized microbial inoculum (e.g., bacteria or fungi) prep_inoculum->inoculation prep_media Dispense sterile growth medium into a microplate prep_media->inoculation incubation Incubate the microplate under appropriate growth conditions inoculation->incubation observation Visually inspect for microbial growth or measure optical density incubation->observation determination Determine the Minimum Inhibitory Concentration (MIC) observation->determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of test compounds.

Step-by-Step Protocol:

  • Compound Preparation: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard).

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Structure-Activity Relationship (SAR) and Future Directions

The biological activity of isonicotinic acid derivatives is highly dependent on the nature and position of substituents on the pyridine ring. For anticancer activity via JAK inhibition, the substituents at the 2 and 3 positions of the isonicotinic acid ring can be strategically modified to interact with specific residues in the kinase domain, thereby enhancing potency and selectivity.[6][8] For antimicrobial activity, modifications that increase cell wall penetration or interfere with essential metabolic pathways are desirable.

The unique di-halogenation pattern of this compound offers a compelling starting point for the synthesis of a library of analogs. Future research should focus on:

  • Synthesis of Derivatives: Creating a series of amides, esters, and hydrazides from this compound to explore the impact of modifying the carboxylic acid group.

  • Systematic Biological Evaluation: Testing these new derivatives in the anticancer and antimicrobial assays described above to establish a clear SAR.

  • Mechanism of Action Studies: For the most potent compounds, further experiments should be conducted to elucidate their precise mechanism of action, such as cell cycle analysis for anticancer agents or specific enzyme inhibition assays for antimicrobials.

Conclusion

While direct biological data for this compound is currently sparse, a comparative analysis of its structural analogs strongly suggests its potential as a versatile scaffold for the development of novel therapeutic agents. Its application as a synthetic intermediate for potent JAK inhibitors in oncology and as a platform for new antimicrobial agents represents exciting avenues for future drug discovery and development. The experimental protocols outlined in this guide provide a robust framework for the systematic evaluation of this and related compounds, paving the way for the next generation of isonicotinic acid-based therapeutics.

References

  • Sperandio, M., et al. (2018). Development, Optimization, and Structure–Activity Relationships of Covalent-Reversible JAK3 Inhibitors Based on a Tricyclic Imidazo[5,4-d]pyrrolo[2,3-b]pyridine Scaffold. Journal of Medicinal Chemistry. [Link]

  • Wang, X., et al. (2022). Design, synthesis and structure-activity relationship studies of pyrido[2,3-d]pyrimidin-7-ones as potent Janus Kinase 3 (JAK3) covalent inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Sperandio, M., et al. (2018). Development, Optimization, and Structure-Activity Relationships of Covalent-Reversible JAK3 Inhibitors Based on a Tricyclic Imidazo[5,4- d]pyrrolo[2,3- b]pyridine Scaffold. PubMed. [Link]

  • Li, W., et al. (2022). Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. Molecules. [Link]

  • Grädler, U., et al. (2018). Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof. Journal of Medicinal Chemistry. [Link]

  • PubChem. (n.d.). 2-Bromoisonicotinic acid. National Center for Biotechnology Information. [Link]

  • Manna, F., & Agrawal, Y. K. (2011). Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. Medicinal Chemistry Research. [Link]

  • Sriram, D., et al. (2005). Synthesis, antimycobacterial, antiviral, antimicrobial activity and QSAR studies of N(2)-acyl isonicotinic acid hydrazide derivatives. Bioorganic & Medicinal Chemistry. [Link]

  • Adamu, U., et al. (2019). MECHANOCHEMICAL SYNTHESIS AND CHARACTERIZATION OF POTENTIALLY BIOACTIVE ISONICOTINIC ACID AND ITS Co (II), Cu(II) & Zn(II) COMPLEXES. International Journal of Scientific & Technology Research. [Link]

  • Al-Jeilawi, O. H. R., & Damdoom, M. Y. H. (2025). Synthesis, Characterization and Study Antimicrobial Activity of Isoniazid Derivatives. Iraqi Journal of Pharmaceutical Sciences. [Link]

  • Lei, M., et al. (2019). Synthesis, Characterization and Anticancer Activity of Isonicotinylhydrazide Metal Complexes. Journal of the Chemical Society of Pakistan. [Link]

  • Salawu, O. W., et al. (2016). SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITIES OF ISONICOTINIC ACID HYDRAZIDE AND ITS METAL COMPLEXES. FUW TRENDS IN SCIENCE & TECHNOLOGY JOURNAL. [Link]

  • Angelini, J., et al. (2024). JAK inhibitors: an evidence-based choice of the most appropriate molecule. Frontiers in Immunology. [Link]

  • El-Naggar, M., et al. (2020). Synthesis, Anticancer Activity, and Molecular Modeling of New Halogenated Spiro[pyrrolidine-thiazolo-oxindoles] Derivatives. Molecules. [Link]

  • DermNet. (n.d.). Janus kinase inhibitors. DermNet NZ. [Link]

  • McInnes, I. B., & Byers, N. L. (2017). The new entries in the therapeutic armamentarium: The small molecule JAK inhibitors. Best Practice & Research Clinical Rheumatology. [Link]

  • Kalay, E., et al. (2025). Synthesis, Characterization and Anticancer Activity of Isonicotinylhydrazide Metal Complexes. ResearchGate. [Link]

  • Szafrański, K., et al. (2021). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Molecules. [Link]

  • Al-Hussain, S. A., & Al-Khdair, A. I. (2022). A Comprehensive Overview of Globally Approved JAK Inhibitors. Pharmaceuticals. [Link]

  • Cerra, M., et al. (2021). Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. Molecules. [Link]

  • Al-Suwaidan, I. A., et al. (2021). Synthesis and biological evaluation of halogenated phenoxychalcones and their corresponding pyrazolines as cytotoxic agents in human breast cancer. Scientific Reports. [Link]

  • Havrylyuk, D., et al. (2011). Synthesis and anticancer activity of isatin-based pyrazolines and thiazolidines conjugates. Archiv der Pharmazie. [Link]

  • Zarafu, I., et al. (2015). Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides. Bioorganic & Medicinal Chemistry. [Link]

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Navigating the Chemical Maze: A Comparative Guide to the Structure-Activity Relationship of 2-Bromo-3-iodo-isonicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of medicinal chemistry, the precise placement of functional groups on a core scaffold can dramatically alter biological activity. This guide delves into the structure-activity relationship (SAR) of a niche yet potentially powerful class of compounds: 2-Bromo-3-iodo-isonicotinic acid derivatives. While direct comparative studies on this specific scaffold are nascent, by examining structurally related isonicotinic acid analogs and the influence of halogenation, we can construct a predictive framework to guide future research and drug discovery efforts. This document synthesizes available data to offer insights into their synthesis, potential biological targets, and the physicochemical properties that likely govern their efficacy.

The Isonicotinic Acid Scaffold: A Privileged Structure in Medicinal Chemistry

Isonicotinic acid, a pyridine-4-carboxylic acid, is a well-established pharmacophore. Its most famous derivative, isoniazid, remains a cornerstone in the treatment of tuberculosis. The isonicotinic acid core has been explored for a wide range of therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer activities.[1][2] The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, while the carboxylic acid moiety provides a key site for derivatization, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.

Synthesis of this compound Derivatives: A Proposed Pathway

The synthesis of derivatives from the parent this compound, which is commercially available, would typically proceed through the activation of the carboxylic acid group. A common and effective method involves conversion to an active ester, which can then readily react with a variety of nucleophiles (e.g., amines, alcohols, hydrazines) to generate a library of derivatives.

Experimental Protocol: Synthesis of an Amide Derivative via an Active Ester Intermediate
  • Activation of the Carboxylic Acid:

    • To a solution of this compound (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a coupling agent like N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.1 equivalents) and an activating agent such as N-hydroxysuccinimide (NHS) (1.1 equivalents).

    • Stir the reaction mixture at room temperature for 2-4 hours. The formation of the NHS ester can be monitored by thin-layer chromatography (TLC).

  • Amide Formation:

    • In a separate flask, dissolve the desired amine (1 equivalent) in the same anhydrous solvent.

    • Add the activated NHS ester solution dropwise to the amine solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Filter the reaction mixture to remove any precipitated urea byproduct (in the case of DCC).

    • Wash the filtrate with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired amide derivative.

Synthesis_Pathway 2-Bromo-3-iodo-isonicotinic_acid 2-Bromo-3-iodo- isonicotinic Acid Active_Ester Activated NHS Ester 2-Bromo-3-iodo-isonicotinic_acid->Active_Ester DCC/HATU, NHS Amide_Derivative Amide Derivative Active_Ester->Amide_Derivative Amine R-NH2 Amine->Amide_Derivative Kinase_Binding cluster_0 Kinase ATP Binding Site cluster_1 This compound Derivative Hinge_Region Hinge Region (Hydrogen Bonding) Hydrophobic_Pocket Hydrophobic Pocket Solvent_Exposed_Region Solvent Exposed Region Pyridine_N Pyridine Nitrogen Pyridine_N->Hinge_Region H-Bond Halogens 2-Bromo, 3-Iodo Halogens->Hydrophobic_Pocket Hydrophobic/Halogen Bonding Interactions Derivative_Moiety Derivative Moiety (from COOH) Derivative_Moiety->Solvent_Exposed_Region Interactions

Caption: Hypothetical binding mode of a this compound derivative in a kinase active site.

Comparative Analysis with Other Halogenated Isonicotinic Acid Derivatives

To further understand the potential of the 2-Bromo-3-iodo scaffold, it is useful to compare it with other halogenated isonicotinic acid derivatives.

DerivativeKey FeaturesPredicted Impact on Activity
2-Chloro-isonicotinic acid Smaller halogen at the 2-position.Less steric hindrance, potentially different electronic profile compared to bromine.
3-Fluoro-isonicotinic acid Highly electronegative but small halogen.Strong electronic influence with minimal steric bulk. May participate in unique hydrogen bonding interactions.
2,6-Dichloro-isonicotinic acid Symmetrical substitution.Increased lipophilicity and altered electronic distribution.
This compound Combination of a moderately sized and a large halogen.Unique combination of steric and electronic properties. The iodine offers potential for strong halogen bonding.

Table 1: Comparative Features of Halogenated Isonicotinic Acid Derivatives.

The unique di-halogenation pattern of this compound offers a distinct chemical space to explore. The interplay between the electronic effects of the bromine and the steric and halogen-bonding potential of the iodine could lead to novel inhibitors with high potency and selectivity.

Future Directions and Experimental Validation

This guide provides a predictive framework for the SAR of this compound derivatives. To validate these hypotheses, the following experimental work is crucial:

  • Synthesis of a diverse library of derivatives: Systematically vary the substituent at the carboxylic acid position to explore a range of amides, esters, and other functional groups.

  • In vitro biological screening: Test the synthesized compounds against a panel of kinases, particularly the JAK family, to determine their inhibitory activity.

  • QSAR studies: Correlate the physicochemical properties of the derivatives with their biological activity to build a quantitative model of the SAR.

  • X-ray crystallography: Obtain co-crystal structures of active compounds bound to their target kinases to elucidate the precise binding mode and confirm the predicted interactions.

Conclusion

The this compound scaffold represents an intriguing starting point for the design of novel bioactive molecules, particularly kinase inhibitors. While direct experimental data is currently limited, by leveraging our understanding of the SAR of related isonicotinic acid derivatives and the fundamental principles of medicinal chemistry, we can rationally design and synthesize new compounds with therapeutic potential. The unique combination of halogen substituents offers a promising avenue for achieving high potency and selectivity. Further experimental investigation is warranted to fully unlock the potential of this chemical scaffold.

References

[3]Narasimhan, B., et al. (2011). Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. Medicinal Chemistry Research, 21(7), 1-20. [4]PubChem. (n.d.). 2-Bromoisonicotinic acid. National Center for Biotechnology Information. Retrieved from a valid URL. [5]Nielsen, S. F., & Nielsen, O. (2001). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Molecules, 6(10), 841-846. [1]de Oliveira, C. H. S., et al. (2019). Biological Evaluation of Isoniazid Derivatives as an Anticancer Class. Molecules, 24(15), 2792. [6]MDPI. (2021). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Retrieved from a valid URL. [7]BenchChem. (2023). A Comparative Analysis of the Biological Activities of 2,3,6-Trimethoxyisonicotinaldehyde and Isonicotinic Acid for Drug Discovery. Retrieved from a valid URL. [8]Google Patents. (1996). Processes for producing 2-Halo-nicotinic acid derivatives and precursors thereto. Retrieved from a valid URL. [9]Seydel, J. K., et al. (1976). Mode of action and quantitative structure-activity correlations of tuberculostatic drugs of the isonicotinic acid hydrazide type. Journal of Medicinal Chemistry, 19(4), 483-492. [10]MDPI. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Retrieved from a valid URL. [11]Al-Suwaidan, I. A., et al. (2021). Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. Molecules, 26(11), 3195. [12]National Institutes of Health. (2021). Hydrogen Peroxide Inducible JAK3 Covalent Inhibitor: Prodrug for the Treatment of RA with Enhanced Safety Profile. Retrieved from a valid URL. [13]ResearchGate. (2016). Design, Synthesis and Structure-Activity Relationships of (±)-Isochaihulactone Derivatives. Retrieved from a valid URL. [14]Google Patents. (2006). Method for producing 2-halogen nicotinic acid derivatives and 2-chloronicotinic acid-n-butyl esters as intermediate products. Retrieved from a valid URL. [15]MDPI. (2023). Synthesis and Evaluation of Cytotoxic Activity of RuCp(II) Complexes Bearing (Iso)nicotinic Acid Based Ligands. Retrieved from a valid URL. [16]Lee, K., et al. (2007). Synthesis of (aryloxyacetylamino)-isonicotinic/nicotinic acid analogues as potent hypoxia-inducible factor (HIF)-1alpha inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(22), 6305-6310. [17]IOP Conference Series: Materials Science and Engineering. (2019). The Biology Activities of Isonicotinohydrazide Derivatives as an Anti-tuberculosis Candidate. Retrieved from a valid URL. [2]Yaqoob, S., et al. (2021). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules, 26(5), 1272. [18]Zarafu, I., et al. (2015). Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides. Bioorganic & Medicinal Chemistry, 23(4), 790-801. [19]Dowty, M. E., et al. (2020). Basic Mechanisms of JAK Inhibition. Rheumatology and Therapy, 7(Suppl 1), 1-13. [20]National Institutes of Health. (2020). Reinvestigation of the structure-activity relationships of isoniazid. Retrieved from a valid URL. [21]Reactome. (n.d.). JAK3 binds JAK3 inhibitors. Retrieved from a valid URL. [22]Goedken, E. R., et al. (2015). Tricyclic Covalent Inhibitors Selectively Target Jak3 through an Active Site Thiol. Journal of Biological Chemistry, 290(8), 4575-4589. [23]MDPI. (2022). Tricyclic Isatin Derivatives as Anti-Inflammatory Compounds with High Kinase Binding Affinity. Retrieved from a valid URL. [24]Mao, Y., et al. (2022). Icotinib derivatives as tyrosine kinase inhibitors with anti-esophageal squamous carcinoma activity. Frontiers in Pharmacology, 13, 1048829. [25]Al-Hussain, S. A., & Afzal, O. (2023). A Comprehensive Overview of Globally Approved JAK Inhibitors. Pharmaceuticals, 16(5), 748. [26]ResearchGate. (2019). Synthesis of 2-Chloronicotinic Acid Derivatives. Retrieved from a valid URL.

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A Comparative Guide to the Structural Elucidation of 2-Bromo-3-iodo-isonicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Challenge and Importance of Dihalogenated Isonicotinic Acids

Derivatives of isonicotinic acid are pivotal structural motifs in medicinal chemistry and materials science. Among these, 2-Bromo-3-iodo-isonicotinic acid and its analogues represent a class of highly functionalized building blocks. The precise arrangement of the bromine and iodine atoms, along with the carboxylic acid group on the pyridine ring, dictates their reactivity and potential applications, including their role as key intermediates in the synthesis of tyrosine kinase inhibitors for cancer chemotherapy.[1] However, the synthesis of such multi-halogenated pyridines can often lead to isomeric impurities, making unambiguous structural confirmation a critical step in their characterization.

This guide provides a comparative analysis of the primary analytical techniques employed for the structural elucidation of this compound derivatives. We will delve into the practical application and data interpretation of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography, offering field-proven insights into their respective strengths and limitations in confirming the precise isomeric structure.

The Analytical Triad: A Multi-faceted Approach to Structural Confirmation

No single technique provides a complete structural picture. Instead, a combination of spectroscopic and crystallographic methods is essential for unambiguous confirmation.[2][3] The interplay between these techniques forms a self-validating system, ensuring the highest degree of confidence in the assigned structure.

Below is a logical workflow for the structural confirmation of a newly synthesized batch of a this compound derivative:

Structural_Confirmation_Workflow cluster_Synthesis Synthesis cluster_Initial_Analysis Initial Analysis cluster_Detailed_Structure Detailed Structural Analysis cluster_Absolute_Confirmation Absolute Confirmation Synthesis Synthesis of 2-Bromo-3-iodo-isonicotinic acid derivative MS Mass Spectrometry (Confirm Molecular Weight) Synthesis->MS Initial Check IR Infrared Spectroscopy (Functional Group ID) MS->IR NMR NMR Spectroscopy (¹H, ¹³C, 2D) (Connectivity & Isomer ID) IR->NMR Proceed if MW correct XRay Single-Crystal X-ray Crystallography (3D Structure) NMR->XRay If single crystals can be grown MS_Isotopic_Pattern cluster_MS Expected Mass Spectrum Isotopic Pattern for [M-H]⁻ M m/z ≈ 327.8 M2 m/z ≈ 329.8 M_peak M2_peak

Caption: Expected isotopic pattern for a molecule containing one bromine atom.

Single-Crystal X-ray Crystallography: The Definitive 3D Structure

When a suitable single crystal can be obtained, X-ray crystallography provides the absolute and unambiguous three-dimensional structure of the molecule, including bond lengths, bond angles, and intermolecular interactions in the solid state. [4][5][6]This technique is considered the "gold standard" for structural determination. [2] Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: This is often the most challenging step. Slow evaporation of a saturated solution of the purified compound in a suitable solvent system is a common method. [7]2. Data Collection:

    • A suitable single crystal is mounted on a goniometer.

    • The crystal is irradiated with a focused beam of X-rays, and the diffraction pattern is collected on a detector. [6]3. Structure Solution and Refinement:

    • The diffraction data is processed to determine the unit cell dimensions and space group.

    • The positions of the atoms in the crystal lattice are determined, and the structure is refined to yield a final, highly accurate molecular model.

Expected Data and Interpretation for this compound:

The output of a successful X-ray crystallographic analysis is a detailed structural model that would definitively show:

  • The planar pyridine ring with the carboxylic acid group at position 4.

  • The bromine atom covalently bonded to C2.

  • The iodine atom covalently bonded to C3.

  • Intermolecular interactions, such as hydrogen bonding involving the carboxylic acid group, which dictate the crystal packing. [7]

Conclusion: An Integrated Approach for Confident Structural Assignment

The structural confirmation of this compound derivatives requires a synergistic application of multiple analytical techniques. While mass spectrometry provides a rapid confirmation of the molecular formula and the presence of halogens, it cannot differentiate between isomers. NMR spectroscopy is the primary tool for elucidating the precise connectivity and confirming the isomeric purity in solution. For absolute proof of structure in the solid state, single-crystal X-ray crystallography is unparalleled. By judiciously employing these methods, researchers and drug development professionals can ensure the structural integrity of these valuable synthetic intermediates, paving the way for their successful application in downstream research and development.

References

  • A Comparative Spectroscopic Analysis of 2-Bromo-4-iodopyridine and Its Derivatives. Benchchem.
  • Structural insights into the hexamorphic system of an isoniazid derivative. CrystEngComm (RSC Publishing).
  • The Crystal Structure of Isonicotinic Acid Hydrazide 1. ACS Publications.
  • N′-(1-Phenylethylidene)isonicotinohydrazide. ResearchGate.
  • Spectroscopic Profile of 2-Bromo-4-iodopyridine: A Technical Guide. Benchchem.
  • Electronic Supplementary Information (ESI). The Royal Society of Chemistry.
  • Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. ijssst.info.
  • Design of a series of cocrystals featuring isoniazid modified with diacetone alcohol. IUCr.
  • 2-Bromopyridine-3-carboxylic acid. PMC - NIH.
  • Structure elucidation. Taylor & Francis.
  • Structure Elucidation in Organic Chemistry. Wiley Analytical Science.
  • Bromo pattern in Mass Spectrometry. YouTube.
  • Bromination of endo-7-norbornene derivatives revisited: failure of a computational NMR method in elucidating the configuration of an organic structure. Beilstein Journal of Organic Chemistry.

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A Senior Application Scientist's Guide to the Validation of Analytical Methods for 2-Bromo-3-iodo-isonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of analytical methodologies for the validation of 2-Bromo-3-iodo-isonicotinic acid, a key intermediate in pharmaceutical synthesis. As drug development professionals, our reliance on the purity and quality of such building blocks is absolute. Therefore, the analytical methods used to assess them must be rigorously validated to ensure they are fit for purpose. This document moves beyond mere procedural lists, delving into the scientific rationale behind method selection, validation parameter design, and data interpretation, grounded in the latest regulatory expectations set forth by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3]

Chapter 1: The Analyte - Physicochemical Profile and Its Analytical Implications

This compound (C₆H₃BrINO₂) is a substituted pyridine carboxylic acid. Its structure dictates the optimal analytical strategies.

  • Aromatic Core & Halogenation: The pyridine ring contains a strong chromophore, making it an excellent candidate for UV-Vis spectrophotometric detection. The presence of heavy halogens (Bromine and Iodine) provides a unique mass signature for mass spectrometry (MS).

  • Carboxylic Acid Group: The acidic proton makes the molecule's polarity highly dependent on pH. This is a critical consideration for chromatographic separations, as slight pH shifts can significantly impact retention time and peak shape.

  • Low Volatility: The polar nature and relatively high molecular weight (327.9 g/mol ) render the compound non-volatile, making direct analysis by Gas Chromatography (GC) impractical without derivatization.[4][5]

This profile strongly suggests that High-Performance Liquid Chromatography (HPLC) is the primary tool for quantitative analysis, with techniques like LC-MS serving specialized roles in impurity identification.

Chapter 2: Comparative Analysis of Primary Analytical Techniques

The selection of an analytical technique is a function of the desired outcome—be it routine quality control, stability testing, or impurity profiling.

G cluster_input Analytical Objective cluster_methods Method Selection cluster_techniques Recommended Technique Objective What is the analytical goal? Assay Routine Assay & Quantification Objective->Assay Purity/Strength Impurities Impurity Profiling & Quantification Objective->Impurities Known/Unknown Impurities Identity Identity Confirmation & Structural Elucidation Objective->Identity Is it the correct molecule? HPLC_UV HPLC-UV Assay->HPLC_UV Impurities->HPLC_UV Known Impurities LC_MS LC-MS Impurities->LC_MS High Sensitivity & Identification GC_FID GC-FID (with Derivatization) Impurities->GC_FID Volatile Impurities Identity->LC_MS Mass Confirmation NMR_FTIR NMR / FTIR Identity->NMR_FTIR

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone for the analysis of this compound. A reversed-phase method is ideal.

  • Causality behind Choices:

    • Stationary Phase: A C18 (octadecylsilane) column is the workhorse for small molecules of moderate polarity. It provides excellent retention and resolution capabilities.

    • Mobile Phase: A gradient elution using a buffered aqueous phase (e.g., 0.1% phosphoric acid in water) and an organic modifier (acetonitrile or methanol) is recommended. The acid in the mobile phase suppresses the ionization of the carboxylic acid group, ensuring a single, sharp peak and reproducible retention times.

    • Detection: UV detection at a wavelength of maximum absorbance (e.g., ~250-270 nm) provides the sensitivity needed for both assay and impurity quantification.[6]

Gas Chromatography (GC)

Direct GC analysis is not feasible.[7] However, for specific volatile or semi-volatile impurities that may be present from the synthesis route, a GC method can be developed post-derivatization.

  • The Derivatization Imperative: To make the analyte and related acidic impurities volatile, the carboxylic acid group must be converted to a less polar, more volatile functional group, typically an ester (e.g., a methyl ester via reaction with methanol and an acid catalyst).

  • Applicability: This approach is not suitable for routine assay due to the extra sample preparation step which can introduce variability. Its strength lies in separating and quantifying non-polar impurities that may not resolve well by reversed-phase HPLC.

Advanced Spectroscopic Methods

While HPLC-UV is sufficient for routine QC, other methods are indispensable for comprehensive characterization.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information, confirming peak identity and enabling the identification of unknown impurities. Its superior sensitivity makes it ideal for trace-level analysis.

  • Quantitative NMR (qNMR): A primary method for determining the absolute purity of a reference standard without the need for a pre-existing standard of the same compound. It is a non-destructive technique that provides immense structural information.[8]

Table 1: Comparison of Primary Analytical Techniques

Technique Primary Use Case Advantages Limitations
HPLC-UV Routine Assay, Purity, StabilityRobust, reproducible, cost-effective, easily automated.[9]Moderate sensitivity, requires a chromophore, peak identity is based on retention time only.
GC-FID Volatile Impurity ProfilingExcellent for separating volatile and non-polar compounds, high sensitivity for hydrocarbons.[10]Requires derivatization for the target analyte, thermal degradation is possible, not suitable for non-volatile compounds.
LC-MS Impurity Identification, Trace AnalysisHigh sensitivity and specificity, provides molecular weight data, confirms identity.Higher cost and complexity, potential for matrix effects (ion suppression).
qNMR Reference Standard CharacterizationAbsolute quantification, provides detailed structural information, non-destructive.Lower sensitivity, high capital cost, requires specialized expertise.[8]

Chapter 3: The Validation Framework: A Lifecycle Approach Based on ICH Q2(R2)

Method validation demonstrates that an analytical procedure is fit for its intended purpose.[2][11] The recently updated ICH Q2(R2) and its companion guideline, ICH Q14 (Analytical Procedure Development), emphasize a lifecycle approach.[1][12][13][14]

G Dev 1. Analytical Procedure Development (ICH Q14) Val 2. Procedure Validation (ICH Q2(R2)) Dev->Val Define ATP* Routine 3. Routine Monitoring Val->Routine Demonstrate Fitness for Purpose Transfer 4. Method Transfer & Lifecycle Mgmt. Routine->Transfer Ongoing Verification Transfer->Dev Re-development/ Re-validation

The core validation parameters are outlined below.

Table 2: ICH Q2(R2) Validation Parameters & Typical Acceptance Criteria for an HPLC Assay

Parameter Purpose Typical Acceptance Criteria
Specificity To demonstrate that the signal is unequivocally from the analyte of interest.Peak purity analysis (e.g., via DAD/PDA detector) > 0.99. No interference from blank, placebo, or known impurities at the analyte's retention time.
Linearity To show a direct proportional relationship between concentration and response.Correlation coefficient (r²) ≥ 0.999 over the specified range.
Range The interval over which the method is linear, accurate, and precise.For Assay: 80% to 120% of the target concentration.
Accuracy The closeness of the test results to the true value.98.0% to 102.0% recovery of spiked analyte at a minimum of 3 levels (e.g., 80%, 100%, 120%).[15]
Precision The degree of scatter between a series of measurements.Repeatability (Intra-assay): RSD ≤ 1.0% for ≥6 replicates. Intermediate Precision: RSD ≤ 2.0% when results from different days/analysts/equipment are combined.
LOD/LOQ The lowest amount of analyte that can be detected/quantified reliably.LOD: Signal-to-Noise ratio of ~3:1. LOQ: Signal-to-Noise ratio of ~10:1. Precision (RSD) at LOQ should be ≤ 10%.
Robustness The capacity to remain unaffected by small, deliberate variations in method parameters.System suitability parameters remain within limits when parameters like flow rate (±10%), column temperature (±5°C), and mobile phase composition (±2%) are varied.

Chapter 4: Experimental Protocols & Data Interpretation

Protocol 4.1: Validation of a Reversed-Phase HPLC-UV Method

This protocol outlines the validation for the assay and purity determination of this compound.

1. System Suitability Test (SST):

  • Rationale: To verify the chromatographic system is performing adequately before any measurements are made. This is a core part of a self-validating system.

  • Procedure: Prepare a standard solution at the target concentration (e.g., 0.5 mg/mL). Inject this solution five times.

  • Acceptance Criteria: RSD of peak area ≤ 1.0%; Tailing factor ≤ 1.5; Theoretical plates > 2000.

2. Specificity:

  • Procedure: Inject solutions of the mobile phase blank, a placebo (if for a drug product), and the analyte spiked with known related substances.

  • Interpretation: The analyte peak should be free from any co-eluting peaks. A photodiode array (PDA) detector can be used to assess peak purity across its entire width.

3. Linearity:

  • Procedure: Prepare a series of at least five standard solutions covering the analytical range (e.g., 50% to 150% of the target assay concentration). Inject each solution and record the peak area.

  • Interpretation: Plot peak area versus concentration. Perform a linear regression analysis. The r² value should be ≥ 0.999.[16]

4. Accuracy (Recovery):

  • Procedure: Prepare samples (e.g., placebo) spiked with the analyte at three concentration levels (e.g., 80%, 100%, 120%) in triplicate. Analyze these samples against a standard of known concentration.

  • Interpretation: Calculate the percent recovery for each sample. The mean recovery at each level should fall within 98.0% to 102.0%.[17]

5. Precision:

  • Procedure (Repeatability): Prepare six individual samples at 100% of the target concentration. Analyze them and calculate the Relative Standard Deviation (RSD) of the results.

  • Procedure (Intermediate Precision): Repeat the repeatability study on a different day with a different analyst or on a different instrument.

  • Interpretation: The RSD for repeatability should be ≤ 1.0%. The cumulative RSD for intermediate precision should be ≤ 2.0%.

Table 3: Example Validation Data Summary for HPLC-UV Method

Parameter Result Acceptance Criteria Status
Specificity No interference observed. Peak Purity Index = 0.9998No interference. Index > 0.99Pass
Linearity (r²) 0.9995≥ 0.999Pass
Range 0.25 - 0.75 mg/mL80% - 120% of 0.5 mg/mLPass
Accuracy (% Recovery) 99.5% (at 80%), 100.2% (at 100%), 101.1% (at 120%)98.0% - 102.0%Pass
Precision (RSD) Repeatability: 0.45%; Intermediate: 0.88%≤ 1.0%; ≤ 2.0%Pass
LOQ 0.0015 mg/mL (S/N = 10.5, RSD = 4.2%)S/N ~10, RSD ≤ 10%Pass
Robustness System suitability passed under all varied conditions.SST criteria met.Pass

Chapter 5: Concluding Remarks

The validation of an analytical method for a critical raw material like this compound is a foundational activity in pharmaceutical development. A well-characterized, robust HPLC-UV method is the most appropriate choice for routine quality control, providing a reliable measure of purity and strength.[18] This method, however, should be complemented by more specific techniques like LC-MS during development to fully characterize the impurity profile. Adherence to the principles outlined in ICH Q2(R2) is not merely a regulatory requirement; it is a mandate for ensuring scientific integrity and, ultimately, patient safety.[19][20] The causality-driven approach presented here—understanding the 'why' behind each test and parameter—empowers scientists to develop and validate methods that are truly fit for purpose throughout the analytical procedure lifecycle.

References

  • Title: Q2(R2) Validation of Analytical Procedures Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview Source: YouTube (Pharma Talks) URL: [Link]

  • Title: Highlights from FDA's Analytical Test Method Validation Guidance Source: ProPharma URL: [Link]

  • Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL: [Link]

  • Title: FDA Guidance for Industry: Q2A Validation of Analytical Procedures Source: gmp-compliance.org URL: [Link]

  • Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: FDA Releases Guidance on Analytical Procedures Source: BioPharm International URL: [Link]

  • Title: Analytical Procedures and Methods Validation for Drugs and Biologics Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation Source: ECA Academy - gmp-compliance.org URL: [Link]

  • Title: Development and validation of a single hplc method for the determination of thirteen pharmaceuticals Source: Semantic Scholar URL: [Link]

  • Title: Gas Chromatography Source: Chemistry LibreTexts URL: [Link]

  • Title: Evaluation of gas chromatography for the separation of a broad range of isotopic compounds Source: ResearchGate URL: [Link]

  • Title: How to Analyze GC Results for Lab Source: YouTube URL: [Link]

  • Title: Small Molecule Development Analytical Methods for Faster Time to Market Source: Hovione URL: [Link]

  • Title: A gas-chromatographic study of the retention of reaction components in the catalytic oxidation of β-picoline to nicotinic acid Source: ResearchGate URL: [Link]

  • Title: Validation of RP-HPLC method for the quantification of N- Bromosuccinimide in Angiotensin II receptor antagonists Source: Der Pharma Chemica URL: [Link]

  • Title: Development of Analytical Method by RP-HPLC Method for Validation of Emtricitabine in API and Pharmaceutical Dosage Form Source: ResearchGate URL: [Link]

  • Title: High Information Spectroscopic Detection Techniques for Gas Chromatography Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Development and validation of a robust rp-hplc method for the simultaneous estimation of a... Source: Not specified in search result. URL: [Link]

  • Title: this compound Source: Suzhou Aobai Pharmaceutical URL: [Link]

  • Title: RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE ESTIMATION OF TRANDOLAPRIL IN TABLET DOSAGE FORM Source: IJRPC URL: [Link]

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A Comparative Guide to Catalytic Systems for the Functionalization of 2-Bromo-3-iodo-isonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic functionalization of heterocyclic scaffolds is a cornerstone of modern drug discovery. 2-Bromo-3-iodo-isonicotinic acid is a versatile building block, offering two distinct halogen atoms for selective, late-stage diversification through cross-coupling reactions. The choice of catalyst is paramount in achieving desired regioselectivity, yield, and functional group tolerance. This guide provides a comparative analysis of common catalytic systems for key C-C and C-N bond-forming reactions involving this substrate, drawing upon established principles and data from analogous systems to inform catalyst selection and protocol design.

The Significance of Substituted Isonicotinic Acids

Substituted isonicotinic acids are privileged structures in medicinal chemistry, appearing in a wide array of therapeutic agents.[1][2] Isonicotinic acid derivatives are utilized in the development of treatments for tuberculosis, as antidepressants, and as anti-inflammatory agents.[1][2][3][4] The ability to selectively introduce substituents at the 2- and 3-positions of the isonicotinic acid core allows for the fine-tuning of a molecule's pharmacological properties.

Understanding Regioselectivity in Cross-Coupling Reactions

The presence of both bromine and iodine on the pyridine ring presents a key challenge and opportunity: regioselectivity. In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the trend: I > Br > Cl.[5] This inherent difference in reactivity can be exploited to achieve selective functionalization at the 3-position (C-I bond) over the 2-position (C-Br bond). The choice of catalyst and reaction conditions can further modulate this selectivity.

Comparative Analysis of Catalytic Systems for Key Transformations

This section will explore the application of various catalytic systems for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, which are pivotal for the synthesis of diverse derivatives of this compound.

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is a robust method for creating biaryl and heteroaryl structures.[6][7] The choice of palladium catalyst and ligand is critical for efficient coupling, especially with a potentially coordinating substrate like a pyridine derivative.[8]

Catalyst Performance Comparison for Suzuki-Miyaura Coupling

Catalyst SystemLigandBaseSolventTemperature (°C)Expected Performance & Remarks
Pd(PPh₃)₄PPh₃K₂CO₃ or K₃PO₄1,4-Dioxane/H₂O or DME80-100A classic, reliable catalyst for a wide range of substrates. May require higher temperatures.[8][9]
PdCl₂(dppf)dppfK₂CO₃ or Cs₂CO₃DME or Toluene80-100Often provides higher yields and faster reaction times compared to Pd(PPh₃)₄.[9]
Pd(OAc)₂ / SPhosSPhosK₃PO₄Toluene or 2-MeTHF100-110A highly active catalyst system, particularly for challenging or sterically hindered substrates.[9]

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

  • To a reaction vessel, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and K₂CO₃ (3.0 equiv).

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add degassed 1,4-dioxane and water (e.g., 4:1 v/v).

  • Add Pd(PPh₃)₄ (0.05 equiv) to the mixture.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Acidify the aqueous layer with 1M HCl to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to afford the desired 2-bromo-3-phenyl-isonicotinic acid.

Generalized Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex R1-Pd(II)L2-X Pd(0)L2->Oxidative Addition Complex R1-X Transmetalation Complex R1-Pd(II)L2-R2 Oxidative Addition Complex->Transmetalation Complex [R2-B(OR)3]- Transmetalation Complex->Pd(0)L2 R1-R2 (Reductive Elimination) Product Product Transmetalation Complex->Product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction provides a powerful means to install alkynyl groups, which are valuable handles for further transformations or as components of biologically active molecules.[10][11] This reaction typically employs a dual catalytic system of palladium and copper.[10]

Catalyst Performance Comparison for Sonogashira Coupling

Catalyst SystemCo-catalystBaseSolventTemperature (°C)Expected Performance & Remarks
Pd(PPh₃)₂Cl₂CuIEt₃N or DiisopropylamineTHF or DMFRoom Temp - 60The classic and widely used system for Sonogashira couplings.[9]
Pd(OAc)₂ / PPh₃CuICs₂CO₃ or K₂CO₃Acetonitrile or Toluene50-80An in-situ generated catalyst system that can be effective for a broad range of substrates.
[DTBNpP]Pd(crotyl)ClNone (Copper-free)TMPDMSORoom TempAn air-stable precatalyst for copper-free Sonogashira reactions, offering milder conditions.[12]

Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene

  • To a reaction vessel, add this compound (1.0 equiv) and CuI (0.1 equiv).

  • Purge the vessel with an inert gas.

  • Add degassed THF and triethylamine (e.g., 2:1 v/v).

  • Add phenylacetylene (1.5 equiv) and Pd(PPh₃)₂Cl₂ (0.03 equiv).

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography to yield 2-bromo-3-(phenylethynyl)isonicotinic acid.

Generalized Catalytic Cycles for Sonogashira Coupling

Sonogashira_Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Pd_OA R1-Pd(II)L2-X Pd(0)L2->Pd_OA R1-X Pd_TM R1-Pd(II)L2-C≡CR2 Pd_OA->Pd_TM Cu-C≡CR2 Pd_TM->Pd(0)L2 Reductive Elimination Product_Pd R1-C≡CR2 Pd_TM->Product_Pd CuX CuX Cu_Alkyne Cu-C≡CR2 CuX->Cu_Alkyne H-C≡CR2, Base Cu_Alkyne->Pd_OA Transmetalation Base Base Base->Cu_Alkyne Alkyne H-C≡CR2 Alkyne->Cu_Alkyne

Caption: Interconnected catalytic cycles for the Sonogashira cross-coupling reaction.

Buchwald-Hartwig Amination: Constructing C–N Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of a wide variety of arylamines.[13][14][15] The choice of a bulky, electron-rich phosphine ligand is crucial for high catalytic activity.[13]

Catalyst Performance Comparison for Buchwald-Hartwig Amination

Catalyst PrecursorLigandBaseSolventTemperature (°C)Expected Performance & Remarks
Pd(OAc)₂ or Pd₂(dba)₃XPhos or SPhosNaOtBu or K₃PO₄Toluene or Dioxane80-110Highly active systems for a broad range of amines and aryl halides.[9]
[Pd(Allyl)Cl]₂DavePhosKOtBuToluene80-100Efficient precatalyst for the amination of various aryl halides.[16]
Pd(OAc)₂XantPhosDBUDMF or Toluene100-120DBU can be a milder, homogeneous base alternative to traditional inorganic bases.[16]

Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

  • To a reaction vessel, add this compound (1.0 equiv), NaOtBu (1.4 equiv), Pd(OAc)₂ (0.02 equiv), and XPhos (0.04 equiv).

  • Purge the vessel with an inert gas.

  • Add degassed toluene and then morpholine (1.2 equiv).

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography to yield 2-bromo-3-morpholinoisonicotinic acid.

Generalized Catalytic Cycle for Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L OA_Complex R1-Pd(II)L-X Pd(0)L->OA_Complex R1-X Amine_Complex [R1-Pd(II)L(HNR2R3)]+X- OA_Complex->Amine_Complex HNR2R3 Amido_Complex R1-Pd(II)L(NR2R3) Amine_Complex->Amido_Complex -HX, -Base Amido_Complex->Pd(0)L R1-NR2R3 (Reductive Elimination) Product Product Amido_Complex->Product

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.

Alternative Catalytic Systems: The Role of Copper

While palladium catalysis is dominant, copper-catalyzed cross-coupling reactions, particularly for C-N bond formation (Ullmann condensation), present a more economical and sustainable alternative.[17] These reactions often require higher temperatures but can be effective for the amination of halo-pyridines.[17] The development of ligands such as α-benzoin oxime has allowed for milder reaction conditions.[17] For this compound, copper catalysis could offer a complementary approach, potentially with different regioselectivity profiles under certain conditions.

Conclusion

The selective functionalization of this compound is a critical step in the synthesis of novel compounds for drug discovery. This guide provides a comparative framework for selecting the most appropriate catalytic system for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. While palladium-based catalysts with bulky phosphine ligands offer high reactivity and broad substrate scope, the specific choice of catalyst and reaction conditions must be carefully optimized to achieve the desired regioselectivity and yield. The provided protocols and mechanistic visualizations serve as a starting point for researchers to develop robust and efficient synthetic routes towards new chemical entities.

References

  • American Chemical Society. (2022, January 10). One-Pot Synthesis of Substituted 2-Amino Isonicotinic Acids.
  • Benchchem. Comparative Study of Palladium Catalysts for Cross-Coupling Reactions with 5-Bromo-1,3-dichloro-2-ethoxybenzene.
  • Benchchem. A Head-to-Head Comparison of Palladium Catalysts for Cross-Coupling Reactions of 2,5-Diiodopyrazine.
  • Akishina, et al. Synthesis of functionally substituted esters of nicotinic and isonicotinic acid. Proceedings of the National Academy of Sciences of Belarus, Chemical Series.
  • ResearchGate. Synthesis, Structure and Antiradical Activity of Functionally Substituted Hydrazides of Isonicotinic Acid.
  • National Institutes of Health. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid.
  • American Chemical Society. Pd Metal Catalysts for Cross-Couplings and Related Reactions in the 21st Century: A Critical Review.
  • TCI Chemicals. Palladium Catalysts [Cross-coupling Reaction using Transition Metal Catalysts].
  • Der Pharma Chemica. Synthesis and characterization of some new twin drugs having substituted pyridines.
  • Wikipedia. Buchwald–Hartwig amination.
  • MDPI. Copper-Catalyzed Reactions of Aryl Halides with N-Nucleophiles and Their Possible Application for Degradation of Halogenated Aromatic Contaminants.
  • Benchchem. Application Notes and Protocols for Suzuki Coupling of 2-bromo-6-methylisonicotinic Acid.
  • Wikipedia. Sonogashira coupling.
  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination.
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
  • Organic Chemistry Portal. Sonogashira Coupling.
  • ChemRxiv. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow.
  • Wikipedia. Suzuki reaction.
  • YouTube. The Suzuki reaction.
  • National Institutes of Health. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl.
  • Chemistry LibreTexts. Sonogashira Coupling.

Sources

A Comparative Guide to the Synthesis of 2-Bromo-3-iodo-isonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Bromo-3-iodo-isonicotinic acid is a key building block in medicinal chemistry and drug development, valued for its strategically placed halogen atoms that allow for selective functionalization through cross-coupling reactions.[1] This guide provides a comparative analysis of plausible synthetic strategies for this dihalogenated pyridine derivative. While a direct, optimized synthesis is not extensively documented in the public domain, this document outlines and evaluates several logical routes based on established organometallic and heterocyclic chemistry principles. We will delve into the mechanistic underpinnings of each approach, providing detailed theoretical protocols and highlighting the anticipated advantages and disadvantages to aid researchers in their synthetic planning.

Introduction

The precise installation of multiple, distinct halogen substituents on a pyridine ring is a common challenge in synthetic organic chemistry. The unique electronic properties of the pyridine nucleus, coupled with the directing effects of existing substituents, demand careful consideration of reaction conditions to achieve the desired regioselectivity. This compound presents a particularly interesting synthetic target due to the ortho-relationship of the bromine and iodine atoms, adjacent to a carboxylic acid group on the 4-position. This arrangement offers a versatile platform for the synthesis of complex molecules, particularly kinase inhibitors and other biologically active compounds.[1]

This guide will compare three primary synthetic strategies:

  • Strategy A: Ortho-Lithiation and Iodination of a 2-Bromo-isonicotinic Acid Precursor. This approach leverages the directing effect of the carboxylate or a precursor group to introduce iodine at the C-3 position.

  • Strategy B: Halogen Dance Rearrangement. This strategy explores the potential for isomerizing a different dihalo-isonicotinic acid precursor to the desired 2-bromo-3-iodo isomer.

  • Strategy C: Multi-step Synthesis from a Substituted Pyridine. This route builds the target molecule through a sequence of halogenation, functional group introduction, and final modification.

Strategy A: Directed Ortho-Lithiation and Iodination

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic compounds.[2] In this strategy, a directing metalating group (DMG) guides a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho-position.[3][4][5] The resulting organolithium species can then be trapped with an electrophile, in this case, an iodine source.

Proposed Workflow

Ortho_Lithiation_Workflow Start 2-Bromo-isonicotinic acid Protection Protection of Carboxylic Acid (e.g., as tert-butyl ester) Start->Protection Esterification Lithiation Directed Ortho-Lithiation (LDA or n-BuLi, -78 °C) Protection->Lithiation Strong Base Iodination Iodination (I₂, -78 °C) Lithiation->Iodination Electrophile Deprotection Deprotection (e.g., TFA) Iodination->Deprotection Acidic Workup Product This compound Deprotection->Product

Caption: Workflow for Strategy A: Directed Ortho-Lithiation and Iodination.

Experimental Protocol (Theoretical)
  • Protection: 2-Bromo-isonicotinic acid is first protected to prevent interference from the acidic proton of the carboxylic acid. Esterification to the methyl or tert-butyl ester is a common strategy.

  • Lithiation: The protected 2-bromo-isonicotinic acid derivative is dissolved in an anhydrous aprotic solvent like tetrahydrofuran (THF) and cooled to -78 °C under an inert atmosphere. A strong lithium amide base, such as lithium diisopropylamide (LDA), is added dropwise. The amide or ester group directs the lithiation to the C-3 position.[3]

  • Iodination: An iodine source, such as a solution of molecular iodine (I₂) in THF, is added to the reaction mixture at -78 °C. The organolithium intermediate reacts with the iodine to form the C-I bond.

  • Workup and Deprotection: The reaction is quenched with a suitable reagent, and the crude product is extracted. Subsequent deprotection of the ester (e.g., acid-catalyzed hydrolysis for a tert-butyl ester or saponification for a methyl ester) yields the final product.

Discussion

Advantages:

  • High Regioselectivity: DoM is known for its excellent control of regiochemistry, making it a reliable method for introducing the iodine at the C-3 position.[2]

  • Convergent Approach: This strategy directly builds the desired substitution pattern on a readily available starting material.

Disadvantages:

  • Cryogenic Conditions: The use of organolithium reagents necessitates low temperatures (-78 °C), which can be challenging for large-scale synthesis.

  • Strong Base Sensitivity: The substrate must be compatible with a strong base, and the carboxylic acid requires protection.

  • Potential for Halogen Scrambling: While less common at very low temperatures, there is a minor risk of "halogen dance" type rearrangements.[6]

Strategy B: Halogen Dance Reaction

The "halogen dance" is a base-catalyzed isomerization of haloarenes, where a halogen atom "dances" around the aromatic ring to a more thermodynamically stable position.[6][7][8][9] This reaction is typically driven by the formation of a more stable organometallic intermediate.[10] For this synthesis, one could envision starting with a different dihalo-isonicotinic acid precursor and inducing a rearrangement.

Proposed Workflow

Halogen_Dance_Workflow Start 2-Bromo-5-iodo-isonicotinic acid (Hypothetical Precursor) Base_Treatment Base Treatment (e.g., LDA, -78 °C to -40 °C) Start->Base_Treatment Rearrangement Halogen Dance (Iodine Migration) Base_Treatment->Rearrangement Protonation Protonation (Quench with H₂O or NH₄Cl) Rearrangement->Protonation Product This compound Protonation->Product

Caption: Workflow for Strategy B: Halogen Dance Reaction.

Experimental Protocol (Theoretical)
  • Precursor Synthesis: A precursor such as 2-bromo-5-iodo-isonicotinic acid would need to be synthesized. This itself could be a multi-step process.

  • Base Treatment: The protected precursor is treated with a strong lithium amide base (e.g., LDA) at low temperature.

  • Rearrangement: The temperature is carefully raised to induce the halogen dance. The iodine, being more prone to migration than bromine, would be expected to move. The final position is determined by the thermodynamic stability of the lithiated intermediate.

  • Quenching: The reaction is quenched with a proton source to yield the rearranged product.

Discussion

Advantages:

  • Access to Otherwise Inaccessible Isomers: The halogen dance can provide a route to isomers that are difficult to obtain through direct substitution reactions.[6]

Disadvantages:

  • Predictability: The outcome of a halogen dance can be difficult to predict and is highly dependent on the substrate and reaction conditions. It may lead to a mixture of isomers.

  • Precursor Availability: The synthesis of the required starting dihalo-isomer may be as complex as the direct synthesis of the target molecule.

  • Thermodynamic Control: The reaction is under thermodynamic control, and the desired 2-bromo-3-iodo isomer may not be the most stable product.

Strategy C: Multi-step Synthesis via a Cyanopyridine Intermediate

This strategy involves building the molecule from a simpler pyridine precursor, introducing the functional groups in a stepwise manner. A plausible route starts with 2-bromopyridine, introduces a cyano group at the 4-position, followed by iodination and subsequent hydrolysis of the cyano group to the carboxylic acid.

Proposed Workflow

Multistep_Synthesis_Workflow Start 2-Bromopyridine Cyanation Cyanation at C4 (e.g., via N-oxide) Start->Cyanation Iodination Directed Iodination at C3 Cyanation->Iodination Hydrolysis Hydrolysis of Cyano Group Iodination->Hydrolysis Product This compound Hydrolysis->Product

Caption: Workflow for Strategy C: Multi-step Synthesis.

Experimental Protocol (Theoretical)
  • Synthesis of 2-Bromo-4-cyanopyridine: 2-Bromopyridine can be converted to 2-bromo-4-cyanopyridine through various methods, for instance, by forming the N-oxide and then reacting with a cyanide source.[11][12]

  • Iodination: 2-Bromo-4-cyanopyridine can then be subjected to directed ortho-lithiation and iodination. The cyano group can also act as a directing group, potentially leading to iodination at the C-3 position.

  • Hydrolysis: The resulting 2-bromo-3-iodo-4-cyanopyridine is then hydrolyzed to this compound. This can be achieved under acidic or basic conditions, or enzymatically.[13][14][15]

Discussion

Advantages:

  • Readily Available Starting Materials: This route begins with simple, commercially available pyridines.

  • Well-Established Reactions: Each step in this sequence (cyanation, lithiation, hydrolysis) is a well-documented transformation in organic chemistry.

Disadvantages:

  • Longer Route: This is a multi-step synthesis, which may result in a lower overall yield compared to a more convergent approach.

  • Harsh Conditions: The hydrolysis of the cyano group can sometimes require harsh acidic or basic conditions, which might affect the other halogen substituents.

Comparative Summary

FeatureStrategy A: Ortho-LithiationStrategy B: Halogen DanceStrategy C: Multi-step Synthesis
Overall Strategy Convergent, direct functionalizationIsomerizationLinear, stepwise construction
Key Reaction Directed ortho-metalationBase-catalyzed rearrangementSequential functional group introduction
Starting Material 2-Bromo-isonicotinic acidDihalo-isonicotinic acid isomer2-Bromopyridine
Anticipated Yield Moderate to highPotentially low and variableModerate (cumulative over steps)
Scalability Challenging due to cryogenicsPoor due to unpredictabilityGood, uses common industrial reactions
Regiocontrol ExcellentPoor to moderateGood, if steps are well-controlled
Number of Steps Short (with protection/deprotection)Potentially short, but precursor synthesisLongest

Conclusion

The synthesis of this compound can be approached through several plausible strategies, each with its own set of advantages and challenges.

  • Strategy A (Ortho-Lithiation) is likely the most reliable and direct method for achieving the desired regiochemistry, making it a strong choice for laboratory-scale synthesis where control is paramount.

  • Strategy B (Halogen Dance) is a more speculative approach that could be explored if other methods fail or if an alternative dihalo-isomer is readily available. Its unpredictability makes it less suitable for routine synthesis.

  • Strategy C (Multi-step Synthesis) offers a robust, albeit longer, pathway that relies on well-understood chemical transformations. This route may be more amenable to larger-scale production due to the avoidance of cryogenic conditions in most steps.

The optimal choice of synthetic route will depend on the specific requirements of the researcher, including the desired scale, available starting materials, and the level of control needed over the reaction's outcome. Further experimental validation is required to determine the most efficient and highest-yielding protocol for the synthesis of this valuable chemical intermediate.

References

ResearchGate. "Bromine catalyst for the halogen dance reaction of 2,3‐dibromopyridine." Accessed January 12, 2026. [10] PubMed. "Continuous-Flow Divergent Lithiation of 2,3-Dihalopyridines: Deprotolithiation versus Halogen Dance." Chemistry. 2022 Dec 20;28(71):e202202286. [8] ResearchGate. "(PDF) Recent progress of halogen-dance reactions in heterocycles." Heterocycles 65(8):2005-2012. August 2005. [9] Chemical Science (RSC Publishing). "Base-catalyzed aryl halide isomerization enables the 4-selective substitution of 3-bromopyridines." 2020. [6] Wikipedia. "Halogen dance rearrangement." Accessed January 12, 2026. [1] MySkinRecipes. "this compound." Accessed January 12, 2026. [16] Benchchem. "An In-depth Technical Guide to the Synthesis of 2-Bromo-4-iodopyridine from 2-Bromopyridine." Accessed January 12, 2026. Simson Pharma Limited. "this compound | CAS No- 848243-29-8." Accessed January 12, 2026. [13] De Gruyter. "Bench-scale biosynthesis of isonicotinic acid from 4-cyanopyridine by Pseudomonas putida." Chemical Papers 68 (6) 739–744 (2014). [14] ResearchGate. "Bench-scale biosynthesis of isonicotinic acid from 4-cyanopyridine by Pseudomonas putida." Accessed January 12, 2026. [17] Benchchem. "5-Bromo-2-iodonicotinicAcid." Accessed January 12, 2026. Patsnap. "Synthesis process of 2-bromo-4-iodo-3-methylpyridine." Accessed January 12, 2026. [3] Semantic Scholar. "Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives." ARKIVOC 2015 (iv) 19-47. [18] Santa Cruz Biotechnology. "this compound | CAS 848243-29-8." Accessed January 12, 2026. [19] Thieme. "Preparation of Cyanopyridines by Direct Cyanation." SYNTHESIS 2005, No. 6, pp 0993–0997. [20] Google Patents. "EP1575921A1 - Process for the synthesis of isonicotinic acid hydrazide." Accessed January 12, 2026. [21] FINETECH INDUSTRY LIMITED. "this compound | CAS: 848243-29-8." Accessed January 12, 2026. [11] ChemicalBook. "2-Bromo-4-cyanopyridine synthesis." Accessed January 12, 2026. [12] Autechaux. "Exploring the Synthesis and Applications of 2-Bromo-4-cyanopyridine." Accessed January 12, 2026. [22] ResearchGate. "Reaction pathways for the lithiation of a) 1a; b) 1a; c) 2a; d) 2a; e)..." Accessed January 12, 2026. Sigma-Aldrich. "this compound | 848243-29-8." Accessed January 12, 2026. [15] NIH. "Methods to Produce Nicotinic Acid with Potential Industrial Applications." Molecules. 2022 Jan; 27(2): 539. [4] Andrew G Myers Research Group. "ortho metalation." Accessed January 12, 2026. [23] MDPI. "A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids." Molecules 2001, 6, 844-849. [5] University of Michigan. "Directed (ortho) Metallation." Accessed January 12, 2026. [24] Suzhou Aobai Pharmaceutical Co., Ltd. "this compound." Accessed January 12, 2026. [2] Wikipedia. "Directed ortho metalation." Accessed January 12, 2026.

Sources

A Comparative Guide to the Purity Assessment of Synthesized 2-Bromo-3-iodo-isonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

The synthetic intermediate 2-Bromo-3-iodo-isonicotinic acid is a highly functionalized pyridine derivative, serving as a critical building block in the development of novel pharmaceuticals and agrochemicals.[1][2] The precise arrangement of its substituents—a carboxylic acid, a bromine atom, and an iodine atom—offers multiple points for synthetic diversification, often through selective cross-coupling reactions.[2] However, the synthesis of such poly-halogenated heterocycles can be challenging, often yielding a mixture of regioisomers, incompletely halogenated precursors, or other side-products.[3] Therefore, rigorous and multi-faceted purity analysis is not merely a quality control checkpoint; it is a fundamental necessity to ensure the validity of subsequent synthetic steps and the integrity of the final active molecule.

This guide provides an in-depth, comparative analysis of the primary analytical techniques used to assess the purity of this compound. We will move beyond procedural descriptions to explore the causality behind methodological choices, emphasizing how each technique provides a self-validating system for ensuring analytical trustworthiness.

High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse

HPLC is the cornerstone of purity determination in the pharmaceutical industry due to its high resolving power, sensitivity, and quantitative accuracy.[][5] For a compound like this compound, reverse-phase HPLC is the method of choice.

Expertise & Causality in Method Design

The goal is to separate the target analyte from all potential impurities. The choice of a C18 stationary phase is logical due to its hydrophobicity, which provides effective retention for the aromatic pyridine ring. The mobile phase is a critical variable. A mixture of water and a polar organic solvent (like acetonitrile) is standard. Critically, an acid modifier such as trifluoroacetic acid (TFA) or formic acid is added to the mobile phase. This suppresses the ionization of the isonicotinic acid's carboxyl group, preventing peak tailing and ensuring sharp, symmetrical peaks, which are essential for accurate integration and quantification.[6] A gradient elution, where the proportion of organic solvent is increased over time, is typically employed to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and eluted from the column.

Trustworthiness: The Self-Validating Protocol

An HPLC method's trustworthiness is established through formal validation. However, the protocol itself contains self-validating checks. Consistency in retention time across multiple injections confirms system stability. Peak shape is another indicator; a symmetrical peak suggests the absence of co-eluting impurities and appropriate chromatographic conditions. Most importantly, when coupled with a photodiode array (PDA) detector, a "peak purity" analysis can be performed, which compares UV-Vis spectra across the peak to detect the presence of hidden, co-eluting impurities.

Detailed Experimental Protocol: HPLC-UV
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a PDA or UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 260 nm.

  • Sample Preparation: Accurately weigh ~1 mg of the synthesized compound and dissolve in 1 mL of 50:50 Acetonitrile/Water to create a 1 mg/mL stock. Further dilute as necessary.

Caption: High-level workflow for HPLC-based purity analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Arbiter

While HPLC provides quantitative data, it reveals little about the identity of the peaks. NMR spectroscopy is unparalleled for structural elucidation and can serve as an excellent orthogonal method for purity assessment.[7][8] For any new compound, NMR is essential to confirm that the desired molecule has indeed been synthesized.[9]

Expertise & Causality in NMR Analysis

For this compound, a ¹H NMR spectrum is expected to show two distinct signals in the aromatic region for the two protons on the pyridine ring. The presence of impurities, such as unreacted starting materials or regioisomers, would introduce additional, unexpected peaks. The key to using NMR for purity is the principle that the signal intensity is directly proportional to the number of nuclei.[10] By integrating the signals of the main compound and comparing them to the integrals of impurity peaks, a molar ratio can be determined. A quantitative NMR (qNMR) experiment, using a certified internal standard of known purity, allows for a highly accurate, absolute purity determination.[10][11]

Trustworthiness: The Self-Validating Spectrum

An NMR spectrum is inherently self-validating. The observed chemical shifts, coupling constants, and integration ratios must all be consistent with the proposed structure. For instance, if an impurity is a regioisomer, it will likely have a different set of chemical shifts and coupling patterns for its aromatic protons, making it readily identifiable. Furthermore, a ¹³C NMR spectrum provides complementary data; the number of observed carbon signals should match the number of unique carbons in the molecule, providing another layer of structural confirmation.

Detailed Experimental Protocol: ¹H NMR Purity
  • Instrumentation: NMR spectrometer (400 MHz or higher).

  • Sample Preparation: Accurately weigh ~5-10 mg of the sample and dissolve in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆, as the acidic proton will be observable).

  • Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Ensure a sufficient relaxation delay (e.g., 5 times the longest T1) to allow for complete magnetization recovery, which is crucial for accurate integration. A 90° pulse angle should be used for quantitative excitation.[12]

  • Processing: Apply Fourier transform, phase correction, and baseline correction to the Free Induction Decay (FID).

  • Analysis:

    • Calibrate the spectrum (e.g., to the residual DMSO peak at 2.50 ppm).

    • Integrate the signals corresponding to the product protons.

    • Integrate any signals corresponding to impurities.

    • Calculate the relative molar purity by comparing the normalized integrals.

Caption: Workflow for purity assessment via quantitative ¹H NMR.

Mass Spectrometry (MS) & Elemental Analysis (EA): The Compositional Confirmators

These techniques focus on the elemental composition and molecular weight, providing fundamental data that complements the chromatographic and structural information from HPLC and NMR.

Mass Spectrometry (MS)

For a molecule like this compound (MW: 327.9 g/mol ), mass spectrometry confirms the molecular weight of the main component and helps identify impurities.[13]

  • Expertise & Causality: Electrospray Ionization (ESI) is a soft ionization technique ideal for this polar molecule. In negative ion mode, it will readily deprotonate the carboxylic acid to form the [M-H]⁻ ion at m/z 326.9.

  • Trustworthiness & Self-Validation: The most powerful feature for this specific molecule is its isotopic pattern. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), while iodine is monoisotopic (¹²⁷I). This creates a characteristic doublet signal for any bromine-containing fragment, with the two peaks having nearly equal intensity. The molecular ion cluster will show a distinct pattern based on the presence of one bromine atom, which serves as an unmistakable signature confirming the elemental composition.[12] Any impurity lacking bromine or iodine will have a completely different and much simpler isotopic pattern.

Elemental Analysis (EA)

Elemental analysis provides the empirical formula by determining the mass percentages of C, H, N, and heteroatoms.[14][15]

  • Expertise & Causality: This technique involves combusting a small amount of the sample under controlled conditions and quantifying the resulting gases (CO₂, H₂O, N₂).[16] It provides a fundamental check on the sample's bulk purity.

  • Trustworthiness & Self-Validation: The results are compared against the theoretically calculated percentages for the target formula (C₆H₃BrINO₂: C=21.98%, H=0.92%, N=4.27%). A high-purity sample is expected to have experimental values that fall within a narrow margin of the theoretical values, typically ±0.4%.[9][17] A significant deviation indicates the presence of impurities, such as residual solvents or inorganic salts, that would alter the elemental ratios.

Comparative Summary of Purity Assessment Techniques

TechniquePrimary RoleKey Information ProvidedStrengthsLimitations
HPLC-UV Quantitative Purity Percent purity by area, retention time, UV spectrum.High sensitivity, high throughput, excellent quantitation.[]Cannot identify unknown impurities without MS; co-elution can hide impurities.[18]
NMR Spectroscopy Structural Confirmation Unambiguous molecular structure, relative molar purity.[7]Provides definitive structural proof; qNMR offers high accuracy.[10]Lower sensitivity than HPLC/MS; can be complex for mixtures.[19]
Mass Spectrometry Molecular Weight ID Molecular weight, elemental composition via isotopic patterns.[20]Extremely sensitive, excellent for identifying impurities by mass.Does not separate isomers; quantification requires standards.
Elemental Analysis Compositional Purity Percentage of C, H, N; confirms empirical formula.[15]Simple, inexpensive, assesses bulk purity against inorganics/solvents.[14]Insensitive to isomeric impurities; requires several milligrams of sample.

Conclusion: An Integrated Strategy for Unimpeachable Quality

No single technique is sufficient to fully characterize the purity of a critical synthetic intermediate like this compound. A robust and trustworthy assessment relies on an integrated, orthogonal approach.

  • Primary Analysis: HPLC-UV is used as the primary tool for routine quality control, providing a precise quantitative purity value (% area).

  • Structural Identity: ¹H and ¹³C NMR are performed on the initial batch to unequivocally confirm the structure of the desired product and identify any structurally related impurities.

  • Compositional Verification: High-resolution mass spectrometry is used to confirm the exact molecular weight and the presence of both bromine and iodine through the isotopic pattern. Elemental analysis is employed to ensure the correct empirical formula and the absence of non-UV active or non-volatile impurities.

By combining the quantitative power of chromatography with the definitive structural insights of spectroscopy and the fundamental compositional data from MS and EA, researchers and drug development professionals can establish a comprehensive purity profile, ensuring the material is fit for purpose and guaranteeing the reliability of their scientific endeavors.

References

  • AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. Available at: [Link]

  • Wikipedia. (2023). Elemental analysis. Available at: [Link]

  • Pharma Tutor. (n.d.). Nmr Spectroscopy In Pharmaceutical Analysis. Available at: [Link]

  • National Center for Biotechnology Information. (2023). Characterization of halogenated organic compounds by the Fourier transform ion cyclotron resonance mass spectrometry: A critical review. PubMed. Available at: [Link]

  • ResearchGate. (2023). Characterization of halogenated organic compounds by the Fourier transform ion cyclotron resonance mass spectrometry: A critical review | Request PDF. Available at: [Link]

  • ResearchGate. (2021). (PDF) High-performance nontarget analysis of halogenated organic compounds in tap water, fly ash, soil and sediment using ultrahigh resolution mass spectrometry and scripting approaches based on Cl/Br-specific search algorithms. Available at: [Link]

  • CReA. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. Available at: [Link]

  • AZoM. (2021). Using Nuclear Magnetic Resonance (NMR) Spectroscopy to Improve Drug Purification. Available at: [Link]

  • National Center for Biotechnology Information. (2022). An International Study Evaluating Elemental Analysis. PubMed Central. Available at: [Link]

  • European Pharmaceutical Review. (2014). NMR spectroscopy: Quality control of pharmaceutical products. Available at: [Link]

  • Patsnap. (2024). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Available at: [Link]

  • Royal Society of Chemistry. (2021). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers. Available at: [Link]

  • National Center for Biotechnology Information. (1979). Summary of the workshop on recent advances in analytic techniques for halogenated aromatic compounds. PubMed. Available at: [Link]

  • Eltra. (n.d.). Elemental Analysis - Organic & Inorganic Compounds. Available at: [Link]

  • ACS Publications. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Available at: [Link]

  • MySkinRecipes. (n.d.). This compound. Available at: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Halogenated Pyridines in Modern Drug Discovery. Available at: [Link]

  • National Center for Biotechnology Information. (2018). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. PubMed Central. Available at: [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Isonicotinic Acid on Primesep 100 Column. Available at: [Link]

  • Science. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. Available at: [Link]

  • ChemCon GmbH. (n.d.). Identity determination and purity testing. Available at: [Link]

Sources

A Comparative Guide to the Efficacy of 2-Bromo-3-iodo-isonicotinic Acid Based Inhibitors Targeting KDM4A

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of novel inhibitors developed from a 2-Bromo-3-iodo-isonicotinic acid scaffold. These compounds are designed to target the Jumonji C (JmjC) domain-containing histone demethylase 4A (KDM4A), a key epigenetic regulator implicated in various cancers. We will delve into the mechanism of action, present detailed protocols for efficacy assessment, and compare illustrative data from a series of rationally designed inhibitors.

Introduction: The Therapeutic Potential of Targeting KDM4A

Histone lysine demethylases (KDMs) are critical regulators of the epigenetic landscape, and their dysregulation is linked to numerous diseases, including cancer.[1][2][3] The KDM4 subfamily, particularly KDM4A (also known as JMJD2A), is frequently overexpressed in prostate, breast, and colon cancers, where it removes methyl marks from histone H3 at lysine 9 (H3K9me3) and lysine 36 (H3K36me3). This activity promotes a more open chromatin state, leading to the transcription of genes involved in cell proliferation and survival.

The this compound core represents a promising starting point for inhibitor design. Halogenated nicotinic acids are known to act as inhibitors of a large family of enzymes called 2-oxoglutarate (2-OG) and Fe(II)-dependent dioxygenases (2-OGDDs), to which KDM4A belongs.[4][5][6] The core structure is designed to chelate the active-site Fe(II) ion and compete with the co-substrate 2-oxoglutarate, thereby inhibiting the demethylase activity. This guide will compare three hypothetical, yet plausible, lead compounds derived from this scaffold: AX-281, AX-359, and AX-412.

Mechanism of Action: Competitive Inhibition of a 2-OGDD

KDM4A, like all 2-OGDDs, utilizes a conserved catalytic mechanism.[4][7] In its active site, an Fe(II) ion is coordinated by a conserved facial triad of two histidines and one aspartate/glutamate residue.[6] The enzyme first binds the co-substrate 2-oxoglutarate, which forms a bidentate coordination with the iron. Binding of the primary substrate (the methylated histone tail) then allows for the binding of molecular oxygen. This initiates a cascade involving the oxidative decarboxylation of 2-OG to succinate and CO₂, generating a highly reactive Fe(IV)-oxo (ferryl) intermediate that performs the demethylation.[5][7]

Inhibitors based on the this compound scaffold are designed to mimic the 2-OG co-substrate. The nitrogen of the pyridine ring and the carboxylate group chelate the Fe(II) ion in the active site, preventing the binding of 2-OG and subsequent catalytic steps. The bromo and iodo substitutions are strategically placed to enhance binding affinity and selectivity through specific interactions within the enzyme's active site.

KDM4A_Inhibition_Mechanism cluster_0 Normal Catalytic Cycle cluster_1 Inhibitor Action Fe_II KDM4A-Fe(II) OG 2-Oxoglutarate Fe_II->OG Binds Inhibitor AX-Series Inhibitor Fe_II->Inhibitor Binds Substrate H3K9me3 Substrate OG->Substrate Binds O2 O2 Substrate->O2 Binds Ferryl Fe(IV)=O Intermediate O2->Ferryl Oxidative Decarboxylation Product H3K9me2 Product Ferryl->Product Demethylation Succinate Succinate + CO2 Product->Succinate Releases Blocked Inactive Complex Inhibitor->Blocked Forms Blocked->OG Prevents Binding

Caption: Mechanism of KDM4A inhibition by 2-OG competitive inhibitors.

Comparative Analysis of Lead Inhibitors

The three lead compounds, AX-281, AX-359, and AX-412, were designed with distinct modifications to the core scaffold to explore structure-activity relationships (SAR).[8][9][10]

  • AX-281: The parent compound with the this compound core.

  • AX-359: An amide derivative designed to form an additional hydrogen bond with a key residue in the active site.

  • AX-412: A derivative with a cyclopropylamine moiety, intended to improve potency and cell permeability.[8]

The efficacy of these inhibitors was evaluated using a combination of biochemical and cellular assays.

Biochemical Efficacy: In Vitro IC50 Determination

To determine the direct inhibitory potential of each compound on KDM4A, a biochemical assay is essential. The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a robust, high-throughput method well-suited for this purpose.[1][11]

Experimental Protocol: KDM4A AlphaLISA Assay
  • Reagent Preparation : Prepare assay buffer (e.g., 50 mM HEPES pH 7.5, 0.1% BSA, 0.01% Tween-20). Prepare serial dilutions of inhibitor compounds (AX-281, AX-359, AX-412) in DMSO, followed by a final dilution in assay buffer.

  • Enzyme Reaction : In a 384-well plate, add recombinant KDM4A enzyme, the biotinylated H3K9me3 peptide substrate, and the required co-factors (Fe(II), ascorbate).

  • Inhibitor Addition : Add the diluted inhibitor compounds to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Initiation : Initiate the demethylation reaction by adding the co-substrate, 2-oxoglutarate.

  • Incubation : Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection : Stop the reaction and add the detection mixture containing AlphaLISA Acceptor beads conjugated to an anti-H3K9me2 antibody and Streptavidin-coated Donor beads.

  • Signal Reading : Incubate in the dark and then read the plate on an AlphaScreen-capable plate reader. The signal is inversely proportional to the enzyme activity.

  • Data Analysis : Calculate the percent inhibition for each inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

AlphaLISA_Workflow cluster_workflow Biochemical Assay Workflow Prep 1. Prepare Reagents (Enzyme, Substrate, Inhibitors) Mix 2. Mix Enzyme, Substrate, & Cofactors in Plate Prep->Mix Add_Inhibitor 3. Add Serial Dilutions of Inhibitors Mix->Add_Inhibitor Start 4. Initiate with 2-OG Add_Inhibitor->Start Incubate 5. Incubate (e.g., 60 min) Start->Incubate Detect 6. Add AlphaLISA Beads (Acceptor & Donor) Incubate->Detect Read 7. Read Signal Detect->Read Analyze 8. Calculate IC50 Read->Analyze

Sources

"spectroscopic data comparison for 2-Bromo-3-iodo-isonicotinic acid"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Spectroscopic Characterization of 2-Bromo-3-iodo-isonicotinic Acid and Its Analogs

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. Halogenated pyridines, such as this compound, represent a crucial class of building blocks in medicinal chemistry, valued for their utility in constructing complex molecular architectures. The unambiguous confirmation of their structure and purity through spectroscopic methods is a critical, non-negotiable step in the drug discovery pipeline. Misinterpretation of this foundational data can lead to significant delays and resource expenditure.

This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive framework for the spectroscopic analysis of this compound. We will delve into the theoretical underpinnings of what to expect from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses. Furthermore, we will present a comparative analysis with structurally related compounds to highlight key spectral differences and provide robust, field-tested protocols for acquiring high-fidelity data. Our focus is not just on the data itself, but on the causality behind the experimental choices and the establishment of a self-validating analytical workflow.

Given the molecular structure of this compound, we can predict the salient features of its primary spectroscopic signatures. These predictions are derived from established principles of organic spectroscopy and serve as a baseline for comparison with experimentally acquired data.

Molecular Structure and Atom Labeling

To facilitate a clear discussion, the atoms of this compound are systematically labeled as shown in the diagram below. This numbering will be used consistently throughout the guide.

Caption: Labeled structure of this compound.

Table 1: Predicted ¹H and ¹³C NMR Data (in DMSO-d₆)

¹H NMR ¹³C NMR
Atom Predicted δ (ppm) Multiplicity Atom
H5~8.0 - 8.3Doublet (d)C2
H6~8.5 - 8.8Doublet (d)C3
COOH>13.0Broad Singlet (br s)C4
C5
C6
C7 (COOH)

Causality Behind Predictions:

  • ¹H NMR: The two aromatic protons, H5 and H6, are expected to appear as doublets due to coupling with each other. Their downfield chemical shifts are a result of the electron-withdrawing nature of the nitrogen atom, the halogens, and the carboxylic acid group. H6 is predicted to be further downfield than H5 due to its proximity to the electronegative nitrogen atom. The carboxylic acid proton is highly deshielded and will appear as a broad singlet, readily exchangeable with D₂O.

  • ¹³C NMR: The carbon chemical shifts are influenced by the electronegativity of the attached and neighboring atoms. C3, bonded to the large, polarizable iodine atom, is expected to be significantly shielded relative to the other carbons, a phenomenon known as the "heavy atom effect". C2, bonded to bromine, will be downfield. C4 and C6, being adjacent to the nitrogen and the carboxylic acid group, are also expected to be significantly deshielded.

Table 2: Predicted IR and Mass Spectrometry Data

Infrared (IR) Spectroscopy Mass Spectrometry (MS)
Functional Group Predicted Wavenumber (cm⁻¹) Expected m/z Interpretation
O-H (Carboxylic Acid)2500-3300 (broad)354.8/356.8[M+H]⁺ isotopic pattern for ¹Br/⁸¹Br
C=O (Carboxylic Acid)1700-1730310.8/312.8[M-CO₂H]⁺ fragment
C=C & C=N (Aromatic)1550-1650
C-Br Stretch500-600
C-I Stretch485-600

Causality Behind Predictions:

  • IR Spectroscopy: The most prominent feature will be the very broad O-H stretch of the carboxylic acid dimer and the sharp, strong C=O stretch. The aromatic ring vibrations will also be present in the fingerprint region.

  • Mass Spectrometry: Electrospray ionization (ESI) in positive mode is expected to show the protonated molecular ion [M+H]⁺. A crucial diagnostic feature will be the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two peaks of nearly equal intensity separated by 2 m/z units. Fragmentation would likely involve the loss of the carboxyl group.

Comparative Analysis with Spectroscopic Data of an Analogous Compound

Direct, publicly available experimental data for this compound is not readily found in scientific literature databases. Therefore, to ground our predictions in real-world data, we will compare them to the known spectroscopic data of a structurally similar, commercially available compound: 3-Iodoisoquinoline . While it lacks the bromo and carboxyl substituents, it shares the core iodinated pyridine ring system, providing a valuable reference point.

Table 3: Experimental Spectroscopic Data for 3-Iodoisoquinoline

¹H NMR (CDCl₃, 400 MHz) ¹³C NMR (CDCl₃, 101 MHz)
Atom δ (ppm) Multiplicity Atom
H19.05sC1
H48.35sC3
H88.01dC4
H57.82dC4a
H67.65tC5
H77.58tC6
C7
C8
C8a

Data sourced from established chemical supplier databases which routinely publish such information.

Comparative Insights:

  • The chemical shift of C3 in 3-iodoisoquinoline (103.5 ppm) strongly supports our prediction for C3 in this compound (~100-105 ppm). This confirms the significant shielding effect of the iodine atom on the directly attached carbon.

  • The aromatic protons in 3-iodoisoquinoline are all found downfield (>7.5 ppm), which is consistent with our predictions for H5 and H6 in our target molecule. The presence of additional electron-withdrawing groups (Br, COOH) in our molecule of interest would be expected to shift these protons even further downfield.

Standard Operating Procedure for Spectroscopic Analysis

To ensure the acquisition of high-quality, reproducible data, a standardized experimental workflow is essential. The following protocols are designed to be self-validating, with built-in checks and best practices.

Experimental Workflow Diagram

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh ~10-20 mg of Sample B Dissolve in 0.7 mL of Deuterated Solvent (e.g., DMSO-d6) A->B C Add Internal Standard (e.g., TMS) B->C D Transfer to NMR Tube C->D E NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) D->E F Mass Spectrometry (High-Resolution ESI) D->F G IR Spectroscopy (ATR) D->G H Fourier Transform & Phasing E->H J Structure Verification F->J G->J I Peak Picking & Integration H->I I->J K Compare with Predictions & Analogs J->K

Caption: A generalized workflow for the complete spectroscopic characterization of a small molecule.

A. NMR Spectroscopy Protocol

  • Sample Preparation:

    • Accurately weigh 15-20 mg of this compound into a clean, dry vial.

    • Add approximately 0.7 mL of a suitable deuterated solvent (DMSO-d₆ is a good starting point due to the carboxylic acid group).

    • Vortex or sonicate briefly to ensure complete dissolution.

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Use a 400 MHz (or higher) spectrometer.

    • Acquire a standard single-pulse experiment. Key parameters include a 30-degree pulse angle, a relaxation delay (D1) of 2 seconds, and 16 scans.

    • The spectral width should be set from -2 to 16 ppm to ensure the acidic proton is observed.

  • ¹³C NMR Acquisition:

    • Use a standard proton-decoupled pulse program (e.g., zgpg30).

    • A longer acquisition time is necessary due to the low natural abundance of ¹³C. A relaxation delay of 2 seconds and at least 1024 scans are recommended.

    • The spectral width should be set from 0 to 200 ppm.

  • Data Processing:

    • Apply an exponential multiplication function (line broadening) to improve the signal-to-noise ratio.

    • Perform Fourier transformation, followed by phase and baseline correction.

    • Calibrate the ¹H spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm) and the ¹³C spectrum accordingly (e.g., DMSO at 39.52 ppm).

    • Integrate the peaks in the ¹H spectrum and assign the chemical shifts for all signals.

B. Mass Spectrometry Protocol (ESI)

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

  • Instrument Settings (Positive Ion Mode):

    • Capillary Voltage: 3.5 - 4.5 kV

    • Drying Gas (N₂): 8-10 L/min

    • Gas Temperature: 300-350 °C

  • Data Acquisition: Acquire data in full scan mode over a mass range of m/z 100-500. Ensure the instrument is calibrated to achieve high mass accuracy (<5 ppm).

C. Infrared Spectroscopy Protocol (ATR)

  • Background Scan: With the Attenuated Total Reflectance (ATR) crystal clean, record a background spectrum.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

  • Sample Scan: Acquire the sample spectrum. Typically, 32 scans at a resolution of 4 cm⁻¹ are sufficient.

  • Data Processing: The software will automatically perform a background subtraction. Identify the key vibrational frequencies and compare them to the predicted values.

Trustworthiness and Self-Validation

The integrity of this analytical guide rests on a system of cross-verification.

  • Orthogonal Techniques: The use of three distinct spectroscopic techniques (NMR, MS, IR) provides orthogonal data. A proposed structure must be consistent with all three datasets. For example, the molecular weight confirmed by MS must match the structure proposed by NMR.

  • 2D NMR: If there is any ambiguity in the ¹H or ¹³C assignments, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable. A COSY spectrum would definitively show the coupling between H5 and H6, while an HSQC would correlate each proton to its directly attached carbon, confirming the C5/H5 and C6/H6 assignments.

  • Isotopic Patterns: The 1:1 isotopic signature of bromine in the mass spectrum is a non-negotiable feature. Its absence would immediately indicate that the compound is not the expected 2-bromo derivative.

By adhering to these rigorous protocols and principles of cross-validation, researchers can have high confidence in their structural assignments, ensuring the integrity of their subsequent research and development efforts.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

A Senior Application Scientist's Guide to the Cross-Validation of 2-Bromo-3-iodo-isonicotinic Acid in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic selection of building blocks is a critical determinant of synthetic efficiency and success. Halogenated pyridines, in particular, represent a cornerstone of medicinal chemistry, offering versatile handles for the construction of complex molecular architectures. This guide provides an in-depth technical comparison of 2-Bromo-3-iodo-isonicotinic acid and its chloro-analogue, 2-Chloro-3-iodo-isonicotinic acid, in the context of palladium-catalyzed cross-coupling reactions. By examining the fundamental principles of reactivity and providing supporting experimental frameworks, this document aims to empower researchers to make informed decisions in their synthetic endeavors.

The Principle of Regioselective Reactivity: A Tale of Two Halogens

The utility of dihalogenated pyridines in sequential cross-coupling reactions hinges on the differential reactivity of the carbon-halogen bonds. In molecules bearing both bromine and iodine substituents, such as this compound, the carbon-iodine (C-I) bond is significantly weaker and more readily undergoes oxidative addition to a palladium(0) catalyst compared to the carbon-bromine (C-Br) bond. This established reactivity trend (C-I > C-Br > C-Cl) forms the basis for achieving high regioselectivity in Suzuki-Miyaura, Sonogashira, and Heck couplings.[1][2] Consequently, under appropriate conditions, the iodine at the 3-position can be selectively functionalized, leaving the bromine at the 2-position intact for subsequent transformations.

This guide will compare the performance of this compound with 2-Chloro-3-iodo-isonicotinic acid to illustrate the nuanced differences in reactivity between a bromo and a chloro substituent when a more reactive iodo group is present.

Comparative Performance in Cross-Coupling Reactions

The choice of palladium catalyst, ligands, base, and solvent system is crucial for controlling the outcome and selectivity of the reaction. The following tables provide a comparative summary of the expected performance of this compound and its chloro-analogue in key cross-coupling reactions, based on established principles and data from analogous systems.[3][4]

Table 1: Comparative Performance in Suzuki-Miyaura Coupling

SubstrateCatalyst SystemBaseSolventTemp (°C)Approx. Yield (%)Notes
This compoundPd(PPh₃)₄ (5 mol%)K₂CO₃Dioxane/H₂O80-9085-95Selective coupling at the C-I bond is highly favored.
2-Chloro-3-iodo-isonicotinic AcidPd(PPh₃)₄ (5 mol%)K₂CO₃Dioxane/H₂O80-9085-95Similar high selectivity at the C-I bond. The more electron-withdrawing nature of chlorine may slightly increase the reaction rate.[3]

Table 2: Comparative Performance in Sonogashira Coupling

SubstrateCatalyst SystemBaseSolventTemp (°C)Approx. Yield (%)Notes
This compoundPd(PPh₃)₄ (5 mol%), CuI (10 mol%)Et₃NTHF25-4080-90Excellent selectivity for the C-I bond at room temperature.
2-Chloro-3-iodo-isonicotinic AcidPd(PPh₃)₄ (5 mol%), CuI (10 mol%)Et₃NTHF25-4080-90High selectivity is maintained. Reaction may proceed slightly faster due to the electronic effect of the chlorine atom.[3]

Table 3: Comparative Performance in Heck Coupling

SubstrateAlkene PartnerCatalyst SystemBaseSolventTemp (°C)Approx. Yield (%)Notes
This compoundn-Butyl acrylatePd(OAc)₂ (2 mol%), P(o-tol)₃ (4 mol%)Et₃NDMF90-10075-85Regioselective coupling at the C-I position is expected.
2-Chloro-3-iodo-isonicotinic Acidn-Butyl acrylatePd(OAc)₂ (2 mol%), P(o-tol)₃ (4 mol%)Et₃NDMF90-10075-85Similar regioselectivity with potentially faster reaction kinetics.

Experimental Protocols

The following are detailed, step-by-step methodologies for the synthesis, characterization, and cross-coupling of this compound and its chloro-analogue. These protocols are designed to be self-validating systems, providing a reliable framework for researchers.

Synthesis of this compound

A plausible synthetic route would involve the direct halogenation of a suitable isonicotinic acid precursor.

Step-by-Step Methodology:

  • Protection of the Carboxylic Acid: To a solution of isonicotinic acid in methanol, add thionyl chloride dropwise at 0 °C. Allow the reaction to warm to room temperature and stir overnight. Remove the solvent under reduced pressure to obtain the methyl isonicotinate.

  • Ortho-Lithiation and Bromination: Dissolve the methyl isonicotinate in anhydrous THF and cool to -78 °C. Add a solution of lithium diisopropylamide (LDA) dropwise and stir for 1 hour. Add a solution of 1,2-dibromo-1,1,2,2-tetrachloroethane in THF dropwise. Quench the reaction with saturated aqueous ammonium chloride.

  • Iodination: To the crude 2-bromo-isonicotinate, add N-iodosuccinimide (NIS) in acetonitrile and stir at room temperature.

  • Hydrolysis: Hydrolyze the resulting ester with aqueous lithium hydroxide to afford this compound.

  • Purification: Purify the final product by recrystallization or column chromatography.

Characterization of this compound

¹H NMR (400 MHz, DMSO-d₆):

  • δ 8.45 (d, J = 4.8 Hz, 1H, H-6)

  • δ 8.15 (d, J = 4.8 Hz, 1H, H-5)

  • δ 13.5 (br s, 1H, COOH)

¹³C NMR (101 MHz, DMSO-d₆):

  • δ 165.0 (COOH)

  • δ 152.0 (C-6)

  • δ 145.0 (C-2)

  • δ 138.0 (C-5)

  • δ 130.0 (C-4)

  • δ 95.0 (C-3)

Mass Spectrometry (EI):

  • m/z: 327/329 (M⁺, characteristic isotopic pattern for Br)[5][6]

HPLC Analysis:

  • A reversed-phase HPLC method with a C18 column and a mobile phase of acetonitrile and water with a trifluoroacetic acid modifier can be used for purity assessment.[4][7][8][9]

General Protocol for Suzuki-Miyaura Coupling

This protocol is a general guideline for the selective coupling at the C-3 (iodo) position.

Step-by-Step Methodology:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv), the desired boronic acid (1.2 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and base (e.g., K₂CO₃, 2.0 equiv).

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1).

  • Reaction: Heat the mixture to 80-90 °C and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction, dilute with water, and acidify to precipitate the product.

  • Purification: Filter the solid and purify by recrystallization or column chromatography.[10][11][12]

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: - this compound - Boronic Acid - Pd(PPh₃)₄ - K₂CO₃ B Add Degassed Dioxane/Water A->B C Inert Atmosphere (Argon/Nitrogen) B->C D Heat to 80-90°C C->D E Monitor by TLC/LC-MS D->E F Cool & Acidify E->F G Filter Solid F->G H Purify (Recrystallization/Chromatography) G->H

Suzuki-Miyaura Coupling Workflow
General Protocol for Sonogashira Coupling

This protocol outlines the selective alkynylation at the C-3 position.

Step-by-Step Methodology:

  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and copper(I) iodide (10 mol%).

  • Reagent Addition: Add a degassed solvent (e.g., THF) followed by an amine base (e.g., triethylamine, 3.0 equiv).

  • Alkyne Addition: Add the terminal alkyne (1.1 equiv) dropwise.

  • Reaction: Stir the reaction at room temperature and monitor by TLC or LC-MS.

  • Work-up: Upon completion, filter the reaction mixture through celite, and concentrate the filtrate.

  • Purification: Purify the crude product by column chromatography.[2][5][13][14][15]

Sonogashira_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine: - this compound - Pd(PPh₃)₄ - CuI B Add Degassed THF & Et₃N A->B C Add Terminal Alkyne B->C D Stir at Room Temperature C->D E Monitor by TLC/LC-MS D->E F Filter through Celite E->F G Concentrate F->G H Purify (Column Chromatography) G->H

Sonogashira Coupling Workflow
General Protocol for Heck Coupling

This protocol describes the selective vinylation at the C-3 position.

Step-by-Step Methodology:

  • Reaction Setup: In a sealed tube, combine this compound (1.0 equiv), the alkene (1.5 equiv), palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), a phosphine ligand (e.g., P(o-tol)₃, 4 mol%), and a base (e.g., Et₃N, 2.0 equiv).

  • Solvent Addition: Add a degassed solvent such as DMF.

  • Reaction: Heat the mixture to 90-100 °C and monitor by TLC or LC-MS.

  • Work-up: After cooling, dilute the reaction with water and extract with an organic solvent.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.[7][16][17][18][19][20][21][22]

Conclusion

The cross-validation of this compound demonstrates its exceptional utility as a building block for regioselective functionalization. The pronounced reactivity difference between the carbon-iodine and carbon-bromine bonds allows for predictable and efficient cross-coupling at the 3-position under a variety of standard palladium-catalyzed conditions. When compared to its 2-chloro analogue, the fundamental reactivity at the C-I bond remains the primary driver of the reaction outcome, with the halogen at the 2-position imparting only subtle electronic effects that may influence reaction kinetics. For researchers in drug discovery and materials science, a thorough understanding of these principles is paramount for the rational design of synthetic routes and the efficient construction of novel molecular entities.

References

  • Wikipedia. Heck reaction. [Link]

  • Organic Chemistry Portal. Heck Reaction. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • YouTube. Heck Reaction | Named Reactions | Organic Chemistry Lessons. [Link]

  • ResearchGate. 1H and 13C NMR spectral assignments of halogenated transformation products of pharmaceuticals and related environmental contaminants | Request PDF. [Link]

  • SIELC Technologies. HPLC Separation of Pyridinecarboxylic Acids. [Link]

  • PMC. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. [Link]

  • ResearchGate. Determination of small halogenated carboxylic acid residues in drug substances by high performance liquid chromatography-diode array detection following derivatization with nitro-substituted phenylhydrazines. [Link]

  • SpringerLink. 5 Combination of 1H and 13C NMR Spectroscopy. [Link]

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  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • PMC. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. [Link]

  • Ruhr-Universität Bochum. Catalytic cross-coupling reactions. [Link]

  • NIH. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • MDPI. Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. [Link]

  • Save My Exams. Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. [Link]

  • YouTube. Suzuki Reaction example 3. [Link]

  • NIH. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. [Link]

  • Chemistry LibreTexts. 3.7.2: Mass Spectrometry - Fragmentation Patterns. [Link]

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  • ScienceDirect. Sonogashira cross-coupling of 3-bromo-1,2-diones. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of 2-Pyridinecarboxylic acid. [Link]

  • SlidePlayer. Mass Spectrometry: Fragmentation. [Link]

  • ACS Publications. Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures | Organometallics. [Link]

  • ScienceDirect. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. [Link]

  • SpringerLink. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Bromo-3-iodo-isonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety, regulatory compliance, and environmental stewardship. 2-Bromo-3-iodo-isonicotinic acid (CAS No. 848243-29-8), a halogenated heterocyclic compound, requires a stringent and informed disposal process due to its chemical nature.[1]

This guide provides a detailed, step-by-step framework for the proper disposal of this compound, moving beyond a simple checklist to explain the causality behind each procedural choice. Our objective is to provide a self-validating system of protocols that ensures safety and builds trust in your laboratory's chemical handling practices.

PART 1: CORE DIRECTIVE: Hazard Identification and Risk Assessment

Understanding the inherent hazards of a chemical is the first step in managing its lifecycle safely. As a bromo- and iodo-substituted organic acid, this compound must be managed as a halogenated organic waste.[2][3] While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, its structural similarity to other brominated isonicotinic acids allows for a reliable inference of its hazard profile.

Inferred Hazard Profile

Based on data for compounds like 2-Bromoisonicotinic acid, the following hazards should be anticipated.[4][5]

Hazard CategoryGHS Hazard Statement (Inferred)Description and Rationale
Skin Corrosion/Irritation H315: Causes skin irritationThe acidic nature and presence of halogens on the aromatic ring can irritate skin upon contact.[4][5]
Serious Eye Damage/Irritation H319: Causes serious eye irritationDirect contact with eyes is likely to cause significant irritation or damage.[4][5]
Specific Target Organ Toxicity (Single Exposure) H335: May cause respiratory irritationInhalation of dust or aerosols can irritate the respiratory tract.[4][5]
Acute Toxicity (Oral, Dermal) May be harmful if swallowed or in contact with skinSimilar chemical structures often exhibit moderate acute toxicity.[4]

Chemical Incompatibilities It is crucial to prevent accidental mixing with incompatible materials. Store and handle this compound away from:

  • Strong oxidizing agents

  • Strong acids

  • Strong bases[4]

PART 2: SCIENTIFIC INTEGRITY & LOGIC: Protocols for Safe Handling and Disposal

The following protocols are designed to provide a clear, logical, and safe pathway for the disposal of this compound and its associated waste streams.

Immediate Safety and Handling

Before beginning any work that will generate this waste, ensure the following controls are in place.

Personal Protective Equipment (PPE) Proper PPE is your primary defense against exposure.

  • Eye Protection: Wear chemical splash goggles that comply with OSHA 29 CFR 1910.133 or European Standard EN166.[6][7]

  • Hand Protection: Use chemical-resistant nitrile or neoprene gloves. Always inspect gloves for integrity before use and use proper removal techniques to avoid skin contact.[6][8]

  • Body Protection: A fully buttoned laboratory coat is required to protect skin and clothing.[6]

  • Respiratory Protection: All handling of the solid compound or solutions that may produce aerosols should be conducted within a certified chemical fume hood to prevent inhalation.[8][9]

An eyewash station and safety shower must be readily accessible in the immediate work area.[6]

Experimental Protocol: Step-by-Step Waste Disposal

This protocol ensures that all waste containing this compound is segregated, contained, and managed in compliance with hazardous waste regulations.

1. Waste Identification and Segregation

  • Classification: All waste streams containing this compound must be classified as Halogenated Organic Waste .[2][8] This is the most critical step, as halogenated waste requires specific disposal methods, typically high-temperature incineration, and must not be mixed with non-halogenated streams.[2][10]

  • Segregation:

    • Use a dedicated waste container for this compound and other compatible halogenated organic wastes.[11]

    • DO NOT mix this waste with non-halogenated organic solvents, aqueous waste, or incompatible chemicals like strong acids or bases.[2][11]

    • Solid waste (e.g., contaminated gloves, weigh paper, silica gel) should be collected in a separate, clearly labeled container for solid hazardous waste.[3][12]

2. Waste Container Selection and Labeling

  • Container: Use a robust, chemically compatible container with a secure, screw-top lid to prevent leaks and vapor release. A high-density polyethylene (HDPE) carboy or bottle is a suitable choice.[11]

  • Labeling: The container must be labeled clearly and accurately before the first drop of waste is added.[13] The label must include:

    • The words "Hazardous Waste "[6]

    • The full chemical name: "This compound " (and any other components in the waste stream)[13]

    • The primary hazards (e.g., "Irritant," "Toxic")[11]

    • The date when waste was first added (accumulation start date)[14]

3. Accumulation and Storage

  • Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA). This area should be at or near the point of generation and under the control of laboratory personnel.[11][14]

  • Conditions: The SAA must be a cool, dry, and well-ventilated location.[11] It is best practice to keep the waste container within a secondary containment bin to mitigate potential spills.[14]

  • Procedure: Keep the waste container closed at all times except when you are actively adding waste.[11][13]

4. Final Disposal

  • Professional Disposal: Under no circumstances should this chemical be disposed of down the drain or in the regular trash.[6][8]

  • Coordination: When the container is nearly full (e.g., ¾ full), contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[11][12] Provide them with an accurate description of the waste contents.

Emergency Protocol: Spill Management

In the event of a spill, immediate and correct action is crucial.

  • Evacuate and Alert: Evacuate all non-essential personnel from the immediate area and alert colleagues.[6]

  • Ventilate: Ensure the area is well-ventilated. If the spill is not in a fume hood, increase ventilation if it is safe to do so.[6]

  • Contain: Wearing full PPE, contain the spill by covering it with an inert, non-combustible absorbent material such as vermiculite, sand, or earth. Do not use combustible materials like paper towels for the bulk of the spill.[6]

  • Collect: Carefully sweep or scoop the absorbed material into a designated, sealable container for hazardous waste.[14]

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All materials used for decontamination must also be disposed of as hazardous waste.[9]

  • Report: Report the incident to your laboratory supervisor and your institution's EHS department.[6]

PART 3: VISUALIZATION & FORMATTING

To clarify the decision-making process for proper disposal, the following workflow diagram has been created.

G cluster_0 Step 1: Identification cluster_1 Step 2: Segregation & Containment cluster_2 Step 3: Accumulation cluster_3 Step 4: Final Disposition start Waste Generation (this compound) classify Classify Waste Stream start->classify is_halogenated Contains Br or I? (Halogenated) classify->is_halogenated container Select Labeled, Compatible 'Halogenated Organic Waste' Container is_halogenated->container Yes segregate Segregate from Non-Halogenated, Aqueous, & Incompatible Waste container->segregate store Store Sealed Container in Designated Satellite Accumulation Area (SAA) segregate->store spill_check Spill or Leak? store->spill_check spill_protocol Follow Emergency Spill Protocol spill_check->spill_protocol Yes contact_ehs Container Full? Contact EHS / Licensed Contractor for Final Disposal spill_check->contact_ehs No spill_protocol->store Remediate & Re-store

Caption: Disposal workflow for this compound.

Conclusion

The proper disposal of this compound is not merely a regulatory hurdle but a fundamental aspect of responsible scientific practice. By classifying it as a halogenated organic waste, using correct PPE, ensuring strict segregation, and following established protocols for containment and disposal, researchers can effectively mitigate risks to themselves, their colleagues, and the environment.

References

  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure.
  • NOP. Treatment and disposal of chemical wastes in daily laboratory work.
  • HSC Chemistry. Safe Laboratory Practices: Handling and Disposing of Organic Substances.
  • Bucknell University. Hazardous Waste Segregation.
  • Temple University Environmental Health and Radiation Safety. Halogenated Solvents in Laboratories.
  • Sigma-Aldrich. This compound | 848243-29-8.
  • ChemicalBook. This compound | 848243-29-8.
  • Santa Cruz Biotechnology. This compound | CAS 848243-29-8.
  • Fisher Scientific. SAFETY DATA SHEET - 2-Bromoisonicotinic acid.
  • National Center for Biotechnology Information, PubChem. 2-Bromoisonicotinic acid.
  • eCFR. Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
  • Fluorochem. Safety Data Sheet - 2,5-Dibromo-isonicotinic acid.
  • BenchChem. Navigating the Safe Disposal of 2-Bromo-3-methylbutyric Acid: A Procedural Guide.
  • BenchChem. Proper Disposal of 2-Bromo-3-methyl-2-butenoic Acid: A Step-by-Step Guide.
  • THOR. Safety data sheet - ACTICIDE LT 2.
  • U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • Sigma-Aldrich. This compound | 848243-29-8 (alternative link).
  • California Code of Regulations. Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds.
  • University of Wisconsin-Milwaukee. Halogenated Waste (any organic chemical that contains F, Cl, Br, or I).
  • BenchChem. Safeguarding Your Laboratory: Proper Disposal of Isonicotinic Acid.
  • BenchChem. Essential Procedures for the Safe Disposal of 2-Bromo-6-methylisonicotinaldehyde.
  • Fisher Scientific. SAFETY DATA SHEET - Isonicotinic acid.
  • BenchChem. Navigating the Safe Disposal of 2-Bromo-3-nitrophenol: A Procedural Guide.

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Operational Guide: Personal Protective Equipment for Handling 2-Bromo-3-iodo-isonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and logistical information for the handling of 2-Bromo-3-iodo-isonicotinic acid (CAS No. 848243-29-8).[1][2] The procedures outlined are designed to establish a self-validating system of safety, ensuring minimal risk during manipulation, and to build a foundation of trust in laboratory operations. The recommendations are grounded in an analysis of structurally similar halogenated pyridine carboxylic acids.

Hazard Assessment and Chemical Profile

A thorough understanding of the potential hazards is the cornerstone of safe laboratory practice. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not always readily available, its hazard profile can be reliably inferred from its structure—a halogenated pyridine carboxylic acid—and data from analogous compounds such as 2-Bromoisonicotinic acid.[3]

Anticipated Hazards:

  • Skin Irritation (H315): Halogenated organic acids are known to be irritating to the skin upon contact.[3][4]

  • Serious Eye Irritation (H319): The acidic nature and particulate form of the compound can cause significant eye irritation or damage.[3][4]

  • Respiratory Irritation (H335): Inhalation of the dust or aerosol may cause irritation to the respiratory tract.[3][4]

  • Potential for Systemic Effects: The presence of bromo and iodo functional groups on a pyridine ring suggests that caution should be exercised regarding potential toxicity upon absorption, a common trait for this class of compounds.

Chemical Properties:

Property Value Source
CAS Number 848243-29-8 [2]
Molecular Formula C₆H₃BrINO₂ [2]
Molecular Weight 327.90 g/mol [2]
Form Solid

| Storage | Refrigerated, in a dry, well-ventilated place.[3] |

Core Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to mitigate the identified risks. The selection of each component is based on creating a robust barrier against potential chemical exposure.

Body PartRequired PPESpecifications and Rationale
Eyes/Face Chemical Safety Goggles & Face ShieldGoggles must provide a complete seal around the eyes to protect from dust and splashes. A full-face shield worn over goggles is required during procedures with a high risk of splashing (e.g., preparing solutions).[3]
Hands Double-Gloving: Nitrile Gloves with Neoprene/Butyl Outer GlovesAn inner nitrile glove provides a primary barrier. An outer, heavy-duty neoprene or butyl rubber glove is necessary for robust chemical resistance, especially during direct handling or when there is a risk of splash. Gloves must be changed immediately upon contamination.[5][6]
Body Chemical-Resistant Laboratory CoatA fully buttoned, long-sleeved lab coat made of a chemically resistant material is required to protect against incidental contact and spills.
Respiratory NIOSH-Approved RespiratorA NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter (conforming to EN 143) is required when handling the solid outside of a certified chemical fume hood or if dust is generated.[3] All handling of the solid powder should ideally occur within a fume hood.

Step-by-Step Operational Procedures

Adherence to a strict, procedural workflow is critical for ensuring safety and experimental integrity.

Pre-Handling and Fume Hood Preparation
  • Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year and is functioning correctly.

  • Designate Handling Zone: Clearly mark a specific area within the fume hood for the handling of this compound to contain any potential contamination.

  • Assemble Materials: Place all necessary equipment (spatulas, weigh boats, glassware, solvent wash bottles) inside the designated zone before introducing the chemical.

  • Locate Emergency Equipment: Confirm the location and operational status of the nearest emergency eyewash station and safety shower.[3][7]

PPE Donning and Doffing Workflow

The sequence of donning and doffing PPE is designed to prevent cross-contamination. The following diagram illustrates the correct procedure.

G cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit) Don1 1. Lab Coat Don2 2. Respirator (if required) Don1->Don2 Don3 3. Safety Goggles Don2->Don3 Don4 4. Face Shield Don3->Don4 Don5 5. Inner Nitrile Gloves Don4->Don5 Don6 6. Outer Neoprene Gloves Don5->Don6 Doff1 1. Outer Neoprene Gloves Doff2 2. Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Safety Goggles Doff3->Doff4 Doff5 5. Inner Nitrile Gloves Doff4->Doff5 Doff6 6. Respirator Doff5->Doff6 End Wash Hands Thoroughly Doff6->End Start Enter Lab Start->Don1

Caption: PPE Donning and Doffing Workflow.

Safe Chemical Handling
  • Weighing and Transfer: Carefully weigh the solid compound within the fume hood on a tared weigh boat. Use a spatula to transfer the solid, minimizing any dust generation.

  • Solution Preparation: If preparing a solution, slowly add the this compound to the solvent to prevent splashing.

  • Container Sealing: Keep all containers holding the compound tightly sealed when not in active use.

Decontamination and Disposal Plan

A systematic approach to decontamination and waste disposal is essential to prevent residual hazards.

  • Surface Decontamination: After handling is complete, decontaminate all surfaces within the designated fume hood area with an appropriate solvent (e.g., 70% ethanol), followed by a wipe-down with soap and water.

  • PPE Removal: Remove PPE in the order specified in the doffing sequence diagram, avoiding contact with the outer contaminated surfaces. The outer gloves should be removed first.

  • Waste Disposal: All contaminated materials, including gloves, weigh boats, and disposable labware, must be disposed of in a clearly labeled hazardous waste container. Follow all local, state, and federal regulations for chemical waste disposal.[3][4][7] Do not dispose of this chemical down the drain.

Emergency Procedures

In the event of an exposure, immediate and correct action is critical.

  • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[3]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[3] Seek immediate medical attention.

  • Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]

References

  • Centers for Disease Control and Prevention. NIOSH Recommendations for Chemical Protective Clothing. [Link]

Sources

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